molecular formula C3H4N2 B021264 (~15~N_2_)-1H-Imidazole CAS No. 74362-46-2

(~15~N_2_)-1H-Imidazole

Cat. No.: B021264
CAS No.: 74362-46-2
M. Wt: 70.06 g/mol
InChI Key: RAXXELZNTBOGNW-MQIHXRCWSA-N
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Description

Imidazole-15N2 (CAS 74362-46-2) is a stable isotope-labeled analog of imidazole where two nitrogen atoms are enriched with 15N. This compound is a critical reagent in advanced Nuclear Magnetic Resonance (NMR) studies, particularly in the field of hyperpolarization via the parahydrogen-based technique SABRE-SHEATH (Signal Amplification By Reversible Exchange in SHield Enables Alignment Transfer to Heteronuclei). This process can enhance the 15N NMR signal by over 45,000-fold, dramatically improving sensitivity for detecting molecular interactions and metabolic processes . This high level of signal enhancement makes Imidazole-15N2 an exceptional probe for real-time sensing applications in biomedical research. Its well-defined pKa of approximately 7.0, close to physiological pH, allows it to function as a highly sensitive hyperpolarized pH sensor; the protonation event induces a significant 15N isotropic chemical shift change of ~30 ppm, enabling precise pH measurement . Furthermore, recent research demonstrates its utility as a novel sensor for Zinc ions (Zn2+), which are essential for neuronal activity and immune response. The coordination of Zn2+ with the nitrogen atoms of Imidazole-15N2 causes measurable changes in the 15N chemical shift, allowing for quantification of Zn2+ with a demonstrated limit of detection (LOD) of 1.3 mM . Key properties and research advantages of Imidazole-15N2 include: Dual-Site Labeling: Both nitrogen atoms are 15N-labeled, effectively doubling the hyperpolarization payload compared to single-site labeled probes and increasing the potential signal output . Favorable Relaxation Times: When hyperpolarized, the 15N sites can exhibit long relaxation time constants (T1), potentially exceeding one minute in vivo, which is crucial for time-sensitive experiments . Biomimetic Relevance: The imidazole ring is a fundamental building block in biology, found in amino acids like histidine and biomolecules like histamine, making it a highly relevant probe for studying biological systems . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,3-15N2)1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXXELZNTBOGNW-MQIHXRCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[15N]=C[15NH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583906
Record name (~15~N_2_)-1H-Imidazole
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Molecular Weight

70.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74362-46-2
Record name (~15~N_2_)-1H-Imidazole
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Record name 74362-46-2
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Foundational & Exploratory

(15N2)-1H-Imidazole: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical overview of (15N2)-1H-Imidazole, a stable isotope-labeled compound essential for advanced research in structural biology, metabolic analysis, and drug development. We will explore its core physicochemical properties, delve into its critical applications in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and provide detailed, field-proven protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of (15N2)-1H-Imidazole to achieve high-fidelity data and deeper mechanistic insights.

Core Physicochemical Properties

(15N2)-1H-Imidazole is a derivative of the heterocyclic aromatic compound imidazole, where both nitrogen atoms in the five-membered ring are replaced with the stable isotope Nitrogen-15 (¹⁵N). This specific labeling imparts unique properties that are invaluable for various analytical techniques, without altering the compound's fundamental chemical reactivity.

The imidazole ring is a crucial component of many biomolecules, most notably the side chain of the amino acid histidine.[1] Its amphoteric nature, with a pKa of approximately 7.0 for its conjugate acid, allows it to function as both a proton donor and acceptor under physiological conditions.[2][3] This property is central to its role in enzyme catalysis and metal ion coordination.[4]

Table 1: Key Properties of (15N2)-1H-Imidazole

PropertyValueSource
Chemical Formula C₃H₄¹⁵N₂[5]
Exact Mass 70.03151792 Da[5]
CAS Number 74362-46-2[5]
Natural Abundance of ¹⁵N ~0.37%[6][7]
Typical Isotopic Purity ≥98 atom % ¹⁵N[5]
Appearance White to pale yellow solid[3]
pKa (Conjugate Acid) ~7.0[2]

Foundational Applications in Scientific Research

The primary utility of (15N2)-1H-Imidazole stems from the nuclear properties of the ¹⁵N isotope. Unlike the highly abundant ¹⁴N isotope, which has a nuclear spin of 1 and suffers from quadrupolar broadening in NMR, ¹⁵N has a nuclear spin of 1/2.[8][9] This fundamental difference results in sharp, well-resolved NMR signals, making it an ideal probe for detailed molecular structure analysis.[6]

High-Resolution NMR Spectroscopy

Isotopic labeling with ¹⁵N is a cornerstone of modern biomolecular NMR.[10] It enables a suite of multidimensional experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which are impossible with unlabeled samples.

  • Protein Structural Biology: In protein science, ¹⁵N labeling is indispensable for determining structures, studying protein-ligand interactions, and investigating dynamic processes.[10] (15N2)-1H-Imidazole can be used as a precursor to biosynthetically produce ¹⁵N-labeled histidine. The ¹⁵N signals from the histidine side chain provide unique probes for:

    • Active Site Analysis: Histidine residues are frequently found in the active sites of enzymes, where they participate in catalysis. Monitoring the ¹⁵N chemical shifts of these residues upon substrate or inhibitor binding provides direct evidence of interaction and can reveal mechanistic details.[4]

    • Tautomerism and Protonation States: The imidazole ring can exist in different tautomeric and protonation states, which are often critical for its function. ¹⁵N NMR is an exceptionally effective method for distinguishing between these states due to the significant changes in ¹⁵N chemical shifts upon protonation (~30 ppm).[2][8]

    • pH Sensing: The sensitivity of the imidazole ¹⁵N chemical shift to protonation makes (15N2)-1H-Imidazole a promising agent for in vivo pH sensing, particularly when combined with hyperpolarization techniques that dramatically enhance the NMR signal.[1][2]

  • Nucleic Acid and Heterocycle Studies: ¹⁵N NMR is a powerful tool for investigating the structure of nitrogen-rich heterocycles.[8] Labeling allows for the unambiguous assignment of signals and the analysis of hydrogen bonding and tautomeric equilibria in complex systems.[11]

Isotopic Tracer for Mass Spectrometry and Metabolic Studies

In mass spectrometry, the mass shift introduced by the two ¹⁵N atoms allows labeled molecules to be easily distinguished from their unlabeled counterparts.[10] This makes (15N2)-1H-Imidazole a valuable tool for:

  • Metabolic Flux Analysis: By providing cells or organisms with (15N2)-1H-Imidazole as a precursor, researchers can trace the metabolic fate of the imidazole ring as it is incorporated into histidine and other downstream metabolites.[9][12] This technique, known as stable isotope probing (SIP), is crucial for mapping metabolic pathways and understanding nitrogen flow in biological systems.[7][13]

  • Quantitative Proteomics: In techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), ¹⁵N-labeled amino acids are used to create a "heavy" standard for the precise quantification of protein abundance changes between different cell populations.[8]

Experimental Protocols and Methodologies

The successful application of (15N2)-1H-Imidazole requires robust and validated experimental protocols. Here, we detail a workflow for its use in producing an isotopically labeled protein for NMR analysis.

Protocol: Biosynthetic Labeling of Histidine Residues in Recombinant Proteins

This protocol describes the incorporation of ¹⁵N-labeled histidine, derived from (15N2)-1H-Imidazole, into a target protein using a histidine-auxotrophic strain of E. coli. This approach ensures that the label is directed specifically to histidine residues.

Rationale: Histidine auxotrophs are strains of E. coli that cannot synthesize their own histidine and must acquire it from the growth medium.[4] By providing (15N2)-1H-Imidazole as the sole precursor for the imidazole ring, we can ensure efficient and specific labeling of the protein's histidine residues.

Materials:

  • Histidine-auxotrophic E. coli strain (e.g., ATCC 23858) transformed with the expression plasmid for the protein of interest.

  • M9 minimal media components.

  • (15N2)-1H-Imidazole (≥98% isotopic purity).

  • Other required amino acids (unlabeled), excluding histidine.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.

  • Appropriate antibiotic for plasmid selection.

Step-by-Step Methodology:

  • Starter Culture: Inoculate 50 mL of LB medium (supplemented with the appropriate antibiotic) with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.

  • Adaptation to Minimal Media: Pellet the overnight culture by centrifugation (5,000 x g, 10 min). Wash the pellet twice with sterile M9 salts to remove any residual LB medium.

  • Main Culture Inoculation: Resuspend the washed pellet in 1 L of M9 minimal medium supplemented with all necessary amino acids (except histidine), glucose (as a carbon source), and the appropriate antibiotic. Add (15N2)-1H-Imidazole to a final concentration of 50-100 mg/L.

    • Causality Note: Washing the cells is critical to prevent dilution of the ¹⁵N label with unlabeled histidine from the rich starter medium. The concentration of (15N2)-1H-Imidazole may need optimization depending on the expression level of the target protein.

  • Growth and Induction: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue shaking for 12-18 hours to allow for proper protein folding and expression.

  • Harvest and Validation: Harvest the cells by centrifugation. Purify the target protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if using a His-tagged protein).

  • Self-Validation: Confirm the incorporation of the ¹⁵N label using mass spectrometry. The mass of the purified protein should show an increase corresponding to the number of histidine residues multiplied by two (for the two ¹⁵N atoms per imidazole ring).

Workflow: Analysis by ¹H-¹⁵N HSQC NMR

This workflow outlines the key stages for analyzing the ¹⁵N-labeled protein sample using a 2D ¹H-¹⁵N HSQC experiment. This is the primary experiment used to visualize the amide backbone and certain side-chain signals (like histidine) of a protein.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis SamplePrep Prepare Labeled Protein in NMR Buffer (e.g., PBS, pH 7.0) with 10% D₂O Concentrate Concentrate Sample (0.1 - 1.0 mM) SamplePrep->Concentrate Setup Setup Spectrometer: Tuning & Shimming Concentrate->Setup HSQC_Acq Acquire 2D ¹H-¹⁵N HSQC Experiment Setup->HSQC_Acq Processing Process Data: Fourier Transform, Phasing, Baseline Correction HSQC_Acq->Processing Analysis Analyze Spectrum: Peak Picking & Chemical Shift Assignment Processing->Analysis

Caption: Workflow for NMR analysis of a ¹⁵N-labeled protein sample.

Spectroscopic Data and Interpretation

The chemical shifts of the nitrogen atoms in (15N2)-1H-Imidazole are highly sensitive to their chemical environment, including solvent, pH, and coordination to metal ions.

Table 2: Representative NMR Chemical Shifts

NucleusUnprotonated Imidazole (in CH₂Cl₂) ¹Protonated Imidazolium ¹Notes
¹⁵N ~205-225 ppm~175-195 ppmThe protonated form shows a significant upfield shift (~30 ppm)[2]. Shifts are relative to a standard like liquid ammonia.
¹H (C2-H) ~7.7 ppm~8.7 ppmThe C2-H proton is the most deshielded.
¹H (C4/C5-H) ~7.1 ppm~7.6 ppmDue to rapid tautomerization, the C4-H and C5-H protons are equivalent in the unprotonated form.

¹Note: Absolute chemical shift values can vary significantly based on solvent, concentration, temperature, and reference standard. The values provided are illustrative approximations based on literature data.[14][15]

Interpretation: In a ¹H-¹⁵N HSQC spectrum of a protein labeled via this method, each histidine side chain will produce a correlation peak. The position of this peak provides a unique fingerprint. Changes in its chemical shift upon addition of a ligand, a change in pH, or a mutation can be interpreted to understand changes in the local electronic environment, binding events, or shifts in the tautomeric equilibrium.

Conclusion

(15N2)-1H-Imidazole is a powerful and versatile tool for modern scientific inquiry. Its utility in NMR spectroscopy provides unparalleled, atom-specific insights into molecular structure, dynamics, and function.[6] Concurrently, its application as a tracer in mass spectrometry enables precise mapping of metabolic pathways and quantitative analysis of complex biological systems.[7] The protocols and data presented in this guide serve as a foundation for researchers to effectively harness the capabilities of this essential isotopic labeling reagent, pushing the boundaries of discovery in biology, chemistry, and medicine.

References

  • Tao. (2025, August 13). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis.
  • Isotope Science / Alfa Chemistry. 15N Labeled Compounds.
  • National Institutes of Health (NIH). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields.
  • Wikipedia. Nitrogen-15 nuclear magnetic resonance spectroscopy.
  • Tao. (2025, August 13). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development.
  • National Institutes of Health (NIH). NMR-based metabolite studies with 15N amino acids.
  • National Institutes of Health (NIH).
  • PubChem. (ngcontent-ng-c4006390337="" class="ng-star-inserted">15N_2)-1H-Imidazole | C3H4N2 | CID 16213375.
  • ResearchGate. Calculated and experimental 15 N chemical shifts of the imidazole part.
  • ResearchGate. The use of ¹⁵N-labeled annulated imidazole to determine the site of....
  • PubMed.
  • Frontiers. (2023, May 9).
  • National Institutes of Health (NIH).
  • Wikipedia. Imidazole.
  • National Institutes of Health (NIH). Imidazole | C3H4N2 | CID 795 - PubChem.
  • Semantic Scholar. (1979).
  • National Institutes of Health (NIH). (2011, February 2). Histidine Biosynthesis.
  • TÜBİTAK Academic Journals. (2003, January 1).

Sources

A Technical Guide to the Synthesis and Application of Doubly ¹⁵N-Labeled ([1,3-¹⁵N₂]) Imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isotopically labeled compounds are indispensable tools in modern chemical and biomedical research. Doubly ¹⁵N-labeled imidazole ([1,3-¹⁵N₂]imidazole) has emerged as a particularly powerful probe for nuclear magnetic resonance (NMR) spectroscopy. Its unique electronic structure and a pKa near physiological pH make it an exquisite sensor for pH and a valuable mimic for the side chain of histidine residues in proteins and enzymes. This guide provides a comprehensive overview of a robust and efficient one-pot synthesis of [1,3-¹⁵N₂]imidazole, delves into the mechanistic rationale behind the synthetic strategy, presents a detailed experimental protocol, and discusses its critical applications in research.

Introduction: The Scientific Imperative for ¹⁵N₂-Imidazole

The imidazole moiety is a cornerstone of biological chemistry, most notably as the functional group of the amino acid histidine. Histidine residues are frequently found in the active sites of enzymes, where they participate in catalysis, proton transfer, and metal coordination.[1][2][3] Understanding the precise protonation state and local environment of these residues is critical to elucidating biological mechanisms.

Directly probing nitrogen atoms via ¹⁵N NMR spectroscopy offers superior insight compared to ¹H or ¹³C NMR, as the ¹⁵N chemical shift is exquisitely sensitive to changes in electronic structure, such as protonation.[4][5] The challenge, however, is the low natural abundance of ¹⁵N (0.37%), which makes NMR detection prohibitively time-consuming. The synthesis of ¹⁵N-enriched molecules overcomes this fundamental limitation.

Doubly ¹⁵N-labeled imidazole is a premier tool for:

  • In Vitro and In Vivo pH Sensing: The two nitrogen atoms in the imidazole ring undergo a significant chemical shift change of approximately 30 ppm upon protonation, which occurs around the physiological pKa of 7.0.[6][7][8][9] This property allows for highly accurate pH measurements in complex biological systems.

  • Protein Structural Biology: By studying ¹⁵N₂-imidazole as a model compound or by incorporating ¹⁵N-labeled histidine into proteins, researchers can differentiate between the neutral tautomers (π and τ) and the charged (protonated) state of the imidazole side chain, providing critical structural and functional information.[1][2]

  • Hyperpolarization Studies: Techniques like Signal Amplification By Reversible Exchange (SABRE) can dramatically enhance the NMR signal of ¹⁵N₂-imidazole by over 2000-fold, opening the door to real-time metabolic imaging and sensitive molecular sensing applications.[7][8][9][10]

  • Mechanistic Probes: Labeled imidazole can be used to trace reaction pathways and to study interactions with metal ions, such as zinc.[11]

Synthetic Strategy: A Modified Debus-Radziszewski Approach

The synthesis of the imidazole ring has been established for over a century, with the Debus-Radziszewski reaction being a classic method.[12] This multicomponent reaction typically involves a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of [1,3-¹⁵N₂]imidazole, a highly effective one-pot modification is employed, reacting glyoxal (the 1,2-dicarbonyl), formaldehyde (the aldehyde), and an isotopically enriched ammonia source.

The chosen ¹⁵N source is ¹⁵N-Ammonium Chloride (¹⁵NH₄Cl) , which is a commercially available, stable, and easy-to-handle salt that serves as the precursor for both nitrogen atoms in the final imidazole ring.

The overall reaction is as follows: Glyoxal + Formaldehyde + 2 ¹⁵NH₄Cl → [1,3-¹⁵N₂]Imidazole

This approach is advantageous due to its operational simplicity, use of accessible starting materials, and direct incorporation of the ¹⁵N labels in a single, efficient step.

Mechanistic Rationale & Causality

Understanding the reaction mechanism is key to optimizing conditions and ensuring a successful outcome. The reaction proceeds through the formation of imine intermediates.

  • Ammonia Liberation: In solution, the ¹⁵NH₄Cl exists in equilibrium with free ¹⁵N-ammonia (¹⁵NH₃), which is the active nucleophile.

  • Diimine Formation: Two equivalents of ¹⁵NH₃ react with glyoxal to form the corresponding ¹⁵N,¹⁵N'-diimine. This condensation is a standard carbonyl-amine reaction.

  • Cyclization with Formaldehyde: The ¹⁵N,¹⁵N'-diimine then reacts with formaldehyde. The formaldehyde carbon becomes the C2 position of the imidazole ring, and its condensation with the diimine, followed by elimination of water and oxidation, leads to the formation of the aromatic imidazole ring.

A catalytic amount of acid is often beneficial. While the reaction can proceed under neutral or basic conditions, acidic catalysis can accelerate the imine formation steps. However, strongly acidic or basic conditions can promote undesirable polymerization of the aldehyde and glyoxal starting materials, reducing the overall yield.[10] Therefore, maintaining careful pH control near neutral is a critical process parameter.

Synthetic Pathway Visualization

The following diagram illustrates the key transformations in the synthesis of [1,3-¹⁵N₂]imidazole.

Synthesis_Pathway cluster_main Main Reaction Sequence Glyoxal Glyoxal (CHOCHO) Diimine ¹⁵N,¹⁵N'-Diimine Intermediate Glyoxal->Diimine NH4Cl 2x ¹⁵N-Ammonium Chloride (¹⁵NH₄Cl) NH4Cl->Diimine + 2H₂O Formaldehyde Formaldehyde (CH₂O) Cyclic_Intermediate Cyclized Adduct Formaldehyde->Cyclic_Intermediate + H₂O Diimine->Cyclic_Intermediate Imidazole [1,3-¹⁵N₂]Imidazole Cyclic_Intermediate->Imidazole Oxidation (- 2H) caption Fig 1. Synthetic pathway for [1,3-¹⁵N₂]Imidazole.

Fig 1. Synthetic pathway for [1,3-¹⁵N₂]Imidazole.

Detailed Experimental Protocol

This protocol is a representative procedure and should be performed by qualified personnel in a suitable laboratory environment with appropriate personal protective equipment (PPE).

Reagents and Materials
ReagentFormulaM.W. ( g/mol )Molar Eq.Example Amount
Glyoxal (40% in H₂O)C₂H₂O₂58.041.01.45 g (10 mmol)
Formaldehyde (37% in H₂O)CH₂O30.031.00.81 g (10 mmol)
¹⁵N-Ammonium Chloride¹⁵NH₄Cl54.492.21.20 g (22 mmol)
Deionized WaterH₂O18.02-~20 mL
Hydrochloric Acid (1 M)HCl-CatalyticAs needed
Sodium Hydroxide (1 M)NaOH--As needed
Diethyl Ether / Ethyl Acetate---For extraction
Anhydrous MgSO₄ or Na₂SO₄---For drying
Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ¹⁵N-Ammonium Chloride (1.20 g, 22 mmol) in deionized water (15 mL).

  • Reagent Addition: To this stirring solution, add the 40% glyoxal solution (1.45 g, 10 mmol) followed by the 37% formaldehyde solution (0.81 g, 10 mmol) at room temperature.

  • pH Adjustment & Rationale: Gently warm the mixture to 40-50°C. Monitor the pH of the solution. If the solution is significantly acidic, polymerization may occur. A catalytic amount of acid can be beneficial, but the reaction is often run near neutral. Some protocols report better yields when the pH is maintained between 5-7 to avoid side reactions.[10] Adjust with dilute HCl or NaOH if necessary.

  • Reaction & Monitoring: Heat the reaction mixture to a gentle reflux (approx. 90-100°C) for 2-3 hours. The solution will typically turn a dark brown color. The reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., Dichloromethane:Methanol 9:1).

  • Workup - Neutralization: After cooling the reaction to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate or dilute NaOH until the pH is ~8-9. This step is crucial to ensure the imidazole product is in its free base form for extraction.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 30 mL). The choice of solvent depends on the scale and subsequent purification strategy.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude [1,3-¹⁵N₂]imidazole as a brownish solid or oil.

  • Purification: The crude product can be purified by column chromatography on silica gel or by sublimation to yield a white to off-white crystalline solid. A typical yield is around 50-60%.

Product Characterization and Validation

Confirming the identity, purity, and isotopic incorporation is a non-negotiable step.

Analysis TechniqueExpected ResultRationale
Mass Spectrometry (MS) Molecular ion peak [M+H]⁺ at m/z 71.04.Confirms the molecular weight of C₃H₄¹⁵N₂. Unlabeled imidazole would be at m/z 69.03.
¹H NMR Two signals: a singlet for H2 (~7.7 ppm) and a singlet for H4/H5 (~7.1 ppm).Confirms the chemical structure. Splitting due to coupling with ¹⁵N may be observed.
¹⁵N NMR A single resonance in the deprotonated state (due to tautomerization). Upon acidification (pH < 6), this peak will shift downfield by ~30 ppm.[6][8][9]This is the definitive validation of ¹⁵N incorporation and demonstrates its functionality as a pH sensor.

Field Application Workflow: NMR-Based pH Titration

This workflow demonstrates how to use the synthesized [1,3-¹⁵N₂]imidazole to measure pKa, a critical parameter for its use as a pH sensor.

NMR_Workflow A 1. Prepare Stock Solution Dissolve ¹⁵N₂-Imidazole in D₂O B 2. Initial NMR Spectrum Acquire ¹⁵N NMR at high pH (~9) A->B C 3. Titration Add small aliquots of dilute DCl B->C D 4. Measure pH & Acquire Spectrum Record pH with calibrated electrode and run ¹⁵N NMR C->D E 5. Repeat Titration Loop Continue until low pH (~4) is reached D->E E->C More Aliquots F 6. Data Analysis Plot ¹⁵N chemical shift (δ) vs. pH E->F Titration Complete G 7. Determine pKa Fit data to Henderson-Hasselbalch equation. pKa is the pH at the inflection point. F->G caption Fig 2. Workflow for pKa determination of ¹⁵N₂-Imidazole via NMR.

Fig 2. Workflow for pKa determination of ¹⁵N₂-Imidazole via NMR.

Conclusion

The synthesis of doubly ¹⁵N-labeled imidazole via a one-pot reaction of glyoxal, formaldehyde, and ¹⁵N-ammonium chloride provides researchers with a powerful and versatile molecular probe. The scientific integrity of any study using this molecule begins with a robust and well-characterized synthesis. The protocol and rationale detailed in this guide provide a reliable framework for producing high-quality [1,3-¹⁵N₂]imidazole. Its subsequent application in advanced NMR techniques continues to provide unparalleled insights into fundamental biological processes, from enzymatic catalysis to in vivo pH dynamics, reinforcing its status as an essential tool in the modern life scientist's arsenal.

References

  • National Institutes of Health (NIH). (n.d.). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields.
  • National Institutes of Health (NIH). (2014, June 26). Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy.
  • Journal of the American Chemical Society. (2011, January 5). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR.
  • ACS Publications. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR.
  • PubMed. (2013). 13C and 15N Spectral Editing Inside Histidine Imidazole Ring Through Solid-State NMR Spectroscopy.
  • DukeSpace. (2016, April 14). 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH.
  • DukeSpace. (2016). (15)N Hyperpolarization of Imidazole-(15)N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH.
  • OSTI.GOV. (1980, April 22). pH dependence of /sup 15/N NMR shifts and coupling constants in aqueous imidazole and 1-methylimidazole. Comments on estimation of tautomeric equilibrium constants for aqueous histidine.
  • National Institutes of Health (NIH). (n.d.). 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH.
  • National Institutes of Health (NIH). (n.d.). SABRE-SHEATH hyperpolarized 15N2-imidazole for Zn2+ sensing.
  • ACS Publications. (2016, April 14). 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH.
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.

Sources

(15N₂)-1H-Imidazole in Structural Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Significance of the Imidazole Moiety

In the intricate landscape of protein architecture and function, the imidazole side chain of the histidine residue holds a position of exceptional importance. Its pKa is near physiological pH, allowing it to act as both a proton donor and acceptor in critical enzymatic reactions and to participate in metal coordination.[1][2] Understanding the precise structural and electronic state of histidine's imidazole ring is therefore paramount to deciphering protein mechanisms. The introduction of stable isotopes, particularly Nitrogen-15 (¹⁵N), has revolutionized our ability to probe these systems with unparalleled precision.[3][4] This guide provides a comprehensive overview of the applications of doubly-labeled (¹⁵N₂)-1H-Imidazole and its integration into histidine residues for advanced structural biology studies, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy.

Chapter 1: Foundational Principles of (¹⁵N₂)-1H-Imidazole as a Probe

The strategic replacement of the common ¹⁴N isotope with ¹⁵N is a cornerstone of modern biomolecular NMR.[3] Unlike ¹⁴N, the ¹⁵N nucleus possesses a nuclear spin of 1/2, making it ideal for high-resolution NMR studies.[3] Doubly labeling the imidazole ring with two ¹⁵N atoms provides distinct spectroscopic handles for each nitrogen, enabling the precise characterization of its chemical environment.

The power of (¹⁵N₂)-1H-Imidazole lies in the sensitivity of its ¹⁵N chemical shifts to its protonation and tautomeric state. The imidazole ring can exist in three primary forms at physiological pH: a protonated (cationic) state and two neutral tautomers, the Nτ-H (or Nε2-H) and Nπ-H (or Nδ1-H) forms.[1][5] Each of these states yields a unique ¹⁵N NMR signature, allowing researchers to unambiguously identify the form present in a protein's active site or at a protein-ligand interface.

State of Imidazole Ring Typical ¹⁵N Chemical Shift Range (ppm) Key Characteristics
Protonated (Cationic) ~200-220 ppmBoth nitrogen atoms are protonated. Found at lower pH.
Neutral Nτ-H Tautomer Nτ-H: ~170 ppm, Nπ: ~250 ppmProton is on the Nε2 nitrogen (in histidine).
Neutral Nπ-H Tautomer Nπ-H: ~170 ppm, Nτ: ~250 ppmProton is on the Nδ1 nitrogen (in histidine).
Deprotonated (Anionic) ~260-270 ppmBoth nitrogen atoms are deprotonated. Found at higher pH.
(Note: Chemical shifts are approximate and can vary based on the local chemical environment.)

Chapter 2: Deciphering Histidine Tautomeric States in Proteins

The "Why": The tautomeric state of a histidine residue is not a trivial detail; it dictates hydrogen bonding patterns, electrostatic interactions, and catalytic activity.[2][5] For instance, in many enzymes, one tautomer may be active while the other is not. Differentiating these states is therefore critical for a mechanistic understanding of protein function.[5]

Solid-state NMR (ssNMR) spectroscopy, particularly with ¹³C and ¹⁵N labeling, has emerged as a powerful tool for this purpose.[1][5] Experiments like Transferred Echo Double Resonance (TEDOR) can be used to selectively filter for carbon signals that are directly bonded to a protonated or non-protonated nitrogen, thereby distinguishing the tautomers.[2][5]

Experimental Workflow: Tautomer Identification via ssNMR

The following workflow outlines a general approach for determining the tautomeric state of a ¹³C,¹⁵N-labeled histidine residue within a protein using solid-state NMR.

Tautomer_Workflow cluster_prep Sample Preparation cluster_nmr Solid-State NMR Spectroscopy cluster_analysis Data Analysis prep1 Express & Purify ¹³C,¹⁵N-Labeled Protein prep2 Lyophilize Protein at Specific pH prep1->prep2 Control pH environment nmr1 Acquire 1D ¹³C & ¹⁵N CPMAS Spectra prep2->nmr1 nmr2 Perform 2D ¹⁵N-Selective Filtered ¹³C Experiment (e.g., TEDOR-based) nmr1->nmr2 Confirm presence of multiple states ana1 Assign Resonances for τ, π, and Charged States nmr2->ana1 Identify C-N correlations ana2 Quantify Population of Each Tautomer ana1->ana2

Caption: Workflow for Histidine Tautomer Determination.

Protocol: ¹⁵N-Selectively Filtered ¹³C Solid-State NMR

This protocol is adapted from methodologies designed to differentiate histidine tautomeric states.[5][6]

  • Protein Expression and Labeling: Express the protein of interest in E. coli using a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source and [U-¹³C]-glucose as the sole carbon source.[7][8] This ensures uniform incorporation of both isotopes.

  • Sample Preparation: After purification, prepare the protein sample by lyophilization from a buffer at the desired pH to trap the relevant tautomeric and protonation states.[5]

  • NMR Spectrometer Setup: Pack the lyophilized protein into a solid-state NMR rotor. Experiments are typically performed on a high-field spectrometer equipped with a Cross-Polarization Magic Angle Spinning (CP/MAS) probe.

  • Initial Spectra Acquisition: Acquire standard 1D ¹³C and ¹⁵N CP/MAS spectra to confirm the presence of labeled histidine and to get a preliminary view of the potential heterogeneity of states.[2][6]

  • Selective Filtering Experiment: Employ a 1D or 2D ¹⁵N selectively filtered ¹³C experiment. A common approach is a TEDOR-based pulse sequence.[2][6]

    • Causality: The TEDOR filter exploits the dipolar coupling between directly bonded ¹³C and ¹⁵N nuclei. By applying a selective ¹⁵N pulse at the chemical shift corresponding to either protonated (~170 ppm) or non-protonated (~250 ppm) nitrogens, you can selectively observe the ¹³C signals attached to that specific type of nitrogen.

    • Execution:

      • To detect carbons attached to non-protonated nitrogens (present in neutral tautomers), apply a selective 180° pulse centered on the non-protonated ¹⁵N region (~250 ppm). This will allow signals from Cδ2 (in the τ state) and Cγ (in the π state) to be observed.

      • To detect carbons attached to protonated nitrogens (present in neutral and charged states), apply the selective pulse to the protonated ¹⁵N region (~170 ppm). This will reveal Cδ2 and Cγ in the charged state, Cγ in the τ state, and Cδ2 in the π state.

  • Data Analysis: By comparing the spectra with and without the selective filters, one can unambiguously assign the ¹³C resonances to each specific tautomeric and protonation state present in the sample.[5]

Chapter 3: Probing Protein-Ligand Interactions & Drug Discovery

The "Why": Identifying which parts of a protein interact with a small molecule is a cornerstone of drug discovery and functional annotation.[9][10] ¹⁵N labeling provides an exquisite method to map these binding interfaces at single-residue resolution. The most common technique is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which produces a spectrum where each peak corresponds to a specific backbone N-H group in the protein.[7][11]

When a ligand binds, the chemical environment of nearby N-H groups changes, causing their corresponding peaks in the HSQC spectrum to shift. This phenomenon is known as Chemical Shift Perturbation (CSP).[11][12] By monitoring these shifts, we can map the binding site on the protein's surface.

Experimental Workflow: Chemical Shift Perturbation (CSP) Mapping

CSP_Workflow cluster_prep Sample Preparation cluster_titration NMR Titration cluster_analysis Data Analysis & Interpretation prep1 Produce & Purify ¹⁵N-Labeled Protein prep2 Prepare NMR Sample (Buffer, D₂O) prep1->prep2 nmr1 Acquire Reference ¹H-¹⁵N HSQC Spectrum (Protein Alone) prep2->nmr1 nmr2 Titrate with Ligand at Increasing Concentrations nmr1->nmr2 nmr3 Acquire ¹H-¹⁵N HSQC Spectrum at Each Titration Point nmr2->nmr3 ana1 Overlay Spectra & Calculate Chemical Shift Perturbations nmr3->ana1 ana2 Map Perturbed Residues onto Protein Structure ana1->ana2 Identify binding site ana3 Determine Binding Affinity (Kd) ana1->ana3 Fit binding isotherm

Caption: Workflow for Protein-Ligand Interaction Mapping by NMR.

Protocol: ¹H-¹⁵N HSQC Titration Experiment

This protocol outlines the steps for a typical CSP mapping experiment.[8][10]

  • Protein Expression: Express the target protein in a minimal medium where ¹⁵NH₄Cl is the only nitrogen source.[13]

  • Sample Preparation: Purify the ¹⁵N-labeled protein and exchange it into a suitable NMR buffer (e.g., 25 mM phosphate, 50 mM NaCl, pH 6.5). The final sample should be ~0.1-1.0 mM in concentration and contain 5-10% D₂O for the spectrometer lock.[13]

  • Reference Spectrum: Acquire a high-quality 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This is the reference "apo" state.

  • Ligand Titration: Prepare a concentrated stock solution of the ligand (which could be an imidazole-containing drug candidate) in the same NMR buffer. Add small aliquots of the ligand stock to the protein sample to achieve a series of increasing molar ratios (e.g., 1:0.25, 1:0.5, 1:1, 1:2, 1:5, etc.).

  • Acquire Spectra: After each addition of the ligand, allow the sample to equilibrate and acquire another ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Causality: The binding of the ligand alters the local magnetic field around the amide protons and nitrogens in and near the binding pocket. This change in the electronic environment directly causes a shift in their resonance frequencies.

    • Execution: Overlay all the HSQC spectra. Track the movement of each peak across the titration. Calculate the weighted average chemical shift perturbation (CSP) for each residue using the formula: Δδ = [(Δδ_H)² + (α * Δδ_N)²]¹/², where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.2) to account for the different chemical shift ranges.[11]

  • Mapping and Affinity: Plot the CSP values against the protein sequence. Residues with the largest perturbations are inferred to be at or near the binding interface.[11] By fitting the chemical shift changes versus ligand concentration, a dissociation constant (Kd) can often be determined.

Chapter 4: Advanced Applications in Hyperpolarized NMR

The "Why": A major limitation of NMR is its inherent low sensitivity. Hyperpolarization techniques can boost the NMR signal by several orders of magnitude, enabling real-time metabolic imaging and in vivo sensing applications that would otherwise be impossible.[14][15] (¹⁵N₂)-1H-Imidazole is an outstanding candidate for hyperpolarization due to its favorable chemical properties and low toxicity.[14][16]

Signal Amplification by Reversible Exchange (SABRE) is a cost-effective method that uses parahydrogen to dramatically increase the nuclear spin polarization of a substrate.[14][15] When applied to (¹⁵N₂)-1H-Imidazole, the resulting hyperpolarized molecule becomes a highly sensitive pH probe. Protonation of one of the ¹⁵N atoms causes a large chemical shift change of ~30 ppm, making it possible to measure pH in vivo.[14][16]

Experimental Workflow: Hyperpolarized pH Sensing with SABRE-SHEATH

SABRE_Workflow cluster_polarization Polarization Transfer cluster_detection NMR Detection cluster_analysis pH Determination p1 Prepare Solution: (¹⁵N₂)-Imidazole, Ir Catalyst, Solvent p2 Bubble with Parahydrogen in a Low Magnetic Field (μT range) p1->p2 p3 Transfer Polarization from Parahydrogen-derived Hydrides to ¹⁵N Nuclei of Imidazole p2->p3 d1 Rapidly Transfer Sample to High-Field NMR p3->d1 Hyperpolarized Sample d2 Acquire ¹⁵N NMR Spectrum (Single Scan) a1 Observe ¹⁵N Chemical Shifts d2->a1 a2 Relate Chemical Shift to Protonation State Ratio (Henderson-Hasselbalch) a1->a2 a3 Calculate pH a2->a3

Caption: Workflow for SABRE-SHEATH Hyperpolarization of (¹⁵N₂)-Imidazole.

Protocol: SABRE-SHEATH Hyperpolarization for pH Measurement

This protocol is based on established methods for hyperpolarizing ¹⁵N heterocycles.[14][16]

  • Sample Preparation: Prepare a solution containing ~0.1 M (¹⁵N₂)-1H-Imidazole, ~4 mM of an Iridium-IMes catalyst, and a suitable solvent mixture (e.g., methanol:aqueous buffer).[14]

  • Hyperpolarization Step (SABRE-SHEATH):

    • Causality: The process occurs in a low magnetic field. Parahydrogen and the (¹⁵N₂)-1H-Imidazole ligand reversibly bind to the iridium catalyst. In this transient complex, the spin order of the parahydrogen-derived hydrides is transferred to the ¹⁵N nuclei of the imidazole via the J-coupling network. This dramatically increases the ¹⁵N polarization far beyond its thermal equilibrium state.

    • Execution: Place the sample in a magnetic shield to create a microtesla field environment. Bubble parahydrogen gas through the solution for a set period (e.g., 30 seconds) to facilitate the reversible exchange and polarization transfer.[15]

  • Detection: Rapidly transfer the now hyperpolarized sample into a high-field NMR spectrometer.

  • Data Acquisition: Immediately acquire a single-scan ¹⁵N NMR spectrum. The hyperpolarized signal is transient and decays with the spin-lattice relaxation time (T₁).

  • Analysis: The observed ¹⁵N chemical shift will be a population-weighted average of the protonated and deprotonated forms of imidazole. Since the chemical shifts of these two states are known and separated by ~30 ppm, and the pKa is ~7.0, the observed shift can be directly used to calculate the pH of the solution.[14]

References

  • Hu, W., et al. (2010). Differentiation of histidine tautomeric states using (15)N selectively filtered (13)C solid-state NMR spectroscopy. PubMed. [Link]

  • Yang, J., et al. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State. pubs.acs.org. [Link]

  • Truong, M. L., et al. (2016). 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. PMC - NIH. [Link]

  • Hsieh, C.-H., et al. (2021). Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR. Frontiers. [Link]

  • Hsieh, C.-H., et al. (2021). Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR. NIH. [Link]

  • Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. PubMed. [Link]

  • Tao, T. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. METABODY. [Link]

  • Shchepin, R. V., et al. (2021). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. NIH. [Link]

  • Bartholomew, G. L., et al. (2023). 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. ChemRxiv. [Link]

  • Krishnarjuna, B., et al. (2012). Selective Isotope-Labeling Methods for Protein Structural Studies. intechopen.com. [Link]

  • Bothe, J. R., et al. (2011). 15N-1H Scalar Coupling Perturbation: An Additional Probe for Measuring Structural Changes Due to Ligand Binding. NIH. [Link]

  • Williamson, M. (n.d.). 15N - Protein NMR. University of Sheffield. [Link]

  • Goto, N. K., & Kay, L. E. (2000). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current Opinion in Structural Biology. [Link]

  • van der Loop, J. J., et al. (2021). Characterization of protein–ligand interactions by SABRE. PMC - NIH. [Link]

  • Le, T. P., et al. (2025). Biosynthetic Incorporation of 15N and 13C for Assignment and Interpretation of Nuclear Magnetic Resonance Spectra of Proteins. ResearchGate. [Link]

  • Hologne, M., et al. (2005). Characterization of protein-ligand interactions by high-resolution solid-state NMR spectroscopy. PubMed. [Link]

  • Lee, S. H., et al. (2021). Chemical shift perturbations of the 1 HN and 15 N resonances of proMMP-7 ΔNC upon binding the human syndecan-2 peptide ligand. ResearchGate. [Link]

  • Jaipuria, G., et al. (2017). Stable isotope labeling methods for protein NMR spectroscopy. Request PDF. [Link]

  • Shchepin, R. V., et al. (2017). A versatile synthetic route to the preparation of 15N heterocycles. PMC - NIH. [Link]

  • University of Leicester. (n.d.). Expressing 15N labeled protein. University of Leicester. [Link]

  • Khalymbadzha, I. A., et al. (2019). 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. ResearchGate. [Link]

  • Wiley. (n.d.). Imidazole - Optional[15N NMR] - Chemical Shifts. SpectraBase. [Link]

  • Byshkin, M., et al. (2018). 15 N isotopic labelling for in-cell protein studies by NMR spectroscopy and single-cell IR synchrotron radiation FTIR microscopy: a correlative study. Analyst (RSC Publishing). [Link]

  • Lee, Y., et al. (2022). State-of-the-art accounts of hyperpolarized 15N-labeled molecular imaging probes for magnetic resonance spectroscopy and imaging. RSC Publishing. [Link]

  • Crocoll, C., et al. (2012). A protocol for the identification of protein-protein interactions based on 15N metabolic labeling, immunoprecipitation, quantitative mass spectrometry and affinity modulation. PubMed. [Link]

  • Jones, S., et al. (2018). In silico Identification and Characterization of Protein-Ligand Binding Sites. PubMed. [Link]

  • Moy, F. J., et al. (2007). High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands. NIH. [Link]

  • Lapek, J. D., Jr, et al. (2020). Studying protein-ligand interactions by protein-denaturation and quantitative cross-linking mass spectrometry. PMC - NIH. [Link]

  • Fairlie, D. P., & Jackson, W. G. (2003). ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. [Link]

  • Kuroki, S., et al. (2001). One- and two-dimensional 15N exchange CP/MAS NMR studies of the structure and electronic properties of the intermolecular N-H...N hydrogen bond in imidazole crystal. PubMed. [Link]

  • da Silva, A. C. A., et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]

  • Alei, M., & Wageman, W. E. (1979). 15N NMR shifts for imidazole and 1-methyl imidazole in CH2Cl2 relative to aqueous solution. Semantic Scholar. [Link]

  • Bhagi-Damodaran, A., & Lu, Y. (2014). Design of Functional Metalloproteins. PMC - NIH. [Link]

  • Suradkar, R. R., et al. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PMC - PubMed Central. [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. [Link]

  • Lota, G., et al. (2013). Guanidine, amitrole and imidazole as nitrogen dopants for the synthesis of N-graphenes. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Strategic Application of ¹⁵N-Labeled Imidazole in NMR Studies for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is crafted from field-proven insights to provide a comprehensive technical overview of the benefits and methodologies associated with using ¹⁵N-labeled imidazole in Nuclear Magnetic Resonance (NMR) spectroscopy. The imidazole side chain of histidine is a cornerstone of protein structure and function, participating in catalysis, metal coordination, and proton transfer.[1][2][3] Isotopic labeling with ¹⁵N provides an unparalleled spectroscopic window into these critical biological processes.

The Foundational Advantage: Unambiguous Probing of Imidazole's Chemical States

The power of incorporating ¹⁵N into the imidazole ring lies in the profound sensitivity of the ¹⁵N chemical shift to its local electronic environment. This sensitivity allows for the direct and unambiguous determination of two fundamental properties that govern the function of histidine residues in proteins: protonation state and tautomeric state.[1][3][4][5]

  • Protonation State Determination: The imidazole ring can exist in a protonated (cationic), neutral, or deprotonated (anionic) state, a characteristic dictated by the local pKa, which can vary significantly from the pKa of free histidine (~6.5) depending on the protein microenvironment.[3][5] The ¹⁵N chemical shifts of the two ring nitrogens (Nδ1 and Nε2) are exquisitely sensitive to these changes in protonation, providing a direct spectroscopic handle to monitor pH-dependent processes and the charged state of active site histidines.[1][4]

  • Tautomer Identification: In its neutral state, the imidazole ring exists as two distinct tautomers: the Nε2-protonated (τ tautomer) and the Nδ1-protonated (π tautomer).[1][4] These tautomeric forms are often in rapid exchange, but their relative populations are critical for functions like hydrogen bonding and catalysis. ¹⁵N NMR is one of the few techniques that can definitively distinguish between these tautomers, as the chemical shift of a protonated nitrogen is significantly different from that of an unprotonated, sp²-hybridized nitrogen.[5][6][7]

Core Applications and Methodologies

The ability to precisely monitor the state of the imidazole ring through ¹⁵N NMR has far-reaching implications in various fields of biochemical and pharmaceutical research.

Histidine is a frequent key player in enzyme active sites, acting as a general acid or base. By using ¹⁵N-labeled histidine, researchers can directly observe the protonation and tautomeric state of the catalytic residue throughout the reaction cycle. This provides invaluable mechanistic insights that are often unattainable with other methods.

The imidazole side chain of histidine is a common ligand for transition metals in metalloproteins.[1][8] ¹⁵N NMR can be used to identify which histidine residues are involved in metal coordination. While direct observation of the ¹⁵N signals of metal-bound imidazoles can be complicated by paramagnetic effects from certain metals, changes in the ¹⁵N HSQC spectrum upon metal binding or removal can definitively identify the ligand residues.[9][10][11]

In drug discovery, the ¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone for screening compound libraries and validating hits.[12][13][14] By using a uniformly ¹⁵N-labeled protein, the binding of a small molecule can be detected by observing chemical shift perturbations (CSPs) or line broadening of specific amide peaks in the ¹⁵N HSQC spectrum.[12][13] Since histidine residues are often located in binding pockets, their side-chain ¹⁵N signals can also be monitored to provide detailed information about ligand interactions.

Experimental Protocols: A Practical Approach

For most protein NMR applications, uniform ¹⁵N labeling is the most common and cost-effective approach.

Step-by-Step Methodology for Uniform ¹⁵N Labeling in E. coli

  • Culture Growth: Grow an E. coli expression strain (e.g., BL21(DE3)) carrying the plasmid for the protein of interest in a minimal medium (e.g., M9 medium) containing standard ¹⁴N ammonium chloride as the sole nitrogen source.

  • Induction: Once the cell culture reaches an optimal density (typically OD₆₀₀ of 0.6-0.8), induce protein expression with an appropriate inducer (e.g., IPTG).

  • Isotope Incorporation: Simultaneously with induction, supplement the culture with ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) as the sole nitrogen source. The bacteria will then incorporate ¹⁵N into all newly synthesized proteins.

  • Harvesting and Purification: After a suitable expression period (typically 4-6 hours or overnight at a lower temperature), harvest the cells by centrifugation. Lyse the cells and purify the ¹⁵N-labeled protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 6.5) containing 5-10% D₂O for the deuterium lock. Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1 mM).

The 2D ¹H-¹⁵N HSQC is the workhorse experiment for studying ¹⁵N-labeled proteins.[15][16][17] It provides a fingerprint of the protein, with each peak corresponding to a specific N-H bond, primarily from the protein backbone and some side chains (e.g., Trp, Asn, Gln, and His).

Workflow for ¹H-¹⁵N HSQC Data Acquisition and Analysis

HSQC_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis Prep Prepare ¹⁵N-labeled protein sample Acquire Acquire 2D ¹H-¹⁵N HSQC spectrum Prep->Acquire Load into spectrometer Process Process data (FT, phasing, referencing) Acquire->Process Assign Assign resonances (backbone & side chains) Process->Assign Perturb Titrate with ligand and acquire new HSQC Assign->Perturb For binding studies Analyze Analyze chemical shift perturbations (CSPs) Perturb->Analyze

Caption: Workflow for a typical ¹H-¹⁵N HSQC experiment.

Data Presentation and Interpretation

A key advantage of using ¹⁵N-labeled imidazole is the distinct chemical shift ranges for the different protonation and tautomeric states of the histidine side chain nitrogens.

Table 1: Typical ¹⁵N Chemical Shift Ranges for Histidine Imidazole Nitrogens

State of Imidazole RingNitrogenTypical ¹⁵N Chemical Shift (ppm)Notes
Cationic (Protonated) Nδ1-H & Nε2-H160 - 190Both nitrogens are protonated and appear in a similar range.
Neutral (τ Tautomer) Nδ1220 - 250Non-protonated nitrogen.
Nε2-H160 - 190Protonated nitrogen.
Neutral (π Tautomer) Nδ1-H160 - 190Protonated nitrogen.
Nε2220 - 250Non-protonated nitrogen.

Note: These ranges are approximate and can be influenced by factors such as hydrogen bonding and local environment.[10]

Advanced Applications: Hyperpolarization and In-Vivo Studies

Recent advances in hyperpolarization techniques, such as Signal Amplification By Reversible Exchange (SABRE-SHEATH), have opened up new possibilities for using ¹⁵N-labeled imidazole.[18] Hyperpolarization can enhance the NMR signal by several orders of magnitude, enabling real-time monitoring of biological processes and even in-vivo applications.[18][19]

The pH-dependent chemical shift of ¹⁵N-labeled imidazole makes it an excellent candidate for a non-invasive in-vivo pH sensor.[18] As the pH of the environment changes, the protonation state of the imidazole ring changes, leading to a measurable shift in the ¹⁵N NMR signal. This has significant potential for studying pH dysregulation in diseases like cancer.[18][19]

SABRE_Concept cluster_components Core Components cluster_process Hyperpolarization Process cluster_detection Detection ParaH2 Parahydrogen (p-H₂) Complex Transient Complex Formation (p-H₂, Catalyst, ¹⁵N-Imidazole) ParaH2->Complex Imidazole ¹⁵N-Imidazole Imidazole->Complex Catalyst Ir Catalyst Catalyst->Complex Transfer Polarization Transfer (p-H₂ → ¹⁵N) Complex->Transfer Release Release of Hyperpolarized ¹⁵N-Imidazole Transfer->Release NMR Acquire Enhanced ¹⁵N NMR Signal Release->NMR

Caption: Conceptual diagram of the SABRE-SHEATH hyperpolarization process.

Conclusion

The incorporation of ¹⁵N into the imidazole ring of histidine provides a powerful and versatile tool for investigating a wide range of biological phenomena. From elucidating enzyme mechanisms and characterizing protein-ligand interactions to pioneering in-vivo pH sensing, ¹⁵N-labeled imidazole is an indispensable component of the modern biomolecular NMR toolkit. The methodologies described herein, from sample preparation to advanced hyperpolarization techniques, offer researchers and drug development professionals a robust framework for leveraging the unique advantages of this isotopic label.

References

  • Li, S., & Hong, M. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. Journal of the American Chemical Society, 133(5), 1534–1544. [Link]

  • López, J. J., et al. (2012). Limiting Values of the 15N Chemical Shift of the Imidazole Ring of Histidine at High pH. The Journal of Physical Chemistry B, 116(23), 6665-6669. [Link]

  • López, J. J., et al. (2012). Limiting values of the 15N chemical shift of the imidazole ring of histidine at high pH. The Journal of Physical Chemistry B, 116(23), 6665-6669. [Link]

  • Andreas, L. B., et al. (2021). Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR. Frontiers in Molecular Biosciences, 8, 785526. [Link]

  • Li, S., & Hong, M. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. Journal of the American Chemical Society, 133(5), 1534-1544. [Link]

  • Shchepin, R. V., et al. (2016). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. NIH Public Access, 27(9), 2344–2354. [Link]

  • Márquez, M., et al. (2007). Assessing the fractions of tautomeric forms of the imidazole ring of histidine in proteins as a function of pH. Proceedings of the National Academy of Sciences, 104(23), 9611–9616. [Link]

  • ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR... [Link]

  • Andreas, L. B., et al. (2021). Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR. Frontiers in Molecular Biosciences, 8. [Link]

  • Crump, M. P., et al. (2000). The identification of metal-binding ligand residues in metalloproteins using nuclear magnetic resonance spectroscopy. Protein Science, 9(10), 2031–2034. [Link]

  • Theis, J. L., et al. (2016). 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. Journal of the American Chemical Society, 138(8), 2690–2698. [Link]

  • Li, H., & Sun, H. (2012). NMR studies of metalloproteins. Topics in Current Chemistry, 326, 69–98. [Link]

  • Sorkin, D. L., & Miller, A.-F. (2006). 15N-NMR characterization of His residues in and around the active site of FeSOD. Biochemistry, 45(4), 1151–1161. [Link]

  • Pellecchia, M., et al. (2008). Perspectives on NMR in drug discovery: a technique comes of age. Nature Reviews Drug Discovery, 7(9), 738–745. [Link]

  • Protein NMR. (2012). 1H-15N HSQC. [Link]

  • ResearchGate. (n.d.). (PDF) NMR Studies of Metalloproteins. [Link]

  • AZoLifeSciences. (2020). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. [Link]

  • CUNY. (2022). 15N – HSQC – How to Run Solution State NMR Experiments. [Link]

  • Goto, N. K., & Kay, L. E. (2018). Current NMR Techniques for Structure-Based Drug Discovery. Current Opinion in Structural Biology, 10(5), 585-592. [Link]

  • University of Wisconsin-Madison. (n.d.). 15N HSQC. [Link]

Sources

The Analytical Imperative: A Guide to Nitrogen-15 Enrichment of Imidazole for High-Resolution Structural Biology

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide delves into the fundamental principles and practical applications of Nitrogen-15 (¹⁵N) isotopic labeling, focusing on the imidazole ring—a critical component of the amino acid histidine. We will explore the stark contrast between the natural abundance of ¹⁵N and the power unlocked by its enrichment, providing researchers, scientists, and drug development professionals with a comprehensive understanding of why and how ¹⁵N-enriched imidazole is a cornerstone of modern structural biology and metabolic analysis.

Part 1: The Natural Abundance Problem: Why ¹⁵N Enrichment is Necessary

Nitrogen, a fundamental element of life, exists primarily as two stable isotopes: ¹⁴N and ¹⁵N. However, their distribution in nature is overwhelmingly skewed. The lighter isotope, ¹⁴N, constitutes approximately 99.6% of all nitrogen, while the heavier ¹⁵N isotope makes up a mere 0.37-0.4%.[1][][3][4] This low natural abundance of ¹⁵N presents a significant challenge for many advanced analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

The core of the issue lies in the distinct nuclear properties of the two isotopes.[5]

  • Nitrogen-14 (¹⁴N) has a nuclear spin of 1. This classifies it as a quadrupolar nucleus, meaning its nuclear charge is distributed in a non-spherical, ellipsoidal shape.[5][6] This quadrupole moment interacts with local electric field gradients, leading to very rapid relaxation and, consequently, extremely broad and often undetectable signals in high-resolution NMR spectra.[6][7][8][9][10]

  • Nitrogen-15 (¹⁵N) , in contrast, possesses a nuclear spin of 1/2.[4][5] This non-quadrupolar nature results in much slower relaxation rates, yielding sharp, well-resolved peaks in NMR spectra.[4][5][11] This property is the primary driver for its use in detailed molecular structure analysis.[5]

The practical implication is that observing nitrogen atoms in biomolecules like proteins at natural abundance via NMR is often impossible due to the signal broadening from ¹⁴N.[9] To overcome this, researchers employ isotopic labeling—the process of replacing the naturally abundant ¹⁴N with ¹⁵N.[12]

Table 1: Comparison of Nitrogen-14 and Nitrogen-15 Isotope Properties

PropertyNitrogen-14 (¹⁴N)Nitrogen-15 (¹⁵N)Significance for NMR Spectroscopy
Natural Abundance ~99.6%[][4][]~0.4%[][3]The low abundance of ¹⁵N necessitates enrichment for sensitive detection.
Atomic Mass (amu) ~14.003[5]~15.000[5]The mass difference is key for separation in mass spectrometry.
Nuclear Spin (I) 1[5]1/2[4][5]Spin 1/2 is ideal for high-resolution NMR; Spin 1 leads to quadrupolar broadening.
Quadrupole Moment Yes[4][5]No[4][5]The absence of a quadrupole moment in ¹⁵N results in sharp NMR signals.[5]
NMR Signal Quality Very Broad / Undetectable[9]Sharp and Resolved¹⁵N enrichment is essential for obtaining meaningful structural data.

Part 2: From Isotope to Insight: Synthesis and Application of ¹⁵N-Enriched Imidazole

Imidazole is a heterocyclic aromatic compound that forms the side chain of the amino acid histidine. Histidine residues are pivotal in protein function, often participating in catalytic mechanisms, metal binding, and proton transfer. Therefore, being able to precisely monitor the state of histidine's imidazole ring within a protein provides invaluable functional information. Enriching imidazole with ¹⁵N, which can then be used to synthesize ¹⁵N-histidine, is the key to unlocking this information.[14]

Conceptual Synthesis Workflow

The synthesis of ¹⁵N-labeled heterocycles like imidazole typically starts with a commercially available, highly enriched source of the isotope, such as ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl).[14] While multiple specific synthetic routes exist, a common strategy involves building the imidazole ring from smaller, labeled precursors.[14][15]

A generalized workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Isotope Source cluster_1 Chemical Synthesis cluster_2 Final Labeled Product Precursor ¹⁵NH₄Cl (>98% Enriched) Reaction Ring Formation Reaction (e.g., with glyoxal and formaldehyde derivatives) Precursor->Reaction Source of ¹⁵N Purification Chromatographic Purification Reaction->Purification Imidazole ¹⁵N₂-Imidazole Purification->Imidazole Yields >98% ¹⁵N Histidine ¹⁵N-Histidine Synthesis Imidazole->Histidine Precursor for Amino Acid

Caption: Generalized workflow for the synthesis of ¹⁵N-enriched imidazole.

This enriched ¹⁵N-histidine is then used in biological expression systems to produce a protein where every histidine residue is ¹⁵N-labeled.

Field-Proven Application: Protein Labeling for HSQC NMR Spectroscopy

One of the most powerful experiments enabled by ¹⁵N labeling is the 2D Heteronuclear Single Quantum Coherence (HSQC) NMR experiment.[16][17] This technique correlates the chemical shift of a proton with the chemical shift of the nitrogen atom to which it is directly bonded.[18][19][20] For a protein, this means that each amide group in the protein backbone (except for proline) will produce a single peak in the 2D spectrum, whose coordinates correspond to the ¹H and ¹⁵N chemical shifts.[16] This creates a unique "fingerprint" of the protein.

This protocol outlines the standard methodology for producing a uniformly ¹⁵N-labeled protein for NMR analysis. The core principle is to grow the protein-expressing bacteria in a minimal medium where the sole source of nitrogen is a ¹⁵N-labeled compound, typically ¹⁵NH₄Cl.[21]

1. Preparation of M9 Minimal Media:

  • Prepare 1 liter of 10x M9 salts stock solution (Na₂HPO₄, KH₂PO₄, NaCl) and sterilize by autoclaving.

  • Prepare separate sterile stock solutions of 1M MgSO₄, 1M CaCl₂, and 20% (w/v) glucose.[22]

  • On the day of use, assemble the final M9 medium by aseptically adding the M9 salts, MgSO₄, CaCl₂, and glucose to sterile water.

  • Crucially, instead of standard NH₄Cl, add 1 gram of ¹⁵NH₄Cl (>98% enrichment) as the sole nitrogen source. [21] Add required antibiotics and any necessary vitamins or trace elements.[21][22]

2. Starter Culture and Expression:

  • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene for the protein of interest.[22]

  • Inoculate a small 5-10 mL starter culture in a rich medium (like LB) and grow for several hours.

  • Use this starter culture to inoculate a larger volume (e.g., 50 mL) of the prepared ¹⁵N-M9 minimal medium. Grow this overnight at 37°C.[23] This step acclimates the cells to the minimal medium.

  • Inoculate the final 1-liter ¹⁵N-M9 culture with the overnight starter culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[22]

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Reduce the temperature (e.g., to 18-25°C) and continue culturing for several hours or overnight to allow for protein expression and proper folding.[23]

3. Cell Harvest and Protein Purification:

  • Harvest the cells by centrifugation. The resulting cell pellet can be stored at -80°C or used immediately.[23]

  • Lyse the cells using standard methods (e.g., sonication, French press) in an appropriate lysis buffer.

  • Purify the ¹⁵N-labeled protein using chromatographic techniques (e.g., affinity, ion exchange, size exclusion) specific to the protein of interest.

4. NMR Sample Preparation and Analysis:

  • Exchange the purified protein into a suitable NMR buffer (e.g., 25 mM phosphate, pH 6.5) and concentrate it to 0.5-1.0 mM.[21]

  • Add 5-10% Deuterium Oxide (D₂O) to the final sample. The D₂O provides a lock signal for the NMR spectrometer to maintain field stability.[21]

  • Acquire a 2D ¹H-¹⁵N HSQC spectrum. The resulting data will show a peak for each N-H pair, allowing for detailed structural and dynamic analysis.

Application_Workflow cluster_0 Biological Production cluster_1 Purification & Analysis cluster_2 Data Output Media Prepare M9 Media with ¹⁵NH₄Cl Culture E. coli Culture & Acclimation Media->Culture Induce Induce Protein Expression (IPTG) Culture->Induce Harvest Harvest Cells Induce->Harvest Purify Protein Purification (Chromatography) Harvest->Purify Sample NMR Sample Preparation (Buffer, D₂O) Purify->Sample NMR Acquire 2D ¹H-¹⁵N HSQC Spectrum Sample->NMR Spectrum 2D Spectrum: One peak per N-H pair NMR->Spectrum Analysis Structural & Dynamic Analysis Spectrum->Analysis

Caption: Workflow for ¹⁵N-labeling of a protein for NMR analysis.

Conclusion

The profound difference in the nuclear properties of ¹⁴N and ¹⁵N isotopes makes isotopic enrichment an indispensable tool rather than a mere technicality. The extremely low natural abundance of ¹⁵N, combined with the unfavorable quadrupolar nature of ¹⁴N, renders most nitrogen atoms invisible to high-resolution NMR. By replacing ¹⁴N with ¹⁵N in key biomolecules like imidazole (and subsequently histidine), researchers can "turn on" these critical signals. This enables the use of powerful techniques like HSQC NMR to map protein structures, probe active sites, and understand molecular dynamics at an atomic level. The investment in synthesizing and utilizing ¹⁵N-enriched compounds is directly repaid with high-resolution data that is fundamental to advancing drug discovery and our understanding of biological systems.

References

  • Chekmenev, E. Y., et al. (2021). Synthetic Approaches for ¹⁵N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for ¹⁵N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. National Institutes of Health. Available at: [Link]

  • University of Leicester. Expressing ¹⁵N labeled protein. Available at: [Link]

  • IntechOpen. (2023). Heteronuclear Single-quantum Correlation (HSQC) NMR. In Advances in Polymer Science. Available at: [Link]

  • Morgan, K. C., et al. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Fungal Biology. Available at: [Link]

  • Gas Cylinder Source. (2025). Nitrogen-15 vs. Nitrogen-14: Key Differences and Industrial Applications. Available at: [Link]

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. Available at: [Link]

  • PROMETHEUS Protocols. Natural abundance ¹⁵N. Available at: [Link]

  • Wikipedia. Isotopes of nitrogen. Available at: [Link]

  • Mas, G., & Crump, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions. Available at: [Link]

  • Isotopes.com. Stable Isotopes of Nitrogen - 14N & 15N Uses. Available at: [Link]

  • Luchinat, E., et al. (2018). ¹⁵N isotopic labelling for in-cell protein studies by NMR spectroscopy and single-cell IR synchrotron radiation FTIR microscopy: a correlative study. Analyst. Available at: [Link]

  • University of Washington. ¹⁵N labeling in E. coli. Available at: [Link]

  • Gardner, K. H., & Kay, L. E. (1998). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current Opinion in Structural Biology. Available at: [Link]

  • Mas, G., & Crump, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Portland Press. Available at: [Link]

  • Akaho, E., et al. (2024). Efficient and Inexpensive Synthesis of ¹⁵N-Labeled 2-Azido-1,3-dimethylimidazolinium Salts Using Na¹⁵NO₂ Instead of Na¹⁵NNN. ACS Omega. Available at: [Link]

  • Protein Expression and Purification Core Facility. ¹⁵N labeling of proteins in E. coli. Available at: [Link]

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

  • Akaho, E., et al. (2024). Efficient and Inexpensive Synthesis of ¹⁵N-Labeled 2-Azido-1,3-dimethylimidazolinium Salts Using Na¹⁵NO₂ Instead of Na¹⁵NNN. ACS Publications. Available at: [Link]

  • Cai, M., et al. (2019). A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density. Journal of Biomolecular NMR. Available at: [Link]

  • Kansas Geological Survey. (2002). USE OF NITROGEN-15 NATURAL ABUNDANCE METHOD TO IDENTIFY NITRATE SOURCES IN KANSAS GROUNDWATER. Available at: [Link]

  • Chemistry For Everyone. (2025). What Is HSQC NMR?. YouTube. Available at: [Link]

  • Columbia University. HSQC and HMBC. NMR Core Facility. Available at: [Link]

  • Chemistry LibreTexts. (2022). Nuclear Quadrupoles and Quadrupole-induced Relaxation. Available at: [Link]

  • Chemistry For Everyone. (2025). What Is The Difference Between Nitrogen-14 And Nitrogen-15?. YouTube. Available at: [Link]

  • Shchepin, R. V., et al. (2017). A versatile synthetic route to the preparation of ¹⁵N heterocycles. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2012). Effect of Cl, Br, ¹⁴N, ³¹P, ¹⁹F etc to NMR spectra. Available at: [Link]

  • ChemLin. Nitrogen Isotopes - List and Properties. Available at: [Link]

  • Garlyauskayte, R. Y., et al. (2013). Series of Protonated Nitrogen Bases with a Weakly Coordinating Counteranion: Observation of the ¹⁴N–¹H Spin–Spin Coupling. Inorganic Chemistry. Available at: [Link]

  • Weizmann Institute of Science. Nitrogen NMR. Available at: [Link]

  • Herbison-Evans, D., & Richards, R. E. (1964). Quadrupole relaxation in nitrogen nuclear resonances. Semantic Scholar. Available at: [Link]

  • Akaho, E., et al. (2022). A γ-¹⁵N-Labeled Diazo-Transfer Reagent for the Synthesis of β-¹⁵N-Labeled Azides. The Journal of Organic Chemistry. Available at: [Link]

  • Shchepin, R. V., et al. (2020). ¹⁵N Hyperpolarization of Imidazole-¹⁵N₂ for Magnetic Resonance pH Sensing via SABRE-SHEATH. Journal of the American Chemical Society. Available at: [Link]

  • Frontiers Media. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Available at: [Link]

  • Shchepin, R. V., et al. (2020). ¹⁵N NMR Signal Amplification by Reversible Exchange of [¹⁵N₃]Ornidazole Antibiotic. National Institutes of Health. Available at: [Link]

  • Müller, C., & Clough, T. (2023). Use of ¹⁵N tracers to study nitrogen flows in agro-ecosystems: transformation, losses and plant uptake. Plant and Soil. Available at: [Link]

Sources

The Definitive Guide to ¹⁵N-Labeled Imidazole: A Deep Dive into Chemical Shift Properties for Advanced Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the ¹⁵N NMR chemical shift properties of labeled imidazole, a critical component of the amino acid histidine. This document is designed for researchers, scientists, and drug development professionals who leverage NMR spectroscopy to elucidate molecular structure, probe biological mechanisms, and accelerate drug discovery pipelines. We will delve into the fundamental principles governing the ¹⁵N chemical shifts of imidazole, provide actionable experimental protocols, and showcase its application in the pharmaceutical landscape.

Part 1: The Unique Sensitivity of the Imidazole ¹⁵N Chemical Shift

The imidazole ring of histidine is a versatile chemical entity, capable of acting as a proton donor, proton acceptor, and a ligand for metal ions. This functional diversity is intimately linked to its electronic structure, which can be exquisitely probed using ¹⁵N NMR spectroscopy. The ¹⁵N chemical shift is a highly sensitive reporter of the local electronic environment of the nitrogen atoms within the imidazole ring.

The Influence of Protonation State (pH)

The pKa of the imidazole side chain of histidine is approximately 6-7, meaning that it can exist in three distinct protonation states under physiological conditions: a cationic form (doubly protonated), and two neutral tautomers (protonated at either Nδ1 or Nε2). These states are in rapid exchange, and the observed ¹⁵N chemical shift is a population-weighted average of the shifts of the individual species.

A hallmark of ¹⁵N-labeled imidazole is the dramatic change in chemical shift upon protonation. The unprotonated nitrogen atom typically resonates at a much higher frequency (more deshielded) than the protonated nitrogen. This significant chemical shift difference, often in the range of 30-90 ppm, provides a direct and quantitative measure of the pKa of individual histidine residues in proteins and other biomolecules. This property is invaluable for studying enzyme mechanisms, protein stability, and pH-dependent cellular processes.

Table 1: Representative ¹⁵N Chemical Shift Ranges for Imidazole Nitrogens in Different Protonation States.

Protonation StateNitrogen AtomTypical ¹⁵N Chemical Shift Range (ppm)
Cationic (Imidazolium)Both Nδ1 and Nε2170 - 190
Neutral Tautomer (Nδ1-H)Nδ1 (protonated)160 - 180
Nε2 (unprotonated)220 - 250
Neutral Tautomer (Nε2-H)Nε2 (protonated)160 - 180
Nδ1 (unprotonated)220 - 250

Note: These are general ranges and can be influenced by other factors discussed below. The chemical shifts are typically referenced to liquid ammonia.

Tautomeric Equilibrium

In the neutral state, the proton can reside on either the Nδ1 or Nε2 nitrogen, giving rise to two tautomeric forms. The equilibrium between these tautomers is influenced by the local environment, including hydrogen bonding and electrostatic interactions. ¹⁵N NMR is a powerful tool to directly observe and quantify this tautomeric equilibrium. The relative populations of the two tautomers can be determined from the observed chemical shifts if the limiting chemical shifts for each pure tautomer are known.

The determination of the dominant tautomeric form is crucial for understanding protein structure and function, as the hydrogen-bonding capabilities of the imidazole ring differ between the two tautomers.

Tautomer_Equilibrium cluster_protonation Proton Exchange Nδ1-H_Tautomer Nδ1-H Tautomer Nε2-H_Tautomer Nε2-H Tautomer Nδ1-H_Tautomer->Nε2-H_Tautomer K_T Proton H+

Caption: Tautomeric equilibrium of the neutral imidazole ring.

The Impact of Hydrogen Bonding

Hydrogen bonding interactions, both within a molecule (intramolecular) and with the surrounding solvent or other molecules (intermolecular), can significantly influence the ¹⁵N chemical shifts of the imidazole ring. A hydrogen bond to one of the nitrogen atoms will alter its electron density and, consequently, its chemical shift.

Generally, the formation of a hydrogen bond to a nitrogen atom leads to a downfield shift (deshielding) of its ¹⁵N resonance. The magnitude of this shift can provide qualitative information about the strength of the hydrogen bond. This sensitivity makes ¹⁵N NMR an excellent tool for probing the intricate network of hydrogen bonds in proteins and protein-ligand complexes.

Solvent and Temperature Effects

The choice of solvent can have a profound effect on the ¹⁵N chemical shifts of imidazole. Polar solvents can engage in hydrogen bonding with the imidazole nitrogens, leading to changes in the observed chemical shifts compared to nonpolar solvents. It is crucial to be aware of these solvent effects when comparing data from different experiments.

Temperature also influences ¹⁵N chemical shifts. The temperature dependence of amide proton and nitrogen chemical shifts is often linear and can provide insights into hydrogen bonding, structural stability, and conformational exchange. Variable temperature NMR studies can be employed to investigate the thermodynamics of processes such as tautomerization and ligand binding.

Part 2: Experimental and Theoretical Methodologies

Acquiring high-quality ¹⁵N NMR data and interpreting it correctly requires a solid understanding of both the experimental techniques and the theoretical frameworks used to predict and analyze chemical shifts.

Experimental Protocol: Acquiring a ¹H-¹⁵N HSQC Spectrum

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the cornerstone of ¹⁵N NMR spectroscopy. It is a two-dimensional experiment that correlates the chemical shifts of ¹⁵N nuclei with those of their directly attached protons.

Step-by-Step Methodology:

  • Sample Preparation:

    • For peptides and proteins, uniform ¹⁵N labeling is typically achieved by expressing the protein in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

    • The concentration of the protein sample should be in the range of 0.1 to 1 mM.

    • The sample should be dissolved in a suitable buffer, typically at a pH where the protein is stable and the amide proton exchange is minimized (often pH 4-6). The buffer should contain 5-10% D₂O for the spectrometer's lock system.

    • For small molecules, ¹⁵N-labeled imidazole can be synthesized using established methods.

  • Spectrometer Setup:

    • The experiment is performed on a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

    • Tune and match the probe for both the ¹H and ¹⁵N frequencies.

    • Set the sample temperature, typically 298 K (25 °C).

  • Acquisition Parameters:

    • Use a standard ¹H-¹⁵N HSQC pulse sequence with sensitivity enhancement and water suppression.

    • The spectral widths should be set to cover the expected range of ¹H and ¹⁵N chemical shifts. For ¹⁵N, a range of at least 100 ppm centered around the expected imidazole region is a good starting point.

    • The number of scans and the number of increments in the indirect dimension (¹⁵N) will determine the resolution and signal-to-noise ratio of the spectrum. These parameters will need to be optimized based on the sample concentration and spectrometer performance.

HSQC_Workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis Labeling ¹⁵N Labeling Purification Purification Labeling->Purification Buffer Buffer Exchange (with D₂O) Purification->Buffer Spectrometer Spectrometer Setup Buffer->Spectrometer HSQC ¹H-¹⁵N HSQC Acquisition Spectrometer->HSQC Processing Data Processing HSQC->Processing Assignment Resonance Assignment Processing->Assignment Interpretation Interpretation of Chemical Shifts Assignment->Interpretation

Caption: A simplified workflow for a ¹H-¹⁵N HSQC experiment.

Theoretical Calculations: Predicting ¹⁵N Chemical Shifts with DFT-GIAO

Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method has emerged as a powerful tool for predicting NMR chemical shifts with a high degree of accuracy. These calculations can be invaluable for:

  • Assigning resonances: Comparing calculated and experimental chemical shifts can aid in the unambiguous assignment of ¹⁵N signals.

  • Distinguishing between isomers and tautomers: DFT-GIAO can accurately predict the chemical shift differences between different structural forms of a molecule.

  • Understanding the factors influencing chemical shifts: By systematically varying the molecular geometry or the surrounding environment in the calculations, one can dissect the contributions of different factors (e.g., hydrogen bonding, solvent effects) to the observed chemical shifts.

A common approach involves optimizing the geometry of the molecule of interest using a suitable DFT functional and basis set, followed by the GIAO calculation of the NMR shielding tensors. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as nitromethane or liquid ammonia.

Part 3: Applications in Drug Discovery

The unique properties of ¹⁵N-labeled imidazole make it a powerful probe in various stages of the drug discovery process. The ability to monitor the protonation state, tautomerism, and interactions of histidine residues provides critical information for understanding drug-target interactions and for guiding lead optimization.

Probing Enzyme-Ligand Interactions

Histidine residues are frequently found in the active sites of enzymes, where they play key roles in catalysis and substrate binding. ¹⁵N NMR can be used to monitor the changes in the chemical environment of these active-site histidines upon the binding of inhibitors or drug candidates. The observed chemical shift perturbations can provide information on:

  • The binding site: Identifying which histidine residues are affected by ligand binding can help to map the binding pocket.

  • The mode of binding: The direction and magnitude of the chemical shift changes can provide clues about the specific interactions between the ligand and the histidine residue (e.g., hydrogen bonding, electrostatic interactions).

  • The protonation state of the active site: ¹⁵N NMR can determine whether the binding of a ligand alters the pKa of an active-site histidine, which can have important implications for the mechanism of inhibition.

Structure-Activity Relationship (SAR) by NMR

SAR by NMR is a powerful fragment-based drug discovery (FBDD) technique that uses NMR to identify and optimize small molecule fragments that bind to a protein target. ¹⁵N-labeled proteins are central to this approach.

The process involves screening a library of small molecule fragments against the ¹⁵N-labeled protein and monitoring the ¹H-¹⁵N HSQC spectrum. Fragments that bind to the protein will cause chemical shift perturbations in the resonances of nearby amino acid residues, including histidines. By identifying the fragments that bind and observing the location of the chemical shift changes, researchers can gain insights into the binding site and begin to link different fragments together to create more potent lead compounds.

SAR_by_NMR Protein ¹⁵N-Labeled Protein Screening NMR Screening (¹H-¹⁵N HSQC) Protein->Screening Fragments Fragment Library Fragments->Screening Hits Identify Binding Fragments (Chemical Shift Perturbations) Screening->Hits Link Link Fragments Hits->Link Lead Lead Compound Link->Lead

Caption: The general workflow of SAR by NMR.

In-Vivo pH Sensing

The strong dependence of the imidazole ¹⁵N chemical shift on pH has led to the development of hyperpolarized ¹⁵N-labeled imidazole as a potential in-vivo pH sensor. Hyperpolarization techniques, such as Signal Amplification By Reversible Exchange (SABRE), can dramatically increase the NMR signal, allowing for the detection of the probe molecule at low concentrations in biological systems. This technology holds promise for non-invasively mapping pH in tissues, which could have applications in cancer diagnosis and monitoring treatment response.

Conclusion

¹⁵N-labeled imidazole is a remarkably versatile probe for a wide range of applications in chemical and biological research, with profound implications for drug discovery. Its sensitive ¹⁵N chemical shifts provide a window into the subtle yet critical details of molecular interactions, protonation states, and tautomeric equilibria. By combining state-of-the-art NMR experiments with theoretical calculations, researchers can harness the power of ¹⁵N-labeled imidazole to unravel complex biological mechanisms and accelerate the development of new therapeutics. As NMR technology continues to advance, the role of ¹⁵N-labeled imidazole in both fundamental research and pharmaceutical development is set to expand even further.

References

  • Limiting Values of the 15N Chemical Shift of the Imidazole Ring of Histidine at High pH. The Journal of Physical Chemistry B.
  • Limiting values of the 15N chemical shift of the imidazole ring of histidine at high pH. The Journal of Physical Chemistry B.
  • Calculated and experimental 15 N chemical shifts of the imidazole part.
  • Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State. Journal of the American Chemical Society.
  • Limiting Values of the 15N Chemical Shift of the Imidazole Ring of Histidine at High-pH. The Journal of Physical Chemistry B.
  • 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHE
  • 15N NMR shifts for imidazole and 1-methyl imidazole in CH2Cl2 relative to aqueous solution. Tetrahedron Letters.
  • The pH dependence of nitrogen-15 NMR shifts and coupling constants in aqueous imidazole and 1-methylimidazole. Comments on estim. Journal of the American Chemical Society.
  • Hydrogen Bonds in Crystalline Imidazoles Studied by 15N NMR and ab initio MO Calculations.
  • Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy. Journal of Magnetic Resonance.
  • 15N NMR Study of Intramolecular Hydrogen Bonding in Imidazole-4-Propanoic Acid and Its Relevance to the α-Lytic Protease Hydrogen Bonding Network. Journal of the American Chemical Society.
  • Solvent Effects on the NMR Chemical Shifts of Imidazolium-Based Ionic Liquids and Cellulose Therein.
  • Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation. Journal of the American Chemical Society.
  • Solvent effects on 15N NMR coordination shifts. Magnetic Resonance in Chemistry.
  • Imidazole–Imidazole Hydrogen Bonding in the pH-Sensing Histidine Side Chains of Influenza A M2. Journal of the American Chemical Society.
  • Variable-temperature NMR studies of 2-(pyridin-2-yl)-1H-benzo[d]imidazole. Life Science Journal.
  • Solvent effects on 15N NMR coordination shifts. Magnetic Resonance in Chemistry.
  • ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry.
  • Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Biomolecular NMR.

An In-Depth Technical Guide to Understanding J-coupling Constants in (¹⁵N₂)-¹H-Imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of J-coupling in Imidazole Analysis

For researchers and scientists in the fields of chemistry, biochemistry, and drug development, the imidazole ring is a structure of profound importance. As a key component of the amino acid histidine, it is fundamental to the structure and function of countless proteins, participating in catalysis, proton transfer, and metal coordination.[1] The unique electronic properties of the imidazole ring, particularly its tautomeric equilibrium and protonation states, are central to its biological activity.[1][2]

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the intricate details of molecular structure and dynamics in solution.[3] When imidazole is isotopically labeled with ¹⁵N, the resulting scalar or J-couplings between the ¹⁵N nuclei and adjacent protons (¹H) provide a rich source of information. These through-bond interactions, manifested as splittings in NMR spectra, are exquisitely sensitive to the electronic environment, geometry, and bonding arrangement within the molecule.

This technical guide provides a comprehensive exploration of ¹H-¹⁵N J-coupling constants in doubly-labeled (¹⁵N₂)-¹H-Imidazole. We will delve into the theoretical underpinnings of these couplings, present typical values and their dependence on environmental factors like pH, and provide detailed experimental protocols for their accurate measurement. This document is designed to serve as a practical resource for scientists seeking to leverage ¹H-¹⁵N J-coupling analysis to gain deeper insights into the behavior of imidazole-containing systems.

Fundamentals of ¹H-¹⁵N J-coupling in Imidazole

J-coupling, or scalar coupling, is an indirect interaction between nuclear spins that is mediated by the bonding electrons. The magnitude of the coupling constant, denoted in Hertz (Hz), is dependent on the number and type of bonds separating the coupled nuclei, as well as the dihedral angles and the hybridization of the involved atoms. In (¹⁵N₂)-¹H-Imidazole, several key couplings can be observed:

  • ¹J(N-H): One-Bond Coupling This is the direct, through-bond coupling between a nitrogen atom and a directly attached proton. Its magnitude is typically large and provides direct evidence of an N-H bond.[4][5]

  • ²J(N-C-H): Two-Bond (Geminal) Coupling This coupling occurs over two bonds, from a nitrogen to a proton attached to an adjacent carbon.

  • ³J(N-C-C-H): Three-Bond (Vicinal) Coupling This coupling spans three bonds and is particularly valuable as its magnitude is related to the dihedral angle between the N-C and C-H bonds, as described by the Karplus relationship.[6]

The ability to measure these couplings allows for unambiguous assignment of resonances, determination of protonation states, and characterization of tautomeric equilibria.[4][7]

The Influence of pH and Tautomerism

The imidazole ring can exist in three states depending on the pH: a protonated form at low pH, and two neutral tautomeric forms (Nε2-H and Nδ1-H) at higher pH.[1] These states are in rapid exchange, and the observed J-coupling constants are a population-weighted average of the values for each state. This pH dependence is a powerful tool for determining the pKa of the imidazole ring and for studying the dynamics of proton exchange.[7][8]

For instance, the ¹J(N-H) coupling is a direct indicator of the protonation site in the neutral tautomers.[4] The measurement of various long-range ¹H-¹⁵N couplings can further help in distinguishing between different tautomeric and isomeric forms of nitrogen heterocycles.[9]

Quantitative Analysis of J-coupling Constants

The precise values of ¹H-¹⁵N J-coupling constants in imidazole are influenced by factors such as solvent, temperature, and pH. However, a general range for these couplings can be established from the literature.

Coupling TypeNuclei InvolvedTypical Magnitude (Hz)Structural Information
¹J(N-H) N-H~90Direct evidence of N-H bond, sensitive to hybridization.[4][10]
²J(N-H) N-C-H8 - 15Geminal coupling, useful for assignments.[4]
³J(N-H) N-C-C-H< 10Vicinal coupling, dependent on dihedral angle (Karplus relationship).[6][10]

Note: These values are approximate and can vary based on the specific molecular environment and experimental conditions.

Experimental Measurement of ¹H-¹⁵N J-coupling Constants

The accurate measurement of ¹H-¹⁵N J-coupling constants relies on two-dimensional heteronuclear NMR experiments. The most common and powerful of these are the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments.[6][11][12]

Workflow for J-coupling Measurement

J_Coupling_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Processing & Analysis cluster_interpretation Structural Interpretation Sample Prepare (¹⁵N₂)-¹H-Imidazole in appropriate solvent HSQC Acquire 2D ¹H-¹⁵N HSQC (for ¹J(N-H)) Sample->HSQC HMBC Acquire 2D ¹H-¹⁵N HMBC (for ²J(N-H) and ³J(N-H)) Sample->HMBC Process Process spectra (FT, phasing, baseline correction) HSQC->Process HMBC->Process Analyze Extract J-coupling constants from peak splittings Process->Analyze Interpret Correlate J-coupling values with molecular structure Analyze->Interpret

Caption: Experimental workflow for measuring ¹H-¹⁵N J-coupling constants.

Protocol 1: ¹H-¹⁵N HSQC for ¹J(N-H) Measurement

The HSQC experiment is designed to detect correlations between protons and directly attached heteronuclei, making it ideal for measuring one-bond couplings.[6][11]

Methodology:

  • Sample Preparation: Dissolve the (¹⁵N₂)-¹H-Imidazole sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-10 mM.

  • Spectrometer Setup:

    • Tune and match the ¹H and ¹⁵N channels of the NMR probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Pulse Sequence: Utilize a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetgpsisp2 on Bruker systems).

  • Acquisition Parameters:

    • Set the spectral widths for both ¹H and ¹⁵N dimensions to cover all expected resonances.

    • The number of increments in the indirect (¹⁵N) dimension should be sufficient to resolve the couplings (typically 128-256).

    • The number of scans per increment will depend on the sample concentration and desired signal-to-noise ratio.

    • Crucially, set the one-bond coupling constant (¹J(N-H)) in the pulse sequence parameters to an estimated value of ~90 Hz to ensure efficient magnetization transfer.

  • Data Processing:

    • Apply appropriate window functions (e.g., squared sine bell) in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum carefully in both dimensions.

    • The ¹J(N-H) coupling will be visible as a splitting in the ¹H dimension of the cross-peak. Measure the distance between the split peaks in Hz.

Protocol 2: ¹H-¹⁵N HMBC for ²J(N-H) and ³J(N-H) Measurement

The HMBC experiment is optimized for detecting correlations between protons and heteronuclei over multiple bonds, typically 2 to 3 bonds.[6][10][12]

Methodology:

  • Sample and Spectrometer Setup: Follow the same initial steps as for the HSQC experiment.

  • Pulse Sequence: Employ a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

  • Acquisition Parameters:

    • Set the spectral widths for both ¹H and ¹⁵N dimensions.

    • The key parameter is the long-range coupling constant (ⁿJ(N-H)) for which the experiment is optimized. A typical value for ¹H-¹⁵N HMBC is in the range of 5-10 Hz.[10][13] It may be necessary to run multiple HMBC experiments with different optimization values to detect all long-range couplings.[6][14]

    • The number of increments and scans should be adjusted based on the expected weak intensity of the long-range correlation peaks.

  • Data Processing:

    • Process the data similarly to the HSQC experiment.

    • The ²J(N-H) and ³J(N-H) couplings will appear as cross-peaks correlating a proton with a nitrogen two or three bonds away. The actual coupling constant value is not directly measured from the splitting in a standard HMBC but is inferred from the presence of the correlation peak. More advanced techniques are needed for precise measurement of these small couplings.

Interpretation and Application

The data obtained from these experiments can be applied to a wide range of research problems:

  • Structural Elucidation: Confirming the covalent structure of newly synthesized imidazole derivatives.[4][9]

  • Protein Chemistry: Determining the protonation state and tautomeric form of histidine residues in proteins, which is often critical for enzymatic activity.[1][2]

  • Drug Development: Characterizing the interaction of small molecule inhibitors with histidine residues in target proteins.

  • Materials Science: Investigating proton conduction mechanisms in imidazole-based materials.[7]

Logical Relationship of J-coupling to Structural Features

J_Coupling_Interpretation cluster_data Experimental Data cluster_interpretation Structural Interpretation J1 ¹J(N-H) ≈ 90 Hz Bond Direct N-H bond present J1->Bond J2 ²J(N-H) / ³J(N-H) observed Connectivity 2- and 3-bond connectivity established J2->Connectivity pH_dep pH-dependent J-couplings Tautomer Tautomeric equilibrium and pKa determination pH_dep->Tautomer Protonation Protonation site identified Bond->Protonation

Caption: Interpreting J-coupling data to deduce structural features.

Conclusion

The analysis of ¹H-¹⁵N J-coupling constants in (¹⁵N₂)-¹H-Imidazole is a nuanced yet powerful application of NMR spectroscopy. It offers a direct window into the electronic structure and dynamic behavior of this fundamentally important heterocyclic system. By understanding the principles behind these couplings and by employing robust experimental techniques such as HSQC and HMBC, researchers can unlock a wealth of information that is critical for advancing our knowledge in chemistry, biology, and medicine. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently integrate this technique into their research endeavors.

References

  • Alei Jr., M., Morgan, L. O., Wageman, W. E., & Whaley, T. W. (1980). The pH dependence of nitrogen-15 NMR shifts and coupling constants in aqueous imidazole and 1-methylimidazole. Comments on estimation of tautomeric equilibrium constants for aqueous histidine. Journal of the American Chemical Society, 102(9), 2881–2887. [Link]

  • Barskiy, D. A., Shchepin, R. V., Coffey, A. M., Theis, J. L., Warren, W. S., Goodson, B. M., & Chekmenev, E. Y. (2017). ¹⁵N Hyperpolarization of Imidazole-¹⁵N₂ for Magnetic Resonance pH Sensing via SABRE-SHEATH. Journal of the American Chemical Society, 139(37), 13041–13047. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • Deev, S. L., Rusinov, V. L., & Chupakhin, O. N. (2020). ¹⁵N labeling and analysis of ¹³C–¹⁵N and ¹H–¹⁵N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 10(44), 26335–26362. [Link]

  • Hu, J., & Li, D. (2020). Revealing weak histidine ¹⁵N homonuclear scalar couplings using Solid-State Magic-Angle-Spinning NMR spectroscopy. Journal of Magnetic Resonance, 318, 106757. [Link]

  • LibreTexts Chemistry. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Magritek. (n.d.). Can benchtop NMR detect ¹⁵N at natural abundance? Retrieved from [Link]

  • University of Sheffield. (n.d.). Long-range heteronuclear correlation. Retrieved from [Link]

  • Vila, J. A., & Scheraga, H. A. (2012). Limiting values of the ¹⁵N chemical shift of the imidazole ring of histidine at high pH. The Journal of Physical Chemistry B, 116(23), 6794–6800. [Link]

  • Wikipedia. (2023). Nitrogen-15 nuclear magnetic resonance spectroscopy. [Link]

Sources

A Technical Guide to (15N₂)-1H-Imidazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (15N₂)-1H-Imidazole, a stable isotope-labeled compound with significant applications in advanced analytical and biomedical research. Intended for researchers, scientists, and professionals in drug development, this document details the commercial availability, key applications, and validated experimental protocols for this versatile molecule.

Introduction: The Significance of Stable Isotope Labeling in Imidazole Chemistry

The imidazole ring is a fundamental heterocyclic moiety present in a vast array of biologically active molecules, including the amino acid histidine, purines, and numerous pharmaceuticals.[1] The introduction of stable isotopes, specifically ¹⁵N, into the imidazole core provides a powerful, non-radioactive tool for a variety of analytical techniques. (15N₂)-1H-Imidazole, with both nitrogen atoms labeled, offers a distinct mass shift and unique nuclear magnetic resonance (NMR) properties, making it an invaluable tracer and reporter molecule in complex biological systems.

The primary utility of (15N₂)-1H-Imidazole stems from its applications in NMR spectroscopy and mass spectrometry. In NMR, the ¹⁵N nucleus, while having a low gyromagnetic ratio and natural abundance, possesses a wide chemical shift range and longer relaxation times, which are highly sensitive to the local chemical environment.[2] This sensitivity is exploited in advanced techniques like hyperpolarization to dramatically enhance signal intensity. In mass spectrometry, the precise mass difference imparted by the ¹⁵N labels allows for its use as an ideal internal standard for accurate quantification of unlabeled imidazole-containing compounds.[3][4]

This guide will provide a comprehensive overview of the commercial suppliers of (15N₂)-1H-Imidazole, delve into the theoretical and practical aspects of its primary applications, and offer detailed, field-proven protocols to enable its effective use in the laboratory.

Commercial Suppliers and Product Specifications

Acquiring high-quality, isotopically enriched (15N₂)-1H-Imidazole is the foundational step for any successful application. Several reputable commercial suppliers specialize in stable isotope-labeled compounds. The following table summarizes the key product specifications from major suppliers. It is crucial to consult the supplier's certificate of analysis for lot-specific data.

SupplierProduct NameCatalog Number (Example)CAS NumberIsotopic PurityChemical PurityAvailable Quantities
Sigma-Aldrich (Merck) Imidazole-¹⁵N₂, 98 atom % ¹⁵N, 98% (CP)48975174362-46-298 atom % ¹⁵N98% (CP)100 mg
LGC Standards (TRC) Imidazole-¹⁵N₂TRC-I35020274362-46-2Not specified>95% (HPLC)100 mg
Cambridge Isotope Laboratories, Inc. (CIL) Imidazole (¹⁵N₂, 98%)NLM-XXXX (Custom synthesis often required)74362-46-2≥98 atom % ¹⁵N≥98%Custom

Note: Product availability and specifications are subject to change. Always verify the information on the supplier's website.

Core Applications and Methodologies

The unique physicochemical properties of (15N₂)-1H-Imidazole lend it to two primary, high-impact applications in modern research: as a hyperpolarizable agent for in vivo pH sensing and metabolic imaging via NMR, and as a robust internal standard for quantitative mass spectrometry.

Advanced NMR Spectroscopy: Hyperpolarization via SABRE-SHEATH for Enhanced Sensitivity

Expertise & Experience: The Rationale for Hyperpolarization

One of the major limitations of NMR spectroscopy in biological systems is its inherent low sensitivity. Hyperpolarization techniques can overcome this by increasing the nuclear spin polarization by several orders of magnitude.[2] Signal Amplification by Reversible Exchange (SABRE) is a particularly attractive method as it is fast, cost-effective, and does not require harsh conditions.[5] The SABRE-SHEATH (Signal Amplification by Reversible Exchange in Shield Enables Alignment Transfer to Heteronuclei) variant is specifically designed to hyperpolarize heteronuclei like ¹⁵N.[6][7]

(15N₂)-1H-Imidazole is an exceptional candidate for SABRE-SHEATH hyperpolarization for several key reasons:

  • pH Sensitivity: The pKa of the imidazole ring is approximately 7.0, which is directly in the physiological range. Protonation of the ¹⁵N atoms induces a significant chemical shift of about 30 ppm, making it a highly sensitive probe for in vivo pH mapping.[2][8]

  • Favorable T₁ Relaxation Times: The ¹⁵N nucleus in the imidazole ring exhibits relatively long spin-lattice relaxation times (T₁), allowing the hyperpolarized state to be maintained for a sufficient duration for in vivo imaging and spectroscopy.[2]

  • Low Toxicity: Imidazole and its derivatives are generally well-tolerated in biological systems.[2]

Experimental Workflow: SABRE-SHEATH Hyperpolarization of (15N₂)-1H-Imidazole

The following diagram illustrates the general workflow for the hyperpolarization of (15N₂)-1H-Imidazole using the SABRE-SHEATH technique.

SABRE_SHEATH_Workflow cluster_prep Sample Preparation cluster_hyperpolarization Hyperpolarization cluster_detection NMR Detection prep Prepare solution: - (15N2)-1H-Imidazole - Iridium Catalyst (e.g., [Ir(IMes)(COD)Cl]) - Solvent (e.g., Methanol-d4/Buffer) bubble Bubble with parahydrogen (p-H₂) gas in a low magnetic field (µT) provided by a magnetic shield. prep->bubble Introduce sample to SABRE setup transfer Rapidly transfer sample to NMR spectrometer bubble->transfer Hyperpolarized sample acquire Acquire ¹⁵N NMR spectrum transfer->acquire

Caption: Workflow for SABRE-SHEATH hyperpolarization of (15N₂)-1H-Imidazole.

Detailed Protocol for SABRE-SHEATH Hyperpolarization

This protocol is a self-validating system, where the observation of a significantly enhanced ¹⁵N NMR signal serves as the primary validation of successful hyperpolarization.

  • Catalyst and Substrate Preparation:

    • In a clean NMR tube, dissolve the iridium catalyst precursor (e.g., [Ir(IMes)(COD)Cl]) in a suitable deuterated solvent (e.g., methanol-d₄) to a final concentration of approximately 4-5 mM.

    • Add (15N₂)-1H-Imidazole to the solution to a final concentration of 50-100 mM.

    • If pH sensing in an aqueous environment is the goal, a co-solvent system of methanol and an appropriate buffer can be used.[2]

  • Parahydrogen Introduction and Hyperpolarization:

    • Place the NMR tube in a magnetic shield to create a low magnetic field environment (in the microtesla range).

    • Bubble parahydrogen gas through the solution for a defined period (typically 30-60 seconds) at a controlled pressure (e.g., 3-7 atm).[6] The parahydrogen serves as the source of the nuclear spin order.

  • Sample Transfer and NMR Acquisition:

    • Immediately following the parahydrogen bubbling, rapidly and carefully transfer the NMR tube to the NMR spectrometer.

    • Acquire a one-dimensional ¹⁵N NMR spectrum. A successful experiment will yield a ¹⁵N signal with an intensity several orders of magnitude greater than a thermally polarized sample.

  • Data Analysis and Validation:

    • The signal enhancement can be calculated by comparing the integral of the hyperpolarized signal to that of a thermally polarized sample of known concentration.

    • For pH sensing applications, the chemical shift of the hyperpolarized ¹⁵N signal will correlate with the pH of the solution, based on a pre-determined calibration curve.[2]

Quantitative Mass Spectrometry: (15N₂)-1H-Imidazole as an Internal Standard

Expertise & Experience: The Imperative for a High-Quality Internal Standard

Accurate quantification of analytes in complex biological matrices using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is a significant challenge. Matrix effects, such as ion suppression or enhancement, can lead to inaccurate results. The use of a stable isotope-labeled internal standard is the gold standard for mitigating these effects.[9][10]

(15N₂)-1H-Imidazole is an ideal internal standard for the quantification of unlabeled imidazole or imidazole-containing analytes due to the following properties:

  • Chemical and Physical Identity: It is chemically identical to its unlabeled counterpart, ensuring it co-elutes during chromatographic separation and experiences the same matrix effects.[11]

  • Distinct Mass: The +2 Da mass shift from the two ¹⁵N atoms allows for its unambiguous detection and differentiation from the unlabeled analyte by the mass spectrometer.[12]

  • Stability: The ¹⁵N labels are stable and do not exchange under typical experimental conditions, unlike some deuterium labels.[11]

Experimental Workflow: LC-MS Quantification using a (15N₂)-1H-Imidazole Internal Standard

The following diagram outlines the workflow for using (15N₂)-1H-Imidazole as an internal standard in a typical quantitative LC-MS experiment.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quant Quantification spike Spike a known concentration of (15N2)-1H-Imidazole (Internal Standard) into all samples, calibrators, and QCs extract Perform sample extraction (e.g., protein precipitation, SPE) spike->extract inject Inject extracted sample onto LC-MS system extract->inject acquire Acquire data in MRM or PRM mode, monitoring transitions for both analyte and internal standard inject->acquire ratio Calculate the peak area ratio of the analyte to the internal standard acquire->ratio curve Generate a calibration curve of peak area ratio vs. concentration ratio->curve quantify Determine the concentration of the analyte in unknown samples curve->quantify

Caption: Workflow for quantitative LC-MS analysis using (15N₂)-1H-Imidazole as an internal standard.

Detailed Protocol for LC-MS Quantification

This protocol incorporates self-validating quality control (QC) steps to ensure the accuracy and reliability of the quantitative data.

  • Preparation of Standards and Samples:

    • Prepare a stock solution of (15N₂)-1H-Imidazole in a suitable solvent (e.g., methanol or water).

    • Prepare a series of calibration standards by spiking known concentrations of the unlabeled analyte into the same biological matrix as the unknown samples.

    • Prepare QC samples at low, medium, and high concentrations within the calibration range.

    • To every calibrator, QC, and unknown sample, add a fixed concentration of the (15N₂)-1H-Imidazole internal standard solution.

  • Sample Extraction:

    • Perform the chosen sample extraction procedure (e.g., protein precipitation with acetonitrile, solid-phase extraction, or liquid-liquid extraction) on all samples. The internal standard will account for any variability in extraction recovery.

  • LC-MS/MS Analysis:

    • Develop an appropriate LC method to achieve chromatographic separation of the analyte from other matrix components.

    • Optimize the mass spectrometer settings for the detection of both the unlabeled analyte and the (15N₂)-1H-Imidazole internal standard. This typically involves identifying specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode.

  • Data Processing and Quality Control:

    • Integrate the peak areas for both the analyte and the internal standard in all samples.

    • Calculate the peak area ratio (analyte peak area / internal standard peak area).

    • Self-Validation Check: The peak area of the internal standard should be consistent across all samples (within a certain percentage, e.g., ±20%).[13][14] Significant variation may indicate a problem with sample preparation or injection.

    • Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. The curve should have a correlation coefficient (r²) of >0.99.

    • Quantify the analyte in the QC and unknown samples using the regression equation from the calibration curve. The calculated concentrations of the QC samples must fall within a pre-defined acceptance range (e.g., ±15% of the nominal value) to validate the analytical run.[13]

Safety and Handling

While (15N₂)-1H-Imidazole is not radioactive, it is a chemical and should be handled with appropriate care. A specific Safety Data Sheet (SDS) for the isotopically labeled compound may not be readily available from all suppliers. In such cases, the SDS for unlabeled imidazole should be consulted as a proxy for handling and safety information.[15][16][17][18]

  • Hazards: Unlabeled imidazole is classified as harmful if swallowed, causes severe skin burns and eye damage, and is suspected of damaging the unborn child.[15][16][18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the solid compound or its solutions.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

(15N₂)-1H-Imidazole is a powerful and versatile tool for researchers in the fields of drug development, metabolomics, and biomedical imaging. Its utility as a hyperpolarizable probe for sensitive in vivo pH measurement and as a high-fidelity internal standard for quantitative mass spectrometry provides solutions to significant analytical challenges. By understanding the principles behind its application and adhering to validated experimental protocols, researchers can leverage the unique properties of this stable isotope-labeled compound to generate high-quality, reliable data and advance their scientific discoveries.

References

  • Theis, T., et al. (2015). 15N Hyperpolarization by Reversible Exchange Using SABRE-SHEATH. The Journal of Physical Chemistry C, 119(15), 8323-8331. [Link]

  • Theis, T., et al. (2015). 15N Hyperpolarization by Reversible Exchange Using SABRE-SHEATH. Journal of the American Chemical Society, 137(4), 1404-1407. [Link]

  • Truong, M. L., et al. (2016). 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. ACS Sensors, 1(5), 548-552. [Link]

  • Roy, S. S., et al. (2018). SABRE-Relay: A Versatile Route to Hyperpolarization. Journal of the American Chemical Society, 140(8), 2975-2981. [Link]

  • Theis, T., et al. (2015). 15N Hyperpolarization by Reversible Exchange Using SABRE-SHEATH. Semantic Scholar. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Shchepin, R. V., et al. (2018). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. Molecules, 23(11), 2949. [Link]

  • Truong, M. L., et al. (2016). Supporting Information for 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing Via SABRE-SHEATH. aws.amazon.com. [Link]

  • Eurachem. LC-MS method validation. QC and QA. [Link]

  • Quality Control & Quality Assurance Training Series. (2023, July 10). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. [Video]. YouTube. [Link]

  • Filiou, M. D., & Turck, C. W. (2016). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Methods in molecular biology, 1549, 225–235. [Link]

  • American Association for Clinical Chemistry. (2019). Questioning Quality Assurance in Clinical Mass Spectrometry. [Link]

  • Truong, M. L., et al. (2016). 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. Duke University Libraries. [Link]

  • Boysen, A. K., et al. (2018). Best-Matched Internal Standard Normalization in Liquid Chromatography–Mass Spectrometry Metabolomics Applied to Environmental Samples. Analytical chemistry, 90(3), 1899–1906. [Link]

  • Truong, M. L., et al. (2016). 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. ACS Sensors, 1(5), 548-552. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Imidazole. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-149. [Link]

  • SLS Ireland. Imidazole-¹⁵N₂, 98 atom % ¹⁵N, | 489751-100MG | SIGMA-ALDRICH. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. ResearchGate. [Link]

  • LGC Group video. (2017, November 28). Dr. Ehrenstorfer - Introduction to stable isotope internal standards. [Video]. YouTube. [Link]

  • Re-focus. (2022). State-of-the-art accounts of hyperpolarized 15N-labeled molecular imaging probes for magnetic resonance spectroscopy and imaging. RSC Publishing. [Link]

  • ResearchGate. (2023). 1 H, 13 C, and 15 N Solid-State NMR Studies of Imidazole and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. [Link]

  • Alei, M., & Wageman, W. E. (1979). 15N NMR shifts for imidazole and 1-methyl imidazole in CH2Cl2 relative to aqueous solution. Tetrahedron Letters, 20(8), 667-670. [Link]

Sources

Unveiling the Dynamic Heart of Proteins: A Technical Guide to Studying Histidine Residues with (¹⁵N₂)-1H-Imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Histidine residues are the chameleons of the protein world. Their imidazole side chain, with a pKa near physiological pH, allows them to act as both proton donors and acceptors, orchestrating a vast array of biological functions from enzymatic catalysis to metal ion coordination and intricate protein-protein interactions. Understanding the precise protonation state, tautomeric form, and dynamics of these residues is paramount for elucidating protein mechanisms and for the rational design of therapeutics. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of a powerful technique to probe the secrets of histidine: selective isotopic labeling with (¹⁵N₂)-1H-Imidazole coupled with Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, provide validated protocols, and showcase the profound insights this methodology can offer.

The Histidine Conundrum: Why Specific Isotopic Labeling is Crucial

The functional versatility of histidine lies in the three states of its imidazole ring: the protonated (cationic) form and two neutral tautomers, Nδ1-H (π-tautomer) and Nε2-H (τ-tautomer).[1][2][3] These states are in rapid equilibrium, and their relative populations are exquisitely sensitive to the local microenvironment within the protein.[4][5]

Conventional structural biology techniques often provide a static picture, failing to capture the dynamic interplay of these states. NMR spectroscopy, particularly ¹⁵N NMR, is uniquely suited to this challenge. The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom, making it an exceptional reporter of protonation and tautomeric states.[2][3][4][6] A non-protonated nitrogen has a chemical shift around 250 ppm, while a protonated nitrogen resonates between 170-180 ppm.[6]

However, in a uniformly ¹⁵N-labeled protein, the sheer number of signals can lead to spectral overlap, complicating analysis. Selective labeling of histidine residues with (¹⁵N₂)-1H-Imidazole offers a solution, "lighting up" only the histidine side chains and providing an unobstructed view of their behavior.

The Power of the Precursor: (¹⁵N₂)-1H-Imidazole

The choice of (¹⁵N₂)-1H-Imidazole as a labeling precursor is strategic. It provides a direct and efficient route to introduce two ¹⁵N atoms into the imidazole ring of histidine during protein biosynthesis in expression systems like Escherichia coli.

Synthesis of (¹⁵N₂)-1H-Imidazole

While commercially available, understanding the synthesis of this key reagent is valuable. A common one-step method involves the reaction of glyoxal and formaldehyde with ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) in an acidic medium.[7] This reaction proceeds through imine intermediates to form the doubly ¹⁵N-labeled imidazole ring.

Synthesis_of_15N2_Imidazole cluster_reactants Reactants cluster_product Product Glyoxal Glyoxal Imidazole (¹⁵N₂)-1H-Imidazole Glyoxal->Imidazole Condensation & Cyclization Formaldehyde Formaldehyde Formaldehyde->Imidazole NH4Cl 2 x ¹⁵NH₄Cl NH4Cl->Imidazole

Caption: Synthesis of (¹⁵N₂)-1H-Imidazole from simple precursors.

Biosynthetic Incorporation into Proteins

The selective incorporation of (¹⁵N₂)-1H-Imidazole into histidine residues is typically achieved using E. coli auxotrophic strains that are unable to synthesize histidine de novo.[1] These strains, when grown in a minimal medium supplemented with (¹⁵N₂)-1H-Imidazole, will directly utilize the labeled precursor for protein synthesis, leading to highly specific and efficient labeling of histidine residues.

The histidine biosynthetic pathway in E. coli is a complex, ten-step process.[1][8][9][10] By using a histidine auxotroph, we effectively bypass this pathway and prevent the scrambling of the ¹⁵N label to other amino acids.

Experimental Workflow: From Labeled Precursor to High-Resolution NMR Data

This section provides a detailed, field-proven protocol for the selective labeling of histidine residues and subsequent NMR analysis.

Protocol: Selective Labeling of Histidine Residues in E. coli

This protocol is a self-validating system, where successful protein expression is indicative of proper precursor uptake and incorporation.

Step 1: Strain Selection and Transformation

  • Select an appropriate E. coli histidine auxotroph strain (e.g., a derivative of BL21(DE3) with a knockout in a key his gene).

  • Transform the strain with the expression plasmid for your protein of interest.

Step 2: Starter Culture Preparation

  • Inoculate a single colony into 5-10 mL of rich medium (e.g., LB) containing the appropriate antibiotic.

  • Grow overnight at 37°C with shaking. This step ensures a healthy and dense starting culture.

Step 3: Adaptation to Minimal Medium

  • Pellet the cells from the starter culture and resuspend in 1 mL of M9 minimal medium.

  • Inoculate 100 mL of M9 minimal medium (containing all necessary salts and a carbon source like glucose, but lacking any nitrogen source) supplemented with a small amount of unlabeled histidine (e.g., 20 mg/L) and the appropriate antibiotic.

  • Grow overnight at 37°C. This step acclimates the cells to the minimal medium.

Step 4: Main Culture and Labeling

  • Inoculate 1 L of M9 minimal medium (lacking unlabeled histidine) with the adapted overnight culture.

  • Supplement the medium with (¹⁵N₂)-1H-Imidazole (typically 50-100 mg/L) as the sole source for histidine biosynthesis. Add ¹⁵NH₄Cl as the nitrogen source for all other amino acids if uniform ¹⁵N labeling of the backbone is also desired.

  • Grow the culture at the optimal temperature for your protein expression (e.g., 37°C) until the OD₆₀₀ reaches 0.6-0.8.

Step 5: Induction and Harvest

  • Induce protein expression with IPTG (or other appropriate inducer).

  • Continue to grow the culture for the optimal expression time (typically 4-16 hours) at a suitable temperature (e.g., 18-30°C).

  • Harvest the cells by centrifugation.

Step 6: Protein Purification and NMR Sample Preparation

  • Purify the labeled protein using standard chromatographic techniques.

  • Prepare the NMR sample in a suitable buffer, typically at a pH that allows for the observation of the desired protonation states. A final protein concentration of 0.5-1 mM is ideal.[11]

Experimental_Workflow A 1. Select & Transform His Auxotroph E. coli B 2. Starter Culture (Rich Medium) A->B C 3. Adaptation (Minimal Medium + His) B->C D 4. Main Culture & Labeling (Minimal Medium + (¹⁵N₂)-1H-Imidazole) C->D E 5. Induction & Harvest D->E F 6. Protein Purification E->F G 7. NMR Sample Preparation F->G H 8. NMR Data Acquisition (e.g., ¹H-¹⁵N HSQC) G->H

Caption: Step-by-step experimental workflow for histidine labeling and NMR analysis.

NMR Data Acquisition and Analysis

The primary experiment for observing the ¹⁵N-labeled histidine side chains is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. This 2D NMR experiment correlates the chemical shifts of the ¹⁵N nuclei with their directly attached protons, providing a unique fingerprint for each histidine side chain.

By acquiring a series of ¹H-¹⁵N HSQC spectra at different pH values, a titration curve can be generated for each histidine residue. Fitting this data to the Henderson-Hasselbalch equation allows for the precise determination of the pKa value for each individual histidine.

Applications in Research and Drug Development

The insights gained from studying histidine residues with (¹⁵N₂)-1H-Imidazole labeling are invaluable across various scientific disciplines.

Elucidating Enzyme Mechanisms

Many enzymes utilize histidine residues in their active sites for acid-base catalysis. By determining the protonation state and tautomeric form of these catalytic histidines at different stages of the reaction, researchers can gain a detailed understanding of the catalytic mechanism. For example, in serine proteases, a histidine residue is a key component of the catalytic triad, where it acts as a general base to activate the serine nucleophile.[12] ¹⁵N NMR studies can directly probe the hydrogen bonding and proton transfer events that are central to this process.

Characterizing Protein-Ligand and Protein-Drug Interactions

The binding of a ligand or drug molecule to a protein can significantly alter the local environment of nearby histidine residues, leading to changes in their pKa values and tautomeric equilibria. Monitoring these changes via ¹⁵N NMR provides a sensitive method for characterizing binding events and determining binding affinities. This information is critical in drug development for validating target engagement and for structure-aided drug design.[13]

Probing Allosteric Regulation and Protein Dynamics

Changes in the conformation of a protein, often triggered by the binding of an allosteric effector, can be transmitted through the protein structure and influence the properties of distant histidine residues. ¹⁵N NMR of selectively labeled histidines can serve as a powerful tool to monitor these allosteric transitions and to understand the underlying communication pathways within the protein.

Data Presentation: A Comparative Overview

The following table summarizes the typical ¹⁵N chemical shift ranges for the different states of the histidine imidazole ring, providing a quick reference for data interpretation.

Histidine StateNitrogen AtomTypical ¹⁵N Chemical Shift (ppm)
Protonated (Cationic) Nδ1-H & Nε2-H170 - 180
Neutral (τ-tautomer) Nδ1 (non-protonated)~250
Nε2-H (protonated)170 - 180
Neutral (π-tautomer) Nδ1-H (protonated)170 - 180
Nε2 (non-protonated)~250

Note: These values can be influenced by the local protein environment.[6]

Conclusion: A Window into Protein Function

The selective isotopic labeling of histidine residues using (¹⁵N₂)-1H-Imidazole provides an unparalleled level of detail into the structure, dynamics, and function of these critical amino acids. This technique empowers researchers to move beyond static structural models and to directly observe the chemical events that drive biological processes. For those in drug development, it offers a refined tool for understanding target engagement and for designing more effective and specific therapeutics. As NMR technology continues to advance, the insights gleaned from this powerful combination of selective labeling and high-resolution spectroscopy will undoubtedly continue to push the frontiers of our understanding of the molecular machinery of life.

References

  • Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy. (2014). National Institutes of Health. [Link]

  • Histidine - Wikipedia. Wikipedia. [Link]

  • Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. (2011). PubMed Central. [Link]

  • Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. (2011). Journal of the American Chemical Society. [Link]

  • Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. (2017). National Institutes of Health. [Link]

  • Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. (2011). Journal of the American Chemical Society. [Link]

  • A versatile synthetic route to the preparation of 15N heterocycles. (2016). PubMed Central. [Link]

  • Histidine Biosynthesis. (2011). BioOne Complete. [Link]

  • Biosynthesis of Histidine. (2014). ASM Journals. [Link]

  • Expressing 15N labeled protein. University of Leicester. [Link]

  • Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation. (2024). Journal of the American Chemical Society. [Link]

  • Biosynthesis of Histidine. ResearchGate. [Link]

  • 15N labeling in E. University of Washington. [Link]

  • Biosynthesis of Histidine. (2014). PubMed Central. [Link]

  • 15N labeling of proteins in E. coli. Protein Expression and Purification Core Facility. [Link]

  • Unusual 1H NMR chemical shifts support (His) Cɛ1—H⋅⋅⋅O C H-bond: Proposal for reaction-driven ring flip mechanism in serine protease catalysis. (1998). PubMed Central. [Link]

  • Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation. University of Halle. [Link]

  • Efficient and Inexpensive Synthesis of 15N-Labeled 2-Azido-1,3-dimethylimidazolinium Salts Using Na15NO2 Instead of Na15NNN. (2018). National Institutes of Health. [Link]

  • Highly Selective Stable Isotope Labeling of Histidine Residues using a Novel Precursor in E.coli-Based Overexpression Systems. ResearchGate. [Link]

  • (n‐Bu)4NBr‐catalyzed synthesis of imidazoles 15a, 15b and 15n–q. ResearchGate. [Link]

  • The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. Proton NMR. [Link]

  • The Mobility of Histidine Side Chains Analyzed with 15N NMR Relaxation and Cross-Correlation Data: Insight into Zinc-Finger – DNA Interactions. (2020). PubMed Central. [Link]

  • Identifying Protein-Drug Interactions in Cell Lysates Using Histidine Hydrogen Deuterium Exchange. (2021). PubMed. [Link]

  • 15N-NMR characterization of His residues in and around the active site of FeSOD. (2007). PubMed Central. [Link]

  • Using 15N-Ammonium to Characterise and Map Potassium Binding Sites in Proteins by NMR Spectroscopy. (2014). PubMed Central. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2023). MDPI. [Link]

  • 15N hyperpolarisation of the antiprotozoal drug ornidazole by Signal Amplification By Reversible Exchange in aqueous medium. University of Southampton ePrints. [Link]

  • Process for manufacture of imidazoles.

Sources

The A-to-Z of ¹⁵N: A Senior Scientist's Guide to Nitrogen-15 Isotopic Labeling in Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental principles and practical applications of Nitrogen-15 (¹⁵N) isotopic labeling. From the core concepts that underpin this powerful technique to detailed experimental protocols and data analysis workflows, this document serves as an essential resource for harnessing the full potential of ¹⁵N in your research endeavors.

The Foundation: Understanding Nitrogen-15 and Isotopic Labeling

Nitrogen-15 is a stable, non-radioactive "heavy" isotope of nitrogen. While the overwhelmingly abundant isotope is Nitrogen-14 (¹⁴N), accounting for over 99.6% of natural nitrogen, ¹⁵N possesses an additional neutron.[1] This seemingly subtle difference in mass is the cornerstone of its utility. It does not alter the chemical properties of the molecules it's incorporated into, but it provides a means for researchers to distinguish labeled molecules from their unlabeled counterparts using mass-sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3]

The core principle of ¹⁵N labeling is straightforward: replace ¹⁴N with ¹⁵N in biomolecules of interest, such as proteins, nucleic acids, or metabolites.[1] This is most commonly achieved through metabolic labeling , where cells or entire organisms are cultured in a medium containing a ¹⁵N-enriched nitrogen source.[1][4] The organism's own cellular machinery then incorporates the heavy isotope into newly synthesized molecules.[1]

Key Advantages of ¹⁵N Labeling:

  • Isotopic Stability: As a stable isotope, ¹⁵N does not undergo radioactive decay, enabling safe, long-term experiments without the hazards associated with radioisotopes.[5]

  • Biological Compatibility: The labeled molecules behave identically to their natural counterparts in biological systems, ensuring that the observed effects are not due to the label itself.[5]

  • Versatile Detection: ¹⁵N-labeled compounds can be detected and quantified by a range of analytical techniques, most notably NMR spectroscopy and mass spectrometry.[5]

  • Comprehensive Labeling: Metabolic labeling with ¹⁵N can lead to the comprehensive labeling of an entire proteome, providing a global view of protein dynamics.[1]

A crucial feature for NMR spectroscopy is the nuclear spin of ¹⁵N. It possesses a nuclear spin of 1/2, which results in sharp and well-resolved NMR signals.[1][5] In stark contrast, the more abundant ¹⁴N has a nuclear spin of 1 and a quadrupole moment that leads to significant signal broadening, often making it unsuitable for high-resolution structural studies.[1][6]

Core Applications in Modern Research

The ability to non-invasively trace nitrogen atoms has made ¹⁵N labeling a transformative technique across various scientific disciplines.

Quantitative Proteomics: Unveiling the Dynamics of the Proteome

Quantitative proteomics aims to identify and measure the abundance of proteins in different biological states, such as healthy versus diseased tissues.[7] ¹⁵N metabolic labeling is a powerful approach for accurate and unbiased protein quantification.[7][8] By growing one cell population in a medium with a ¹⁴N nitrogen source ("light") and another in a ¹⁵N-enriched medium ("heavy"), the two proteomes can be mixed at an early stage of the experimental workflow. This co-processing minimizes experimental variability that can be introduced during sample preparation.[1][7]

When the mixed sample is analyzed by mass spectrometry, the chemically identical peptides from the "light" and "heavy" samples will appear as pairs of peaks separated by a mass difference corresponding to the number of nitrogen atoms in the peptide. The ratio of the intensities of these peaks provides a precise measure of the relative abundance of the protein in the two samples.

Comparison of Quantitative Proteomic Strategies

Feature¹⁵N Metabolic LabelingSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)Label-Free Quantification
Principle Incorporation of ¹⁵N from a simple nitrogen source into all amino acids.Incorporation of specific "heavy" amino acids (e.g., ¹³C₆-Lysine, ¹³C₆-Arginine).Comparison of signal intensities of peptides from separately analyzed samples.
Accuracy High; early sample mixing reduces experimental variability.[1]High; early sample mixing reduces variability.[1]Lower; susceptible to variations in sample preparation and MS analysis.[1]
Proteome Coverage Comprehensive labeling of the entire proteome.[1]Dependent on the presence of the labeled amino acids (e.g., arginine, lysine).Can provide broad proteome coverage.[1]
Applicability Broadly applicable to cells, microorganisms, plants, and whole organisms.[4][7]Primarily used for cell culture.[7]Applicable to a wide range of sample types.
Complexity Data analysis can be more complex due to variable mass shifts.[9][10]Data analysis is relatively straightforward with fixed mass shifts.Data analysis requires sophisticated algorithms for alignment and normalization.
Structural Biology and NMR Spectroscopy

¹⁵N labeling is indispensable for determining the three-dimensional structures and studying the dynamics of proteins and other biomolecules using NMR spectroscopy.[3][11] The incorporation of ¹⁵N allows for the use of powerful multidimensional NMR experiments, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment.[1][12] This experiment generates a "fingerprint" of the protein, with each peak corresponding to a specific amide group in the protein backbone.[1]

This technique is invaluable for:

  • Resonance Assignment: Assigning specific NMR signals to individual atoms within the protein.[1]

  • Protein Folding Studies: Monitoring the process of protein folding and identifying intermediate states.[1]

  • Characterizing Molecular Motion: Studying the flexibility and dynamics of different regions of a protein.[1][11]

In the context of drug development , ¹⁵N-labeled proteins are used to study drug-target interactions.[1][5] By monitoring changes in the chemical shifts of the protein's NMR signals upon the addition of a drug candidate, researchers can map the binding site, determine the binding affinity, and gain critical insights into the mechanism of action.[1][5]

Metabolomics and Drug Metabolism

Tracing the flow of nitrogen through metabolic pathways is fundamental to understanding cellular physiology.[1] By providing ¹⁵N-labeled precursors, such as amino acids or ammonia, scientists can track the synthesis and degradation of nitrogen-containing metabolites, offering a dynamic view of metabolic flux.[1][5] This has significant implications in fields like oncology, where ¹⁵N tracers can reveal the dependencies of tumors on specific nitrogen sources, thereby informing the design of targeted therapies.[1][5]

In pharmaceutical development, ¹⁵N labeling is a key tool for elucidating a drug's pharmacokinetic profile and metabolic fate.[1][13] By labeling a drug candidate, its absorption, distribution, metabolism, and excretion (ADME) can be accurately tracked throughout an organism.[1][13]

Experimental Workflows and Protocols

The success of any ¹⁵N labeling experiment hinges on a well-designed and executed protocol. Below are detailed methodologies for key experiments.

Workflow for Quantitative Proteomics using ¹⁵N Labeling

The following diagram illustrates a typical workflow for a quantitative proteomics experiment using ¹⁵N metabolic labeling.

Quantitative_Proteomics_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis Light Culture Grow cells with ¹⁴N source Harvest & Lyse Harvest and lyse cells Heavy Culture Grow cells with ¹⁵N source Heavy Culture->Harvest & Lyse Mix Samples Mix 'Light' and 'Heavy' lysates 1:1 Harvest & Lyse->Mix Samples Protein Digestion Digest proteins into peptides Mix Samples->Protein Digestion LC-MS/MS LC-MS/MS Analysis Protein Digestion->LC-MS/MS Data Analysis Identify peptides and quantify peak ratios LC-MS/MS->Data Analysis

Quantitative proteomics workflow using ¹⁵N labeling.
Step-by-Step Protocol: ¹⁵N Labeling of E. coli for Protein Expression

This protocol outlines the steps for expressing a ¹⁵N-labeled protein in E. coli for structural studies by NMR.

Materials:

  • M9 minimal medium components

  • ¹⁵NH₄Cl (or other ¹⁵N source)

  • Glucose (or other carbon source)

  • MgSO₄, CaCl₂

  • Appropriate antibiotics

  • E. coli expression strain transformed with the plasmid encoding the protein of interest

Procedure:

  • Preparation of Media:

    • Prepare 1 liter of M9 minimal medium.

    • In a sterile flask, dissolve the M9 salts in sterile, deionized water.

    • Aseptically add the following sterile stock solutions:

      • 1 g of ¹⁵NH₄Cl (for the "heavy" culture).[14][15]

      • 20 mL of 20% glucose.[1][15]

      • 2 mL of 1M MgSO₄.[1][15]

      • 100 µL of 1M CaCl₂.[1]

      • Appropriate antibiotics.

  • Cell Culture and Labeling:

    • Inoculate a small pre-culture (5 mL) in a rich medium (e.g., LB) and grow to a high cell density.[1][14]

    • Use the pre-culture to inoculate the 1L of M9 medium containing ¹⁵NH₄Cl.[14]

    • Grow the culture at the appropriate temperature with shaking until the optical density at 600 nm (OD₆₀₀) reaches the optimal range for induction (typically 0.6-0.8).

    • Induce protein expression with the appropriate inducer (e.g., IPTG).

    • Continue to grow the culture for the desired amount of time to allow for protein expression.

  • Harvesting:

    • Harvest the cells by centrifugation.

    • Wash the cell pellets to remove any residual media.

    • The cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol: In Vivo ¹⁵N Metabolic Labeling of Mice

This protocol describes the generation of ¹⁵N-labeled protein standards from mice for quantitative proteomic analyses.[8][16]

Materials:

  • ¹⁵N-enriched diet (e.g., spirulina-based)

  • Unlabeled control diet

  • Metabolic cages for housing mice

Procedure:

  • Animal Acclimation:

    • Acclimate mice to the control diet and metabolic cages.

  • Labeling:

    • Switch the experimental group of mice to the ¹⁵N-enriched diet. The duration of the labeling period will depend on the turnover rate of the proteins of interest and the desired level of ¹⁵N incorporation.

  • Sample Collection:

    • At the end of the labeling period, harvest tissues from the ¹⁵N-labeled mice to create a "heavy" standard proteome.

    • Harvest the corresponding tissues from an unlabeled ("light") experimental animal.

  • Sample Preparation for Mass Spectrometry:

    • Prepare protein extracts from the "heavy" and "light" tissues.

    • Combine the "heavy" and "light" protein extracts in a 1:1 ratio based on total protein amount.

    • Proceed with protein digestion and subsequent LC-MS/MS analysis as outlined in the quantitative proteomics workflow.

Data Analysis and Interpretation

The analysis of data from ¹⁵N labeling experiments requires specialized software and a clear understanding of the underlying principles.

Mass Spectrometry Data Analysis

For quantitative proteomics, the primary goal is to determine the ratio of the "heavy" to "light" peptide pairs. Software packages are used to:

  • Identify peptides from the MS/MS spectra.

  • Locate the corresponding "light" and "heavy" peptide peaks in the MS1 spectra.

  • Calculate the area under the curve for each peak.

  • Determine the ratio of the "heavy" to "light" peak areas.

A key consideration in ¹⁵N labeling is that the mass difference between "light" and "heavy" peptides is not constant; it depends on the number of nitrogen atoms in the peptide sequence.[9][10] Data analysis software must be able to account for this variable mass shift.[17]

Another important factor is the labeling efficiency . Incomplete labeling can occur, meaning that not all nitrogen atoms in the "heavy" sample are ¹⁵N.[9][10] This can affect the accuracy of quantification, and it is often necessary to determine the labeling efficiency and adjust the calculated ratios accordingly.[9][10]

NMR Data Analysis

The analysis of NMR data from ¹⁵N-labeled proteins is a complex process that involves:

  • Spectral Processing: Fourier transformation of the raw data to generate the NMR spectrum.

  • Resonance Assignment: Assigning each peak in the spectrum to a specific atom in the protein. This is often done using a suite of multidimensional NMR experiments.

  • Structure Calculation: Using the assigned resonances and distance restraints derived from NOE (Nuclear Overhauser Effect) experiments to calculate the three-dimensional structure of the protein.

  • Dynamics Analysis: Measuring relaxation parameters to study the motion of the protein on different timescales.

Conclusion and Future Perspectives

Nitrogen-15 isotopic labeling is a robust and versatile technique that has become an indispensable tool in the life sciences. Its ability to provide precise and quantitative information on the dynamics of proteins and metabolites has revolutionized our understanding of complex biological processes. From elucidating the intricate details of protein structure and function to tracking the metabolic fate of drug candidates, the applications of ¹⁵N labeling continue to expand.

As analytical technologies, particularly in mass spectrometry and NMR spectroscopy, continue to advance, we can expect to see even more innovative applications of ¹⁵N labeling in the future. These advancements will undoubtedly play a crucial role in addressing some of the most pressing challenges in biomedical research and drug development.

References

  • Tao, T. (2025, August 13). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development.
  • Maccarrone, G., Chen, A., & Filiou, M. D. (2017). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Methods in Molecular Biology.
  • Krijgsveld, J., & Heck, A. J. (2004). Metabolic labeling of model organisms using heavy nitrogen (15N). PubMed.
  • Becher, D., & Hecker, M. (2011). Metabolic Labeling of Microorganisms with Stable Heavy Nitrogen Isotopes (15 N). Methods in Molecular Biology.
  • Guan, S., et al. (2014). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science.
  • A Technical Guide to Isotopic Labeling with Nitrogen-15: Core Concepts and Applic
  • Maccarrone, G., et al. (2017).
  • Engelsberger, W. R., et al. (2007). Quantitative proteomics using uniform (15)N-labeling, MASCOT, and the trans-proteomic pipeline. PubMed.
  • Yao, X., et al. (2004). Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing. PubMed.
  • Yao, X., et al. (2004). Two-Dimensional Mass Spectra Generated from the Analysis of 15 N-Labeled and Unlabeled Peptides for Efficient Protein Identification and de novo Peptide Sequencing.
  • Koller, A., et al. (2013). Quantitative Proteomics Using 15N SILAC Mouse. Open Access Pub.
  • 15N-LABELED PROTEINS. (n.d.). IMSERC.
  • Whitelegge, J. P. (2008).
  • Li, W., et al. (2007). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. PMC - NIH.
  • 15N - Protein NMR. (n.d.).
  • 15N Stable Isotope Labeling Data Analysis. (n.d.).
  • Gath, J., et al. (2003). Mass Spectrometry Assisted Assignment of NMR Resonances in 15N Labeled Proteins. Journal of the American Chemical Society.
  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions.
  • Park, J., et al. (2018).
  • Kigawa, T., et al. (1999). Cell-free synthesis of 15N-labeled proteins for NMR studies. PubMed.
  • Principles and Characteristics of Isotope Labeling. (n.d.).
  • D'Amico, F., et al. (2018).
  • Why is nitrogen isotopic labelling required for protein NMR? (2016, June 21). Biology Stack Exchange.
  • Schmollinger, S., et al. (2012).
  • An In-depth Technical Guide to 13C and 15N Isotopic Labeling. (2025). Benchchem.
  • Expressing 15N labeled protein. (n.d.).
  • 15N labeling of proteins in E. coli. (n.d.).
  • 15N Labeled Compounds. (n.d.). Isotope Science / Alfa Chemistry.
  • Nitrogen-15: The Stable Isotope Powering Advanced Agricultural and Medical Research. (2025, August 13).
  • He, X., et al. (2009). Use of 15N stable isotope to quantify nitrogen transfer between mycorrhizal plants. Oxford Academic.
  • May, D. S., et al. (2023).
  • Bartholomew, G. L., et al. (2023). 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. ChemRxiv.
  • Guan, S., et al. (2014). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science.
  • Derbre, S., et al. (2014). Labeling nitrogen species with the stable isotope 15N for their measurement by separative methods coupled with mass spectrometry: A review.
  • Papanna, R., et al. (2009). Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. PubMed Central.
  • May, D. S., et al. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization.

Sources

Methodological & Application

Application Note & Protocol: Selective Isotope Labeling of Proteins with (¹⁵N₂)-1H-Imidazole for Advanced Structural Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

1.1. Significance: The precise study of protein structure and function is fundamental to drug development and molecular biology. Nuclear Magnetic Resonance (NMR) spectroscopy offers atomic-level insights but is often hampered by spectral complexity, especially in larger proteins. Selective isotope labeling, which involves incorporating isotopes into specific amino acid types, is a powerful strategy to simplify NMR spectra.[1][2] This application note provides a detailed protocol for selectively labeling histidine residues in recombinant proteins by incorporating (¹⁵N₂)-1H-Imidazole.

1.2. Principle of the Method: Histidine possesses a unique imidazole side chain whose pKa is near physiological pH, making it a frequent participant in enzyme catalysis and metal coordination.[3] By providing (¹⁵N₂)-1H-Imidazole to a specialized Escherichia coli expression system, the labeled imidazole ring is directly incorporated into the histidine biosynthesis pathway. This approach specifically introduces two ¹⁵N atoms into the side chain of each histidine residue, serving as a sensitive probe for NMR-based structural and functional studies without perturbing the protein's native state.[4] The use of a histidine auxotrophic E. coli strain, which cannot synthesize its own histidine, is crucial for ensuring high levels of specific incorporation and minimizing isotopic scrambling.[5][6][7][8]

1.3. Applications:

  • NMR Spectroscopy: Simplifies complex spectra, enabling the unambiguous assignment of histidine side-chain resonances.[9][10]

  • Enzyme Mechanism Studies: Directly probes the protonation state and dynamics of catalytic histidine residues.

  • Protein-Ligand Interactions: Identifies histidine residues involved in binding interfaces.

  • Metallo-protein Analysis: Characterizes the coordination environment of metal-binding histidine sites.[3]

Materials and Reagents

This protocol is designed for a 1-liter culture volume. Adjust quantities accordingly.

Reagent/MaterialSpecificationVendor ExamplePurpose
Isotope (¹⁵N₂)-1H-ImidazoleCambridge Isotope LabsIsotopic label source
Expression Host E. coli BL21(DE3) hisG knockoutAddgene, CustomHistidine auxotroph
Expression Vector pET-series or equivalentNovagen/MilliporeContains gene of interest
Carbon Source D-Glucose (unlabeled)Sigma-AldrichPrimary energy source
Nitrogen Source Ammonium Chloride (¹⁴NH₄Cl)Fisher ScientificPrimary nitrogen source
Minimal Medium M9 Salts (5x)See Table 2 for recipeDefined medium for labeling
Trace Metals 1000x Trace Metal MixSee Table 3 for recipeEssential micronutrients
Antibiotics Ampicillin, Kanamycin, etc.VariesPlasmid selection
Inducing Agent IPTG (Isopropyl β-D-1-thiogalactopyranoside)VariesInduces protein expression
Lysis Buffer 50 mM Tris, 300 mM NaCl, 10 mM Imidazole, pH 8.0-Cell disruption
Purification Resin Ni-NTA Agarose (for His-tagged proteins)QiagenProtein purification
Other Reagents MgSO₄, CaCl₂, Thiamine, Biotin, D₂OVariesMedia supplements, NMR buffer

Experimental Protocol

This protocol is divided into four main stages: (1) Host and Media Preparation, (2) Cell Growth and Isotope Incorporation, (3) Protein Purification, and (4) Verification of Labeling.

Stage 1: Host and Media Preparation

Causality: The use of a defined minimal medium is essential to control the nutrient sources, ensuring that the supplied (¹⁵N₂)-1H-Imidazole is the primary precursor for histidine synthesis. A histidine auxotrophic strain (hisG deletion) is mandatory; this strain lacks a key enzyme in the histidine biosynthesis pathway and is therefore forced to utilize the exogenous imidazole provided.[5][7]

Step-by-Step Protocol:

  • Transform Host: Transform the expression plasmid containing your gene of interest into the chemically competent E. coli BL21(DE3) hisG auxotrophic strain.

  • Plate Cells: Plate the transformed cells onto an LB agar plate containing the appropriate antibiotic and 50 mg/L L-histidine. The presence of histidine is necessary for the auxotrophs to grow and form colonies. Incubate overnight at 37°C.

  • Prepare Media: Prepare the M9 minimal media and supplementary solutions as detailed in the tables below. Autoclave the M9 salts and water. Filter-sterilize all other stock solutions and add them to the cooled M9 medium just before use to prevent degradation or precipitation.[11]

Table 2: M9 Minimal Medium (1 Liter)
Component Amount
Sterile Deionized Water788 mL
5x M9 Salts200 mL
20% (w/v) Glucose20 mL
1 M MgSO₄2 mL
1 M CaCl₂0.1 mL
¹⁴NH₄Cl (1 g/L stock)1 g
(¹⁵N₂)-1H-Imidazole50-100 mg
Thiamine (1 mg/mL)1 mL
Biotin (1 mg/mL)1 mL
1000x Trace Metals1 mL
Appropriate Antibiotic(s)Varies
Table 3: 1000x Trace Metal Mix (1 Liter)
Component Amount
EDTA5.0 g
FeCl₃·6H₂O0.83 g
ZnCl₂84 mg
CuCl₂·2H₂O13 mg
CoCl₂·6H₂O10 mg
H₃BO₃10 mg
MnCl₂·4H₂O1.6 mg
Dissolve EDTA first in ~800 mL water, adjust pH to 7.5, then add other components and bring to 1 L.[11]
Stage 2: Cell Growth and Isotope Incorporation

Workflow Visualization:

G cluster_prep Day 1: Preparation cluster_growth Day 2: Labeling & Expression inoculate Inoculate Pre-culture (M9 + L-Histidine) grow_preculture Grow Overnight (37°C, 220 rpm) inoculate->grow_preculture inoculate_main Inoculate Main Culture (M9 + ¹⁵N₂-Imidazole) grow_preculture->inoculate_main 1:100 Dilution grow_main Grow to OD₆₀₀ ~0.6-0.8 inoculate_main->grow_main induce Induce with IPTG (e.g., 0.4 mM) grow_main->induce express Express Protein (e.g., 18°C, 16-20h) induce->express harvest Harvest Cells (Centrifugation) express->harvest

Caption: Workflow for ¹⁵N-Imidazole Labeling and Protein Expression.

Step-by-Step Protocol:

  • Pre-culture: Inoculate a single colony into 10 mL of M9 minimal medium supplemented with L-histidine (50 mg/L) and the appropriate antibiotic. Grow overnight at 37°C with shaking. This step expands the cell population without selective pressure from the isotope.

  • Main Culture: Use the overnight pre-culture to inoculate 1 L of the main M9 labeling medium (containing (¹⁵N₂)-1H-Imidazole but no L-histidine) to a starting OD₆₀₀ of ~0.05.

  • Growth: Grow the main culture at 37°C with vigorous shaking (~220 rpm) until the OD₆₀₀ reaches 0.6–0.8.

  • Induction: Cool the culture to the desired expression temperature (e.g., 18-25°C). Induce protein expression by adding IPTG to a final concentration of 0.4–1.0 mM.

  • Expression: Continue to incubate the culture for 16–20 hours at the lower temperature. This improves protein folding and solubility.

  • Harvest: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). Discard the supernatant and store the cell pellet at -80°C until purification.

Stage 3: Protein Purification

The purification protocol is highly dependent on the specific protein and affinity tag used. The following is a general workflow for a His-tagged protein.

Step-by-Step Protocol:

  • Lysis: Resuspend the frozen cell pellet in 30-40 mL of ice-cold Lysis Buffer. Lyse the cells using a sonicator or a high-pressure homogenizer.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Binding: Apply the clarified supernatant to a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the target protein using a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: Exchange the purified protein into the final NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, 10% D₂O, pH 6.5) using dialysis or a desalting column. The low pH helps to slow the exchange rate of backbone amide protons.[12]

Stage 4: Verification of Labeling Incorporation

Causality: It is critical to verify the efficiency of isotope incorporation. Mass spectrometry is the gold standard for this analysis, as it can precisely measure the mass shift caused by the ¹⁵N isotopes.[13][14][15]

Biochemical Pathway Visualization:

G cluster_pathway Simplified Histidine Biosynthesis in E. coli cluster_input Exogenous Supply PRPP PRPP + ATP HisG_step HisG Enzyme (Blocked in Auxotroph) PRPP->HisG_step Step 1 Intermediates Pathway Intermediates HisG_step->Intermediates IGP Imidazoleglycerol Phosphate (IGP) Intermediates->IGP HisB HisB Enzyme IGP->HisB Histidinol L-Histidinol HisB->Histidinol HisC HisC Enzyme Histidinol->HisC Histidine L-Histidine (Incorporated into Protein) HisC->Histidine Imidazole (¹⁵N₂)-1H-Imidazole (Labeled Precursor) Imidazole->IGP Salvage/Incorporation via IGPSynthase (HisF/H)

Caption: Incorporation of ¹⁵N₂-Imidazole into the Histidine Pathway.

Step-by-Step Protocol:

  • Sample Prep: Take a small aliquot of the purified protein.

  • Analysis Method: Analyze the sample using Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry.[13]

  • Data Interpretation:

    • Calculate the theoretical mass of the unlabeled protein.

    • Calculate the theoretical mass of the fully labeled protein. Each incorporated (¹⁵N₂)-1H-Imidazole adds 2 Da to the mass of each histidine residue compared to the natural abundance (¹⁴N₂) version.

    • Compare the observed mass from the spectrometer to the theoretical values. The measured mass should closely match the calculated mass for the labeled protein, confirming high incorporation efficiency (>98%).[16]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Cell Yield Toxicity of expressed protein or insufficient nutrients.Lower the induction temperature and/or IPTG concentration. Ensure trace metals and supplements are fresh.
Low Protein Yield Poor expression, protein degradation, or insolubility.Optimize induction conditions. Add protease inhibitors during lysis. Try different E. coli strains or expression temperatures.
Incomplete Labeling Contamination with unlabeled histidine. Presence of complex nitrogen sources (e.g., yeast extract) in media.Ensure all media components are from defined, isotope-free sources. Confirm the auxotrophic strain is correct and has not reverted.
Isotope Scrambling Metabolic conversion of imidazole to other compounds.This is minimal for histidine as it's a terminal pathway.[6] However, ensuring a robust auxotroph and defined medium is the best prevention.

References

  • Production, Purification and Characterization of ¹⁵N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. Methods in Molecular Biology.[Link]

  • Biosynthesis of Histidine. EcoSal Plus.[Link]

  • One-step amino acid selective isotope labeling of proteins in prototrophic Escherichia coli strains. Journal of Biomolecular NMR.[Link]

  • Evolutionary convergence in the biosyntheses of the imidazole moieties of histidine and purines. Frontiers in Microbiology.[Link]

  • Measuring ¹⁵N and ¹³C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.[Link]

  • Escherichia coli auxotroph host strains for amino acid-selective isotope labeling of recombinant proteins. Addgene.[Link]

  • A Set of Engineered Escherichia coli Expression Strains for Selective Isotope and Reactivity Labeling of Amino Acid Side Chains and Flavin Cofactors. PLOS One.[Link]

  • Automated Assignment of ¹⁵N And ¹³C Enrichment Levels in Doubly-Labeled Proteins. Journal of the American Society for Mass Spectrometry.[Link]

  • Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Methods in Molecular Biology.[Link]

  • Escherichia coli amino acid auxotrophic expression host strains for investigating protein structure–function relationships. The Journal of Biochemistry.[Link]

  • Escherichia coli Auxotroph Host Strains for Amino Acid-Selective Isotope Labeling of Recombinant Proteins. Request PDF on ResearchGate.[Link]

  • Healing through Histidine: Bioinspired Pathways to Self-Healing Polymers via Imidazole–Metal Coordination. MDPI.[Link]

  • ¹⁵N labeling of proteins in E. coli. Protein Expression and Purification Core Facility (PEPCF), EMBL.[Link]

  • ¹⁵N Hyperpolarization of Imidazole-¹⁵N₂ for Magnetic Resonance pH Sensing via SABRE-SHEATH. ACS Sensors.[Link]

  • New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current Opinion in Structural Biology.[Link]

  • Biosynthetic Incorporation of ¹⁵N and ¹³C for Assignment and Interpretation of Nuclear Magnetic Resonance Spectra of Proteins. ResearchGate.[Link]

  • Expressing ¹⁵N labeled protein. Protocol document.[Link]

Sources

using (15N_2_)-1H-Imidazole for 1H-15N HSQC experiments

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Probing Histidine Side-Chain Dynamics and Interactions using (¹⁵N₂)-¹H-Imidazole Labeling for ¹H-¹⁵N HSQC Experiments

Abstract & Introduction

Histidine residues are central to the function of a vast number of proteins, playing critical roles in enzymatic catalysis, metal ion coordination, pH sensing, and protein-ligand interactions. The imidazole side chain of histidine possesses unique chemical properties, including a pKa near physiological pH, allowing it to act as both a proton donor and acceptor. Consequently, observing the precise state of histidine side chains provides invaluable insight into a protein's mechanism of action and its response to environmental changes.

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, is a uniquely powerful technique for studying proteins at atomic resolution in solution.[1] While ¹H-¹⁵N HSQC is renowned for generating a "fingerprint" spectrum of the protein backbone amides, its application extends to specific amino acid side chains containing N-H moieties, most notably histidine.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging ¹⁵N-labeling of histidine's imidazole ring to perform detailed ¹H-¹⁵N HSQC experiments. We will delve into the underlying principles, provide detailed, field-tested protocols for protein labeling and NMR data acquisition, and demonstrate how to interpret the resulting spectra to map molecular interactions and probe conformational changes.

Scientific Principles

The ¹H-¹⁵N HSQC Experiment

The ¹H-¹⁵N HSQC experiment correlates the chemical shifts of a proton (¹H) with its directly bonded nitrogen (¹⁵N). The experiment works by transferring magnetization from the highly sensitive ¹H nucleus to the ¹⁵N nucleus. This magnetization is allowed to evolve, encoding the ¹⁵N chemical shift, before being transferred back to the ¹H nucleus for detection.[1] This process generates a 2D spectrum where each peak corresponds to a specific N-H group in the protein, creating a unique and sensitive fingerprint of the molecule.

The Histidine Imidazole Side Chain as a High-Value Spectroscopic Probe

The imidazole ring of histidine contains two nitrogen atoms, Nδ1 and Nε2. Depending on the pH and local environment, one of these nitrogens will be protonated, giving rise to a detectable N-H signal in the HSQC spectrum.

  • Distinct Chemical Shifts: The ¹⁵N chemical shifts of the histidine side-chain nitrogens (typically ~170-180 ppm) are significantly different from those of the backbone amide nitrogens (~110-130 ppm).[3] This spectral separation prevents signal overlap and allows for unambiguous monitoring of histidine residues.

  • Environmental Sensitivity: The ¹H and ¹⁵N chemical shifts of the imidazole N-H group are exquisitely sensitive to their local environment. Changes in hydrogen bonding, proximity to aromatic rings, metal coordination, or ligand binding will induce measurable chemical shift perturbations (CSPs).[4]

  • pH Sensing: The protonation state of imidazole is pH-dependent (pKa ≈ 6.0-7.0). This equilibrium can be directly monitored via ¹⁵N NMR, as the chemical shift of the nitrogen atoms changes significantly upon protonation, making it an ideal intrinsic probe for pH-dependent studies.[5][6]

Core Applications

  • Mapping Protein-Ligand Binding Sites: By monitoring the chemical shift perturbations of histidine side chains upon titration with a ligand, researchers can identify residues directly involved in the binding interface. This is a cornerstone of fragment-based drug discovery and lead validation.[7]

  • Characterizing Allosteric Communication: Histidine residues located far from a primary binding site may still exhibit CSPs, revealing allosteric networks and long-range conformational changes within the protein.[8]

  • Investigating Catalytic Mechanisms: For enzymes where histidine is a key catalytic residue, this method can be used to probe its protonation state and dynamics throughout the catalytic cycle.

  • Probing Protein-Metal Interactions: Histidine is a common ligand for metal ions. ¹H-¹⁵N HSQC can confirm metal binding and characterize the coordination environment.

Experimental Workflow & Protocols

The overall experimental workflow involves preparing an isotopically labeled protein sample, acquiring NMR data, and analyzing the resulting spectra.

G cluster_0 Sample Preparation cluster_1 Data Acquisition & Processing cluster_2 Data Analysis & Interpretation p1 Protocol 1: Uniform ¹⁵N Labeling p2 Protocol 2: NMR Sample Prep p1->p2 Purified Protein p3 Protocol 3: ¹H-¹⁵N HSQC Acquisition p2->p3 NMR Sample p4 Data Processing (FT, Phasing) p3->p4 p5 Spectral Analysis (Peak Picking, Assignment) p4->p5 2D Spectrum p6 Application: CSP Mapping p5->p6 G cluster_0 CSP Titration Experiment cluster_1 Data Analysis start ¹⁵N Protein Sample spec1 Record HSQC 1 (Apo/Reference) start->spec1 add1 Add Ligand (e.g., 0.5 eq) spec1->add1 spec2 Record HSQC 2 add1->spec2 add2 Add Ligand (e.g., 1.0 eq) spec2->add2 spec3 Record HSQC 3 add2->spec3 spec_n Record HSQC n (Saturated) overlay Overlay Spectra & Track Peak Shifts spec_n->overlay calc Calculate Δδ for Each Residue overlay->calc plot Plot Δδ vs. Residue Number calc->plot map Map Significant Shifts onto Protein Structure plot->map

Sources

Solid-State NMR Analysis of (¹⁵N₂)-1H-Imidazole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Molecular Insights with Solid-State NMR

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the structure, dynamics, and interactions of molecules in their native solid form.[1][2][3][4] This is particularly crucial for systems that are insoluble or do not form crystals suitable for X-ray diffraction, a common challenge in pharmaceutical and materials science research.[1][3][4] For nitrogen-containing compounds like imidazole, the use of ¹⁵N isotope labeling provides a highly sensitive probe into the local electronic environment.[5][6] This application note provides a comprehensive guide to the experimental setup for conducting ssNMR studies on doubly labeled (¹⁵N₂)-1H-Imidazole, a key heterocyclic moiety found in numerous biologically active molecules, including the amino acid histidine.[7] Understanding the protonation states and dynamics of the imidazole ring is critical in drug development for characterizing drug-target interactions and polymorphism.[3][4][6][7]

The primary challenge in ssNMR is overcoming anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar couplings, which lead to broad, often featureless spectra in static samples.[8] Magic Angle Spinning (MAS), a technique where the sample is rapidly rotated at a specific angle (54.74°) to the external magnetic field, is the cornerstone for achieving high-resolution spectra by averaging these anisotropic interactions.[1][2][8][9][10] This guide will detail the necessary steps, from sample preparation to the implementation of advanced pulse sequences, to acquire high-quality ¹H-¹⁵N ssNMR data for (¹⁵N₂)-1H-Imidazole.

Part 1: Sample Preparation - The Foundation of a Good Experiment

The quality of the ssNMR spectrum is intrinsically linked to the quality of the sample. Proper sample preparation is paramount to obtaining high-resolution data and ensuring the experiment's success.

Synthesis and Isotopic Labeling

The initial step involves the synthesis of 1H-Imidazole with uniform ¹⁵N labeling at both nitrogen positions. This is typically achieved using ¹⁵N-enriched starting materials in a well-established synthetic route. A literature procedure for the synthesis of (¹⁵N₂)-1H-imidazole can be found, for instance, in the work by Bourbigot et al.[11]

Purity and Crystallinity

For ssNMR, the sample should be as pure and crystalline as possible. Impurities will introduce extraneous signals, complicating spectral analysis. Furthermore, a highly crystalline sample will yield narrower lines, leading to better spectral resolution. Recrystallization is often a necessary step to enhance both purity and crystallinity.

Sample Packing: A Critical Step for Optimal Performance

Proper packing of the ssNMR rotor is crucial for stable magic angle spinning and optimal signal-to-noise.

Protocol for Packing a Solid-State NMR Rotor:

  • Rotor Selection: Choose a MAS rotor of an appropriate diameter (e.g., 1.3 mm to 4 mm). Smaller rotors allow for faster spinning speeds, which can be advantageous for high-resolution experiments.[1]

  • Sample Loading: Carefully load the powdered (¹⁵N₂)-1H-Imidazole sample into the rotor. Use a funnel designed for rotor filling to avoid spilling the sample.

  • Packing Density: Gently tap the rotor on a hard surface to pack the powder. The goal is to achieve a uniform and dense packing without creating excessive pressure that could damage the rotor. Inconsistent packing can lead to spinning instability.

  • Sealing the Rotor: Securely place the rotor cap to seal the sample. Ensure the cap is fully seated to prevent sample leakage during spinning.

  • Cleaning: Wipe the outside of the rotor with a lint-free cloth to remove any residual sample powder.

Part 2: Spectrometer Setup and Calibration

Accurate setup and calibration of the ssNMR spectrometer are essential for acquiring reliable and reproducible data.

Spectrometer and Probe

This guide assumes the use of a modern solid-state NMR spectrometer equipped with a probe capable of ¹H and ¹⁵N radiofrequency (RF) irradiation and magic angle spinning.

Magic Angle Calibration

The precise setting of the magic angle is critical for effective averaging of anisotropic interactions.[2][8][9]

Protocol for Magic Angle Calibration:

  • Use a standard sample with a strong quadrupolar nucleus, such as potassium bromide (KBr), to calibrate the magic angle.

  • Observe the satellite transitions of the ⁷⁹Br or ⁸¹Br signal.

  • Adjust the angle of the probe stator until the spinning sidebands of the satellite transitions are maximized in intensity and sharpness. This indicates the precise magic angle.

RF Pulse Calibration

The duration of the 90° pulses for both ¹H and ¹⁵N channels must be accurately determined to ensure efficient magnetization transfer and signal excitation.

Protocol for ¹H and ¹⁵N 90° Pulse Calibration:

  • For ¹H, use a standard solid sample like adamantane. Acquire a series of one-pulse spectra with increasing pulse lengths. The pulse duration that produces the maximum signal intensity corresponds to the 90° pulse.

  • For ¹⁵N, a similar procedure can be followed using a ¹⁵N-enriched standard, such as ¹⁵NH₄Cl.[12] Alternatively, after setting up the cross-polarization experiment (described below), the ¹⁵N 90° pulse can be calibrated by observing the signal intensity as a function of the pulse length following the CP transfer.

Chemical Shift Referencing

Consistent and accurate chemical shift referencing is crucial for comparing data across different experiments and with literature values.

Protocol for ¹⁵N Chemical Shift Referencing:

  • Acquire a spectrum of a suitable external reference standard. For ¹⁵N ssNMR, powdered ¹⁵NH₄Cl is a recommended external reference, with its resonance at 39.3 ppm relative to liquid NH₃.[12][13]

  • Use the known chemical shift of the reference to calibrate the ¹⁵N chemical shift scale. It's important to report the reference compound and its chemical shift value used for calibration in all publications.[12][14]

Part 3: Key Solid-State NMR Experiments for (¹⁵N₂)-1H-Imidazole

A combination of one-dimensional (1D) and two-dimensional (2D) ssNMR experiments can provide a wealth of information about the structure and dynamics of (¹⁵N₂)-1H-Imidazole.

¹H-¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS)

The ¹H-¹⁵N CP-MAS experiment is the workhorse for obtaining high-resolution ¹⁵N spectra of solid samples.[15] This technique enhances the sensitivity of the low-gamma ¹⁵N nucleus by transferring polarization from the abundant, high-gamma ¹H nuclei.[8][16]

Causality Behind CP-MAS:

  • Sensitivity Enhancement: The theoretical signal enhancement is proportional to the ratio of the gyromagnetic ratios (γH/γN), which is approximately 10 for the ¹H/¹⁵N pair.[16]

  • Reduced Recycle Delay: The repetition rate of the experiment is governed by the ¹H T₁ relaxation time, which is typically much shorter than the ¹⁵N T₁, allowing for faster signal averaging.

Experimental Workflow for ¹H-¹⁵N CP-MAS:

Caption: ¹H-¹⁵N CP-MAS Pulse Sequence Diagram.

Detailed Protocol for ¹H-¹⁵N CP-MAS:

  • Set the MAS rate: A spinning speed of 10-15 kHz is generally sufficient to average out the ¹H-¹⁵N dipolar coupling and obtain a well-resolved spectrum.

  • Initial ¹H pulse: Apply a 90° pulse to the ¹H channel to create transverse magnetization.

  • Spin-locking: Immediately following the 90° pulse, apply a spin-lock pulse to both the ¹H and ¹⁵N channels.

  • Hartmann-Hahn Matching: The key to efficient cross-polarization is to match the nutation frequencies of the ¹H and ¹⁵N spins in the rotating frame. This is known as the Hartmann-Hahn condition: γHB1H = γNB1N. In practice, this is achieved by optimizing the RF power levels on both channels to maximize the ¹⁵N signal.

  • Contact Time: The duration of the spin-lock pulses (contact time) determines the efficiency of polarization transfer. A typical contact time for ¹H-¹⁵N CP is in the range of 1-5 ms. An optimal contact time can be determined by acquiring a series of spectra with varying contact times.

  • ¹⁵N Acquisition: After the contact time, the ¹⁵N signal is acquired while applying high-power ¹H decoupling to remove the strong ¹H-¹⁵N dipolar interactions.

  • Recycle Delay: A recycle delay of 1-5 times the ¹H T₁ is used between scans.

Quantitative Data Summary for ¹H-¹⁵N CP-MAS:

ParameterTypical ValuePurpose
Spectrometer Frequency400-800 MHz (¹H)Higher field provides better resolution and sensitivity.
MAS Rate10-15 kHzAverages anisotropic interactions.
¹H 90° Pulse2.5 - 4.0 µsExcites ¹H magnetization.
¹⁵N 90° Pulse4.0 - 6.0 µsUsed for pulse calibration and other sequences.
Contact Time1 - 5 msAllows for polarization transfer from ¹H to ¹⁵N.
¹H Decoupling Field80 - 100 kHzRemoves ¹H-¹⁵N dipolar couplings during acquisition.
Recycle Delay2 - 5 sAllows for relaxation of ¹H spins.
¹H-¹⁵N Heteronuclear Correlation (HETCOR) Spectroscopy

The 2D ¹H-¹⁵N HETCOR experiment provides through-space correlations between protons and nitrogen atoms, revealing which protons are in close proximity to the imidazole nitrogens. This is invaluable for assigning proton resonances and understanding intermolecular interactions like hydrogen bonding.[17]

Causality Behind HETCOR:

  • Spatial Proximity: The correlation peaks in a HETCOR spectrum arise from dipolar couplings between ¹H and ¹⁵N nuclei, which are inversely proportional to the cube of the distance between them.

  • Spectral Editing: By spreading the ¹H signals into a second dimension based on the chemical shifts of the directly bonded or nearby ¹⁵N nuclei, spectral overlap in the ¹H dimension can be resolved.

Experimental Workflow for ¹H-¹⁵N HETCOR:

Caption: ¹H-¹⁵N HETCOR Pulse Sequence Diagram.

Detailed Protocol for ¹H-¹⁵N HETCOR:

  • The experiment begins similarly to the CP-MAS experiment with a ¹H 90° pulse.

  • t₁ Evolution: This is followed by an evolution period (t₁) during which the ¹H magnetization evolves under its chemical shift. This period is systematically incremented to encode the ¹H chemical shift information.

  • Cross-Polarization: Polarization is then transferred from ¹H to ¹⁵N via a CP step, as described previously.

  • t₂ Acquisition: The ¹⁵N signal is acquired during the acquisition period (t₂), while applying ¹H decoupling.

  • Fourier Transform: A 2D Fourier transform of the data with respect to t₁ and t₂ yields the 2D HETCOR spectrum, with the ¹H chemical shifts on one axis and the ¹⁵N chemical shifts on the other.

Quantitative Data Summary for ¹H-¹⁵N HETCOR:

ParameterTypical ValuePurpose
MAS Rate≥ 10 kHzHigher rates can improve ¹H resolution.
Contact Time0.5 - 2.0 msShorter contact times can favor correlations from directly bonded protons.
Number of t₁ increments128 - 512Determines the resolution in the indirect (¹H) dimension.
Recycle Delay2 - 5 sGoverned by the ¹H T₁ relaxation time.

Part 4: Data Analysis and Interpretation

The acquired ssNMR spectra of (¹⁵N₂)-1H-Imidazole will provide distinct signals for the two non-equivalent nitrogen atoms. In the solid state, the ¹⁵N CP-MAS spectrum of imidazole shows two isotropic chemical shifts, in contrast to the single averaged peak observed in solution.[18] The chemical shifts of these nitrogen atoms are highly sensitive to their local environment, including protonation state and hydrogen bonding interactions.[5][7]

  • Chemical Shift Assignment: The two ¹⁵N resonances can be assigned to the protonated (N-H) and non-protonated (N) nitrogen atoms based on their chemical shifts and the presence of a strong correlation to the N-H proton in the HETCOR spectrum.

  • Protonation State: The ¹⁵N chemical shifts are a reliable indicator of the protonation state of the imidazole ring.[7] This is particularly important in studies of drug polymorphism and drug-receptor interactions.

  • Dynamics: Variable temperature ssNMR experiments can provide insights into the dynamics of the imidazole ring, such as tautomerism and molecular reorientations.[11][18]

Conclusion

Solid-state NMR spectroscopy, particularly with ¹⁵N isotopic labeling, is an indispensable tool for the detailed characterization of imidazole-containing compounds in the solid state. The experimental protocols outlined in this application note, from meticulous sample preparation to the application of advanced pulse sequences like CP-MAS and HETCOR, provide a robust framework for researchers and drug development professionals to obtain high-quality, interpretable data. The insights gained from these experiments into the structure, protonation state, and dynamics of (¹⁵N₂)-1H-Imidazole can significantly contribute to a deeper understanding of its role in various chemical and biological systems.

References

  • Grokipedia. Magic angle spinning.
  • Introduction to Solid St
  • Wikipedia. Magic angle spinning.
  • Bertani, P., et al. (2014). ¹⁵N chemical shift referencing in solid state NMR. Solid State Nuclear Magnetic Resonance, 61-62, 15-8.
  • Tian, Y., et al. (2011). ¹H Assisted ¹³C/¹⁵N Heteronuclear Correlation Spectroscopy in Oriented Sample Solid-State NMR of Single Crystal and Magnetically Aligned Samples.
  • Polenova, T., et al. (2015). Magic Angle Spinning NMR Spectroscopy: A Versatile Technique for Structural and Dynamic Analysis of Solid-Phase Systems.
  • Polenova, T., et al. (2015). Magic Angle Spinning NMR Spectroscopy: A Versatile Technique for Structural and Dynamic Analysis of Solid-Phase Systems. PubMed Central.
  • Bourbigot, S., et al. (1999). Protonic Conduction in Imidazole: A Solid-State ¹⁵N NMR Study. Journal of the American Chemical Society.
  • Pandey, M. K., et al. (2015). Proton-detected 3D ¹⁵N/¹H/¹H isotropic/anisotropic/isotropic chemical shift correlation solid-state NMR at 70 kHz MAS.
  • Wylie, B. J., et al. (2012).
  • Védrine, J. C., et al. (2011).
  • Kao, Y. H., et al. (2018).
  • Fan, Y., et al. (2011). ¹⁵N Solid-state NMR provides a sensitive probe of oxidized flavin reactive sites. PubMed Central.
  • Bourbigot, S., et al. (1999). Protonic Conduction in Imidazole: A Solid-State ¹⁵N NMR Study.
  • Viger-Gravel, J., et al. (2013). ¹H, ¹³C, and ¹⁵N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities.
  • Schurko, R. W., et al. (2016). Natural abundance ¹⁴N and ¹⁵N solid-state NMR of pharmaceuticals and their polymorphs. Royal Society of Chemistry.
  • The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. (2025).
  • Sharma, A., et al. (2010). Determination of ¹⁵N chemical shift anisotropy from a membrane bound protein by NMR spectroscopy. PubMed Central.
  • ¹⁵N chemical shift referencing in solid state NMR. (2014).
  • Pandey, M. K., et al. (2018). Determination of the ¹⁵N chemical shift anisotropy in natural abundance samples by proton-detected 3D solid-state NMR under ultrafast MAS of 70 kHz.
  • ¹H-Detected Biomolecular NMR under Fast Magic-Angle Spinning. (2022). Chemical Reviews.
  • ¹H-¹⁵N CP build-up curves (a); predicted and experimental... (n.d.).
  • Monitoring the refinement of crystal structures with ¹⁵N solid-state NMR shift tensor data. (2015). The Journal of Chemical Physics.
  • Compounds used as ¹⁵N chemical shift reference. (n.d.).
  • Enhancing the resolution of ¹H and ¹³C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening. (n.d.). RSC Publishing.
  • Nitrogen-15 Chemical Shift Converter. (n.d.). Cornell University.
  • Removal of Homogeneous Broadening from ¹H-Detected Multidimensional Solid-St
  • Pulse sequence for the ¹H-detected ¹⁵N-¹H 2D correlation. (n.d.).
  • Solid-State NMR in Drug Discovery and Development. (n.d.). In NMR in Drug Discovery and Development.
  • NMR Sample Prepar
  • Fast Acquisition of Proton-Detected HETCOR Solid-State NMR Spectra of Quadrupolar Nuclei and Rapid Measurement. (n.d.).
  • Solid-state ¹H-detected ¹⁵N-¹H 2D NMR spectrum of... (n.d.).
  • Calculated and experimental ¹⁵N chemical shifts of the imidazole part. (n.d.).
  • Applications of solid-state NMR spectroscopy to pharmaceuticals. (2013). European Pharmaceutical Review.
  • ¹H-detected characterization of carbon-carbon networks in highly flexible protonated biomolecules using MAS NMR. (2023). PubMed Central.
  • How to make an NMR sample. (n.d.). University of Bristol.
  • ¹⁵N CP/MAS NMR as a Tool for the Mechanistic Study of Mechanical Stimuli-Responsive Materials: Evidence for the Conformational Change of an Emissive Dimethylacridane Deriv
  • NMR Sample Preparation. (n.d.).
  • Application of NMR in drug discovery. (n.d.). researchmap.
  • Different techniques of sample preparation for solid-state NMR experiments. (n.d.).
  • Natural abundance ¹⁴N and ¹⁵N solid-state NMR of pharmaceuticals and their polymorphs. (2016). OSTI.GOV.
  • Solid state NMR. (n.d.). Weizmann Institute of Science.
  • ¹H, ¹³C, and ¹⁵N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. (2013).
  • ¹⁵N Hyperpolarization of Imidazole-¹⁵N₂ for Magnetic Resonance pH Sensing via SABRE-SHE
  • ¹H, ¹³C, and ¹⁵N Solid-State NMR Studies of Imidazole and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. (2013).
  • The evolution of solution state NMR pulse sequences through the ‘eyes’ of triple-resonance spectroscopy. (2019).
  • NMR Sample Preparation. (n.d.). University of Minnesota Twin Cities.

Sources

Application Notes and Protocols for Metabolic Labeling of E. coli with ¹⁵N Sources for Protein Expression

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Nitrogen-15 Labeling in Modern Protein Science

In the landscape of protein research and drug development, understanding protein structure, function, and dynamics is paramount. Stable isotope labeling, particularly with Nitrogen-15 (¹⁵N), has become an indispensable tool, offering a non-radioactive method to track and analyze proteins with high precision.[1][2] By replacing the naturally abundant ¹⁴N with ¹⁵N, researchers can render proteins "visible" to powerful analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][3] This enables detailed investigations into protein structure, protein-ligand interactions, and metabolic pathways, thereby accelerating drug discovery and development.[1][3]

This guide provides a comprehensive overview and detailed protocols for the metabolic labeling of proteins in Escherichia coli using ¹⁵N-enriched nitrogen sources. As a workhorse for recombinant protein production, E. coli offers a cost-effective and efficient system for generating isotopically labeled proteins for a myriad of applications.[4][5]

Principle of Metabolic Labeling in E. coli

The core principle of metabolic labeling is to provide the organism with a defined growth medium where the sole source of a particular element is an enriched stable isotope. In the case of ¹⁵N labeling, E. coli is cultured in a minimal medium containing ¹⁵N-ammonium chloride (¹⁵NH₄Cl) as the only nitrogen source.[3] As the bacteria grow and synthesize proteins, they incorporate the ¹⁵N isotope into all nitrogen-containing biomolecules, including amino acids. This results in the expression of a recombinant protein that is uniformly labeled with ¹⁵N.

The success of this process hinges on several key factors:

  • A robust E. coli expression strain: Strains like BL21(DE3) and its derivatives are commonly used due to their high expression levels and reduced protease activity.[6][7]

  • A tightly regulated expression system: Inducible promoters, such as the T7 promoter system, are crucial to control the timing of protein expression.[4][8]

  • A well-defined minimal medium: This ensures that the ¹⁵N source is the only available nitrogen, leading to high incorporation efficiency.

  • Optimized growth and induction conditions: Factors like temperature, inducer concentration, and induction time significantly impact protein yield and solubility.[5][9]

Visualizing the Workflow: From Gene to Labeled Protein

The overall process of generating a ¹⁵N-labeled protein can be visualized as a streamlined workflow, from the initial transformation of the expression vector into a suitable E. coli host to the final harvesting of labeled cells.

MetabolicLabelingWorkflow cluster_prep Phase 1: Preparation cluster_growth Phase 2: Growth & Labeling cluster_expression Phase 3: Protein Expression cluster_harvest Phase 4: Harvest Transformation Transformation of Plasmid into E. coli Strain Preculture Overnight Pre-culture in Rich Medium (e.g., LB) Transformation->Preculture Inoculation Inoculation into ¹⁵N Minimal Medium Preculture->Inoculation Growth Growth to Mid-Log Phase (OD₆₀₀ ≈ 0.6-0.8) Inoculation->Growth Induction Induction with IPTG Growth->Induction Expression Protein Expression (Optimized Time & Temp) Induction->Expression Harvest Cell Harvesting by Centrifugation Expression->Harvest Storage Cell Pellet Storage at -80°C Harvest->Storage

Caption: A streamlined workflow for ¹⁵N metabolic labeling in E. coli.

Detailed Protocols

Protocol 1: Preparation of ¹⁵N Minimal Medium (M9)

A well-prepared minimal medium is critical for achieving high levels of ¹⁵N incorporation. The following is a standard recipe for 1 liter of M9 minimal medium.

Table 1: M9 Minimal Medium Components (for 1 Liter)

ComponentStock ConcentrationVolume to AddFinal ConcentrationNotes
5x M9 Salts5x200 mL1xAutoclave separately.
¹⁵NH₄Cl1 g/10 mL10 mL1 g/LThe sole nitrogen source. Filter sterilize.
D-Glucose20% (w/v)20 mL0.4% (w/v)Carbon source. Autoclave or filter sterilize separately.
MgSO₄1 M2 mL2 mMAutoclave or filter sterilize separately.
CaCl₂1 M100 µL0.1 mMAutoclave or filter sterilize separately.
Trace Metals100x10 mL1xFilter sterilize.
Thiamine1 mg/mL1 mL1 µg/mLVitamin B1. Filter sterilize.
Biotin1 mg/mL1 mL1 µg/mLFilter sterilize.
Sterile H₂O-to 1 L-Use high-purity, sterile water.

Preparation of Stock Solutions:

  • 5x M9 Salts (1 L):

    • 64 g Na₂HPO₄·7H₂O

    • 15 g KH₂PO₄

    • 2.5 g NaCl

    • Dissolve in deionized water to a final volume of 1 L. Autoclave.

  • ¹⁵NH₄Cl (10 mL):

    • 1 g ¹⁵NH₄Cl (>98% enrichment)

    • Dissolve in 10 mL of sterile water and filter sterilize.

  • 100x Trace Metals Solution (1 L):

    • 5 g EDTA

    • 0.83 g FeCl₃·6H₂O

    • 84 mg ZnCl₂

    • 13 mg CuCl₂·2H₂O

    • 10 mg CoCl₂·6H₂O

    • 10 mg H₃BO₃

    • 1.6 mg MnCl₂·4H₂O

    • Dissolve EDTA in 800 mL of water and adjust the pH to 7.5. Then add the other components and bring the final volume to 1 L. Filter sterilize.[10]

Assembly of the Final Medium: Aseptically combine all sterile stock solutions. It is crucial to add the MgSO₄ and CaCl₂ solutions after the M9 salts have been diluted to prevent precipitation.

Protocol 2: Protein Expression and Labeling

This protocol outlines the steps for expressing a ¹⁵N-labeled protein using an IPTG-inducible system.

Step-by-Step Methodology:

  • Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.[10]

  • Starter Culture: Inoculate a single colony into 5-10 mL of rich medium (e.g., LB) with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Adaptation Culture (Optional but Recommended): To adapt the cells to the minimal medium, inoculate 1 mL of the overnight starter culture into 100 mL of unlabeled M9 minimal medium. Grow for 6-8 hours at 37°C.

  • Main Culture Inoculation: Inoculate a 1 L flask of ¹⁵N-M9 minimal medium with the adaptation culture (or the overnight starter culture) to an initial OD₆₀₀ of 0.05-0.1.

  • Growth and Monitoring: Incubate the culture at 37°C with vigorous shaking (200-250 rpm). Monitor the cell growth by measuring the OD₆₀₀ periodically.

  • Induction: When the culture reaches the mid-logarithmic growth phase (OD₆₀₀ of 0.6-0.8), induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.[11] The optimal IPTG concentration should be determined empirically for each protein.[9]

  • Expression: After induction, continue to incubate the culture. The optimal temperature and duration for expression are protein-dependent. For many proteins, reducing the temperature to 18-25°C and expressing for 12-16 hours (overnight) can improve protein solubility and yield.[11]

  • Harvesting: Harvest the cells by centrifugation at 4,000-6,000 x g for 15-20 minutes at 4°C.[10]

  • Storage: Discard the supernatant and store the cell pellet at -80°C until purification.

Optimization and Troubleshooting

Achieving high yields of soluble, correctly folded, and efficiently labeled protein often requires optimization.

Table 2: Key Parameters for Optimization

ParameterRationaleTypical RangeTroubleshooting Tips
E. coli Strain Different strains have varying capacities for protein expression, folding, and codon usage.[12]BL21(DE3), Rosetta(DE3), C41(DE3), ArcticExpress(DE3)For toxic proteins, consider strains like C41(DE3) or BL21-AI.[6] For proteins with rare codons, Rosetta strains are beneficial.[7]
IPTG Concentration Fine-tuning the inducer concentration can control the rate of protein synthesis, which can impact solubility.0.1 - 1.0 mMFor insoluble proteins, try lowering the IPTG concentration to reduce the expression rate.
Induction Temperature Lower temperatures slow down protein synthesis, which can promote proper folding and increase the yield of soluble protein.[11]16 - 37°CIf inclusion bodies are a problem, reduce the induction temperature to 16-20°C.
Induction Time The duration of expression affects the final protein yield.2 hours to overnightPerform a time-course experiment to determine the optimal induction time for your protein.
Media Supplements Adding supplements can enhance cell growth and protein yield.Glucose, trace elements, vitaminsEnsure all necessary supplements are present in the minimal medium. Some complex media supplements like IsoGro can be used for challenging proteins.[13]

Assessing ¹⁵N Incorporation Efficiency

It is crucial to verify the efficiency of ¹⁵N incorporation to ensure the quality of the labeled protein for downstream applications. Mass spectrometry is the most common method for this analysis.[14][15]

General Procedure:

  • Protein Purification: Purify a small amount of the ¹⁵N-labeled protein.

  • Intact Mass Analysis: Analyze the intact protein using ESI-MS. Compare the mass of the labeled protein to the theoretical mass of the fully ¹⁵N-labeled protein.

  • Peptide Mass Fingerprinting: For a more detailed analysis, digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS.[16]

  • Data Analysis: The mass shift of the peptides will directly correlate with the number of nitrogen atoms and the efficiency of ¹⁵N incorporation.[15] Software tools can be used to calculate the percentage of incorporation by comparing the experimental isotopic distribution to theoretical distributions.[17][18]

Diagram: Decision Tree for Optimizing Protein Expression

OptimizationDecisionTree Start Initial Expression Trial CheckExpression Check Expression Level (SDS-PAGE) Start->CheckExpression LowExpression Low or No Expression CheckExpression->LowExpression No/Low Band GoodExpression Sufficient Expression CheckExpression->GoodExpression Visible Band OptimizeCodons Optimize Codon Usage (Rosetta Strain) LowExpression->OptimizeCodons CheckToxicity Consider Protein Toxicity (C41/C43 Strain) LowExpression->CheckToxicity CheckSolubility Check Solubility GoodExpression->CheckSolubility Soluble Protein is Soluble CheckSolubility->Soluble Soluble Insoluble Protein is Insoluble (Inclusion Bodies) CheckSolubility->Insoluble Insoluble Proceed Proceed to Large-Scale Expression & Purification Soluble->Proceed LowerTemp Lower Induction Temperature (16-25°C) Insoluble->LowerTemp LowerIPTG Lower IPTG Concentration (0.1-0.4 mM) Insoluble->LowerIPTG AddChaperones Co-express Chaperones (ArcticExpress Strain) Insoluble->AddChaperones

Caption: A decision tree for troubleshooting and optimizing recombinant protein expression.

Conclusion

Metabolic labeling of proteins in E. coli with ¹⁵N is a robust and widely used technique that provides invaluable insights for researchers in basic science and drug development. By following well-established protocols and systematically optimizing expression conditions, high yields of efficiently labeled proteins can be routinely obtained. The ability to produce these labeled proteins opens the door to a wide array of advanced analytical studies, ultimately deepening our understanding of the complex world of proteins.

References

  • Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. (2025). Vertex AI Search.
  • 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility.
  • 15N Labeling of Proteins Overexpressed in the Escherichia coli Strain KRX.
  • Minimal media composition for E.coli, Rosetta DE3 cells?.
  • Optimizing Protein Expression with IPTG Induction. GoldBio.
  • Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. PMC - NIH.
  • Protein Expression in E. coli: A Powerful System for Recombinant Protein Production. Sino Biological.
  • How can I assess incorporation of C13 and N15 into proteins by MS?.
  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science.
  • E. coli Protein Expression Strains. NEB.
  • 15N Labeled Compounds. Isotope Science / Alfa Chemistry.
  • Method for the determination of 15N incorporation percentage in labeled peptides and proteins. NIST.
  • Method for the Determination of 15N Incorporation Percentage in Labeled Peptides Proteins.
  • E. coli expression strains – Protein Expression and Purification Core Facility.
  • The Biological Significance of 15N Stable Isotope Labeling: An In-depth Technical Guide. Benchchem.
  • Expressing 15N labeled protein. University of Warwick.
  • 15N labeling in E. University of Wisconsin-Madison.
  • Practical protocols for production of very high yields of recombinant proteins using Escherichia coli. PMC - NIH.
  • What are E. coli Expression Strains?. GoldBio.
  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample prepar
  • Plasmids 101: E. coli Strains for Protein Expression. Addgene Blog.
  • Protocol for minimal medium cell growths. UConn Health.
  • How do we optimize protein expression induced with IPTG?.
  • How to Induce Protein Expression in E. coli Using IPTG.
  • IPTG induction optimiz
  • Cell-free synthesis of 15N-labeled proteins for NMR studies. PubMed.
  • How do you optimise small protein expression in minimal media?.

Sources

Application Notes and Protocols for In Vivo pH Sensing Using (15N2)-1H-Imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of In Vivo pH in Physiology and Disease

The precise regulation of pH is fundamental to cellular function, and aberrant pH is a hallmark of numerous pathological conditions, including cancer, ischemia, and inflammation. Consequently, the ability to non-invasively measure and map pH in vivo provides an invaluable window into the metabolic state of tissues, offering profound insights for both basic research and clinical applications. Magnetic Resonance Spectroscopy (MRS) has emerged as a powerful, non-invasive modality for these measurements. This guide details the application of (15N2)-1H-Imidazole as a highly sensitive and specific probe for in vivo pH sensing using 15N MRS.

Imidazole, a biocompatible molecule with low toxicity, possesses a pKa of approximately 7.0, positioning it as an ideal sensor for physiological pH ranges.[1][2][3] The sensitivity of this probe lies in the substantial change in the 15N chemical shift of its two nitrogen atoms upon protonation—a change of about 30 ppm.[1][2][3] This significant spectral shift allows for precise pH measurements. However, the inherently low sensitivity of the 15N nucleus necessitates the use of hyperpolarization techniques to boost the signal to detectable levels for in vivo applications. This guide will focus on the use of Signal Amplification By Reversible Exchange in Shield Enables Alignment Transfer to Heteronuclei (SABRE-SHEATH), a robust and accessible hyperpolarization method.[1][4]

These application notes are designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and detailed, field-proven protocols for the successful implementation of (15N2)-1H-Imidazole as an in vivo pH probe.

Core Principles of pH Sensing with (15N2)-1H-Imidazole

The utility of (15N2)-1H-Imidazole as a pH probe is rooted in the principles of chemical exchange and its effect on the NMR spectrum. The imidazole ring contains two nitrogen atoms that can be protonated. In aqueous solution, there is a rapid exchange between the protonated (imidazolium ion) and deprotonated (imidazole) forms.

G Imidazole Imidazole (Im) Imidazolium Imidazolium (ImH+) Imidazole->Imidazolium + H+ H_ion H+ Imidazolium->Imidazole - H+

Figure 1: Chemical equilibrium of (15N2)-1H-Imidazole protonation.

The observed 15N chemical shift (δobs) is a weighted average of the chemical shifts of the deprotonated (δdeprot) and protonated (δprot) forms. This relationship is described by the Henderson-Hasselbalch equation:

pH = pKa + log([Im]/[ImH+])

where:

  • [Im] is the concentration of the deprotonated form.

  • [ImH+] is the concentration of the protonated form.

The observed chemical shift can be related to the pH through the following equation:

pH = pKa + log((δprot - δobs)/(δobs - δdeprot))

This direct relationship between the observable 15N chemical shift and the local pH is the foundation of this technique.

Hyperpolarization of (15N2)-1H-Imidazole via SABRE-SHEATH

Due to the low gyromagnetic ratio and low natural abundance of 15N, direct in vivo detection at physiological concentrations is not feasible. Hyperpolarization techniques dramatically increase the nuclear spin polarization, leading to a signal enhancement of several orders of magnitude.[5][6] SABRE-SHEATH is a particularly advantageous method as it is relatively fast and does not require cryogenic temperatures.[1][4]

The process involves the reversible binding of both parahydrogen (the source of nuclear spin order) and the (15N2)-1H-Imidazole substrate to an iridium catalyst.[1][7] In a low magnetic field environment (provided by a mu-metal shield), the spin order from the parahydrogen-derived hydrides is transferred to the 15N nuclei of the imidazole.[1]

G cluster_0 SABRE-SHEATH Hyperpolarization Parahydrogen Parahydrogen (p-H2) Catalyst Iridium Catalyst [IrCl(COD)(IMes)] Parahydrogen->Catalyst Imidazole (15N2)-1H-Imidazole Imidazole->Catalyst Activated_Complex Activated Catalyst Complex Catalyst->Activated_Complex Low Magnetic Field Hyperpolarized_Imidazole Hyperpolarized (15N2)-1H-Imidazole Activated_Complex->Hyperpolarized_Imidazole Polarization Transfer

Figure 2: Simplified workflow of the SABRE-SHEATH hyperpolarization process.

Experimental Protocols

Protocol 1: Preparation of (15N2)-1H-Imidazole Formulation for In Vivo Administration

Materials:

  • (15N2)-1H-Imidazole (Isotec-Sigma-Aldrich)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4[8]

  • 0.22 µm sterile syringe filters

  • Sterile vials

Procedure:

  • Prepare a stock solution of (15N2)-1H-Imidazole in sterile PBS. A typical concentration for in vivo studies is in the millimolar range, for example, a 100 mM stock solution.

  • Ensure the final formulation is isotonic and at a physiological pH (around 7.4). Adjust the pH if necessary with sterile HCl or NaOH.

  • Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Store the sterile solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

Protocol 2: Hyperpolarization of (15N2)-1H-Imidazole using SABRE-SHEATH

Materials:

  • (15N2)-1H-Imidazole solution (from Protocol 1)

  • [IrCl(COD)(IMes)] catalyst (Strem Chemicals or equivalent)[7]

  • Methanol-d4 (for catalyst activation)

  • Parahydrogen generator

  • Mu-metal magnetic shield

  • NMR tube with appropriate fittings for gas bubbling

Procedure:

  • Catalyst Activation:

    • In an NMR tube, dissolve the [IrCl(COD)(IMes)] catalyst in a suitable solvent such as methanol-d4 to a final concentration of approximately 4 mM.[1]

    • Add the (15N2)-1H-Imidazole to a final concentration of around 0.1 M.[1]

    • Bubble parahydrogen gas through the solution at a controlled flow rate (e.g., 100 sccm) and pressure (e.g., 6.5 atm) for about 10 minutes at a slightly elevated temperature (e.g., 52°C) to activate the catalyst. The solution will typically change color from pale yellow to colorless upon activation.[9]

  • Hyperpolarization:

    • Transfer the activated sample to the mu-metal shield to create a low magnetic field environment.

    • Bubble parahydrogen through the solution for approximately 40-60 seconds to facilitate polarization transfer.[1][9]

  • Transfer for Injection:

    • Immediately following hyperpolarization, the solution must be rapidly transferred and injected into the animal to minimize signal decay due to T1 relaxation. For in vivo applications, the hyperpolarization is often performed in a biocompatible solvent mixture, or the solvent is rapidly exchanged post-hyperpolarization. Recent advancements focus on performing SABRE in aqueous solutions to simplify the process.[1]

Protocol 3: In Vivo 15N MRS Data Acquisition

Animal Preparation:

  • Anesthetize the animal (e.g., mouse or rat) using a suitable anesthetic agent (e.g., isoflurane).

  • Place the animal in an MRI-compatible cradle and position the region of interest within the center of the RF coil.

  • Monitor the animal's vital signs (respiration, heart rate, and temperature) throughout the experiment and maintain body temperature using a warm air system.[10]

MRS Data Acquisition:

  • Acquire anatomical reference images (e.g., T2-weighted) to guide the localization of the MRS voxel.

  • Administer the hyperpolarized (15N2)-1H-Imidazole solution via intravenous injection (e.g., tail vein).

  • Immediately begin acquiring 15N MRS data from the region of interest. A simple pulse-acquire sequence is often sufficient for detecting the strong hyperpolarized signal.

Parameter Typical Value (Rodent Brain at 9.4T) Rationale
Pulse Sequence Pulse-acquireSimple and fast, ideal for hyperpolarized signals.
Repetition Time (TR) 2-5 sChosen to allow for some T1 recovery while rapidly acquiring data before the hyperpolarized signal decays.[10]
Flip Angle 5-10 degreesA small flip angle is used to conserve the hyperpolarized magnetization over multiple acquisitions.[11]
Spectral Width 200-300 ppmSufficient to cover the chemical shift range of both protonated and deprotonated imidazole.
Number of Scans Dependent on signal decayData is typically acquired as a time series until the signal decays into the noise.
Protocol 4: Data Analysis and pH Calculation

Data Processing:

  • The acquired Free Induction Decays (FIDs) are processed using NMR software such as TopSpin or Mnova.[12][13]

  • Fourier Transform: Apply a Fourier transform to convert the time-domain data (FID) to the frequency-domain (spectrum).

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to remove any distortions in the baseline.

  • Peak Picking: Identify the chemical shift of the (15N2)-1H-Imidazole peak.

pH Calibration Curve:

  • Prepare a series of (15N2)-1H-Imidazole solutions in buffers of known pH values (e.g., from pH 6.0 to 8.0 in 0.2 pH unit increments).

  • Acquire a 15N NMR spectrum for each solution.

  • Plot the observed 15N chemical shift as a function of pH.

  • Fit the data to the Henderson-Hasselbalch equation to determine the pKa, δprot, and δdeprot.[14]

G cluster_1 Data Analysis Workflow Raw_FID Raw FID Data FT Fourier Transform Raw_FID->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Peak_Picking Peak Picking (δobs) Baseline->Peak_Picking Calibration_Curve pH Calibration Curve Peak_Picking->Calibration_Curve pH_Map In Vivo pH Map Calibration_Curve->pH_Map

Figure 3: Workflow for processing 15N MRS data to determine in vivo pH.

In Vivo pH Calculation:

  • Using the observed in vivo 15N chemical shift (δobs) and the parameters determined from the calibration curve (pKa, δprot, and δdeprot), calculate the in vivo pH using the equation: pH = pKa + log((δprot - δobs)/(δobs - δdeprot))

Trustworthiness and Self-Validation

The robustness of this technique is enhanced by several internal validation steps:

  • Calibration Curve Quality: A high correlation coefficient (R² > 0.99) for the fit of the calibration data to the Henderson-Hasselbalch equation ensures the accuracy of the determined parameters.

  • Linewidth: The linewidth of the in vivo 15N signal should be reasonably narrow, indicating a homogeneous magnetic field and minimal susceptibility artifacts.

  • Reproducibility: Repeated measurements in the same animal model under identical conditions should yield consistent pH values.

Conclusion and Future Perspectives

(15N2)-1H-Imidazole, when combined with hyperpolarization techniques such as SABRE-SHEATH, provides a powerful and sensitive tool for non-invasive in vivo pH measurement. The protocols outlined in this guide offer a comprehensive framework for researchers to implement this technique in their own studies. The ability to map tissue pH in real-time opens up exciting avenues for understanding disease pathophysiology, developing novel therapeutics, and monitoring treatment response in a wide range of preclinical models.

References

  • Cudalbu, C., et al. (2010). Feasibility of in vivo 15N MRS detection of hyperpolarized 15N labeled choline in rats. Physical Chemistry Chemical Physics, 12(22), 5818-5823.
  • Harris, T., et al. (2012). Hyperpolarized 13C-pyruvate-to-lactate conversion is a biomarker of tumor aggressiveness in a transgenic mouse model of prostate cancer. Cancer Research, 72(16), 4037-4046.
  • Shchepin, R. V., et al. (2016). 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. ACS Sensors, 1(6), 721-728. Available from: [Link]

  • van Heeswijk, R. B., et al. (2013). In vivo hyperpolarization transfer in a clinical MRI scanner. Magnetic Resonance in Medicine, 70(3), 636-643. Available from: [Link]

  • Shchepin, R. V., et al. (2016). 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. Scholars@Duke. Available from: [Link]

  • Gallagher, F. A., et al. (2011). Hyperpolarized 13C MRI and PET: In Vivo Tumor Biochemistry. Journal of Nuclear Medicine, 52(9), 1333-1336. Available from: [Link]

  • Shchepin, R. V., et al. (2016). 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. ACS Sensors, 1(6), 721-728. Available from: [Link]

  • Shchepin, R. V., et al. (2016). N Hyperpolarization of Imidazole- N2 for Magnetic Resonance pH Sensing Via SABRE-SHEATH. Amazon AWS. Available from: [Link]

  • Shchepin, R. V., et al. (2016). 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. Scholars@Duke. Available from: [Link]

  • van Heeswijk, R. B., et al. (2013). In vivo hyperpolarization transfer in a clinical MRI scanner. Magnetic Resonance in Medicine, 70(3), 636-643. Available from: [Link]

  • Keshari, K. R., & Wilson, D. M. (2014). Hyperpolarized carbon-13 magnetic resonance spectroscopic imaging: a clinical tool for studying tumour metabolism. The British Journal of Radiology, 87(1040), 20140023. Available from: [Link]

  • Foroozandeh, M., & Morris, G. A. (2016). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. RSC Advances, 6(75), 70966-70970. Available from: [Link]

  • Andreas, L. B., et al. (2016). Pulse sequence for the 1 H-detected 15 N − 1 H 2D correlation. ResearchGate. Available from: [Link]

  • Shchepin, R. V., et al. (2020). SABRE-SHEATH hyperpolarized 15N2-imidazole for Zn2+ sensing. Chemical Communications, 56(84), 12793-12796. Available from: [Link]

  • Various Authors. (2013). What buffers are safe for in vivo use?. ResearchGate. Available from: [Link]

  • Kay, L. E. (2019). The evolution of solution state NMR pulse sequences through the ‘eyes’ of triple-resonance spectroscopy. Journal of Magnetic Resonance, 306, 144-153. Available from: [Link]

  • Lee, Y., et al. (2022). State-of-the-art accounts of hyperpolarized 15N-labeled molecular imaging probes for magnetic resonance spectroscopy and imaging. Chemical Science, 13(22), 6545-6560. Available from: [Link]

  • Chem-Libre. (n.d.). Pulse sequences and the vector model. Chemistry LibreTexts. Available from: [Link]

  • ichorbio. (n.d.). In Vivo Buffers. ichorbio. Available from: [Link]

  • University of Cambridge. (2016). Processing With Topspin. University of Cambridge. Available from: [Link]

  • Appleby, K. M., et al. (2018). Harnessing polarisation transfer to indazole and imidazole through signal amplification by reversible exchange to improve their NMR detectability. Magnetic Resonance in Chemistry, 56(9), 856-863. Available from: [Link]

  • McGill University. (n.d.). Sample requirements - Analyzing NMR data. McGill University. Available from: [Link]

  • Cudalbu, C., et al. (2010). Feasibility of in vivo15N MRS detection of hyperpolarized 15N labeled choline in rats. Physical Chemistry Chemical Physics, 12(22), 5818-5823. Available from: [Link]

  • Freund, J., & Kalbitzer, H. R. (2016). Physiological buffers for NMR spectroscopy. Journal of Biomolecular NMR, 64(3), 195-202. Available from: [Link]

  • Dong, S. (2021). Melted imidazole as solvent to fabricate a porous carbon supported catalyst. EurekAlert!. Available from: [Link]

  • McGill University. (n.d.). Processing data with Mestrelab Mnova. McGill University. Available from: [Link]

  • Lab Manager. (2022). How to Make a Calibration Curve: A Step-by-Step Guide. Lab Manager. Available from: [Link]

  • Fung, Y. S. (2005). On Calibration of pH Meters. The Chemical Educator, 10(2), 147-149. Available from: [Link]

  • Shchepin, R. V., et al. (2020). SABRE-SHEATH hyperpolarized 15N2-imidazole for Zn2+ sensing. Chemical Communications, 56(84), 12793-12796. Available from: [Link]

  • Just, N. (2020). Magnetic resonance spectroscopy in the rodent brain: Experts' consensus recommendations. NMR in Biomedicine, 33(11), e4266. Available from: [Link]

  • Epperly, M. W., et al. (2014). Evaluation of Different Formulations and Routes for the Delivery of the Ionizing Radiation Mitigator GS-Nitroxide (JP4-039). Pharmaceuticals, 7(5), 554-567. Available from: [Link]

  • Cudalbu, C., et al. (2010). Feasibility of in vivo15N MRS detection of hyperpolarized 15N labeled choline in rats. Physical Chemistry Chemical Physics, 12(22), 5818-5823. Available from: [Link]

  • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. UTHSCSA. Available from: [Link]

  • Pudakalakatti, S. (2022). Magnetic Resonance Techniques for Assessing in Vivo pH. Archives of Cancer Research and Medicine, 2(1), 003. Available from: [Link]

  • Currano, J. N. (2013). Software Review of MNova: NMR Data Processing, Analysis, and Prediction Software. Journal of Chemical Education, 90(10), 1279-1280. Available from: [Link]

  • McGill University. (n.d.). MestreNova Quick Guide. McGill University. Available from: [Link]

  • Aime, S., et al. (2007). Synthesis and 31P NMR characterization of new low toxic highly sensitive pH probes designed for in vivo acidic pH studies. Bioorganic & Medicinal Chemistry, 15(18), 6017-6026. Available from: [Link]

  • Physics & Maths Tutor. (n.d.). AQA Chemistry A-level - Required Practical 9. Physics & Maths Tutor. Available from: [Link]

  • Murphy and Dickey. (n.d.). Calibration Tips for pH | Your Guide to Perfect pH Calibration. Murphy and Dickey Instrumentation and pumps. Available from: [Link]

Sources

Application Note: A Researcher's Guide to Quantitative Proteomics Using 15N Metabolic Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Metabolic labeling with stable isotopes stands as a cornerstone of quantitative proteomics, offering unparalleled accuracy by introducing the quantitative standard at the very beginning of an experimental workflow. Among these methods, the use of 15N-labeled nitrogen sources provides a powerful approach for the global and unbiased labeling of the entire proteome. This is particularly advantageous for systems where amino acid-specific labeling (like SILAC) is impractical, including whole organisms like plants, mice, and flies.[1][2] This guide provides an in-depth exploration of the 15N metabolic labeling workflow, from the fundamental principles to detailed, field-tested protocols and advanced data analysis strategies. We delve into the causality behind critical experimental choices, outline self-validating quality control measures, and offer insights into applications relevant to basic research and pharmaceutical development.[3]

The Principle: Universal Labeling for Unbiased Quantification

Quantitative proteomics seeks to measure changes in protein abundance across different biological states, such as healthy versus diseased tissue or untreated versus drug-treated cells.[1] The primary challenge is minimizing experimental variability introduced during sample processing. Metabolic labeling elegantly solves this by differentially labeling the proteomes of two cell populations in vivo.[1][4]

The 15N labeling strategy involves culturing one population of cells or an entire organism on a growth medium where the sole nitrogen source is the heavy, non-radioactive isotope, 15N (e.g., 15NH₄Cl).[5] Over time, as the cells synthesize new proteins, every nitrogen atom is replaced by its heavy counterpart, creating a complete "heavy" proteome that serves as an ideal internal standard.[6][7]

The experimental ("light") sample is grown under identical conditions but with the natural (14N) nitrogen source. The "light" and "heavy" samples are then combined, typically in a 1:1 ratio, at the earliest possible stage—usually right after cell lysis.[1][8] From this point forward, both proteomes are processed identically through denaturation, reduction, alkylation, and enzymatic digestion. Because the heavy and light peptides are chemically identical, they co-elute during liquid chromatography. However, they are readily distinguished by the mass spectrometer based on the mass difference conferred by the 15N isotopes.[9] The relative protein abundance is then accurately determined by comparing the signal intensities of the light and heavy peptide pairs.

G cluster_0 In Vivo Labeling cluster_1 Sample Processing cluster_2 Analysis Light Control Sample (e.g., Untreated) Mix 1. Cell Lysis 2. Protein Quantification 3. Mix Samples 1:1 Light->Mix Heavy Experimental Sample (e.g., Drug-Treated) Heavy->Mix Light_Medium Standard Medium (14N Source) Light_Medium->Light Heavy_Medium Labeling Medium (15N Source) Heavy_Medium->Heavy Digest Protein Digestion (e.g., Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis: Ratio Calculation (Heavy/Light) LCMS->Data

Figure 1: High-level overview of the 15N metabolic labeling workflow.

Experimental Design and Protocols

A successful 15N labeling experiment hinges on meticulous execution and rigorous quality control at each stage. The workflow can be divided into four distinct phases.

Phase 1: Metabolic Labeling and Quality Control

The primary goal of this phase is to achieve near-complete incorporation of the 15N isotope into the "heavy" proteome. Incomplete labeling is a major source of quantitative inaccuracy, as it complicates the isotopic envelopes of heavy peptides and can lead to underestimation of their true abundance.[9][10][11]

Protocol 1: 15N Labeling of Cells in Culture (E. coli Example)

  • Prepare Minimal Medium: Prepare M9 minimal medium without ammonium chloride. For each liter, you will need components like 100 ml of 10x M9 salts, 20 ml of 20% glucose, 1 ml of 1M MgSO₄, and other necessary supplements.[12][13]

  • Add Nitrogen Source: To the "light" medium, add the standard 1 g/L of ¹⁴NH₄Cl. To the "heavy" medium, add 1 g/L of ¹⁵NH₄Cl (99% purity).[13][14]

  • Adaptation: Inoculate a starter culture in the appropriate medium ("light" or "heavy") and grow overnight.

  • Main Culture Growth: Use the starter culture to inoculate the main 1L culture. Grow the cells at the appropriate temperature until they reach the desired optical density for protein expression induction (e.g., OD₆₀₀ of 0.8–1.0).[12]

  • Induce and Harvest: Induce protein expression if necessary and continue culturing. Harvest the cells by centrifugation.

Field-Proven Insights:

  • Why Minimal Media? Rich media (like LB) contain undefined nitrogen sources that would compete with the ¹⁵NH₄Cl, preventing complete labeling.

  • Organism-Specific Considerations: For organisms with slow protein turnover, such as in mammalian tissues, labeling may be required across multiple generations to achieve high enrichment levels (>94%).[15] For plants, labeling for 14 days is often sufficient to reach 93-99% enrichment.[9]

Quality Control: Verifying Labeling Efficiency

Before mixing the bulk samples, it is critical to determine the labeling efficiency.

  • Take a small aliquot of the "heavy" labeled cells and extract the proteins.

  • Digest the proteins into peptides using the standard protocol (see Phase 2).

  • Analyze the peptides via LC-MS/MS.

  • Manually inspect the spectra of 8-10 abundant peptides.[9] For a given peptide, compare the experimental isotopic distribution to the theoretical distribution at different enrichment levels (e.g., 95%, 96%, 97%).

  • The labeling efficiency is the average enrichment level across the inspected peptides.[9][11] This value will be used later to correct the final quantitative ratios. An efficiency of >97% is considered excellent.

Common IssuePotential Cause(s)Recommended Solution
Low Labeling Efficiency (<95%) Insufficient labeling duration, especially for organisms with slow turnover.[15]Increase the duration of labeling. For cell culture, ensure at least 5-6 cell doublings. For animal models, consider a two-generation labeling strategy.[15]
Contamination with a natural (14N) nitrogen source.Ensure all media components are free of contaminating nitrogen. Use high-purity 15N reagents.
Metabolic scrambling of amino groups.[16]This is an inherent biological process. While it cannot be eliminated, its effect is accounted for by accurately measuring the final labeling efficiency and using it for data correction.
Phase 2: Sample Preparation for Mass Spectrometry

This phase focuses on extracting, quantifying, mixing, and digesting the proteomes. The early mixing of "light" and "heavy" samples is the key advantage of this workflow, as it controls for variations in subsequent steps.[8]

G start Start: 'Light' (14N) and 'Heavy' (15N) Cell Pellets lysis Cell Lysis (e.g., Sonication in Urea Buffer) start->lysis quant Protein Quantification (e.g., Bradford Assay) lysis->quant mix Mix Proteomes Accurately (1:1 Ratio) quant->mix reduce Reduction (e.g., DTT) mix->reduce alkylate Alkylation (e.g., Iodoacetamide) reduce->alkylate digest In-Solution Digestion (Trypsin) alkylate->digest cleanup Peptide Cleanup (e.g., C18 Desalting) digest->cleanup end MS-Ready Peptides cleanup->end

Figure 2: Detailed workflow for sample preparation.

Protocol 2: Protein Extraction, Mixing, and Digestion

  • Lysis: Resuspend "light" and "heavy" cell pellets separately in a lysis buffer (e.g., 8 M urea in 50 mM Tris, pH 8.2, with protease inhibitors). Lyse cells thoroughly using sonication or bead beating.

  • Clarification: Centrifuge the lysates at high speed to pellet cell debris. Collect the supernatant containing the soluble proteome.

  • Protein Quantification: Accurately determine the protein concentration of both the "light" and "heavy" lysates using a reliable method like the Bradford or BCA assay. This is a critical step for accurate 1:1 mixing.

  • Mixing: Combine the "light" and "heavy" proteomes in a precise 1:1 ratio based on protein mass.

  • Reduction & Alkylation: Reduce disulfide bonds by adding Dithiothreitol (DTT) and incubating. Alkylate the resulting free thiols by adding iodoacetamide and incubating in the dark. This prevents disulfide bonds from reforming.

  • Digestion: Dilute the urea concentration to <2 M to ensure trypsin activity. Add trypsin and incubate overnight at 37°C.

  • Cleanup: Acidify the peptide solution to stop digestion. Desalt and concentrate the peptides using a C18 solid-phase extraction column or tip. Elute and dry the peptides.

  • Reconstitution: Reconstitute the final peptide mixture in a buffer suitable for LC-MS/MS analysis (e.g., 2% acetonitrile, 0.1% formic acid).

Phase 3: LC-MS/MS Analysis

The goal of this phase is to separate the complex peptide mixture and acquire high-quality mass spectra for both identification and quantification.

Instrumentation:

  • Liquid Chromatography (LC): A nano-flow HPLC system is used to separate peptides over a long gradient, reducing sample complexity before they enter the mass spectrometer.[17]

  • Mass Spectrometer (MS): A high-resolution, high-accuracy mass spectrometer (e.g., an Orbitrap or TOF instrument) is essential.[9][11]

    • Why High Resolution? High resolution in the MS1 scan is crucial to resolve the complex isotopic clusters of heavy peptides and to distinguish them from co-eluting light peptides or chemical noise.[11] High resolution in the MS2 (fragmentation) scan improves the confidence of peptide identification.[9]

Data Acquisition: A standard Data-Dependent Acquisition (DDA) method is typically employed. The mass spectrometer performs a continuous cycle of:

  • MS1 Survey Scan: A high-resolution scan is taken to measure the mass-to-charge ratio (m/z) and intensity of all peptide precursor ions eluting from the LC at that moment.

  • Precursor Selection: The instrument's software selects the most intense precursor ions (e.g., the top 10-15) for fragmentation.

  • MS2 Fragmentation Scan: Each selected precursor ion is isolated and fragmented (e.g., via HCD), and a high-resolution scan of the resulting fragment ions is acquired. This fragmentation pattern provides the peptide's sequence information.

Phase 4: Data Analysis and Interpretation

Analyzing 15N data presents a unique challenge compared to other labeling methods like SILAC. In SILAC, the mass difference between light and heavy peptide pairs is constant. In 15N labeling, the mass difference depends on the number of nitrogen atoms in the peptide's sequence, making the identification of peptide pairs computationally more demanding.[9][11][18]

G start Raw LC-MS/MS Data (.raw file) search Database Search (Separate 14N and 15N searches) start->search quant Quantification Software (e.g., Protein Prospector, Census) search->quant pair 1. Pair Light/Heavy Peptides 2. Extract Ion Chromatograms quant->pair ratio 3. Calculate Peptide Ratios (Heavy/Light) pair->ratio correct 4. Adjust Ratios for Labeling Efficiency ratio->correct protein 5. Aggregate to Protein Level (Median of Peptide Ratios) correct->protein stats Statistical Analysis (Identify Significant Changes) protein->stats

Figure 3: The computational workflow for 15N proteomics data.

Protocol 3: Bioinformatic Analysis Workflow

  • Database Searching: The raw MS/MS data is searched against a protein sequence database. Specialized software is required that can handle the variable mass modifications of 15N labeling. Often, this involves two separate searches: one assuming natural 14N abundance and another specifying 15N as a variable modification on all nitrogen-containing residues.[2][9]

  • Peptide Quantification: A quantification program (like Protein Prospector or Census) is then used.[9][19]

    • The software identifies co-eluting peptide pairs that have been identified in the search step.

    • It extracts the ion chromatograms for both the light and heavy precursor ions from the MS1 scans.

    • The ratio of the areas under these curves determines the peptide's heavy/light ratio.

  • Ratio Adjustment: The raw peptide ratios are mathematically corrected using the labeling efficiency determined in Phase 1. For instance, if the labeling efficiency was 97%, the software adjusts the calculated ratios to reflect what they would be at 100% labeling, ensuring higher accuracy.[9]

  • Protein-Level Quantification: Ratios from multiple peptides originating from the same protein are aggregated. The median peptide ratio is typically used to calculate the final protein ratio, as it is less sensitive to outlier peptide measurements than the mean.[9]

  • Statistical Validation: After normalization, standard statistical tests (e.g., t-tests) are applied to identify proteins that show a statistically significant change in abundance between the two conditions.

Applications in Drug Discovery and Development

The precision of 15N metabolic labeling makes it a valuable tool for the pharmaceutical industry.[3]

  • Mechanism of Action Studies: Researchers can quantify global proteome changes in response to a drug candidate, revealing downstream pathway modulation and helping to confirm the drug's mechanism of action.[20]

  • Target Engagement and Off-Target Effects: By observing which proteins are up- or down-regulated, scientists can identify unintended interactions, providing critical information for safety and toxicity assessments.

  • Biomarker Discovery: Comparing the proteomes of diseased versus healthy models can uncover potential protein biomarkers for disease diagnosis, prognosis, or response to therapy.[8]

  • Pharmacokinetics: 15N-labeled drugs can be used as tracers to monitor absorption, distribution, metabolism, and excretion (ADME) profiles with high precision using mass spectrometry.[3][21]

References

  • Urisman, A., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. [Link]

  • Filiou, M.D., et al. (2016). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Methods in Molecular Biology. [Link]

  • Webhofer, C., et al. (2015). Variability assessment of 15N metabolic labeling-based proteomics workflow in mouse plasma and brain. Molecular Omics. [Link]

  • Filiou, M.D., et al. (2016). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. SpringerLink. [Link]

  • Krijgsveld, J., et al. (2003). Metabolic labeling of model organisms using heavy nitrogen (15N). Briefings in Functional Genomics & Proteomics. [Link]

  • Liao, H., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]

  • Krijgsveld, J., et al. (2003). Quantitative Proteomics by Metabolic Labeling of Model Organisms. Molecular & Cellular Proteomics. [Link]

  • Zhang, Y., et al. (2012). Quantitative Proteomics Using 15N SILAC Mouse. Open Access Pub. [Link]

  • Zhang, G., & Neubert, T. A. (2017). Quantitative Comparison of Proteomes Using SILAC. Current Protocols in Protein Science. [Link]

  • Zhang, Y., et al. (2009). A MS data search method for improved 15N-labeled protein identification. Proteomics. [Link]

  • Urisman, A., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. eScholarship, University of California. [Link]

  • Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics. [Link]

  • Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. ResearchGate. [Link]

  • Protein Expression and Purification Core Facility (n.d.). 15N labeling of proteins in E. coli. EMBL. [Link]

  • MetwareBio (2024). Proteomics Quality Control: A Practical Guide to Reliable, Reproducible Data. MetwareBio. [Link]

  • Deperalta, G., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. [Link]

  • ResearchGate (n.d.). Overview of SILAC protocol. ResearchGate. [Link]

  • McClatchy, D. B., et al. (2007). 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. Journal of the American Society for Mass Spectrometry. [Link]

  • Metabolic Solutions (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

  • University of Edinburgh (n.d.). Expressing 15N labeled protein. The University of Edinburgh. [Link]

  • Urisman, A., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. eScholarship, University of California. [Link]

Sources

Application Notes and Protocols for Immunoprecipitation of 15N Labeled Proteins in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Protein Interactions with Quantitative Precision

Immunoprecipitation (IP) is a powerful affinity purification technique used to isolate a specific protein (the "bait") and its interacting partners from a complex biological mixture.[1][2][3] When coupled with mass spectrometry (MS), IP becomes a cornerstone for discovering and validating protein-protein interactions, which are fundamental to virtually all cellular processes.[1][4] The integration of stable isotope labeling, such as metabolic labeling with 15N, elevates this technique to a quantitative level, allowing for the precise differentiation of true interaction partners from non-specific background contaminants.[5][6][7]

This guide provides a detailed protocol for immunoprecipitation using proteins metabolically labeled with 15N. This method is particularly advantageous for organisms that can be grown in media where 15N is the sole nitrogen source.[5] Unlike SILAC (Stable Isotope Labeling of Amino acids in Cell culture), which is limited to organisms auxotrophic for specific amino acids, 15N labeling has broader applicability.[5][6] By comparing the abundance of proteins co-precipitated from a 15N-labeled experimental sample with a corresponding 14N-labeled control sample, researchers can confidently identify specific interactors.[5][6]

This document is intended for researchers, scientists, and drug development professionals engaged in quantitative proteomics and the study of protein interaction networks.

Principle of Quantitative Immunoprecipitation with 15N Labeling

The core principle of this quantitative IP (qIP) approach is to create two cell populations that are isotopically distinct but otherwise identical in their proteome. One population is grown in a medium containing the standard light nitrogen (14N), serving as the control. The other population is grown for several generations in a medium where the sole nitrogen source is the heavy isotope, 15N.[8][9] This results in the incorporation of 15N into all nitrogen-containing molecules, including every amino acid in the proteome.

Following an experimental treatment or perturbation applied to one of the cell populations, lysates from both the "heavy" (15N) and "light" (14N) cells are prepared. The immunoprecipitation is performed on the lysate of interest (e.g., the 15N-labeled lysate), and the eluates are then mixed with the corresponding fraction from the control lysate. Alternatively, the lysates can be mixed prior to the IP. The combined sample is then analyzed by mass spectrometry.

True interaction partners of the bait protein will exhibit a high 15N/14N ratio, while non-specific background proteins that bind to the beads or antibody will be present in a 1:1 ratio.[5][6] This quantitative distinction is the key to reducing false-positive identifications that often plague traditional IP-MS experiments.[5]

Experimental Workflow Overview

The following diagram illustrates the major steps in a quantitative immunoprecipitation experiment using 15N labeled proteins.

immunoprecipitation_workflow cluster_0 Cell Culture and Labeling cluster_1 Sample Preparation cluster_2 Immunoprecipitation cluster_3 Sample Processing and Analysis cell_culture_14N Grow cells in 14N medium (Control) cell_lysis_14N Cell Lysis (14N) cell_culture_14N->cell_lysis_14N cell_culture_15N Grow cells in 15N medium (Experimental) cell_lysis_15N Cell Lysis (15N) cell_culture_15N->cell_lysis_15N mixing Mix 15N Eluate with 14N Lysate cell_lysis_14N->mixing immunoprecipitation Immunoprecipitation of 15N Lysate cell_lysis_15N->immunoprecipitation immunoprecipitation->mixing digestion Protein Digestion (e.g., Trypsin) mixing->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis and Quantification lc_ms->data_analysis

Caption: Workflow for quantitative IP using 15N metabolic labeling.

Materials and Reagents

Reagents
  • Cell Culture Media: Appropriate media for the cell type, with either standard 14NH4Cl or 15NH4Cl as the sole nitrogen source.

  • Lysis Buffer: A non-denaturing lysis buffer is crucial to preserve protein-protein interactions.[1] A common choice is a modified RIPA buffer without SDS or a buffer containing a non-ionic detergent like NP-40 or Triton X-100.[1][10][11]

    • Example IP Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100.[12]

  • Protease and Phosphatase Inhibitors: Add fresh to the lysis buffer immediately before use to prevent protein degradation and dephosphorylation.[10][13]

  • Antibody: A high-affinity, IP-validated antibody specific for the target protein is critical for success.[4]

  • Protein A/G Beads: Agarose or magnetic beads for capturing the antibody-antigen complex.[2][4] The choice between Protein A and Protein G depends on the species and isotype of the primary antibody.[4][14]

  • Wash Buffer: Typically, the lysis buffer with a reduced detergent concentration or a buffer like PBS with a small amount of detergent.

  • Elution Buffer: The choice of elution buffer depends on the downstream analysis. For mass spectrometry, it's important to use a buffer that is compatible with enzymatic digestion and does not interfere with MS analysis.[15][16]

    • Denaturing Elution Buffer (for SDS-PAGE analysis): 2x Laemmli sample buffer.[1]

    • MS-Compatible Elution Buffer: Urea buffer or a buffer with a high concentration of a mild detergent like sodium deoxycholate.[1][15] Acidic solutions like 0.1 M glycine pH 2.5-3.0 can also be used, but the eluate must be neutralized immediately.[1]

  • Enzymes for Digestion: Sequencing-grade trypsin is commonly used for protein digestion prior to MS analysis.[8]

Equipment
  • Standard cell culture equipment

  • Refrigerated centrifuge

  • End-over-end rotator

  • Magnetic rack (for magnetic beads)

  • Equipment for protein concentration measurement (e.g., BCA assay)

  • SDS-PAGE and Western blotting equipment

  • Mass spectrometer (e.g., Orbitrap or Q-TOF)

Detailed Protocol

Part 1: Cell Culture and Metabolic Labeling
  • Adaptation to Heavy Medium: Culture cells in the 15N-containing medium for at least 5-6 cell divisions to ensure >98% incorporation of the heavy isotope. The degree of incorporation can be verified by a preliminary MS analysis.[9]

  • Cell Growth: Grow parallel cultures of "light" (14N) and "heavy" (15N) cells. The number of cells required depends on the abundance of the target protein and needs to be empirically determined. A starting point is often 10^7 to 10^9 cells per IP.[5]

  • Harvesting: Harvest cells from both cultures by centrifugation at a low speed (e.g., 500 x g for 5 minutes) at 4°C.

  • Washing: Wash the cell pellets twice with ice-cold PBS to remove any residual media.

Part 2: Cell Lysis and Protein Extraction
  • Lysis: Resuspend the cell pellets in ice-cold IP lysis buffer containing freshly added protease and phosphatase inhibitors. The volume of lysis buffer should be optimized to ensure efficient lysis without being too dilute.

  • Incubation: Incubate the cell suspension on ice for 30 minutes with occasional vortexing to facilitate lysis.

  • Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This is the protein lysate.

  • Protein Quantification: Determine the protein concentration of both the 14N and 15N lysates. It is crucial to normalize the protein amounts before proceeding.

Part 3: Immunoprecipitation

There are two primary methods for immunoprecipitation: the direct method (pre-immobilized antibody) and the indirect method (antibody in solution). The indirect method is often preferred for low-abundance proteins or when the antibody has a lower affinity.[2][14]

Indirect Method:

  • Antibody Incubation: Add the specific primary antibody to the 15N-labeled protein lysate. The optimal amount of antibody should be determined by titration.

  • Incubation: Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C on an end-over-end rotator.

  • Bead Preparation: While the lysate and antibody are incubating, wash the Protein A/G beads three times with IP lysis buffer.

  • Capture of Immune Complex: Add the washed beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C on a rotator.[17]

Direct Method:

  • Antibody Immobilization: Incubate the primary antibody with the Protein A/G beads in IP lysis buffer for 1-2 hours at 4°C to allow the antibody to bind to the beads.[18]

  • Washing: Wash the antibody-bead complex three times with lysis buffer to remove any unbound antibody.

  • Immunoprecipitation: Add the 15N-labeled protein lysate to the antibody-bead complex and incubate for 2-4 hours or overnight at 4°C on a rotator.

Part 4: Washing and Elution
  • Washing: After incubation, pellet the beads by centrifugation (for agarose beads) or using a magnetic rack (for magnetic beads). Discard the supernatant.

  • Wash the beads 3-5 times with ice-cold wash buffer.[2] Thorough washing is critical to remove non-specifically bound proteins.[4] For the final wash, it is recommended to transfer the beads to a new tube to minimize contamination from proteins stuck to the tube wall.[5]

  • Elution: After the final wash, remove all supernatant. Elute the bound proteins using an appropriate elution buffer.

    • For Western Blot Analysis: Add 2x Laemmli buffer and boil for 5-10 minutes.

    • For Mass Spectrometry Analysis: Add an MS-compatible elution buffer and incubate according to the buffer's specifications. For example, with an acidic elution buffer, incubate for 5-10 minutes at room temperature.

Part 5: Sample Preparation for Mass Spectrometry
  • Mixing of Isotopes: Combine the eluate from the 15N IP with an equal amount of protein from the 14N control lysate.

  • Protein Digestion: The combined protein sample is then subjected to in-solution or in-gel digestion with trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis and Interpretation

The raw mass spectrometry data is processed using software that can identify peptides and quantify the relative abundance of the 15N and 14N labeled peptide pairs.[19]

  • Identification: Peptides are identified by matching the fragmentation spectra to a protein database.

  • Quantification: The software calculates the ratio of the peak intensities for the "heavy" (15N) and "light" (14N) versions of each peptide.

  • Interpretation:

    • Specific Interactors: Proteins that specifically interact with the bait will have a high 15N/14N ratio.

    • Non-specific Binders: Proteins that bind non-specifically to the beads or antibody will have a 15N/14N ratio close to 1.

Validation and Quality Control

  • Western Blotting: Before proceeding to mass spectrometry, it is highly recommended to run a small fraction of the eluate on an SDS-PAGE gel and perform a Western blot to confirm the successful immunoprecipitation of the bait protein.

  • Control IPs: Perform a control IP using a non-specific IgG antibody of the same isotype to identify proteins that bind non-specifically to the antibody and beads.

Troubleshooting

Problem Possible Cause Suggested Solution
No or low yield of bait protein Inefficient cell lysisOptimize lysis buffer; ensure complete lysis.
Antibody not suitable for IPUse an antibody validated for IP; titrate antibody concentration.[20][21]
Protein is of low abundanceIncrease the amount of starting material.[22]
Washes are too stringentReduce the salt or detergent concentration in the wash buffer.[20]
High background of non-specific proteins Insufficient washingIncrease the number of washes or the stringency of the wash buffer.[20][23]
Too much antibody usedReduce the amount of antibody.[21]
Pre-clearing of lysate neededIncubate the lysate with beads alone before adding the specific antibody to remove proteins that bind non-specifically to the beads.[24]
Antibody heavy and light chains in eluate Elution with denaturing bufferUse a milder elution buffer or crosslink the antibody to the beads.[14][24]

Conclusion

Immunoprecipitation of 15N metabolically labeled proteins is a robust method for the quantitative analysis of protein-protein interactions. By providing a clear distinction between specific interactors and non-specific background, this technique significantly enhances the confidence in identifying true binding partners. Careful optimization of each step, from cell lysis to mass spectrometry analysis, is key to achieving high-quality, reproducible results that can provide deep insights into the intricate networks that govern cellular function.

References

  • Schmollinger, S., Strenkert, D., Offeddu, V., Nordhues, A., Sommer, F., & Schroda, M. (2012). A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation. Journal of Visualized Experiments, (67), 4083. [Link]

  • Schmollinger, S., et al. (2012). A protocol for the identification of protein-protein interactions based on 15N metabolic labeling, immunoprecipitation, quantitative mass spectrometry and affinity modulation. Journal of Visualized Experiments, (67), 4083. [Link]

  • G-Biosciences. (2013, May 14). Protein Immunoprecipitations: Which method to use? Retrieved from [Link]

  • Addgene. (2021, December 7). Antibodies 101: Immunoprecipitation. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Elution Buffer Should Be Used for Beads in Co-IP Samples Before Mass Spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Improved Immunoprecipitation to Mass Spectrometry Method for the Enrichment of Low-Abundant Protein Targets. Retrieved from [Link]

  • bioRxiv. (2024, February 21). Lysis buffer selection guidance for mass spectrometry-based global proteomics including studies on the intersection of signal transduction and metabolism. Retrieved from [Link]

  • G-Biosciences. (2018, April 13). SILAC for Improved Mass Spectrometry & Quantitative Proteomics. Retrieved from [Link]

  • Biocompare. (n.d.). Lysis Buffers / Cell Lysis Kits. Retrieved from [Link]

  • Linkos.cz. (n.d.). A Combined Immunoprecipitation and Mass Spectrometric Approach to Determine ANp63-Interacting Partners. Retrieved from [Link]

  • Hycult Biotech. (n.d.). Troubleshooting Immunoprecipitation. Retrieved from [Link]

  • PubMed. (n.d.). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Retrieved from [Link]

  • PMC - NIH. (2022, March 10). An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative proteomics using uniform (15)N-labeling, MASCOT, and the trans-proteomic pipeline. Retrieved from [Link]

  • Open Access Pub. (n.d.). Quantitative Proteomics Using 15N SILAC Mouse. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative proteomics using SILAC: Principles, applications, and developments. Retrieved from [Link]

  • Open Access Pub. (n.d.). Quantitative Proteomics Using 15N SILAC Mouse. Retrieved from [Link]

  • Antibodies.com. (2024, April 30). Immunoprecipitation Troubleshooting. Retrieved from [Link]

  • PMC - NIH. (n.d.). Capture and Analysis of Quantitative Proteomic Data. Retrieved from [Link]

  • Creative Biolabs Antibody. (n.d.). Troubleshooting of Immunoprecipitation (IP). Retrieved from [Link]

  • Agrisera antibodies. (n.d.). Immunoprecipitation troubleshooting. Retrieved from [Link]

  • Rockland Immunochemicals. (n.d.). Tips for Immunoprecipitation. Retrieved from [Link]

  • Labstep. (n.d.). Immunoprecipitation: Techniques and Best Practices. Retrieved from [Link]

  • Nature Methods. (n.d.). Best practices and benchmarks for intact protein analysis for top-down mass spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). A MS data search method for improved 15N-labeled protein identification. Retrieved from [Link]

Sources

Application Note: Preparation and Use of M9 Minimal Medium with ¹⁵NH₄Cl for Uniform Isotopic Labeling of Proteins in Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Isotopic Labeling

In the landscape of modern structural biology and proteomics, the ability to produce isotopically labeled proteins is paramount. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) rely on the incorporation of stable isotopes like ¹⁵N to elucidate protein structure, dynamics, and interactions.[1][2][3] M9 minimal medium is a cornerstone of this methodology, providing a chemically defined environment where a heavy isotope-labeled compound, such as ¹⁵NH₄Cl, can serve as the sole nitrogen source.[1][4] This forces the bacterium, typically Escherichia coli, to synthesize all of its nitrogen-containing biomolecules, including amino acids and proteins, using the provided ¹⁵N. The result is a uniformly labeled proteome, enabling researchers to distinguish the protein of interest from unlabeled contaminants and to perform advanced analytical experiments.[1][3][5]

This guide provides a detailed, field-proven protocol for the preparation of ¹⁵N-enriched M9 minimal medium and its subsequent use for the expression of isotopically labeled proteins in bacterial cultures. We will delve into the rationale behind each step, ensuring a reproducible and efficient workflow for researchers in academic and industrial settings.

Core Principles: Why M9 Minimal Medium?

The choice of M9 medium is deliberate. Unlike rich media such as Luria-Bertani (LB) broth, which contains a complex mixture of amino acids and nitrogenous compounds, M9 medium provides only the essential salts and a single carbon and nitrogen source.[6][7] This minimalism is its strength; it eliminates competition from unlabeled nitrogen sources, ensuring near-complete incorporation of the ¹⁵N isotope from ¹⁵NH₄Cl.[4] The defined composition also enhances reproducibility between experiments.[8]

The preparation protocol is designed to prevent the precipitation of salts, which can occur when concentrated solutions of magnesium and calcium are mixed with phosphates at high temperatures.[9] Therefore, key components are prepared as separate sterile stocks and combined aseptically just before use.[9][10]

Materials and Reagents

Reagents for 5X M9 Salts (¹⁵N-Labeling Formulation)
  • Disodium phosphate heptahydrate (Na₂HPO₄·7H₂O)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Sodium chloride (NaCl)

  • ¹⁵N Ammonium chloride (¹⁵NH₄Cl)

  • Reagent-grade water (ddH₂O or Milli-Q)

Other Required Stock Solutions
  • 20% (w/v) D-glucose (or other carbon source)

  • 1 M Magnesium sulfate (MgSO₄)

  • 1 M Calcium chloride (CaCl₂)

  • Appropriate antibiotics (e.g., ampicillin, kanamycin)

  • Vitamins and trace elements (optional, but recommended for improved growth)[11][12]

Equipment
  • Autoclave

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile flasks (baffled flasks are recommended for improved aeration)

  • Shaking incubator

  • Spectrophotometer

  • Standard laboratory glassware and plasticware

Experimental Protocols

Part 1: Preparation of Sterile Stock Solutions

A critical aspect of preparing M9 medium is the separate sterilization of heat-sensitive components and those that can precipitate with phosphates.

1.1: 5X M9 Salts Solution (1 L) - Nitrogen-Free Base

This stock is prepared without the nitrogen source to allow for the addition of either ¹⁴NH₄Cl (for unlabeled medium) or ¹⁵NH₄Cl (for labeled medium).

ReagentMass for 1 L
Na₂HPO₄·7H₂O64 g[13][14]
KH₂PO₄15 g[13][14]
NaCl2.5 g[13][14]

Procedure:

  • Dissolve the above salts in 800 mL of reagent-grade water.

  • Adjust the final volume to 1 L with water.

  • Dispense into a glass bottle and sterilize by autoclaving at 121°C for 15-20 minutes.[14][15] This solution can be stored at room temperature.

1.2: ¹⁵N Ammonium Chloride (¹⁵NH₄Cl) Stock (100 g/L)

Procedure:

  • Dissolve 1 g of ¹⁵NH₄Cl in 10 mL of reagent-grade water.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container. Do not autoclave , as ammonia can be volatile.[16]

  • Store at 4°C.

1.3: Additional Sterile Stocks

Prepare the following solutions and sterilize as indicated. These can be stored at room temperature.

Stock SolutionPreparation (for 100 mL)Sterilization Method
20% (w/v) D-Glucose Dissolve 20 g of D-glucose in 100 mL of water.Filter sterilize (autoclaving can cause caramelization).[9]
1 M MgSO₄ Dissolve 24.65 g of MgSO₄·7H₂O in 100 mL of water.Autoclave.[14][17]
1 M CaCl₂ Dissolve 14.7 g of CaCl₂·2H₂O in 100 mL of water.Autoclave.[14][17]
Part 2: Assembling the Final 1X ¹⁵N-M9 Minimal Medium

This procedure should be performed in a laminar flow hood to maintain sterility. The following recipe is for 1 L of complete medium.

Procedure:

  • Start with 788 mL of sterile, reagent-grade water in a sterile flask.

  • Aseptically add the sterile stock solutions in the following order, mixing gently after each addition:

    • 200 mL of 5X M9 Salts Solution

    • 10 mL of sterile ¹⁵NH₄Cl stock (for a final concentration of 1 g/L)

    • 20 mL of 20% D-Glucose

    • 2 mL of 1 M MgSO₄

    • 100 µL of 1 M CaCl₂[7][17]

    • The appropriate volume of your sterile antibiotic stock.

  • (Optional) Supplement with sterile vitamins (e.g., thiamine) and trace elements to enhance growth.[11][12]

Your final ¹⁵N-labeled M9 minimal medium is now ready for inoculation.

Part 3: Bacterial Growth and Protein Expression

3.1: Inoculation

For optimal labeling efficiency and to minimize the carry-over of unlabeled nutrients, a two-step inoculation procedure is recommended.

  • Starter Culture: Inoculate a single bacterial colony into a small volume (5-10 mL) of LB medium and grow overnight. This allows the cells to reach a healthy state quickly.

  • Adaptation and Main Culture: Pellet the cells from the overnight culture by centrifugation (e.g., 5000 x g for 10 minutes). Discard the supernatant and resuspend the cell pellet in a small volume of the prepared ¹⁵N-M9 medium. Use this suspension to inoculate the main culture flask containing the bulk of the ¹⁵N-M9 medium to a starting optical density at 600 nm (OD₆₀₀) of ~0.1.[18]

3.2: Incubation and Induction

  • Incubate the culture at 37°C with vigorous shaking (e.g., 220-250 rpm).[18][19]

  • Monitor the cell growth by measuring the OD₆₀₀ periodically. Growth will be slower in minimal medium compared to rich medium.

  • When the culture reaches an OD₆₀₀ of 0.6-0.8, induce protein expression by adding the appropriate inducer (e.g., IPTG for lac-based expression systems).[13]

  • Continue incubation for the desired period (typically 4-16 hours) at an optimized temperature (e.g., 18-30°C) to enhance protein folding and solubility.

  • Harvest the cells by centrifugation. The cell pellet, now containing the ¹⁵N-labeled protein of interest, is ready for downstream purification and analysis.

Workflow Visualization

M9_Medium_Workflow cluster_stocks Part 1: Prepare Sterile Stocks cluster_assembly Part 2: Assemble 1X Medium cluster_culture Part 3: Bacterial Culture M9_Salts 5X M9 Salts (N-free) Combine Aseptically Combine Stocks with Sterile H₂O M9_Salts->Combine N15_Source ¹⁵NH₄Cl Stock N15_Source->Combine Glucose 20% Glucose Glucose->Combine Supplements MgSO₄ & CaCl₂ Stocks Supplements->Combine Inoculate Inoculate with Starter Culture Combine->Inoculate Final ¹⁵N-M9 Medium Incubate Incubate & Monitor Growth (OD₆₀₀) Inoculate->Incubate Induce Induce Protein Expression Incubate->Induce OD₆₀₀ = 0.6-0.8 Harvest Harvest Cells Induce->Harvest

Caption: Workflow for preparing ¹⁵N-M9 medium and expressing labeled proteins.

Trustworthiness and Self-Validation

The success of this protocol hinges on careful preparation and aseptic technique. To validate the process:

  • Purity of ¹⁵NH₄Cl: Ensure the isotopic enrichment of the ¹⁵NH₄Cl is >98% for high-efficiency labeling.

  • Sterility Checks: Before inoculation, incubate a small, uninoculated aliquot of the final medium overnight. Any sign of turbidity indicates contamination.

  • Growth Curve: A consistent, logarithmic growth phase after inoculation confirms that the medium is not toxic and supports bacterial proliferation.

  • Mass Spectrometry Analysis: The ultimate validation is to analyze the purified protein by mass spectrometry. The mass shift corresponding to the incorporation of ¹⁵N across all nitrogen-containing residues will confirm successful labeling.

By following these detailed steps and validation checks, researchers can confidently produce high-quality, uniformly ¹⁵N-labeled proteins for a wide range of applications in drug discovery and fundamental scientific research.

References

  • Expression Protocol in M9 Minimal Media via T7 Promoter. (n.d.).
  • Preparation of 5x M9 Minimal Salts - Laboratory Notes. (2021, July 21).
  • Soufi, B., & Macek, B. (2014). Stable isotope labeling by amino acids applied to bacterial cell culture. Methods in Molecular Biology, 1188, 9-22. doi: 10.1007/978-1-4939-1142-4_2.
  • Soufi, B., & Macek, B. (2014). Stable Isotope Labeling by Amino Acids Applied to Bacterial Cell Culture. Methods in Molecular Biology.
  • M9 Minimal Medium Preparation. (n.d.). iGEM.
  • Protocol for preparation of M9 minimum medium (0.4% glucose). (2013, July). iGEM Grenoble-EMSE-LSU.
  • M9 Minimal Medium Preparation and Recipe. (n.d.). NovoPro Bioscience Inc.
  • M9 Minimal Medium Preparation. (2020, February 21). iGEM.
  • Soufi, B., & Macek, B. (2014). Stable isotope labeling by amino acids applied to bacterial cell culture. Semantic Scholar.
  • Standard M9 minimal medium. (2023, March 20). Protocols.io.
  • Soufi, B., et al. (2010). Stable isotope labeling by amino acids in cell culture (SILAC) applied to quantitative proteomics of Bacillus subtilis. Journal of Proteome Research, 9(7), 3638-46. doi: 10.1021/pr100150w.
  • Graham, R. L. J., Sweredoski, M. J., & Hess, S. (2011). Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - an Introduction for Biologists. Current Proteomics, 8(1), 2-16.
  • Growth Procedure for Minimal Salts Media. (n.d.). University of Texas Health Science Center at San Antonio.
  • M9 minimal Salts Base 5X. (n.d.). Cyrusbio.
  • M9, Minimal Salts, 5X. (n.d.). Sigma-Aldrich.
  • ¹⁵N - Protein NMR. (n.d.).
  • M9 Minimal Salts 5x, Powder - Manual. (n.d.). SERVA Electrophoresis GmbH.
  • Thiede, B., et al. (2017). Mass Spectrometry-Based Bacterial Proteomics: Focus on Dermatologic Microbial Pathogens. Frontiers in Microbiology, 8, 129.
  • Stable Isotope Metabolic Labeling with a Novel ¹⁵N-Enriched Bacteria Diet for Improved Proteomic Analyses of Mouse Models for Psychop
  • Taubert, M., et al. (2013). Limitations in detection of ¹⁵N incorporation by mass spectrometry in protein-based stable isotope probing (protein-SIP). Analytical and Bioanalytical Chemistry, 405(13), 4689-96. doi: 10.1007/s00216-013-6828-y.
  • M9 medium. (2012, July 17). Protocols Online.
  • Sivashanmugam, A., et al. (2019). A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density. Journal of Biomolecular NMR, 73(12), 743-748.
  • Rapid Biophysical Characterization and NMR Spectroscopy Structural Analysis of Small Proteins from Bacteria and Archaea. (n.d.).
  • New developments in isotope labeling strategies for protein solution NMR spectroscopy. (n.d.). University of Toronto.
  • Sivashanmugam, A., et al. (2019). A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density.
  • Metabolic Labeling of Microorganisms with Stable Heavy Nitrogen Isotopes (¹⁵N). (n.d.). Springer Protocols.
  • Minimal Salts Media. (n.d.). University of Texas Health Science Center at San Antonio.
  • Sivashanmugam, A., et al. (2019). A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density. Journal of Biomolecular NMR, 73(12), 743-748. doi: 10.1007/s10858-019-00285-x.
  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. (2022, November 16).
  • MINERAL MEDIUM M9 for E. coli JM strains. (n.d.). MediaDive.
  • Optimized M9 Minimal Salts Medium for Enhanced Growth Rate and Glycogen Accumulation of Escherichia coli DH5α. (n.d.). Microbiology and Biotechnology Letters.
  • Increasing the buffering capacity of minimal media leads to higher protein yield. (n.d.).
  • M9 Minimal Media for Bacterial Culture. (n.d.). Thermo Fisher Scientific.
  • ¹⁵N labeling of proteins in E. coli. (n.d.).
  • Abriata, L. (2023, January 20). Protocol and solutions for expression of isotopically labeled proteins in E. coli. LucianoSphere.
  • Protein & Peptide NMR Spectroscopy: Practical Aspects. (n.d.). SARomics Biostructures.
  • M9 Medium. (n.d.). Rice University Campus Wiki.
  • M9 Minimal Medium. (n.d.). Solarbio.
  • Quantitative proteomics using uniform ¹⁵N-labeling, MASCOT, and the trans-proteomic pipeline. (n.d.). Semantic Scholar.

Sources

Amine-Reactive Probe Labeling of Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Covalent labeling of proteins with probes such as fluorophores, biotin, or crosslinkers is a cornerstone technique in life sciences research and drug development. Among the most robust and widely adopted methods is the use of amine-reactive probes, particularly N-hydroxysuccinimide (NHS) esters, which selectively target primary amines on proteins. This guide provides a comprehensive overview of the principles, critical parameters, and detailed protocols for the successful conjugation of amine-reactive probes to proteins. We delve into the underlying chemistry, explain the rationale behind key experimental choices, and provide a self-validating protocol that includes characterization of the final conjugate.

The Principle of Amine-Reactive Labeling: A Stable Amide Bond

The labeling of proteins with amine-reactive probes primarily targets the primary aliphatic amine groups (-NH2) naturally present in a protein's structure. These are found at the N-terminus of each polypeptide chain and on the side chain of lysine residues.[1][2] N-hydroxysuccinimide (NHS) esters are a popular class of amine-reactive reagents due to their ability to form a stable and irreversible amide bond with these primary amines under mild, aqueous conditions, which helps to preserve the protein's native structure and function.[3]

The reaction is a classic example of nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient intermediate that then collapses, releasing the N-hydroxysuccinimide leaving group and forming the stable amide bond.[4]

Mechanism of NHS Ester Reaction with a Primary Amine

NHS Ester Reaction cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Labeled_Protein Protein-NH-CO-Probe (Stable Amide Bond) Protein->Labeled_Protein Nucleophilic Attack NHS_Ester Probe-NHS Ester NHS_Ester->Labeled_Protein NHS N-hydroxysuccinimide (Leaving Group) NHS_Ester->NHS Release

Caption: Reaction of an NHS ester with a protein's primary amine.

Critical Parameters for Successful Labeling

Achieving the desired degree of labeling while maintaining protein function requires careful control of several experimental parameters.

pH: The Decisive Factor

The pH of the reaction buffer is the most critical parameter in NHS ester chemistry.[4] The reaction's efficiency is a trade-off between the nucleophilicity of the target amine and the hydrolytic stability of the NHS ester.[5]

  • Low pH (<7): Primary amines are predominantly protonated (-NH₃⁺), making them non-nucleophilic and significantly slowing down the desired reaction.[5]

  • Optimal pH (7.2 - 8.5): In this range, a sufficient proportion of amines are deprotonated (-NH₂) and nucleophilic. A pH of 8.3-8.5 is often considered optimal for many proteins.[6][7]

  • High pH (>8.5): While the amine is highly reactive, the competing reaction of NHS ester hydrolysis (reaction with water) accelerates dramatically. The half-life of an NHS ester can drop from hours at pH 7 to minutes at pH 9.[3][8]

Buffer Selection

The choice of buffer is intrinsically linked to pH control. It is crucial to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the NHS ester.[9]

Buffer SystemRecommended pH RangeSuitability
Phosphate-Buffered Saline (PBS) 7.2 - 7.4Good for pH-sensitive proteins; reaction is slower but so is hydrolysis.[1]
Sodium Bicarbonate 8.0 - 9.0Commonly used, effective for robust labeling.[1][6]
Sodium Borate 8.0 - 9.0A good alternative to bicarbonate buffer.
HEPES 7.2 - 8.0Suitable non-amine buffer for reactions at physiological pH.[8]
Tris-Buffered Saline (TBS) 7.0 - 9.0Avoid. Contains primary amines that will compete with the labeling reaction.[8][9]
Protein and Probe Concentration

The kinetics of the labeling reaction are highly dependent on the concentration of both the protein and the amine-reactive probe.

  • Protein Concentration: A protein concentration of 2-10 mg/mL is generally recommended.[6][9] Lower concentrations can significantly decrease the labeling efficiency.[9]

  • Dye-to-Protein Molar Ratio: The molar excess of the NHS ester relative to the protein will determine the average number of probes incorporated per protein molecule, known as the Degree of Labeling (DOL). A 10- to 20-fold molar excess of the probe is a common starting point for optimization.[4][10] However, this should be empirically determined for each specific protein and application.[1]

Solvent for Probe Dissolution

NHS esters are often hydrophobic and require a small amount of a high-quality, anhydrous organic solvent for initial dissolution before being added to the aqueous protein solution.[9]

  • Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most common choices.[1][6]

  • It is critical to use anhydrous solvents, as the NHS ester is moisture-sensitive and will hydrolyze.[11] Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[10]

  • The volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[3][11]

Detailed Step-by-Step Protocol for Protein Labeling

This protocol provides a general framework for labeling a protein with an amine-reactive probe. Optimization may be required for specific proteins and probes.

Experimental Workflow for Amine-Reactive Protein Labeling

Protein Labeling Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Characterization Prep_Protein Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.4-8.5) Mix Add Probe to Protein Solution (e.g., 20x molar excess) Prep_Protein->Mix Prep_Probe Prepare Fresh Probe Stock (e.g., 10 mM in DMSO) Prep_Probe->Mix Incubate Incubate (1 hr at RT or 2-4 hrs at 4°C) Mix->Incubate Quench Quench Reaction (Optional) (e.g., 50 mM Tris-HCl) Incubate->Quench Purify Remove Unreacted Probe (e.g., Desalting Column) Quench->Purify Measure_Abs Measure Absorbance (A280 and Amax of probe) Purify->Measure_Abs Calc_DOL Calculate Degree of Labeling (DOL) Measure_Abs->Calc_DOL

Caption: A typical workflow for protein labeling with amine-reactive probes.

Materials and Reagents
  • Protein of interest (2-10 mg/mL)

  • Amine-reactive probe (e.g., NHS ester of a fluorescent dye)

  • Amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3, or PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Quenching buffer (optional): 1 M Tris-HCl, pH 8.0

  • Purification tools: Desalting column (e.g., Sephadex G-25) or dialysis equipment[10]

  • UV-Vis Spectrophotometer

Protocol Steps
  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free labeling buffer at a concentration of 2-10 mg/mL.[10]

    • If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the labeling buffer using dialysis or a desalting column.[10]

  • Prepare the Amine-Reactive Probe Stock Solution:

    • Allow the vial of the amine-reactive probe to warm to room temperature before opening.[10]

    • Immediately before use, dissolve the probe in anhydrous DMSO or DMF to a concentration of ~10 mM.[3] Do not prepare stock solutions for long-term storage as the ester is moisture-sensitive.[3]

  • Perform the Labeling Reaction:

    • Calculate the volume of the probe stock solution needed to achieve the desired molar excess (e.g., a 20-fold molar excess is a common starting point).[3][11]

    • While gently stirring or vortexing the protein solution, slowly add the calculated volume of the probe stock solution.[9][10]

    • Incubate the reaction for 1 hour at room temperature or for 2-4 hours at 4°C, protected from light if using a fluorescent probe.[1][4]

  • Quench the Reaction (Optional):

    • To stop the labeling reaction, a quenching buffer can be added. Add a quenching buffer like Tris-HCl to a final concentration of 20-50 mM.[10]

    • Incubate for an additional 15-30 minutes at room temperature.[4] This step consumes any unreacted NHS ester.

  • Purify the Labeled Protein:

    • It is essential to remove the unreacted probe and the N-hydroxysuccinimide byproduct from the labeled protein conjugate.[12][13]

    • The most common and efficient method is size-exclusion chromatography using a desalting column.[1][10] Equilibrate the column with your desired storage buffer and apply the reaction mixture. The larger labeled protein will elute first, separated from the smaller, unreacted probe molecules.

    • Dialysis is an alternative but is generally a slower method.[14]

Characterization: Determining the Degree of Labeling (DOL)

After purification, it is crucial to determine the labeling efficiency. The Degree of Labeling (DOL) represents the average number of probe molecules conjugated to each protein molecule.[12][15] This is typically calculated using absorbance measurements from a UV-Vis spectrophotometer.[15]

Measurement
  • After purification, measure the absorbance of the labeled protein solution at two wavelengths:

    • A₂₈₀: The absorbance maximum for proteins.

    • Aₘₐₓ: The absorbance maximum for the specific probe used.

Calculation

The concentration of the protein is corrected for the probe's absorbance at 280 nm.

  • Calculate the molar concentration of the probe:

    • Probe Concentration (M) = Aₘₐₓ / ε_probe where ε_probe is the molar extinction coefficient of the probe at its Aₘₐₓ.

  • Calculate the corrected absorbance of the protein at 280 nm:

    • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF) where CF is the correction factor, which is the ratio of the probe's absorbance at 280 nm to its absorbance at its Aₘₐₓ.

  • Calculate the molar concentration of the protein:

    • Protein Concentration (M) = Corrected A₂₈₀ / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the Degree of Labeling (DOL):

    • DOL = Probe Concentration (M) / Protein Concentration (M)

An ideal DOL is typically between 0.5 and 1 for applications requiring a 1:1 ratio, though for antibodies in immunoassays, a DOL of 2 to 10 may be optimal.[15][16] A DOL greater than 1 should be avoided for most proteins as it can lead to over-labeling, which may cause fluorescence quenching or loss of biological activity.[12][15]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low DOL / Poor Labeling Efficiency - Buffer contains primary amines (e.g., Tris).- pH is too low.- Protein concentration is too low.- NHS ester was hydrolyzed before use.- Insufficient molar excess of the probe.- Exchange protein into an amine-free buffer (PBS, Bicarbonate).- Increase buffer pH to 8.0-8.5.- Concentrate the protein to >2 mg/mL.- Prepare fresh probe solution in anhydrous solvent immediately before use.- Increase the molar ratio of probe to protein.
High DOL / Protein Precipitation - Excessive molar ratio of the probe.- Probe is hydrophobic, causing aggregation after conjugation.- Decrease the molar ratio of probe to protein.- Perform a trial with several different molar ratios to find the optimum.- Use a more water-soluble version of the probe if available (e.g., sulfo-NHS esters).[8]
Loss of Protein Activity - Over-labeling has modified critical lysine residues.- Denaturation from organic solvent or pH.- Reduce the DOL by lowering the probe-to-protein ratio.- If a specific lysine is critical, consider alternative labeling chemistries (e.g., targeting cysteines).- Ensure the final concentration of organic solvent is <10%.- Check the pH stability of your protein.

References

  • Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]

  • G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). Retrieved from [Link]

  • HYPERMOL®. (n.d.). DOL Calculator for Labeled Protein. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • MDPI. (2022, November 16). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. Retrieved from [Link]

Sources

hyperpolarization of imidazole-15N2 for enhanced NMR signals

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the hyperpolarization of imidazole-15N2, providing researchers, scientists, and drug development professionals with the foundational principles and actionable protocols for achieving dramatically enhanced Nuclear Magnetic Resonance (NMR) signals.

Introduction: Overcoming the Sensitivity Barrier in NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool, offering unparalleled insight into molecular structure and dynamics. However, its primary limitation is an inherent lack of sensitivity.[1] This arises because the population difference between nuclear spin states at thermal equilibrium is minuscule, resulting in weak signals.[1][2] Hyperpolarization techniques artificially increase this population difference by orders of magnitude, leading to a dramatic boost in the NMR signal, often by a factor of 10,000 or more.[2][3] This transformative sensitivity opens avenues for real-time metabolic imaging and the study of low-concentration analytes that are otherwise invisible to conventional NMR.[4][5]

The Advantages of ¹⁵N Hyperpolarization

While protons (¹H) and carbon-13 (¹³C) are common targets for hyperpolarization, nitrogen-15 (¹⁵N) offers unique advantages, particularly for in-vivo applications.[6] Due to its lower gyromagnetic ratio, the ¹⁵N nucleus interacts more weakly with its environment, leading to significantly longer spin-lattice relaxation times (T₁).[3][7] This "long-lived" hyperpolarized state provides a wider window for signal detection after the polarization is generated. Furthermore, the natural abundance of ¹⁵N is very low (0.37%), meaning that isotopically labeled molecules can be introduced into biological systems without any background signal.[3] The wide chemical shift range of ¹⁵N also makes it highly sensitive to changes in its chemical environment.[3][7]

Imidazole-15N2: A Versatile Probe for Biological Systems

Imidazole, a simple heterocyclic molecule, is an exceptional candidate for hyperpolarization-enhanced NMR. Its significance stems from several key properties:

  • pH Sensitivity: Imidazole has a pKa of approximately 7.0, making it an ideal sensor for physiological pH.[8][9][10] Protonation of one of the nitrogen atoms induces a large, easily measurable chemical shift change of about 30 ppm in the ¹⁵N NMR spectrum.[4][8][10]

  • Biocompatibility: Imidazoles exhibit low toxicity and are fundamental components of many biomolecules, including the amino acid histidine.[8][9][11]

  • High Payload: The presence of two ¹⁵N atoms in imidazole-15N2 effectively doubles the hyperpolarization payload compared to single-site molecules like pyridine, carrying twice the enhanced signal.[8][9]

Hyperpolarization Methods: A Comparative Overview

Several techniques can generate nuclear hyperpolarization. Dynamic Nuclear Polarization (DNP) is a well-established method that transfers polarization from electrons to nuclei at very low temperatures, but it is instrumentally demanding and slow.[3][12][13] Parahydrogen Induced Polarization (PHIP) utilizes the pure spin order of parahydrogen (p-H₂), the singlet nuclear spin isomer of H₂.[1] A powerful and versatile variant of PHIP is Signal Amplification By Reversible Exchange (SABRE) . SABRE is particularly well-suited for imidazole as it is fast, low-cost, and does not chemically alter the target molecule.[14]

For heteronuclei like ¹⁵N, a specific refinement known as SABRE-SHEATH (Signal Amplification by Reversible Exchange in Shield Enables Alignment Transfer to Heteronuclei) is employed. This technique is the focus of the following protocols, as it has been shown to produce exceptionally high levels of polarization for imidazole-15N2.[4][8][15]

The SABRE-SHEATH Mechanism

The SABRE process relies on an iridium-based catalyst that reversibly binds both the substrate (imidazole-15N2) and parahydrogen.[10][16] This transient formation of a complex allows the transfer of spin order from the parahydrogen-derived hydride protons to the nuclei of the substrate.

The key distinction of SABRE-SHEATH is the magnetic field at which this transfer occurs. While proton SABRE is efficient at a few millitesla (mT), the optimal transfer to ¹⁵N nuclei occurs at much weaker, microtesla (µT) magnetic fields.[16][17] This condition is achieved by performing the exchange process inside a magnetic shield to block the Earth's magnetic field, with a small, precisely controlled field applied by a solenoid.[15] At this µT field, a resonance condition is met between the hydride protons and the ¹⁵N nuclei on the catalyst, enabling highly efficient polarization transfer.[15]

SABRE_SHEATH_Cycle cluster_catalyst Iridium Catalyst Complex cluster_transfer Polarization Transfer (in µT Field) Catalyst [Ir(IMes)]⁺ Active_Complex [Ir(IMes)(H)₂(imidazole)ₙ]⁺ ParaH2 Parahydrogen (p-H₂) Active_Complex->ParaH2 Exchange Imidazole Free imidazole-¹⁵N₂ Active_Complex->Imidazole Exchange HP_Imidazole Hyperpolarized ¹⁵N-Imidazole Active_Complex->HP_Imidazole Dissociation Transfer Spin order from p-H₂ hydrides is transferred to ¹⁵N nuclei of bound imidazole ParaH2->Catalyst + p-H₂ (Reversible Binding) Imidazole->Catalyst + imidazole-¹⁵N₂ (Reversible Binding)

SABRE-SHEATH Catalytic Cycle for Imidazole Hyperpolarization.

Detailed Application Protocol: Hyperpolarization of Imidazole-15N2

This protocol provides a step-by-step methodology for achieving significant ¹⁵N signal enhancement in imidazole-15N2 using the SABRE-SHEATH technique.

I. Equipment and Reagents
  • NMR Spectrometer: A standard high-field NMR spectrometer (e.g., 9.4 T / 400 MHz) is required for detection.[10]

  • Parahydrogen (p-H₂) Generator: A system to produce p-H₂ by cooling hydrogen gas over a paramagnetic catalyst. Enrichments of ~50% are effective, though higher levels (>90%) can improve results.[8][18]

  • Magnetic Shield: A multi-layered mu-metal shield is essential for attenuating the Earth's magnetic field to the required nanotesla level.[19]

  • Solenoid Coil: A custom-built coil placed inside the shield, connected to a power supply to generate the precise µT polarization transfer field.[19]

  • Gas Delivery System: A mass flow controller and tubing (e.g., Teflon capillary) to bubble p-H₂ through the sample at a controlled rate and pressure.[19]

  • NMR Tubes: Standard 5 mm NMR tubes.

  • Chemicals & Reagents:

    • Imidazole-¹⁵N₂ (Isotec-Sigma-Aldrich)

    • SABRE Pre-catalyst: [Ir(1,5-cyclooctadiene)(IMes)Cl] or [IrCl(cod)(IMes)] (IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazole-2-ylidene)

    • Solvent: Methanol-d₄ or a mixture of methanol and an aqueous buffer for pH studies.[8] All solvents should be degassed to remove oxygen, which quenches hyperpolarization.

II. Sample Preparation and Catalyst Activation
  • Prepare Stock Solutions:

    • Catalyst: In a glovebox or controlled atmosphere, weigh the [Ir(IMes)(COD)Cl] pre-catalyst and dissolve in the chosen solvent (e.g., methanol-d₄) to a concentration of ~4-5 mM.[19]

    • Substrate: Prepare a stock solution of imidazole-15N2 in the same solvent to a concentration of ~100 mM.[19]

  • Activate the Catalyst:

    • Transfer approximately 0.6 mL of the catalyst and substrate solution into an NMR tube.

    • The pre-catalyst is activated by reaction with hydrogen. This can be done by bubbling with H₂ or p-H₂ for several minutes until the solution changes color (typically to a pale yellow/orange), indicating the formation of the active iridium-dihydride complex.[10]

III. The SABRE-SHEATH Hyperpolarization Workflow
  • System Setup: Place the solenoid coil inside the mu-metal magnetic shield. Connect the coil to the power supply and the gas delivery capillary to the p-H₂ generator.

  • Degauss Shield: Before each experiment, degauss the mu-metal shield according to the manufacturer's instructions to remove any residual magnetism.

  • Sample Placement: Securely place the NMR tube containing the activated sample inside the solenoid within the shield.

  • Polarization Transfer:

    • Apply the optimal µT magnetic field using the solenoid. This field is critical and may require optimization, but is typically in the range of 0.1 - 1 µT.

    • Bubble p-H₂ gas through the solution at a controlled rate (e.g., 130 sccm) and pressure (e.g., ~6.5 atm) for a set duration, typically 30-60 seconds.[19] Vigorous bubbling ensures mixing and replenishment of p-H₂.

  • Sample Transfer: Immediately after stopping the gas flow, manually and rapidly eject the NMR tube from the shield and insert it into the NMR spectrometer for data acquisition. The time between the end of polarization and the start of acquisition should be minimized to reduce relaxation losses.

  • Data Acquisition: Acquire a single-scan ¹⁵N NMR spectrum. A 90° pulse will provide the maximum signal for a single transient. For measuring relaxation times (T₁), a series of small-angle pulses should be used.[18][19]

SABRE_Workflow cluster_prep 1. Preparation cluster_polarize 2. Hyperpolarization cluster_detect 3. Detection Prep Prepare Activated Catalyst & Imidazole-¹⁵N₂ Solution in NMR Tube Shield Place NMR Tube in Magnetic Shield Prep->Shield Bubble Bubble Parahydrogen (60s, ~6.5 atm) in µT Field Shield->Bubble Transfer Rapidly Transfer Tube to Spectrometer Bubble->Transfer Acquire Acquire Single-Scan ¹⁵N NMR Spectrum Transfer->Acquire

Experimental Workflow for SABRE-SHEATH Hyperpolarization.

Data Analysis and Performance Metrics

Quantifying Signal Enhancement

The NMR signal enhancement factor (ε) is the primary metric for a hyperpolarization experiment. It is calculated by comparing the signal intensity of the hyperpolarized (HP) sample with that of a thermally polarized (Th) reference sample.

ε = (S_HP / S_Th) * (N_Th / N_HP) * (Scans_Th / Scans_HP)

Where:

  • S_HP / S_Th is the ratio of the integrated signal intensities.

  • N_Th / N_HP is the concentration ratio of the thermal and hyperpolarized samples.

  • Scans_Th / Scans_HP is the ratio of the number of scans (for HP, this is typically 1).

Note on Quantification: At very high enhancement levels, the strong signal from the hyperpolarized sample can alter the quality factor (Q) of the NMR probe circuit, leading to an "apparent" enhancement that may differ from the true polarization enhancement.[20] For rigorous quantitative analysis, this effect should be considered.[20]

Typical Performance Data

The SABRE-SHEATH method has proven highly effective for imidazole-15N2. The following table summarizes representative data from published studies.

ParameterValueSolvent SystemReference
¹⁵N Signal Enhancement (ε) ~2,000-foldMethanol:Aqueous Buffer (~1:1)[8][10]
¹⁵N Signal Enhancement (ε) Up to 146,000-fold(Optimized Conditions)[4]
Polarization Field (B_T) ~0.5 µTMethanol-d₄[19]
Detection Field 9.4 TMethanol:Aqueous Buffer (~1:1)[8][10]
Sample Temperature >340 K (Optimal in aqueous media)Methanol:Aqueous Buffer (~1:1)[8]
¹⁵N T₁ Relaxation Time ~15-20 s (in presence of catalyst)Methanol/Water mixtures[19]
Application Example: Real-Time pH Measurement

The utility of hyperpolarized imidazole-15N2 as a pH sensor is demonstrated by observing the ¹⁵N chemical shift as a function of pH. As the pH of the solution moves from basic to acidic through its pKa (~7.0), the two ¹⁵N signals (equivalent due to fast proton hopping in the deprotonated state) shift downfield by approximately 30 ppm as the molecule becomes protonated.[8][10] This large shift allows for precise pH measurements in the physiologically relevant range of 6.5 to 7.5.[8][10]

Troubleshooting Guide

Low or inconsistent signal enhancement is a common challenge. The following guide outlines potential causes and solutions.

Troubleshooting cluster_chem Chemical Factors cluster_phys Physical & Instrumental Factors Start Low or No ¹⁵N Signal Enhancement Catalyst Is Catalyst Active? Start->Catalyst Oxygen Is Sample Degassed? Start->Oxygen ParaH2 Is p-H₂ Enrichment >50%? Start->ParaH2 Field Is µT Field Correct? Start->Field TransferTime Is Transfer Time < 5s? Start->TransferTime Sol_Catalyst Solution: Prepare fresh catalyst solution. Ensure anaerobic conditions. Catalyst->Sol_Catalyst No Sol_Oxygen Solution: Use freeze-pump-thaw cycles or sparge with inert gas. Oxygen->Sol_Oxygen No Sol_ParaH2 Solution: Check p-H₂ generator temperature and catalyst. ParaH2->Sol_ParaH2 No Sol_Field Solution: Calibrate solenoid field inside the shield. Field->Sol_Field No Sol_TransferTime Solution: Practice sample transfer to minimize relaxation loss. TransferTime->Sol_TransferTime No

Troubleshooting Flowchart for SABRE-SHEATH Experiments.

Conclusion and Outlook

The hyperpolarization of imidazole-15N2 via SABRE-SHEATH provides a robust and powerful method to dramatically enhance NMR signals, transforming a sensitivity-limited technique into a powerful tool for molecular sensing. The combination of imidazole's intrinsic pH sensitivity, biocompatibility, and the massive signal gains afforded by hyperpolarization creates exciting opportunities for real-time, non-invasive pH mapping in biological systems. For researchers in drug development and molecular imaging, this technology offers a pathway to probe metabolic processes and disease states, such as the acidic microenvironments of tumors, with unprecedented clarity and precision.[4][8]

References

  • Shchepin, R. V., et al. (2016). 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. ACS Sensors. [Link]

  • Shchepin, R. V., et al. (2016). 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. DukeSpace. [Link]

  • Shchepin, R. V., et al. (2016). 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. PMC - NIH. [Link]

  • Shchepin, R. V., et al. (2016). 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. Scholars@Duke. [Link]

  • Shchepin, R. V., et al. (2016). 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. Semantic Scholar. [Link]

  • Shchepin, R. V., et al. (2016). Supporting Information for 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. AWS. [Link]

  • Theis, T., et al. (2015). 15N Hyperpolarization by Reversible Exchange Using SABRE-SHEATH. PMC - NIH. [Link]

  • Truong, M. L., et al. (2021). Hyperpolarizing DNA Nucleobases via NMR Signal Amplification by Reversible Exchange. Magnetochemistry. [Link]

  • Chekmenev, E. Y., et al. (2014). NMR Hyperpolarization Techniques for Biomedicine. PMC - NIH. [Link]

  • Roy, S. S., & Chekmenev, E. Y. (2022). State-of-the-art accounts of hyperpolarized 15N-labeled molecular imaging probes for magnetic resonance spectroscopy and imaging. PMC - NIH. [Link]

  • Theis, T., et al. (2015). 15N Hyperpolarization by Reversible Exchange Using SABRE-SHEATH. The Journal of Physical Chemistry C. [Link]

  • Sravan Kumar, V. V., et al. (2016). Quantification in Hyperpolarized NMR. The Journal of Physical Chemistry B. [Link]

  • Shchepin, R. V., et al. (2020). Parahydrogen in Reversible Exchange Induces Long-Lived 15N Hyperpolarization of Anticancer Drugs Anastrozole and Letrozole. PMC - NIH. [Link]

  • Shchepin, R. V., et al. (2021). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. NIH Public Access. [Link]

  • Roy, S. S., & Chekmenev, E. Y. (2022). State-of-the-art accounts of hyperpolarized 15N-labeled molecular imaging probes for magnetic resonance spectroscopy and imaging. Chemical Science. [Link]

  • Wikipedia. Dynamic nuclear polarization. [Link]

  • National Resource for Advanced NMR Technology. Dynamic Nuclear Polarization (DNP). [Link]

  • Roy, S. S., & Chekmenev, E. Y. (2022). State-of-the-art accounts of hyperpolarized 15N-labeled molecular imaging probes for magnetic resonance spectroscopy and imaging. RSC Publishing. [Link]

  • Van Dyke, E. R., et al. (2022). Improving SABRE hyperpolarization with highly nonintuitive pulse sequences: Moving beyond avoided crossings to describe dynamics. PubMed Central. [Link]

  • Hövener, J.-B. SABRE hyperpolarization. Universitätsklinikum Freiburg. [Link]

  • Rayner, P. J., et al. (2019). Reaction Monitoring Using SABRE-Hyperpolarized Benchtop (1 T) NMR Spectroscopy. NIH Public Access. [Link]

  • Rayner, P. J., et al. (2019). Reaction Monitoring Using SABRE-Hyperpolarized Benchtop (1 T) NMR Spectroscopy. Analytical Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Signal-to-Noise for 15N-Labeled Protein NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing your 15N-labeled protein NMR experiments. Achieving a high signal-to-noise (S/N) ratio is paramount for extracting meaningful structural and dynamic information from your protein of interest. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and significantly improve your spectral quality.

Introduction: The Quest for a Strong Signal

In the realm of protein NMR, the signal-to-noise ratio is the critical determinant of success. A robust signal allows for the unambiguous identification of resonances, accurate measurement of couplings and distances, and the study of dynamic processes. Conversely, a poor S/N ratio can obscure vital information, lead to misinterpretation of data, and ultimately hinder your research. This guide is structured to provide a logical workflow for diagnosing and resolving S/N issues, from fundamental sample preparation to advanced spectroscopic techniques.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered by researchers working with 15N-labeled proteins:

Q1: My 15N HSQC spectrum is very weak. What is the first thing I should check?

A1: Before delving into complex acquisition parameters, always start with your sample. The quality and concentration of your protein are the most significant factors influencing signal strength.[1] Ensure your protein is well-folded, stable, and at a sufficiently high concentration (typically 0.3-0.5 mM for larger proteins).[1] Aggregation is a common culprit for signal loss, so verify the monodispersity of your sample using techniques like dynamic light scattering (DLS).

Q2: How much of an improvement can I expect from a cryoprobe?

A2: A cryoprobe, which cools the detection electronics to cryogenic temperatures, can provide a significant S/N boost, typically by a factor of 3 to 4 compared to a room-temperature probe.[2][3][4] This translates to a reduction in experiment time by a factor of 9 to 16 for the same S/N ratio.[2] The gain is most pronounced for samples in low-conductivity solvents but can be diminished by high salt concentrations.[5]

Q3: What is non-uniform sampling (NUS) and when is it beneficial?

A3: Non-uniform sampling is a data acquisition method where a subset of data points in the indirect dimensions of a multidimensional NMR experiment are collected.[6] This can dramatically reduce experiment time. For a given total measurement time, the saved time can be used to acquire more scans for the collected points, which can lead to a significant increase in the signal-to-noise ratio.[7][8] NUS is particularly advantageous for higher-dimensional experiments (3D and 4D) and for samples with a limited lifetime.[9][10]

Q4: Can my buffer conditions be affecting my signal?

A4: Absolutely. High salt concentrations (>100-200 mM) can degrade spectral quality, especially when using a cryoprobe, by increasing the sample's conductivity and thus the electronic noise.[5][11][12] It's also advisable to use buffer components that lack exchangeable protons to minimize interference with the protein signals.[11] The pH of the buffer should also be optimized for protein stability and to keep it below 6.5 if possible to minimize exchange broadening of amide protons.[11]

Q5: My protein is large (>50 kDa). What are the key techniques I should consider?

A5: For large proteins, transverse relaxation becomes a major source of signal loss, leading to broad lines. Transverse Relaxation-Optimized Spectroscopy (TROSY) is an essential technique that mitigates this effect by exploiting interference between different relaxation mechanisms.[13][14][15] This results in significantly sharper lines and improved sensitivity.[14][15] Combining TROSY with deuteration of your protein can further enhance spectral quality.[16] For even larger systems, Cross-Relaxation-Enhanced Polarization Transfer (CRINEPT) in conjunction with TROSY can provide further sensitivity gains.[17][18][19]

Troubleshooting Guide: A Systematic Approach to S/N Enhancement

When faced with a weak spectrum, a systematic approach is key. This guide breaks down troubleshooting into three core areas: the sample, the hardware and acquisition parameters, and advanced experimental techniques.

I. The Foundation: Sample Optimization

A high-quality sample is the bedrock of a successful NMR experiment. No amount of instrumental or experimental optimization can fully compensate for a poor sample.

  • Protein Concentration and Solubility: The signal intensity is directly proportional to the concentration of your protein.[1] Aim for the highest concentration at which your protein remains soluble and stable. Minor changes in buffer conditions, such as the addition of arginine, can sometimes significantly improve solubility.[20]

  • Stability and Aggregation: Aggregated protein will not produce sharp, high-resolution NMR signals. Ensure your protein is stable for the duration of the experiment, which can sometimes last for days.[1]

  • Buffer Composition:

    • Ionic Strength: Keep salt concentrations as low as possible while maintaining protein stability, especially when using a cryoprobe.[5][11] If high salt is necessary, consider using a smaller diameter NMR tube (e.g., 3mm) to reduce the sample's impact on the probe's performance.[5][12]

    • pH: Optimize the pH for maximum protein stability. For studies of amide protons, a pH below 6.5 is generally preferred to slow down the exchange with the solvent.[11]

    • Additives: Consider the use of stabilizing agents, but be mindful of their potential to contribute to the background signal.

II. The Tools: Hardware and Acquisition Parameters

Proper setup and optimization of the spectrometer and acquisition parameters are crucial for maximizing the signal you get from your sample.

  • Probe Tuning and Matching: Before every experiment, ensure the probe is correctly tuned to the frequencies of the nuclei you are observing and matched to the impedance of the spectrometer. Improper tuning and matching can lead to significant signal loss.

  • Shimming: A well-shimmed magnet produces a homogeneous magnetic field, resulting in sharper lines and better S/N.

  • Pulse Calibration: Accurately calibrated 90° and 180° pulse widths are essential for the proper functioning of the pulse sequences used in multidimensional NMR.

  • Recycle Delay (d1): This is the time between scans. While waiting for 5 times the longitudinal relaxation time (T1) ensures full relaxation, the optimal S/N is achieved with a recycle delay of approximately 1.25 times T1.[21] For proteins, T1 values can be long, making the experiment time-consuming.

  • Number of Scans (ns): The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of √2 (approximately 1.4).

ParameterEffect on S/NRecommended Starting Point
Protein Concentration Directly proportional0.3 - 1.0 mM
Salt Concentration High concentrations can decrease S/N< 150 mM
Recycle Delay (d1) Optimal at ~1.25 x T11.0 - 1.5 s
Number of Scans (ns) Proportional to √nsStart with 8 or 16 and increase as needed
III. The Cutting Edge: Advanced Techniques

For particularly challenging systems, several advanced NMR techniques can provide substantial improvements in S/N.

  • TROSY (Transverse Relaxation-Optimized Spectroscopy): For proteins larger than ~25 kDa, TROSY is indispensable. It significantly reduces the transverse relaxation rate, leading to much sharper lines and a dramatic increase in sensitivity.[14][15][22] This technique is most effective at high magnetic fields.[15][22]

  • CRINEPT (Cross-Relaxation-Enhanced Polarization Transfer): For very large molecular structures (>100 kDa), CRINEPT can be used in place of the standard INEPT transfer steps.[18][23] This can lead to up to a 3-fold signal enhancement compared to TROSY alone.[18]

  • Non-Uniform Sampling (NUS): As mentioned in the FAQs, NUS can provide a significant sensitivity enhancement for a given experiment time by allowing for more scans per collected data point.[7][8]

  • Paramagnetic Relaxation Enhancement (PRE): The addition of a small amount of a paramagnetic agent, such as a gadolinium complex, can shorten the T1 relaxation times of the protein's nuclei.[24][25] This allows for the use of a shorter recycle delay, enabling more scans to be acquired in a given amount of time, thus increasing the S/N ratio.[24] However, care must be taken as paramagnetic agents can also lead to line broadening if not used judiciously.[24]

  • "Pure Shift" HSQC: This technique uses real-time broadband homodecoupling to collapse proton-proton multiplets into singlets.[26][27] This not only improves resolution but can also lead to a modest enhancement in sensitivity.[26][28][29]

Visualizing the Workflow

Troubleshooting Decision Tree

troubleshooting_flowchart start Poor S/N in 15N HSQC check_sample Is the sample optimal? start->check_sample sample_ok Yes check_sample->sample_ok Yes sample_not_ok No check_sample->sample_not_ok No check_acquisition Are acquisition parameters optimized? sample_ok->check_acquisition optimize_sample Optimize concentration, buffer, and stability. sample_not_ok->optimize_sample optimize_sample->check_sample acquisition_ok Yes check_acquisition->acquisition_ok Yes acquisition_not_ok No check_acquisition->acquisition_not_ok No advanced_techniques Consider advanced techniques. acquisition_ok->advanced_techniques optimize_acquisition Adjust recycle delay, number of scans, etc. acquisition_not_ok->optimize_acquisition optimize_acquisition->check_acquisition trosy Is the protein > 25 kDa? advanced_techniques->trosy use_trosy Use TROSY-based experiments. trosy->use_trosy Yes nus Is experiment time limited? trosy->nus No use_trosy->nus use_nus Implement Non-Uniform Sampling. nus->use_nus Yes pre Is T1 relaxation limiting? nus->pre No use_nus->pre use_pre Add a paramagnetic agent. pre->use_pre Yes end Improved S/N pre->end No use_pre->end

Caption: A decision tree for troubleshooting poor S/N.

Detailed Protocols

Protocol 1: Optimizing the Recycle Delay (d1)

This protocol provides a quick method to estimate the optimal recycle delay for your protein sample.

  • Acquire a series of 1D 1H spectra with varying recycle delays. Start with a short delay (e.g., 0.1 s) and increase it incrementally (e.g., 0.5 s, 1 s, 2 s, 5 s, 10 s). Use a small number of scans (e.g., 4) for each spectrum.

  • Integrate a well-resolved amide proton peak in each spectrum.

  • Plot the integral intensity as a function of the recycle delay. The intensity will plateau as the delay becomes long enough for full relaxation.

  • Determine the T1 value. This is the delay at which the intensity reaches approximately 63% of its maximum value.

  • Calculate the optimal recycle delay. Set d1 to approximately 1.25 times the estimated T1 value.[21]

Protocol 2: Setting up a Non-Uniform Sampling (NUS) Experiment

This protocol outlines the general steps for implementing NUS in your 2D or 3D experiments. The exact implementation will vary depending on your spectrometer's software.

  • Determine the desired sampling percentage. This will depend on the complexity of your spectrum and the desired resolution. A common starting point is 25% sampling.

  • Generate a sampling schedule. Most NMR software packages have built-in tools for generating random or weighted random sampling schedules.

  • Set up your experiment as you normally would, but instead of specifying the number of increments in the indirect dimension(s), you will provide the NUS schedule.

  • Increase the number of scans per increment. If you are sampling 25% of the points, you can increase the number of scans by a factor of 4 to achieve a higher S/N in the same total experiment time.

  • Process the data using a reconstruction algorithm. The acquired non-uniform data must be reconstructed to a full data set before Fourier transformation. Common reconstruction methods include Iterative Soft Thresholding (IST) and Compressed Sensing (CS).

References

  • Pervushin, K. (2000). TROSY NMR spectroscopy of large soluble proteins. PubMed. [Link]

  • Riek, R., Pervushin, K., & Wüthrich, K. (2000). TROSY and CRINEPT: NMR with large molecular and supramolecular structures in solution. PubMed. [Link]

  • Fernández, C., & Wüthrich, K. (2003). TROSY in NMR studies of the structure and function of large biological macromolecules. Current Opinion in Structural Biology. [Link]

  • Salzmann, M., Pervushin, K., Wider, G., Senn, H., & Wüthrich, K. (1998). TROSY in triple-resonance experiments: New perspectives for sequential NMR assignment of large proteins. PNAS. [Link]

  • Wikipedia. (n.d.). Transverse relaxation-optimized spectroscopy. Wikipedia. [Link]

  • Riek, R., Wider, G., Pervushin, K., & Wüthrich, K. (1999). Polarization transfer by cross-correlated relaxation in solution NMR with very large molecules. PNAS. [Link]

  • Bruker. (n.d.). High-Field TROSY 15N NMR and Protein Structure. Bruker. [Link]

  • Hyberts, S. G., Frueh, D. P., Arthanari, H., & Wagner, G. (2012). Exploring Signal-to-noise Ratio and Sensitivity in Non-Uniformly Sampled Multi-Dimensional NMR Spectra. PMC - NIH. [Link]

  • Rovnyak, D. (2017). Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time. Mestrelab Research. [Link]

  • ResearchGate. (n.d.). TROSY and CRINEPT: NMR with large molecular and supramolecular structures in solution. ResearchGate. [Link]

  • NIH. (n.d.). Sensitivity Boosts by the CPMAS CryoProbe for Challenging Biological Assemblies. NIH. [Link]

  • Aguilar, J. A., et al. (2019). Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity. Journal of Biomolecular NMR. [Link]

  • University of Ottawa. (n.d.). Choosing the Right Recycle Delay. University of Ottawa. [Link]

  • NMR Wiki. (2009). Cryoprobe. NMR Wiki. [Link]

  • Wüthrich, K. (2001). NMR Techniques Used with Very Large Biological Macromolecules in Solution. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • University of Ottawa NMR Facility Blog. (2016). Non-uniform Sampling (NUS). University of Ottawa NMR Facility Blog. [Link]

  • Nazyrova, A. (n.d.). NMR sample preparation guidelines. Nazyrova, A. [Link]

  • Soong, R., & Simpson, A. J. (2013). Rapid parameter optimization of low signal-to-noise samples in NMR spectroscopy using rapid CPMG pulsing during acquisition: application to recycle delays. PubMed. [Link]

  • Wright, C. I., et al. (2008). Structure in an extreme environment: NMR at high salt. PMC - PubMed Central. [Link]

  • Foroozandeh, M., et al. (2019). Real-time pure shift 15N HSQC of proteins: A real improvement in resolution and sensitivity. Journal of Biomolecular NMR. [Link]

  • ResearchGate. (2020). Coupled effect of salt and pH on proteins probed with NMR spectroscopy. ResearchGate. [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). Cryoprobes. NMR Facility, UCSB Chem and Biochem. [Link]

  • Hagn, F., et al. (2003). CRINEPT-TROSY NMR reveals p53 core domain bound in an unfolded form to the chaperone Hsp90. PMC - NIH. [Link]

  • Morris, G. A., et al. (2014). Simultaneously Enhancing Spectral Resolution and Sensitivity in Heteronuclear Correlation NMR Spectroscopy. Angewandte Chemie International Edition. [Link]

  • University of Florida. (n.d.). Expressing 15N labeled protein. University of Florida. [Link]

  • Pustovalova, Y., et al. (2019). Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies. PMC. [Link]

  • Voigt, J. H., et al. (2001). Performance of cryogenic probes as a function of ionic strength and sample tube geometry. Journal of Magnetic Resonance. [Link]

  • Taylor, Z. G., et al. (2021). Gadolinium-Based Paramagnetic Relaxation Enhancement Agent Enhances Sensitivity for NUS Multidimensional NMR-Based Metabolomics. MDPI. [Link]

  • Hyberts, S. G., et al. (2012). Exploring signal-to-noise ratio and sensitivity in non-uniformly sampled multi-dimensional NMR spectra. Journal of Biomolecular NMR. [Link]

  • ResearchGate. (2013). Rapid parameter optimization of low signal-to-noise samples in NMR spectroscopy using rapid CPMG pulsing during acquisition: Application to recycle delays. ResearchGate. [Link]

  • ResearchGate. (2019). NMR of Paramagnetic Proteins: C Derived Paramagnetic Relaxation Enhancements Are an Additional Source of Structural Information in Solution. ResearchGate. [Link]

  • Ericsson, U. B., et al. (2006). Optimization of protein samples for NMR using thermal shift assays. PMC - NIH. [Link]

  • Nishida, N., et al. (2017). Paramagnetic relaxation enhancement-assisted structural characterization of a partially disordered conformation of ubiquitin. PMC - PubMed Central. [Link]

  • Parker, M. J., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. NIH. [Link]

  • eScholarship. (n.d.). NIH Public Access. eScholarship. [Link]

  • American Laboratory. (n.d.). Aligning Ultrafast NMR Spectroscopy and Cold Probe Technology to Reveal the Mysteries of Protein Dynamics. American Laboratory. [Link]

  • ResearchGate. (2014). At what extent could the salt concentration affect an NMR experiment?. ResearchGate. [Link]

  • Favier, A., & Brutscher, B. (2019). PRESERVE: adding variable flip-angle excitation to transverse relaxation-optimized NMR spectroscopy. PMC - NIH. [Link]

  • Protein NMR. (n.d.). 15N. Protein NMR. [Link]

  • Aguilar, J. A., et al. (2019). Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity. Journal of Biomolecular NMR. [Link]

  • Bahramzadeh, A. (2020). Protein Structure Determination Using Paramagnetic NMR. YouTube. [Link]

  • Prest, E. G., et al. (2012). Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. PubMed Central. [Link]

  • MPG.PuRe. (2023). 15N optimal control pulses. MPG.PuRe. [Link]

  • The Australian National University. (n.d.). Fast Structure-Based Assignment of 15N HSQC Spectra of Selectively 15N-Labeled Paramagnetic Proteins. The Australian National University. [Link]

  • Protocols.io. (2021). HSQC_15N.nan. Protocols.io. [Link]

  • Protocols.io. (2021). HSQC_IPAP_15N.nan. Protocols.io. [Link]

  • NIH. (n.d.). Effects of the Nature and Concentration of Salt on the Interaction of the HIV-1 Nucleocapsid Protein with SL3 RNA. NIH. [Link]

  • ResearchGate. (2020). Coupled effect of salt and pH on proteins probed with NMR spectroscopy. Supplementary information. ResearchGate. [Link]

  • RéNaFoBiS. (n.d.). The N HSQC: a convenient and rapid NMR tool to rapidly characterize the protein structure or protein-ligand interactions. RéNaFoBiS. [Link]

Sources

troubleshooting low yield in (15N_2_)-1H-Imidazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (15N2)-1H-Imidazole. This resource is designed for researchers, chemists, and drug development professionals who are utilizing nitrogen-15 labeled imidazole in their work. Low yield is a common and frustrating issue in isotopic labeling syntheses. This guide provides in-depth, experience-based troubleshooting strategies and answers to frequently asked questions to help you diagnose and resolve yield-related challenges in your experiments.

Part 1: Troubleshooting Guide for Low Yield

Low or inconsistent yields in the synthesis of (15N2)-1H-Imidazole can arise from a number of factors, from reagent quality to subtle variations in reaction conditions. This section is structured to help you diagnose the problem based on your experimental observations.

Observation 1: Very Low or No Product Detected in Crude Reaction Mixture

If analysis of your crude reaction mixture (e.g., by TLC, LC-MS, or 1H-NMR) shows minimal or no formation of the desired (15N2)-1H-Imidazole, the issue likely lies in the fundamental reaction setup or the integrity of your starting materials.

Possible Causes & Recommended Actions:

Possible Cause Underlying Rationale & Explanation Recommended Action & Protocol
Degraded or Impure Starting Materials The classic Debus or Bredereck syntheses and their variants are sensitive to the purity of reactants.[1][2] Glyoxal and formaldehyde can polymerize or oxidize upon storage. The ¹⁵N source (e.g., ¹⁵NH₄Cl or ¹⁵N-formamide) must be of high isotopic and chemical purity.Action: Verify the purity of all reagents. Protocol: 1. Use freshly opened or recently purified glyoxal and formaldehyde. Commercial solutions of glyoxal (often 40 wt. % in H₂O) should be clear and colorless. 2. If using ¹⁵NH₄Cl, ensure it has been stored in a desiccator, as it is hygroscopic. 3. Consider titrating the formaldehyde solution to confirm its concentration.
Incorrect Reaction Temperature Imidazole cyclization, particularly formamide-based syntheses, requires high temperatures (typically 150-190°C) to drive the condensation and dehydration steps. Insufficient heat will result in an incomplete reaction. Conversely, excessive heat can lead to decomposition of formamide and polymerization of reactants.Action: Optimize and accurately monitor the reaction temperature. Protocol: 1. Use a high-boiling point solvent bath (e.g., silicone oil) or a temperature-controlled heating mantle for uniform heat distribution. 2. Measure the internal reaction temperature with a calibrated thermometer, not just the setpoint of the heating device. 3. Perform a temperature optimization study, running small-scale reactions at 10°C intervals (e.g., 160°C, 170°C, 180°C) to find the optimal point for your specific setup.
Inefficient Isotope Source Reaction If you are generating the ¹⁵N-reagent in situ (e.g., creating ¹⁵N-formamide), an incomplete preliminary reaction will starve the main cyclization of its key nitrogen source.Action: Confirm the complete formation of your ¹⁵N-reagent before proceeding. Protocol: If preparing ¹⁵N-formamide from ¹⁵N-ammonium formate, for example, ensure the dehydration step is complete. Monitor this precursor reaction by IR spectroscopy (disappearance of carboxylate stretches) or by removing an aliquot for analysis before adding the other components.
Observation 2: Significant Amount of Unreacted Starting Material Remains

Detecting a large proportion of your limiting starting material post-reaction points towards an incomplete or stalled reaction.

Possible Causes & Recommended Actions:

Possible Cause Underlying Rationale & Explanation Recommended Action & Protocol
Insufficient Reaction Time Condensation reactions for heterocycle formation can be slower than anticipated, especially if the temperature is not optimal. The reaction may simply not have had enough time to proceed to completion.Action: Extend the reaction time and monitor progress. Protocol: 1. Set up the reaction as before, but take small aliquots at regular intervals (e.g., every 2 hours after the initial 4 hours). 2. Quench and analyze each aliquot by TLC or LC-MS to track the consumption of starting materials and formation of the product. 3. Continue the reaction until no further change is observed in the product-to-starting-material ratio.
Incorrect Stoichiometry The Debus-Radziszewski reaction and related methods require a specific molar ratio of the dicarbonyl, aldehyde, and ammonia/formamide source.[1][3] An excess or deficit of one component can halt the reaction cascade. Formamide is often used in large excess as it serves as both a reactant and the solvent.Action: Carefully recalculate and verify the stoichiometry of all reactants. Protocol: 1. Recalculate the moles of each reactant, paying close attention to the concentration of aqueous solutions (e.g., 40% glyoxal). 2. For the standard synthesis using glyoxal, formaldehyde, and an ammonia source, a common molar ratio is approximately 1 : 1 : 2. 3. Ensure formamide is present in significant excess (e.g., 10-20 equivalents or as the solvent).
Presence of Reaction Inhibitors Trace impurities in reagents or solvents can inhibit the reaction. Water content, in particular, can be problematic in formamide-based syntheses, as it can hydrolyze intermediates and affect the high temperatures required.Action: Use anhydrous reagents and ensure a dry reaction setup. Protocol: 1. Use anhydrous grade formamide or dry it over molecular sieves prior to use. 2. Dry glassware thoroughly in an oven before assembly. 3. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and exclude atmospheric moisture.
Observation 3: Multiple Unidentified Side Products are Observed

A complex crude mixture with many spots on a TLC plate or peaks in an LC-MS chromatogram suggests that side reactions are dominating.

Possible Causes & Recommended Actions:

Possible Cause Underlying Rationale & Explanation Recommended Action & Protocol
Polymerization of Aldehydes Glyoxal and formaldehyde are prone to polymerization, especially under the high-temperature, acidic, or basic conditions that can arise during the synthesis. This leads to complex, tar-like side products and consumes the starting materials.Action: Control the rate of addition and temperature. Protocol: 1. Instead of adding all reagents at once, try a slow, dropwise addition of the glyoxal and formaldehyde solution to the hot ¹⁵N-formamide. This keeps the instantaneous concentration of the aldehydes low, favoring the desired bimolecular reaction over polymerization.
Side Reactions of Formamide At high temperatures, formamide can decompose into ammonia and carbon monoxide or undergo other side reactions. These byproducts can react with intermediates to form a complex mixture.[1]Action: Maintain strict temperature control and consider alternative ammonia sources. Protocol: 1. Re-verify your temperature control to avoid hotspots and temperatures exceeding 190°C. 2. For some syntheses, using a sealed vessel (e.g., a pressure tube) with ¹⁵NH₄Cl in a lower-boiling solvent like ethylene glycol can provide a more controlled source of ammonia and prevent the side reactions associated with formamide decomposition.
Formation of Oxazoles or other Heterocycles Depending on the specific precursors and contaminants, alternative cyclization pathways can lead to the formation of other heterocyclic systems, consuming reagents and complicating purification.Action: Review the reaction mechanism and ensure conditions favor imidazole formation. Protocol: The presence of an ammonia/amine source is critical for imidazole ring formation. Ensure your ¹⁵N source is active and present in the correct stoichiometry to outcompete pathways that do not involve nitrogen incorporation.

Part 2: Visualized Workflows & Mechanisms

Understanding the reaction pathway and having a logical troubleshooting plan are critical. The following diagrams illustrate the core synthesis mechanism and a decision tree for diagnosing yield issues.

Reaction Mechanism: Formamide-based Synthesis

This diagram outlines a plausible mechanism for the formation of the imidazole ring from glyoxal, formaldehyde, and a ¹⁵N-ammonia source (derived from ¹⁵N-formamide). The labeled nitrogens (¹⁵N) are highlighted.

G A Glyoxal + 2 ¹⁵NH₃ B ¹⁵N,¹⁵N'-Ethane-1,2-diimine (Intermediate I) A->B Condensation D Cyclization & Dehydration (Intermediate II) B->D Nucleophilic Attack C Formaldehyde (CH₂O) C->D E Oxidation (Aromatization) D->E -H₂O F (¹⁵N₂)-1H-Imidazole E->F -H₂ G Start Low Yield Observed Crude_Analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Crude_Analysis No_Product Observation: No/Trace Product Crude_Analysis->No_Product Incomplete_Rxn Observation: High Starting Material Crude_Analysis->Incomplete_Rxn Side_Products Observation: Many Side Products Crude_Analysis->Side_Products Cause1 Problem: Reagent Integrity or Temp. No_Product->Cause1 Yes Cause2 Problem: Kinetics or Stoichiometry Incomplete_Rxn->Cause2 Yes Cause3 Problem: Side Reactions Dominating Side_Products->Cause3 Yes Solution1 Action: Verify Reagent Purity. Optimize & Monitor Temp. Cause1->Solution1 Solution2 Action: Increase Reaction Time. Verify Stoichiometry. Cause2->Solution2 Solution3 Action: Slow Reagent Addition. Strict Temp Control. Cause3->Solution3

Caption: Decision tree for troubleshooting low synthesis yield.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter in the formamide-based synthesis of imidazole?

A: While all parameters are important, temperature control is arguably the most critical. The reaction has a relatively narrow optimal temperature window (often 170-180°C). Too low, and the reaction stalls; too high, and the rapid decomposition of formamide and polymerization of aldehydes will lead to a complex, intractable mixture and very low yields of the desired product.

Q2: How can I be certain that both ¹⁵N isotopes have been incorporated?

A: The definitive method is mass spectrometry . The molecular ion peak ([M]+) for unlabeled 1H-Imidazole is at m/z 68.05. For the fully labeled (15N2)-1H-Imidazole, you should observe a molecular ion peak at m/z 70.04. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Additionally, ¹⁵N NMR spectroscopy will show distinct signals confirming the presence and chemical environment of the nitrogen-15 isotopes.

Q3: My yield after purification is much lower than the crude yield estimate. What's happening?

A: This points to issues with your workup or purification procedure. Imidazole is a highly polar, water-soluble compound.

  • Workup Losses: During aqueous workup, a significant amount of product can be lost to the aqueous phase if you are performing a liquid-liquid extraction with a non-polar organic solvent. Try continuous liquid-liquid extraction or use a more polar solvent like n-butanol.

  • Purification Losses: If using silica gel chromatography, imidazole can streak or bind irreversibly to acidic silica. It is often recommended to treat the silica with a base (e.g., triethylamine in the eluent, typically 1-2%) to prevent this. Alternatively, purification by vacuum distillation or sublimation can be effective for imidazole itself, provided the impurities are not volatile.

Q4: Are there alternative, higher-yield synthetic routes I should consider?

A: Yes, while the formamide-based synthesis is common, other methods exist. The Bredereck imidazole synthesis , which uses an α-hydroxyketone or α-dione with formamide, can be very effective for substituted imidazoles. [4][5]For the parent imidazole, specialized multi-step syntheses might offer better control and higher yields, though they are more labor-intensive. Copper-catalyzed methods have also emerged for the synthesis of substituted imidazoles, which may be adaptable for specific labeled analogues. [6] Q5: How should I store my ¹⁵N-labeled starting materials like ¹⁵NH₄Cl?

A: Isotopic reagents are expensive and their purity is paramount. Store ¹⁵NH₄Cl and other hygroscopic salts in a tightly sealed container inside a desiccator to protect them from atmospheric moisture. Store ¹⁵N-formamide under an inert atmosphere (e.g., in a Sure-Seal™ bottle) and in a cool, dark place to prevent degradation.

References

  • Bredereck, H., Gompper, R., Hayer, D. (1959). Formamid-Reaktionen, XIII. Imidazole aus α-Diketonen. Chemische Berichte, 92(2), 338-343. [Link]

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208. [Link]

  • Katke, S. P. (2022). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science and Indian Journals, 19(1), 257. [Link]

  • Li, P., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3837-3850. [Link]

  • Wang, X., et al. (2020). Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage. RSC Advances, 10(23), 13633-13637. [Link]

  • Chem-Station. (2015). Bredereck Imidazole Synthesis. Chem-Station Global Website. [Link]

Sources

Technical Support Center: Optimizing NMR Acquisition for 15N Labeled Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Nuclear Magnetic Resonance (NMR) acquisition parameters for your 15N labeled protein samples. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the quality of their NMR data, troubleshoot common experimental issues, and implement advanced acquisition strategies. Here, we move beyond simple step-by-step instructions to explain the underlying principles, enabling you to make informed decisions for your specific experimental needs.

Section 1: Frequently Asked Questions (FAQs) - The Groundwork for Success

This section addresses some of the most common initial questions regarding the setup of NMR experiments for 15N labeled proteins.

Q1: What are the critical initial sample conditions for a high-quality 15N HSQC spectrum?

A1: The quality of your NMR data is fundamentally linked to the quality of your sample. For optimal results, consider the following:

  • Concentration: For most protein NMR studies, a concentration of 0.3-0.5 mM is recommended.[1] For smaller peptides, you might need concentrations as high as 2-5 mM.[1] For interaction studies, lower concentrations around 0.1 mM may be sufficient.[1]

  • Buffer Composition: Use buffer components that do not have exchangeable protons, which can interfere with your signal.[2] The total ionic strength should be kept as low as possible to maintain protein solubility and stability.[2] A salt concentration above 100mM can degrade spectral quality.[2]

  • pH: A lower pH (below 6.5) is generally preferable. This is because the exchange of the backbone amide proton with the solvent is base-catalyzed. At higher pH, this exchange rate increases, which can lead to signal broadening and even complete loss of signal for some residues.[2]

  • Deuterium Oxide (D2O): A small amount of D2O (typically 5-10%) is essential for the NMR spectrometer's lock system to maintain field stability.[2]

  • Stability: Your protein sample should be stable at the desired experimental temperature for at least a week to ensure that you can acquire all necessary experiments without sample degradation.[1]

Q2: What is a 15N HSQC experiment and why is it the starting point for most protein NMR studies?

A2: The 15N Heteronuclear Single Quantum Coherence (HSQC) experiment is a two-dimensional NMR experiment that correlates the chemical shift of a proton with the chemical shift of its directly attached nitrogen.[3] For proteins, this means we are primarily observing the correlation between the backbone amide proton (¹H) and the backbone amide nitrogen (¹⁵N).

It is the cornerstone of protein NMR for several reasons:

  • "Fingerprint" of the Protein: Each non-proline amino acid residue in a protein has a backbone amide group, which gives rise to a single peak in the 15N HSQC spectrum. The resulting spectrum is often referred to as a "protein fingerprint" because the dispersion of these peaks is highly sensitive to the protein's three-dimensional structure. A well-dispersed spectrum is a strong indication that the protein is folded.[4]

  • Assessment of Sample Quality: The quality of the 15N HSQC spectrum (e.g., signal-to-noise ratio, linewidths, and chemical shift dispersion) provides a quick and reliable assessment of the suitability of the sample for more advanced and time-consuming NMR experiments.[4]

  • Foundation for Further Studies: The 15N HSQC is the starting point for backbone resonance assignment, dynamics studies, and interaction studies such as chemical shift perturbation mapping.[4]

Q3: What are the key acquisition parameters I need to set for a standard 15N HSQC?

A3: For a standard 15N HSQC experiment, you will need to define the following key parameters:

ParameterDescriptionTypical Starting Values
sw (Spectral Width)The range of frequencies to be observed in both the proton (¹H) and nitrogen (¹⁵N) dimensions.¹H: ~12-16 ppm; ¹⁵N: ~30-40 ppm
o1p / o2p (Carrier Frequency)The center of the spectral window for the proton and nitrogen dimensions, respectively.¹H: ~4.7 ppm (water resonance); ¹⁵N: ~118-120 ppm
td (Time Domain)The number of complex data points collected in the direct (¹H) and indirect (¹⁵N) dimensions.td2 (¹H): 1024-2048; td1 (¹⁵N): 128-256
ns (Number of Scans)The number of times the experiment is repeated for each increment in the indirect dimension to improve the signal-to-noise ratio.Highly sample dependent; start with 8 or 16 and adjust as needed.
d1 (Relaxation Delay)The time allowed for the spins to return to equilibrium between scans.1.0 - 1.5 seconds

You will also need to set the appropriate pulse lengths and power levels, which are typically calibrated for your specific spectrometer and probe.[5]

Section 2: Troubleshooting Common Issues - A Problem-Solving Approach

This section is structured to help you diagnose and resolve common problems encountered during the acquisition of 15N NMR data.

Q4: Why is my signal-to-noise ratio (S/N) so low, and how can I improve it?

A4: Low S/N is a frequent challenge in NMR. The cause can be multifaceted, but here's a systematic approach to troubleshooting:

  • Causality: The S/N of your experiment is influenced by several factors, including sample concentration, the number of scans, relaxation properties of your protein, and the proper setup of your spectrometer. For larger proteins, faster transverse relaxation (T2) can lead to significant signal loss during the experiment.

  • Troubleshooting Workflow:

    G start Low S/N in 15N HSQC check_conc Is protein concentration adequate? (>0.3 mM for most proteins) start->check_conc increase_conc Increase protein concentration. check_conc->increase_conc No check_scans Have you acquired enough scans? check_conc->check_scans Yes increase_conc->start Re-acquire increase_scans Increase the number of scans (ns). check_scans->increase_scans No check_tuning Is the probe properly tuned and matched? check_scans->check_tuning Yes increase_scans->start Re-acquire tune_probe Perform 'atma' or 'wobb' to tune and match the probe. check_tuning->tune_probe No check_pulses Are the pulse widths correctly calibrated? check_tuning->check_pulses Yes tune_probe->start Re-acquire calibrate_pulses Recalibrate 90-degree pulse widths. check_pulses->calibrate_pulses No check_relaxation Is your protein large (>25 kDa) or aggregating? check_pulses->check_relaxation Yes calibrate_pulses->start Re-acquire optimize_d1 Optimize the relaxation delay (d1). A shorter d1 may be better for large proteins. check_relaxation->optimize_d1 Yes solution Improved S/N check_relaxation->solution No consider_troscy Consider using a TROSY-based experiment. optimize_d1->consider_troscy consider_troscy->solution

    Caption: Troubleshooting workflow for low signal-to-noise.

  • Detailed Protocol: Optimizing the Relaxation Delay (d1)

    • Rationale: The optimal d1 value is related to the longitudinal relaxation time (T1) of the protons. A common rule of thumb is to set d1 to approximately 1.3 * T1. However, for large, slowly tumbling proteins, T1 values can be long, leading to long experiment times. In such cases, a shorter d1 can actually improve S/N per unit time.

    • Procedure:

      • Acquire a series of 1D ¹H spectra with varying d1 values (e.g., 0.5s, 1s, 1.5s, 2s, 3s).

      • Integrate a region of the spectrum corresponding to the amide protons.

      • Plot the signal intensity as a function of d1.

      • Choose the d1 value that gives you the best compromise between signal intensity and experiment time. For most routine applications, a d1 of 1-1.5s is a good starting point.

Q5: My peaks are broad and my resolution is poor. What can I do?

A5: Poor resolution can obscure important details in your spectrum. The primary culprits are often related to sample properties or acquisition parameters.

  • Causality: Peak broadness is related to the transverse relaxation time (T2). A shorter T2 leads to broader peaks. T2 is influenced by the size of your protein (larger proteins tumble more slowly, leading to shorter T2), sample viscosity, and potential conformational exchange on an intermediate timescale. Incorrect shimming of the magnet can also lead to artificially broad lines.

  • Troubleshooting Steps:

    • Check Your Shims: Ensure that the magnetic field homogeneity is optimized. Use an automated shimming routine (topshim on Bruker systems) or manually adjust the shims.

    • Sample Conditions: If you suspect aggregation, try lowering the protein concentration or adjusting the buffer conditions (pH, ionic strength). You can also try acquiring the spectrum at a higher temperature to decrease viscosity and increase molecular tumbling.

    • Acquisition Time (aq): The acquisition time in the direct dimension determines the digital resolution. Ensure that your acquisition time is sufficiently long. For a typical ¹H spectral width, an acquisition time of at least 100 ms is recommended.

    • Consider a TROSY Experiment: For proteins larger than ~25 kDa, a Transverse Relaxation-Optimized Spectroscopy (TROSY) based experiment can significantly reduce linewidths and improve spectral quality.

    • Non-Uniform Sampling (NUS): If you need higher resolution in the indirect (¹⁵N) dimension but are limited by experiment time, NUS can be a powerful tool.[6][7][8]

Q6: I'm seeing strange artifacts in my spectrum (e.g., streaking, phasing issues). What's going on?

A6: Spectral artifacts can arise from a variety of sources, from improper data processing to hardware instability.

  • Causality: Streaking in the indirect dimension is often a sign of spectrometer instability or temperature fluctuations during the experiment. Phasing problems can result from incorrect pulse calibration or improper processing.

  • Troubleshooting Steps:

    • Temperature Control: Ensure that the spectrometer's temperature is stable before starting your experiment. Allow the sample to equilibrate at the target temperature for at least 15-20 minutes.

    • Pulse Calibration: Inaccurate pulse widths can lead to phase distortions. Re-calibrate your 90-degree pulses for both ¹H and ¹⁵N.

    • Data Processing: Re-process your data carefully. Ensure that you are using the correct phasing parameters. For sensitivity-enhanced experiments like the 15N HSQC, the phase correction in the indirect dimension can be complex.

    • Check for Sample Precipitation: A small amount of precipitated protein can lead to broad signals and artifacts. Centrifuge your sample before placing it in the magnet.

Section 3: Advanced Optimization Techniques

For those looking to push the boundaries of their NMR experiments, this section covers more advanced topics.

Q7: What is Non-Uniform Sampling (NUS) and when should I use it?

A7: Non-Uniform Sampling (NUS) is a data acquisition method that allows you to significantly reduce the time of multidimensional NMR experiments without sacrificing resolution.[9][10]

  • How it Works: In a conventional NMR experiment, data points in the indirect dimension(s) are collected at regular intervals. In NUS, only a subset of these data points are collected, and the missing points are reconstructed using various mathematical algorithms.[10]

  • When to Use NUS:

    • Time-Limited Experiments: When you need to acquire a high-resolution 2D or 3D spectrum but are limited by spectrometer time.

    • Unstable Samples: For samples that degrade over time, NUS allows you to acquire data more quickly.

    • High-Dimensionality Experiments (3D, 4D): NUS is almost essential for making higher-dimensional experiments feasible in a reasonable amount of time.

  • Experimental Workflow for Implementing NUS:

    G start Setup Conventional Experiment set_params Define desired resolution and spectral width. start->set_params calc_time Calculate total experiment time. set_params->calc_time time_too_long Is the time too long? calc_time->time_too_long enable_nus Enable NUS in the acquisition software. time_too_long->enable_nus Yes acquire_data Acquire the NUS data. time_too_long->acquire_data No set_sampling Set the sampling percentage (e.g., 25-50%). enable_nus->set_sampling set_sampling->acquire_data reconstruct Reconstruct the data using an appropriate algorithm (e.g., Compressed Sensing, Maximum Entropy). acquire_data->reconstruct process Process the reconstructed data as usual. reconstruct->process end High-resolution spectrum in reduced time. process->end

    Caption: Workflow for implementing Non-Uniform Sampling (NUS).

Q8: What are T1 and T2 relaxation experiments, and what can they tell me about my protein?

A8: ¹⁵N T1 and T2 relaxation experiments are powerful tools for probing the dynamics of your protein on a picosecond to nanosecond timescale.[11]

  • T1 (Longitudinal Relaxation): T1 relaxation describes the return of the net magnetization to its equilibrium state along the z-axis. It is sensitive to fast motions (ps-ns timescale).

  • T2 (Transverse Relaxation): T2 relaxation describes the decay of magnetization in the xy-plane. It is sensitive to both fast and slow motions.[12] The T2 value is directly related to the linewidth of your NMR signal.

  • Why Measure Relaxation?:

    • Protein Dynamics: By measuring T1, T2, and the ¹H-¹⁵N heteronuclear NOE, you can gain insights into the flexibility of different regions of your protein.[13]

    • Assessing Suitability for Structural Studies: The T2 relaxation time is a good indicator of whether a protein is suitable for structure determination by NMR. A ¹⁵N T2 of less than 60 ms may indicate that the protein is too large or is aggregating, making it challenging for more complex experiments.[12]

    • Optimizing Other Experiments: Knowing the relaxation properties of your protein can help you to optimize parameters in other experiments, such as the relaxation delay (d1).

  • Simplified Protocol for Measuring ¹⁵N T2:

    • Pulse Program: Use a pulse sequence designed for measuring ¹⁵N T2, such as hsqct2etf3gpsitc3d on Bruker systems.[14]

    • Setup: The experiment is typically set up as a pseudo-3D experiment, where a series of 2D HSQC spectra are acquired with different relaxation delay times.[12][14]

    • Data Acquisition: Acquire a set of 8-12 2D spectra with increasing relaxation delays (e.g., 10 ms to 160 ms).

    • Data Analysis: For each well-resolved peak, measure the peak intensity as a function of the relaxation delay. Fit this decay to a single exponential function to extract the T2 value.[13]

References

  • Barna, J. C., Laue, E. D., Mayger, M. R., Skilling, J., & Worrall, S. J. P. (1987). Journal of Magnetic Resonance, 73(1), 69–77.
  • Bostock, M. J., Holland, D. J., & Nietlispach, D. (2017). Progress in Nuclear Magnetic Resonance Spectroscopy, 100–101, 26–58.
  • Department of Chemistry and Chemical Biology, Harvard University. (n.d.). 15N Relaxation Measurements. Retrieved from [Link]

  • Department of Biochemistry, School of Medicine, Case Western Reserve University. (n.d.). Measurement of 15N T2 relaxation time. Retrieved from [Link]

  • Ishima, R. (2012). Recent developments in (15)N NMR relaxation studies that probe protein backbone dynamics. Topics in Current Chemistry, 326, 99–122.
  • Kay, L. E., Torchia, D. A., & Bax, A. (1989). Biochemistry, 28(23), 8972–8979.
  • IMSERC. (n.d.). 15N RELAXATION. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time. Retrieved from [Link]

  • Peak Proteins. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • University of Leicester. (n.d.). Expressing 15N labeled protein. Retrieved from [Link]

  • Protein NMR. (n.d.). 15N. Retrieved from [Link]

  • Aguilar, J. A., et al. (2015). Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity. Journal of Biomolecular NMR, 62(2), 147–155.
  • University of Maryland. (n.d.). 1H-15N HSQC. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2016, May 11). Non-uniform Sampling (NUS). Retrieved from [Link]

  • IMSERC. (n.d.). TUTORIAL: 1D 1H-COUPLED 15N SPECTRUM. Retrieved from [Link]

  • University of Nebraska–Lincoln. (n.d.). Collecting a 15N Edited HSQC. Retrieved from [Link]

  • National Institutes of Health. (2022, November 16). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Retrieved from [Link]

  • Agilent. (n.d.). NMR Spectroscopy User Guide. Retrieved from [Link]

  • Schiavina, M., et al. (2025, January 22). 15N-detected TROSY for 1H-15N heteronuclear correlation to study intrinsically disordered proteins: strategies to increase spectral quality. bioRxiv.
  • Kuprov, I. (2021). Insights into Protein Dynamics from 15N-1H HSQC. Magnetic Resonance, 2, 851-863.
  • University of Wisconsin-Madison. (2020, September 16). HSQC and HMBC for Topspin. Retrieved from [Link]

  • Agilent. (n.d.). NMR Spectroscopy User Guide. Retrieved from [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • ResearchGate. (2024, September 27). Why does ''X{1H} nucleus'' NMR experiment doesn't give any signal while 2D [1H-X] HSQC & HMQC experiment do give signals?. Retrieved from [Link]

  • Reddit. (2023, July 25). 15N NMR Question. Retrieved from [Link]

Sources

Technical Support Center: Ensuring Sample Integrity in Prolonged NMR Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges of sample degradation during long Nuclear Magnetic Resonance (NMR) experiments. The stability of your sample is paramount for acquiring high-quality, reproducible data. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and mitigate common sample stability issues.

Introduction: The Challenge of Time in NMR

NMR spectroscopy is a powerful technique for elucidating molecular structure, dynamics, and interactions. However, many advanced NMR experiments require long acquisition times, often spanning hours or even days.[1][2] During these extended periods, the sample is subjected to various stressors within the spectrometer, including elevated temperatures and high magnetic fields, which can lead to degradation. This guide is structured to help you identify the root cause of sample instability and implement effective solutions.

Section 1: Diagnosing Sample Degradation

The first step in troubleshooting is to identify the signs of sample degradation in your NMR spectra.

Q1: My NMR signal intensity is decreasing over time, and the peaks are broadening. What could be the cause?

A: A gradual loss of signal intensity and concurrent line broadening are classic indicators of sample aggregation or precipitation.[1][3] This is particularly common for concentrated protein samples.[1][4]

  • Causality: High sample concentrations required for NMR can promote the formation of soluble aggregates or insoluble precipitates.[3][5] These larger species tumble more slowly in solution, leading to faster transverse relaxation (shorter T2) and consequently, broader NMR signals. Over time, as more of the sample aggregates and potentially precipitates out of solution, the concentration of the monomeric, observable species decreases, resulting in reduced signal intensity.[3]

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the NMR tube for any visible precipitation after the experiment.

    • Buffer Optimization: Your buffer conditions may not be optimal for long-term stability at high concentrations. Consider screening a range of pH values and salt concentrations.[5][6] For proteins, a pH slightly below neutral (pH 6-7) can be beneficial for slowing the exchange of amide protons with the solvent, but stability should be the primary concern.[1][6]

    • Additive Screening: The inclusion of certain additives can enhance solubility and stability. Arginine and glutamate (often used together) can be particularly effective at preventing aggregation.[7] Non-denaturing detergents like CHAPS may also be beneficial for proteins with hydrophobic patches.[6]

    • Temperature Adjustment: While higher temperatures can sometimes improve spectral resolution for large molecules, they can also accelerate aggregation.[8] Experiment with acquiring data at a lower temperature, if feasible for your system. Modern spectrometers have excellent temperature control, typically stable to within 0.1°C.[9]

Q2: I'm observing new, sharp peaks appearing in my spectra over the course of the experiment. What does this signify?

A: The appearance of new, sharp peaks usually indicates proteolytic degradation of your protein sample.[2]

  • Causality: Contaminating proteases, which may be co-purified with your protein of interest, can cleave the protein into smaller fragments.[2] These smaller peptides are more mobile and have longer T2 relaxation times, resulting in sharper NMR signals. Intrinsically disordered regions or flexible linkers within a protein are often more susceptible to proteolysis.[2]

  • Troubleshooting Steps:

    • Protease Inhibitors: The most direct solution is to add a protease inhibitor cocktail to your sample.[2][10] A common choice is a mixture of inhibitors targeting different classes of proteases (e.g., serine, cysteine, and metalloproteases). For serine proteases, which are a frequent culprit, benzamidine can be an effective inhibitor.[2]

    • Purification Review: Re-evaluate your protein purification protocol. The addition of an extra chromatography step may be necessary to remove contaminating proteases.[2]

    • Construct Design: If certain regions of your protein are particularly prone to cleavage, consider designing new constructs that exclude these flexible regions.[2][3]

Q3: I've noticed a systematic drift in the chemical shifts of my peaks during my long experiment. Why is this happening?

A: Chemical shift drift can be caused by a few factors, most commonly a change in pH or temperature.[11][12]

  • Causality:

    • pH Changes: The chemical shifts of many nuclei, especially amide protons and carbons near ionizable residues, are highly sensitive to pH.[11][13] If your buffer's capacity is insufficient, absorption of atmospheric CO2 (which can form carbonic acid) or other sample-related processes can lead to a gradual change in pH.[11]

    • Temperature Fluctuations: While modern spectrometers have excellent temperature regulation, even minor fluctuations can cause chemical shift changes.[8][9] The chemical shifts of exchangeable protons (like those in -OH and -NH groups) are particularly temperature-sensitive due to changes in hydrogen bonding.[12]

  • Troubleshooting Steps:

    • Verify pH Stability: Measure the pH of your sample before and after a long experiment. If a significant change is observed, consider using a buffer with a higher buffering capacity or a different buffer substance whose pKa is closer to the desired experimental pH.

    • Ensure Temperature Equilibration: Allow your sample to fully equilibrate to the target temperature inside the magnet before starting your experiment. This usually takes about 10-15 minutes.

    • Check Spectrometer Performance: If you suspect issues with temperature stability, consult your instrument manager. They can perform diagnostics to ensure the temperature control unit is functioning correctly.

Section 2: Proactive Strategies for Minimizing Degradation

The best approach to sample degradation is prevention. This section outlines key considerations during sample preparation.

Q4: How should I choose and prepare my buffer for optimal long-term stability?

A: The selection and preparation of your buffer are critical for maintaining sample integrity.

  • Buffer Selection:

    • Choose a buffer with a pKa close to your desired experimental pH to ensure maximum buffering capacity.

    • For protein NMR, phosphate and TRIS buffers are common choices.[6] However, be mindful that high concentrations of phosphate can sometimes contribute to sample heating in cryoprobes.[14]

    • Ensure your buffer components do not react with your sample or interfere with the NMR experiment.[15]

  • Essential Additives:

    • Reducing Agents: For proteins with surface-exposed cysteines, including a reducing agent like DTT or TCEP is crucial to prevent oxidative cross-linking and subsequent aggregation.[1] TCEP is generally more stable over long periods than DTT.

    • Chelating Agents: Add a small amount of EDTA (~1-5 mM) to chelate any divalent metal ions that could catalyze oxidation or promote proteolysis.[6]

    • Bacteriostatic Agents: To prevent microbial growth during very long experiments, especially at ambient temperatures, consider adding a small amount of sodium azide (~0.02%).[6]

  • Protocol for Buffer Screening:

    • Prepare a series of small-volume test samples with varying buffer compositions, pH levels, and salt concentrations.[1]

    • Use techniques like thermal shift assays (differential scanning fluorimetry) to rapidly assess the stability of your protein in each condition.[1] The condition that yields the highest melting temperature (Tm) is often the most stabilizing.

    • Acquire a simple 2D 1H-15N HSQC (for proteins) or 1D 1H spectrum for the most promising conditions to confirm that the buffer components do not negatively impact spectral quality.[5]

Q5: What are the best practices for handling and storing NMR samples to prevent degradation?

A: Proper sample handling from the outset can significantly reduce the risk of degradation.

  • Filtration: Always filter your sample immediately before placing it in the NMR tube to remove any small particulates or aggregates. This is crucial for good magnetic field homogeneity (shimming) and to prevent aggregation seeding. Use a 0.22 µm filter.

  • Degassing: Paramagnetic oxygen dissolved in the solvent can broaden NMR lines and promote oxidative damage.[16] For sensitive samples or for quantitative relaxation measurements, it's advisable to degas your sample. This can be done by several freeze-pump-thaw cycles or by gently bubbling an inert gas like argon or nitrogen through the sample.

  • Storage: If you are not immediately using your sample, flash-freeze it in liquid nitrogen and store it at -80°C. Avoid slow freezing, as this can lead to the formation of ice crystals that can damage the sample. When ready to use, thaw the sample quickly in a water bath.

Section 3: Advanced Topics and FAQs

Q6: Can using a cryoprobe exacerbate certain types of sample degradation?

A: Yes, while cryoprobes offer a significant sensitivity enhancement, they can also introduce challenges.

  • Causality: Cryoprobes have a very high quality factor (Q), which makes them very sensitive to the dielectric properties of the sample.[14] Samples with high salt concentrations can lead to significant RF heating due to increased ionic and dielectric conductivity.[9][14] This heating can accelerate degradation processes like aggregation and proteolysis.

  • Mitigation Strategies:

    • Keep salt concentrations as low as possible while maintaining sample stability, ideally below 150 mM NaCl or KCl.[6] For cryoprobes, some sources recommend keeping salt below 50 mM if possible.[14]

    • If high salt is required for solubility, consider using an arginine-glutamate buffer system, which can provide high ionic strength with lower conductivity.[7]

    • Use lower RF power for your pulses where possible, and ensure the duty cycle of high-power pulses is minimized.

Q7: My compound is sensitive to acidic or basic conditions. How can I ensure the deuterated solvent itself isn't causing degradation?

A: This is an important consideration, as the stability of deuterated solvents can vary.

  • Causality: Deuterated chloroform (CDCl3), a very common NMR solvent, can slowly decompose to produce small amounts of DCl and phosgene, making the solvent acidic.[17] This can be problematic for acid-sensitive compounds.

  • Mitigation Strategies:

    • For acid-sensitive compounds, it is good practice to pass CDCl3 through a small plug of basic alumina or add anhydrous potassium carbonate to the solvent bottle to neutralize any acid.[17]

    • Alternatively, choose a different, more inert solvent if your compound's solubility allows.[18]

    • Always use high-purity NMR solvents from reputable suppliers and check the expiration dates.[15]

Visual Workflows

Diagram 1: Troubleshooting Sample Degradation

This decision tree can guide you in diagnosing the cause of sample instability based on spectral changes.

G start Observe Spectral Changes Over Time q1 Signal Intensity Decreasing? Peaks Broadening? start->q1 q2 New, Sharp Peaks Appearing? q1->q2 No a1 Likely Aggregation/ Precipitation q1->a1 Yes q3 Systematic Chemical Shift Drifts? q2->q3 No a2 Likely Proteolytic Degradation q2->a2 Yes a3 Likely pH or Temperature Instability q3->a3 Yes s1 Action: - Optimize Buffer (pH, Salt) - Screen Additives (Arg/Glu) - Adjust Temperature a1->s1 s2 Action: - Add Protease Inhibitors - Review Purification Protocol - Redesign Construct a2->s2 s3 Action: - Check Buffer Capacity - Verify pH Before/After - Ensure Temp. Equilibration a3->s3

Caption: A decision tree for diagnosing common sample degradation issues.

Diagram 2: Optimal Sample Preparation Workflow

Follow this workflow to prepare robust samples for long-duration NMR experiments.

G cluster_prep Sample Preparation start Purified Analyte buffer Buffer Exchange into Optimized NMR Buffer (pH, Salt, Additives) start->buffer concentrate Concentrate Sample buffer->concentrate filter Filter Sample (0.22 µm filter) concentrate->filter degas Degas Sample (optional but recommended) filter->degas transfer Transfer to NMR Tube degas->transfer end Ready for NMR transfer->end

Caption: A workflow for preparing high-quality, stable NMR samples.

Summary Tables

Table 1: Common Buffer Additives for Protein Stability

AdditiveTypical ConcentrationPrimary FunctionReference
NaCl / KCl50-250 mMModulate ionic strength, improve solubility[1]
L-Arginine / L-Glutamate50 mM eachSuppress aggregation, improve solubility[7][19]
TCEP / DTT0.5-5 mMReducing agent; prevents disulfide cross-linking[1][6]
EDTA1-5 mMChelates divalent cations, inhibits metalloproteases[6]
Sodium Azide (NaN3)0.02% (w/v)Bacteriostatic agent; prevents microbial growth[6]
Glycerol5-10% (v/v)Cryoprotectant and protein stabilizer[20]

References

  • Bokhovchuk, F. M., et al. (2016). Optimization of protein samples for NMR using thermal shift assays. Journal of Biomolecular NMR, 65(1), 1-9. [Link]

  • Lee, W., & Tonelli, M. (2018). A practical approach to handling protein samples under degradation. Journal of Magnetic Resonance, 291, 71-75. [Link]

  • Georgia Tech NMR Center. NMR Buffer Conditions Optimization. [Link]

  • Bagby, S., & Tong, K. I. (2002). Optimization of Protein Solubility and Stability for Protein Nuclear Magnetic Resonance. Methods in Enzymology, 356, 250-268. [Link]

  • NMR Sample Preparation Guidelines. [Link]

  • ResearchGate. (n.d.). Optimizing protein solubility for NMR studies. [Link]

  • Caister Academic Press. (n.d.). NMR in Microbiology. [Link]

  • Chemistry For Everyone. (2023, July 21). How Does Temperature Affect NMR? [Video]. YouTube. [Link]

  • Gould, N. S., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 617-626. [Link]

  • Reddit. (2022). How does temperature control happen in NMR spectroscopy? r/AskChemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 9: NMR at High Temperature. In High-Temperature Materials Chemistry. [Link]

  • Bio-Rad Laboratories. (2015, June 26). Four Tips for Minimizing Protein Degradation During Sample Preparation. [Video]. YouTube. [Link]

  • Bayle, K. M., et al. (2020). Revisiting Protocols for the NMR Analysis of Bacterial Metabolomes. Metabolites, 10(4), 133. [Link]

  • ResearchGate. (n.d.). Optimal Use of Cryogenic Probe Technology in NMR Studies of Proteins. [Link]

  • Tycko, R., & Ishii, Y. (2003). NMR at Low and Ultra-Low Temperatures. Journal of Magnetic Resonance, 164(2), 207-215. [Link]

  • Facey, G. (2014, March 6). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Arakawa, T., & Tsumoto, K. (2003). Effect of additives on protein aggregation. Current Pharmaceutical Biotechnology, 4(5), 329-338. [Link]

  • Aurora Biomed. (n.d.). How to Avoid Contamination in Lab Samples. [Link]

  • ResearchGate. (2014). How can I solve my protein instability so it can be used in NMR and ITC studies? [Link]

  • OMNI International. (n.d.). How to Reduce Sample Contamination. [Link]

  • Putko, P., Romero, J. A., & Kazimierczuk, K. (2024). A pH-enhanced resolution in benchtop NMR spectroscopy. Chemical Communications, 60(20), 2821-2824. [Link]

  • Gorte, A. D., et al. (2018). Measurement of pH by NMR Spectroscopy in Concentrated Aqueous Fluoride Buffers. Inorganic Chemistry, 57(17), 10786-10791. [Link]

  • ResearchGate. (n.d.). (PDF) Effect of Additives on Protein Aggregation. [Link]

  • Aramini, J. M., et al. (2011). Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. Methods in Molecular Biology, 705, 295-316. [Link]

  • Alfa Chemistry. (n.d.). NMR Solvents. [Link]

  • Reddit. (2016). How to keep water out of NMR samples? r/chemistry. [Link]

  • Harris, R., et al. (2018). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Biophysical Journal, 114(3), 543-553. [Link]

  • bioRxiv. (2023). In situ light-driven pH modulation for NMR studies. [Link]

  • College of Saint Benedict and Saint John's University. (2016, March 2). Additives and Their Interactions with Protein Surfaces. [Link]

  • Ilie, A., et al. (2019). NMR investigation of degradation processes of ancient and modern paper at different hydration levels. The European Physical Journal Plus, 134(11), 1-10. [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • Martineau, E., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1797. [Link]

  • Ghandi, K. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5284-5296. [Link]

  • ResearchGate. (n.d.). Solvent Effects on NMR Isotropic Shielding Constants. A Comparison between Explicit Polarizable Discrete and Continuum Approaches. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]

Sources

correcting for incomplete 15N labeling efficiency in quantification

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Correcting for Incomplete 15N Labeling Efficiency in Quantification

Welcome to the technical support center for quantitative proteomics analysis. This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals to address common issues encountered during 15N metabolic labeling experiments. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your experiments are robust and your data is reliable.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why is my 15N labeling incomplete, and how does it affect my quantification?

Answer:

Incomplete 15N labeling is a common issue in metabolic labeling experiments and can significantly impact the accuracy of protein quantification. Ideally, all nitrogen atoms in a protein would be replaced with the heavy 15N isotope. However, in practice, achieving 100% labeling efficiency is challenging.

Causality Behind Incomplete Labeling:

Several factors can contribute to incomplete 15N incorporation:

  • Insufficient Labeling Duration: Cells require multiple doublings to fully incorporate the 15N label and dilute out the existing 14N-containing proteins.[1][2] For slow-growing cells or tissues with slow protein turnover, this can be particularly challenging.[3]

  • Amino Acid Pools: Cells maintain internal pools of amino acids, which can be slow to equilibrate with the 15N-labeled amino acids in the media.

  • Contamination with 14N Sources: Trace amounts of 14N-containing compounds in the cell culture media, serum, or other supplements can compete with the 15N source.[4][5][6] Common sources include unlabeled amino acids, yeast extracts, and peptone.[7]

  • Amino Acid Metabolism: Some cell lines can synthesize certain amino acids de novo, potentially using nitrogen from unlabeled sources. Arginine-to-proline conversion is a known metabolic pathway that can introduce unlabeled proline into proteins even when using 15N-labeled arginine.[2][8]

Impact on Quantification:

Incomplete labeling leads to a broader isotopic distribution for a given peptide, as it will exist as a mixed population of molecules with varying numbers of 15N atoms.[1][9] This can complicate data analysis in several ways:

  • Inaccurate Ratios: If the labeling efficiency is not accounted for, the software may misinterpret the isotopic envelope, leading to inaccurate quantification of the heavy-to-light peptide ratio.

  • Reduced Identification: The broadened isotopic cluster can make it more difficult for search algorithms to identify the monoisotopic peak of the heavy-labeled peptide, potentially leading to fewer identified peptides and proteins in the 15N-labeled sample.[1][9]

  • Overlapping Isotopic Envelopes: In cases of low incorporation, the isotopic envelopes of the light (14N) and heavy (15N) peptides can overlap, making it difficult to deconvolve the signals and accurately measure their respective intensities.[9]

The following diagram illustrates the workflow for identifying and correcting for incomplete labeling:

G cluster_0 Experimental Phase cluster_1 Data Analysis & Correction cluster_2 Troubleshooting Loop start Start 15N Labeling Experiment culture Cell Culture with 15N Media start->culture harvest Harvest Cells & Extract Proteins culture->harvest digest Protein Digestion harvest->digest ms LC-MS/MS Analysis digest->ms assess Assess Labeling Efficiency ms->assess correct Correct for Incomplete Labeling assess->correct If labeling is incomplete quant Protein Quantification assess->quant If labeling is >99% troubleshoot Optimize Labeling Protocol assess->troubleshoot If labeling is consistently low correct->quant troubleshoot->start

Caption: Workflow for addressing incomplete 15N labeling.

Question 2: How can I accurately determine the 15N labeling efficiency in my experiment?

Answer:

Accurately determining the 15N labeling efficiency is a critical quality control step before proceeding with quantitative analysis. This is typically done by analyzing the isotopic distribution of a set of peptides from your 15N-labeled sample.

Step-by-Step Protocol for Determining Labeling Efficiency:

  • Data Acquisition: Acquire high-resolution mass spectrometry data for your 15N-labeled sample. High resolution is crucial for resolving the isotopic peaks.[9]

  • Peptide Selection: Select a set of high-intensity, well-resolved peptide isotopic envelopes for analysis. Peptides with a lower mass (e.g., <1500 Da) are often preferred as their monoisotopic peak (M) is typically the most abundant, simplifying the analysis.[1]

  • Isotopic Profile Analysis: For each selected peptide, examine its isotopic distribution. In a perfectly labeled peptide, the monoisotopic peak (the peak with the lowest m/z in the isotopic cluster) should be the most intense. The presence of a significant peak at M-1 (one mass unit lower than the monoisotopic peak) is a clear indicator of incomplete labeling.[1]

  • Comparison to Theoretical Distributions: Compare the experimentally observed isotopic distribution to theoretical distributions generated at different labeling efficiencies.[10] Several software tools, such as Protein Prospector's "MS-Isotope" module, can simulate these theoretical patterns.[1][9]

  • Calculate Labeling Efficiency: The labeling efficiency can be calculated based on the ratio of the M-1 to the M peak intensity, as this ratio is inversely correlated with the incorporation rate.[1]

Data Presentation:

The following table shows a theoretical example of how the M-1/M ratio changes with labeling efficiency for a peptide.

Labeling EfficiencyTheoretical M-1/M Ratio
99%0.01
98%0.02
97%0.03
96%0.04
95%0.05

Visualization of Isotopic Profiles:

The diagram below illustrates the change in the isotopic pattern of a peptide at different labeling efficiencies.

G cluster_0 99% Labeling Efficiency cluster_1 95% Labeling Efficiency cluster_2 Effect of Incomplete Labeling A1 M-1 (low) B1 M (high) C1 M+1 A2 M-1 (increased) B2 M (decreased) C2 M+1 key As labeling efficiency decreases, the relative intensity of the M-1 peak increases.

Caption: Isotopic distribution changes with labeling efficiency.

Question 3: What are the best practices for correcting my quantitative data for incomplete 15N labeling?

Answer:

Once you have determined the labeling efficiency, you must correct your quantitative data to obtain accurate protein ratios. Several software packages and mathematical approaches are available for this purpose.

Correction Methodologies:

The fundamental principle behind the correction is to use the determined labeling efficiency to mathematically deconvolute the contributions of the incompletely labeled species from the fully labeled ones. This is often achieved using matrix-based calculations.[11][12]

Recommended Software Tools:

  • IsoCor: A widely used open-source tool that can correct for natural isotope abundance and tracer impurity for any isotopic tracer.[13][14][15] It is available as a command-line tool and with a graphical user interface.[13]

  • Protein Prospector: A web-based suite of tools that includes modules for 15N quantification and allows for the manual input of labeling efficiency to correct peptide ratios.[1][9]

  • Other Tools: Several other software tools, such as ICT and AccuCor, are also available for isotope correction.[16][17]

General Workflow for Data Correction:

  • Determine Labeling Efficiency: As described in the previous question, accurately calculate the average labeling efficiency across several high-quality peptides.

  • Input Correction Parameters: In your chosen software, input the calculated labeling efficiency. You will also need to provide the elemental composition of the peptides.

  • Automated Correction: The software will then apply a correction algorithm to your raw data, adjusting the measured intensities of the light and heavy peptide pairs to account for the incomplete labeling.

  • Review Corrected Data: After correction, it is good practice to manually inspect the corrected spectra for a few peptides to ensure the correction has been applied appropriately.

Self-Validating System:

A robust experimental design should include a label-swap replicate.[8][18] This means performing the experiment twice, with the "heavy" and "light" labels reversed for the two conditions being compared. If the corrected protein ratios are consistent between the original and the label-swap experiment, it provides strong evidence for the accuracy of your quantification.

The logical relationship for data correction is as follows:

G rawData Raw MS Data (Light & Heavy Peptides) correctionAlgorithm Correction Software (e.g., IsoCor, Protein Prospector) rawData->correctionAlgorithm labelingEfficiency Determined Labeling Efficiency (%) labelingEfficiency->correctionAlgorithm correctedData Corrected Peptide Ratios correctionAlgorithm->correctedData proteinQuant Accurate Protein Quantification correctedData->proteinQuant

Caption: Logical flow of data correction for incomplete labeling.

References

  • Wikipedia. (n.d.). Isotopes of nitrogen. Retrieved January 12, 2026, from [Link]

  • Jungreuthmayer, C., & Zanghellini, J. (2015). ICT: isotope correction toolbox.
  • Handley, L. L., & Raven, J. A. (1992). The use of natural abundance of nitrogen isotopes in plant physiology and ecology. Plant, Cell & Environment, 15(9), 965-985.
  • Shrestha, R., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. bioRxiv.
  • Millard, P., et al. (2019). IsoCor: isotope correction for high-resolution MS labeling experiments.
  • Jungreuthmayer, C., & Zanghellini, J. (2015). ICT: isotope correction toolbox.
  • Millard, P., et al. (2012). IsoCor: Correcting MS data in isotope labeling experiments.
  • IsoCor documentation. (n.d.). IsoCor: Isotope Correction for mass spectrometry labeling experiments. Retrieved January 12, 2026, from [Link]

  • ChemLin. (n.d.). Nitrogen Isotopes - List and Properties. Retrieved January 12, 2026, from [Link]

  • ten Have, S., et al. (2014).
  • ChemLin. (n.d.). Nitrogen Isotopes. Retrieved January 12, 2026, from [Link]

  • Jehmlich, N., et al. (2010). Calculation of partial isotope incorporation into peptides measured by mass spectrometry. Proteomics, 10(11), 2195-2199.
  • U.S. Geological Survey. (n.d.). Periodic Table--Nitrogen. Retrieved January 12, 2026, from [Link]

  • MacCoss, M. J., et al. (2005). Method for the Determination of 15N Incorporation Percentage in Labeled Peptides Proteins. Analytical Chemistry, 77(23), 7646-7653.
  • Subedi, K. P., & Guttman, M. (2021). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(11), 2994–3002.
  • McClatchy, D. B., et al. (2009). 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. Journal of proteome research, 8(6), 3026-3032.
  • Guan, S., et al. (2011). Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells.
  • JoVE. (2022, July 5). Multiprotein Complexes: 15N Metabolic Labeling & Quantitative Mass Spectrometry l Protocol Preview [Video]. YouTube. [Link]

  • Shrestha, R., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv.
  • Crown, S. B., & Antoniewicz, M. R. (2013). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolites, 3(2), 325-337.
  • University of Leicester. (n.d.). Expressing 15N labeled protein. Retrieved January 12, 2026, from [Link]

  • Hotchko, M., et al. (2007). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Journal of biomolecular NMR, 37(3), 221-228.
  • Park, S. K., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Proteome science, 10(1), 23.
  • Liebisch, G., et al. (2008). Isotope correction of mass spectrometry profiles. Rapid communications in mass spectrometry, 22(23), 3845-3852.
  • Plazas-Mayorca, M. D., et al. (2013). Quantification of histone modifications using 15N metabolic labeling. Methods in enzymology, 512, 147-164.
  • Subedi, K. P., & Guttman, M. (2021). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(11), 2994-3002.
  • Subedi, K. P., & Guttman, M. (2022). Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. Journal of the American Society for Mass Spectrometry, 33(9), 1667–1675.
  • Chan, L. L., et al. (2012). Stable Isotope Labeling by Amino Acids and Bioorthogonal Noncanonical Amino Acid Tagging in Cultured Primary Neurons. PLoS ONE, 7(1), e29823.
  • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments.
  • Millard, P., et al. (2014). Correction of MS Data for Naturally Occurring Isotopes in Isotope Labelling Experiments. In Metabolic Flux Analysis (pp. 143-155). Humana Press.
  • Park, S. K., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Proteome science, 10(1), 23.
  • Shrestha, R., et al. (2022). Labeling efficiency or enrichment is determined on ¹⁵N labeled peptides...
  • Shrestha, R., et al. (2022). Quantification challenges in 15 N metabolic labeling samples. (A and B)...
  • Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. PLoS ONE, 9(10), e107329.
  • Zeiss. (n.d.). Common forms of cell culture contamination and how to avoid them. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Navigating 15N Metabolic Scrambling in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stable isotope tracing. This guide is designed for researchers, scientists, and drug development professionals who are leveraging 15N-labeled substrates to probe cellular metabolism. Stable isotope tracing is a powerful technique for mapping metabolic pathways and quantifying fluxes.[1][2][3] However, a common and significant challenge is the phenomenon of metabolic scrambling, where the 15N label intended for a specific pathway is transferred to other, unrelated metabolites.

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to 15N label scrambling. Our goal is to equip you with the knowledge to design robust experiments, minimize scrambling, and accurately interpret your data.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: What exactly is "metabolic scrambling" of 15N labels?

A: Metabolic scrambling refers to the redistribution of a stable isotope label (in this case, 15N) from the initial tracer molecule to other metabolites through interconnected biochemical pathways that were not the primary focus of the investigation. When you introduce a tracer like [¹⁵N]-glutamine to study glutaminolysis, the ideal experiment would see the ¹⁵N atom exclusively incorporated into direct downstream products. However, cellular metabolism is a highly integrated network.[4] Scrambling occurs when enzymes, particularly aminotransferases (also known as transaminases), transfer the ¹⁵N-amino group from the labeled glutamine (or its metabolite, glutamate) to various keto-acids, thereby generating a host of other ¹⁵N-labeled amino acids.[5][6] This dilutes the specific isotopic enrichment you aim to measure and complicates flux analysis.

Q2: Why is 15N scrambling a significant issue for my research?

A: Scrambling directly impacts the accuracy and interpretation of your metabolic flux data in several critical ways:

  • Misinterpretation of Pathway Activity: High levels of scrambling can create the illusion that certain metabolic pathways are more active than they truly are. For instance, finding a ¹⁵N label in alanine after introducing ¹⁵N-glutamine doesn't necessarily mean there's a direct, unknown pathway from glutamine to alanine; it's more likely due to the activity of alanine aminotransferase.[6]

  • Inaccurate Flux Calculations: Metabolic flux analysis (MFA) models rely on precise measurements of isotopic enrichment in various metabolites. Scrambling introduces confounding variables that, if not accounted for, lead to erroneous calculations of reaction rates and pathway contributions.

Q3: Which biochemical pathways and enzymes are the main culprits for 15N scrambling?

A: The primary drivers of 15N scrambling are aminotransferases . These are pyridoxal phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amino acid to a keto-acid.[7][8]

When you introduce [α-¹⁵N]-glutamine, it is rapidly converted to [α-¹⁵N]-glutamate. This glutamate then becomes a substrate for numerous aminotransferases, including:

  • Aspartate Aminotransferase (AST/GOT): Transfers the ¹⁵N-amino group to oxaloacetate, forming ¹⁵N-aspartate.

  • Alanine Aminotransferase (ALT/GPT): Transfers the ¹⁵N-amino group to pyruvate, forming ¹⁵N-alanine.

This process can cascade through the cell, labeling a wide pool of non-essential amino acids. The diagram below illustrates this central issue.

ScramblingPathway cluster_glutamine Glutamine Metabolism cluster_tca TCA Cycle & Glycolysis cluster_scrambled Scrambled Products 15N_Gln [α-15N]Glutamine (Tracer) 15N_Glu [α-15N]Glutamate 15N_Gln->15N_Glu Glutaminase 15N_Asp [15N]Aspartate 15N_Glu->15N_Asp AST/GOT 15N_Ala [15N]Alanine 15N_Glu->15N_Ala ALT/GPT Other_AA Other [15N]AAs 15N_Glu->Other_AA Other Transaminases OAA Oxaloacetate Pyr Pyruvate

Caption: Primary mechanism of 15N scrambling from a glutamine tracer.

Part 2: Troubleshooting Guide - From Experimental Design to Data Analysis

Q4: I'm planning my experiment. How can I proactively minimize 15N scrambling during cell culture and sample collection?

A: Excellent question. Proactive experimental design is the most effective strategy. Scrambling is a biological reality, but you can significantly reduce its impact by controlling the conditions under which cells metabolize the tracer.

The logic here is simple: enzymatic reactions, including those by aminotransferases, are highly sensitive to temperature. By rapidly dropping the temperature, you can effectively halt all metabolic activity, preserving a "snapshot" of the metabolome at the moment of collection.[9][10][11] Prolonged sample handling at physiological or even room temperature is a major source of post-collection scrambling.

Field-Proven Protocol: Fast Filtration and Liquid Nitrogen Quenching

This protocol is designed to wash cells and halt metabolism in under 15 seconds.[10]

  • Preparation: Pre-chill all necessary solutions and equipment. This includes a quenching solution (e.g., 60% methanol at -40°C) and a cold extraction solvent (e.g., 80:20 methanol:water at -80°C).[12][13] Have a dewar of liquid nitrogen ready.

  • Cell Sampling: Aspirate the culture medium from your adherent cells or take an aliquot of your suspension culture.

  • Washing (Critical for Adherent Cells): Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) or a volatile salt solution like ammonium carbonate to remove extracellular metabolites from the media. This step must be extremely fast to prevent metabolite leakage.

  • Quenching: Immediately add liquid nitrogen directly to the culture plate or to the filtered cell pellet. This snap-freezing provides the most effective stop to enzymatic activity.[9][11]

  • Metabolite Extraction: Add the pre-chilled extraction solvent to the frozen cells. Scrape the cells (if adherent) and collect the lysate. The organic solvent serves to precipitate proteins and extract polar metabolites.

  • Processing: Centrifuge the lysate at a high speed (e.g., 16,000 x g) at 4°C to pellet the protein and cell debris. Collect the supernatant containing the metabolites for analysis.

QuenchingWorkflow Start Cell Culture with 15N Tracer Wash Rapid Wash (Ice-cold PBS) Start->Wash Quench Quench in Liquid Nitrogen (<15 seconds) Wash->Quench Extract Add Cold Extraction Solvent (-80°C) Quench->Extract Collect Collect Lysate Extract->Collect Centrifuge Centrifuge (4°C) Collect->Centrifuge Analyze Analyze Supernatant (LC-MS) Centrifuge->Analyze

Caption: Experimental workflow for minimizing scrambling during sample harvest.

For certain applications, you can add a general aminotransferase inhibitor to your culture medium shortly before or during the labeling period. The most commonly used inhibitor is Aminooxyacetate (AOA) .[8][14][15]

  • Mechanism: AOA is a broad inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, which includes the vast majority of aminotransferases.[8]

  • Causality: By inhibiting the enzymes responsible for transferring the ¹⁵N label, AOA effectively isolates the tracer within its intended pathway. This provides a much "cleaner" view of the direct flux from your labeled substrate.

Protocol: Using Aminooxyacetate (AOA) to Validate and Reduce Scrambling

  • Determine Optimal Concentration: The effective concentration of AOA can be cell-line specific. Perform a dose-response curve (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM) to find the highest concentration that does not significantly impact cell viability over your experimental timeframe.

  • Control Experiment: Always run parallel experiments: one set of cells with the ¹⁵N tracer only, and another set with the ¹⁵N tracer plus the optimized concentration of AOA.

  • Incubation: Add AOA to the culture medium typically 30-60 minutes before introducing the ¹⁵N tracer.

  • Analysis: Process samples as described in the rapid quenching protocol. Compare the isotopic enrichment in non-target amino acids (like alanine and aspartate) between the AOA-treated and untreated groups.

Expected Outcome:

MetaboliteCondition15N Enrichment (%) (Hypothetical)Interpretation
Glutamate Tracer Only95%Direct product of glutamine metabolism.
Tracer + AOA96%No significant change expected.
Alanine Tracer Only45%High degree of scrambling via ALT/GPT.
Tracer + AOA5% Successful inhibition of scrambling.
Aspartate Tracer Only60%High degree of scrambling via AST/GOT.
Tracer + AOA8% Successful inhibition of scrambling.

This comparative data provides a self-validating system. The dramatic reduction in ¹⁵N enrichment in alanine and aspartate in the AOA-treated group confirms that the signal in the "Tracer Only" group was predominantly due to scrambling.

Q5: My experiment is already done, and the data shows significant scrambling. Are there any post-acquisition strategies to correct my data?

A: While it's always preferable to minimize scrambling experimentally, computational correction methods can help salvage datasets where scrambling has occurred. These methods use mathematical approaches to deconvolute the scrambled signal.

Strategy: Isotope Correction Algorithms

Many modern metabolomics software packages include algorithms to correct for naturally occurring isotopes. More advanced computational approaches, often requiring custom scripts or specialized software (like INCA or WUFlux), can be used for scrambling correction.

The general principle involves creating a metabolic network model and a set of algebraic equations that describe all possible labeling patterns. By providing the measured (scrambled) mass isotopomer distributions, the model can work backward to estimate the "true" enrichment of the precursor pools before the scrambling reactions occurred.

CorrectionLogic cluster_input Input Data cluster_model Computational Model cluster_output Output Data RawData Raw Mass Spec Data (Scrambled MIDs) Solver Iterative Solver (Non-linear regression) RawData->Solver MetabolicMap Define Metabolic Network (incl. scrambling reactions) Equations Generate System of Algebraic Equations MetabolicMap->Equations Equations->Solver CorrectedData Corrected Isotopic Enrichment & Metabolic Fluxes Solver->CorrectedData

Caption: Logical workflow for computational correction of 15N scrambling.

Trustworthiness Check: It is crucial to understand that these corrections are model-based estimations. The accuracy of the output depends entirely on the accuracy of the metabolic network model you provide. If your model omits a significant metabolic route, the correction will be flawed. Therefore, it is always best to combine computational correction with experimental validation, such as the AOA inhibitor experiment, to confirm your model's assumptions.

References

  • Zaal, E. A., & van der Stelt, M. (2025). Stable Isotope Tracing Experiments Using LC-MS. Methods in Molecular Biology. [Link]

  • Lorkiewicz, P. K., et al. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. International Journal of Molecular Sciences. [Link]

  • Fan, T. W., & Lane, A. N. (2011). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. NIH Public Access. [Link]

  • Wegner, A., et al. (2007). Reconstructing biochemical pathways from time course data. Proteomics. [Link]

  • ResearchGate. (n.d.). Flow chart of steps for fast quenching and extraction. ResearchGate. [Link]

  • Tegtmeyer, B., et al. (2016). Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction. MethodsX. [Link]

  • Sellick, C. A., et al. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. Nature Protocols. [Link]

  • Sellick, C. A., et al. (2011). (PDF) Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. ResearchGate. [Link]

  • Wainman, A., & van der Stelt, M. (2025). Stable Isotope Tracers for Metabolic Pathway Analysis. Springer Nature Experiments. [Link]

  • Ozawa, K., et al. (2004). Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enymes for selective 15N-labelling and production of perdeuterated proteins in H2O. Journal of Biomolecular NMR. [Link]

  • Shukla, S. K., et al. (2015). Targeting Glutamine Metabolism in Breast Cancer with Aminooxyacetate. Clinical Cancer Research. [Link]

  • Kumar, A., et al. (2016). A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Williamson, J. C. F., & Stark, M. J. R. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions. [Link]

  • Guo, L., et al. (1994). Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture. Biological Mass Spectrometry. [Link]

  • Shukla, S. K., et al. (2015). Targeting Glutamine Metabolism in Breast Cancer with Aminooxyacetate. Clinical Cancer Research. [Link]

  • Lee, S., et al. (2022). Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine. Proceedings of the National Academy of Sciences. [Link]

  • Yudkoff, M., et al. (1996). Astrocyte metabolism of [15N]glutamine: implications for the glutamine-glutamate cycle. Journal of Neurochemistry. [Link]

  • Krijgsveld, J., et al. (2003). Metabolic labeling of model organisms using heavy nitrogen (15N). Nature Protocols. [Link]

  • Shukla, S. K., et al. (2015). Targeting Glutamine Metabolism in Breast Cancer with Aminooxyacetate. ResearchGate. [Link]

Sources

reducing NMR signal broadening from 14N contamination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and spectroscopists. This technical support center is designed to provide expert guidance on a persistent challenge in high-resolution NMR: mitigating signal broadening caused by the quadrupolar nucleus of ¹⁴N. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying causality and field-proven insights to empower you to resolve these issues effectively in your own laboratory.

Understanding the Core Problem: Why Does ¹⁴N Broaden NMR Signals?

Before troubleshooting, it's crucial to understand the fundamental physics at play. The issue stems from the nuclear properties of the two most common nitrogen isotopes, ¹⁴N and ¹⁵N.

  • ¹⁴N (Natural Abundance: 99.6%) : This isotope has a nuclear spin (I) of 1. Nuclei with I > 1/2 possess a non-spherical charge distribution, resulting in an electric quadrupole moment. This quadrupole interacts with local electric field gradients, providing a very efficient mechanism for nuclear relaxation. This rapid relaxation, known as quadrupolar relaxation, leads to a short lifetime of the excited spin state. Due to the Heisenberg uncertainty principle, a short lifetime in the time domain translates to a large uncertainty in the frequency domain, manifesting as significant line broadening in the NMR spectrum.[1] This broadening can obscure scalar couplings (J-couplings) to neighboring nuclei like ¹H or ¹³C and, in severe cases, can render signals undetectable.[2]

  • ¹⁵N (Natural Abundance: 0.4%) : This isotope has a nuclear spin of 1/2. Like ¹H and ¹³C, it has a spherical charge distribution and no quadrupole moment.[3] Consequently, it does not undergo quadrupolar relaxation, resulting in much longer relaxation times and, therefore, intrinsically sharp NMR signals.[3]

The degree of ¹⁴N-induced broadening is highly dependent on the symmetry of the nitrogen's electronic environment. In highly symmetric environments, such as the tetrahedral ammonium ion (NH₄⁺), the electric field gradient is small, leading to slower relaxation and sharper lines.[2] Conversely, in asymmetric environments, which are common in organic molecules and proteins, the effect is much more pronounced.[4]

Troubleshooting Guide & FAQs

Here, we address the most common issues and questions related to ¹⁴N-induced line broadening in a practical, question-and-answer format.

Question 1: My proton/carbon signals for atoms near a nitrogen are broad or poorly resolved. How can I confirm ¹⁴N is the cause?

This is the classic symptom. Protons or carbons directly bonded to or within 2-3 bonds of a nitrogen atom are most affected. The broadening occurs because the scalar coupling to ¹⁴N is not cleanly resolved due to the rapid quadrupolar relaxation of the nitrogen nucleus.[5]

Diagnostic Steps:

  • Variable Temperature (VT) Experiment: Acquire spectra at different temperatures. Changing the temperature alters the molecular tumbling rate, which in turn affects the ¹⁴N relaxation efficiency.[6]

    • If you observe sharpening or further broadening of the specific peaks as temperature changes , it strongly suggests quadrupolar relaxation is the cause. The exact effect (sharpening vs. broadening) can be complex, but a temperature-dependent line width is a key indicator.[7]

  • Solvent Change: If possible, run the sample in a different deuterated solvent. Solvents can influence molecular tumbling and hydrogen bonding, which can alter the electric field gradient at the nitrogen nucleus. A change in the signal's line shape upon solvent change can be indicative of a quadrupolar effect.[8]

Question 2: I've confirmed ¹⁴N is the problem. What is the most definitive solution to obtain sharp signals?

Answer: Isotopic Labeling with ¹⁵N.

Replacing the ¹⁴N nucleus with a ¹⁵N nucleus is the most effective and scientifically robust solution. This fundamentally removes the source of the quadrupolar broadening.[3] For researchers in drug development and structural biology, particularly with proteins, this is the gold-standard approach.

Workflow: Uniform ¹⁵N Labeling of Recombinant Proteins

This protocol outlines the general steps for producing a uniformly ¹⁵N-labeled protein using E. coli expression systems.

G

Detailed Protocol Steps:

  • Media Preparation: The key is to use a minimal medium (like M9) where you provide all the essential nutrients. The sole source of nitrogen must be a ¹⁵N-labeled compound, typically ¹⁵NH₄Cl.[9]

  • Growth: Grow your E. coli culture in this medium. The bacteria will incorporate ¹⁵N into all nitrogen-containing biomolecules, including the amino acids used to synthesize your protein of interest.[10]

  • Induction & Expression: Induce protein expression using IPTG (or another appropriate inducer) once the culture reaches an optimal density (OD₆₀₀ of 0.6-0.8 is common).[10]

  • Purification: After expression, harvest the cells and purify the protein using standard chromatography techniques.

  • Sample Preparation for NMR: The final purified protein is then buffer-exchanged into a suitable deuterated NMR buffer.

IsotopeNuclear Spin (I)Quadrupole MomentNatural AbundanceResulting NMR Linewidth
¹⁴N 1Yes99.6%Broad
¹⁵N 1/2No0.4%Sharp
Table 1. Comparison of NMR-Relevant Properties of Nitrogen Isotopes.[2][3]
Question 3: Isotopic labeling is too expensive or not feasible for my small molecule synthesis. What are my other options?

Answer: Instrumental and Experimental Approaches.

When isotopic labeling is not an option, you can leverage instrumental capabilities and experimental parameter optimization.

1. Hardware Solution: Use a Cryoprobe

Modern NMR spectrometers are often equipped with a cryogenically cooled probe (Cryoprobe). These probes cool the detection electronics to cryogenic temperatures (~20-80K), which dramatically reduces thermal noise.[11]

  • Causality: While a Cryoprobe does not narrow the broadened lines, it significantly increases the signal-to-noise (S/N) ratio, often by a factor of 3 to 4.[11][12] This S/N boost can make a broad, low-intensity signal detectable and usable when it might otherwise be lost in the baseline noise. This is an indirect but powerful way to deal with the consequences of broadening.

2. Experimental Technique: ¹⁴N Decoupling

It is possible to irradiate the ¹⁴N nuclei with a radiofrequency field during the acquisition of the ¹H (or ¹³C) signal.

  • Causality: This decoupling field rapidly flips the spin states of the ¹⁴N nucleus. If this rate is much faster than the J-coupling interaction, the coupled nucleus (e.g., ¹H) only "sees" an average of the ¹⁴N spin states. This effectively removes the scalar coupling, causing the broadened multiplet to collapse into a sharper singlet.[5]

  • Practical Steps:

    • Determine the ¹⁴N resonance frequency for your compound. This may require a separate ¹⁴N spectrum or estimation based on similar compounds.

    • In your ¹H experiment setup, enable the decoupling channel corresponding to ¹⁴N.

    • Apply a decoupling sequence (e.g., GARP) during the acquisition time. The power level and bandwidth must be sufficient to cover the broad ¹⁴N resonance.

    • Acquire the ¹H spectrum. Compare the linewidth of the proton of interest with and without ¹⁴N decoupling.

3. Parameter Optimization: Adjusting Temperature

As mentioned in the diagnostics, temperature can be a powerful tool.

  • Causality: The efficiency of quadrupolar relaxation is a function of the molecular correlation time (τc), which is a measure of how fast the molecule tumbles in solution. By increasing the temperature, you decrease τc (faster tumbling). This can move the relaxation regime away from the point of maximum broadening, often resulting in sharper lines.[6]

  • Protocol:

    • Start at your standard acquisition temperature (e.g., 298 K).

    • Incrementally increase the temperature (e.g., in 10 K steps) up to the stability limit of your compound.

    • At each temperature, allow the sample to equilibrate and re-shim the magnet, particularly the Z and Z² shims.[13]

    • Acquire a 1D spectrum and compare the linewidths of the signals of interest.

G

Question 4: I've tried optimizing parameters, but the resolution is still not ideal. Can software help?

Answer: Yes, post-acquisition processing can enhance resolution.

Modern NMR software packages offer advanced algorithms that can digitally enhance spectral resolution.

  • Mechanism: These methods typically involve applying a mathematical function to the Free Induction Decay (FID) before the Fourier Transform. Functions like Lorentzian-to-Gaussian transformation or more advanced algorithms like "Resolution Booster" or "ElPulpo" can de-emphasize the rapidly decaying parts of the FID (which contribute to broad lines) and emphasize the later parts, resulting in narrower lines in the final spectrum.[14][15]

  • General Procedure (Example using Mnova's Resolution Booster):

    • Process your raw data (FID) with standard Fourier Transform to view the initial spectrum.

    • Navigate to the processing menu and select a resolution enhancement function (e.g., "Resolution Booster").[15]

    • A dialog will typically appear allowing you to select the degree of enhancement. Lower levels provide a conservative improvement with minimal noise amplification, while higher levels are more aggressive.[15]

    • Apply the function and observe the change in linewidth.

  • Important Caveat: Be cautious with aggressive resolution enhancement. While it can narrow peaks, it can also distort line shapes, alter integral accuracy, and amplify noise. It is a powerful tool for visualization and identifying multiplet structures, but for quantitative analysis (qNMR), results should be interpreted with care.[1]

Question 5: My sample preparation is meticulous, but I still get broad lines everywhere, not just near nitrogen. What's wrong?

Answer: This points to a global issue, likely with sample quality or instrument setup, not specifically ¹⁴N.

Broad lines across the entire spectrum indicate a problem affecting the magnetic field homogeneity.

Troubleshooting Checklist:

  • Shimming: This is the most common culprit. The process of "shimming" adjusts currents in coils to counteract inhomogeneities in the magnetic field. Poor shimming leads to broad, asymmetric peaks.[13]

    • Action: Carefully re-shim the sample, paying close attention to both on-axis (Z1, Z2, Z3...) and off-axis shims. For high-resolution work, iterative adjustment is key.[16] Using an automated gradient shimming routine, if available, is highly recommended.[17]

  • Sample Homogeneity: The sample must be a perfectly homogeneous solution.[18]

    • Action: Check for any undissolved particulate matter. Even microscopic solids can severely degrade field homogeneity. Filter your sample directly into the NMR tube through a pipette packed with a small plug of glass wool or a syringe filter.[19]

  • Paramagnetic Impurities: Traces of paramagnetic metals (e.g., Fe³⁺, Cu²⁺, Mn²⁺) are potent relaxation agents and will cause extreme line broadening.

    • Action: Ensure all glassware is scrupulously clean. If contamination is suspected, consider treating your buffer with a chelating agent like Chelex resin.

  • Sample Concentration: Very high sample concentrations can increase solution viscosity, slowing molecular tumbling and leading to broader lines.[8]

    • Action: Try diluting your sample. If S/N is a concern, this can be coupled with a longer acquisition time on a high-sensitivity instrument (e.g., with a Cryoprobe).

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Waugh, J.S. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature Protocols. [Link]

  • Bio-NMR Core. Shimming: Theory and Practice. [Link]

  • NMR Spectroscopy Facility. NMR Sample Preparation. University of Notre Dame. [Link]

  • Mestrelab Research. (2024, March 12). Mnova Tip S2E05 - ElPulpo: 1D NMR Resolution Enhancement [Video]. YouTube. [Link]

  • Hoyt, D.W. (1991). SHIMMING AN NMR MAGNET. Pacific Northwest National Laboratory. [Link]

  • Bruker. Shimming an NMR Magnet. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Bakhmutov, V.I. (2014). An Advice about Shimming in High-Resolution Nuclear Magnetic Resonance. arXiv. [Link]

  • Higman, V.A. 15N - Protein NMR. University of Oxford. [Link]

  • Mestrelab Research. (2023, January 18). Mnova Tip 4 - 2D NMR Resolution Booster [Video]. YouTube. [Link]

  • Chem.ch.huji.ac.il. Nitrogen NMR. [Link]

  • Mestrelab Resources. Resolution Booster. [Link]

  • University of Illinois. Shimming an NMR Magnet. [Link]

  • Facey, G. (2014, March 6). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. [Link]

  • Wikipedia. NMR line broadening techniques. [Link]

  • Gräslund, A., et al. (2011). Optimization of protein samples for NMR using thermal shift assays. Journal of Biomolecular NMR. [Link]

  • Royal Society of Chemistry. (2015). Chapter 3: Small-volume NMR: Microprobes and Cryoprobes. [Link]

  • Gardiennet, C., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions. [Link]

  • Mestrelab Research. (2013). A Tutorial for Chemists: Using Mnova to Process, Analyze and Report 1D and 2D NMR on Your Desktop. [Link]

  • Royal Society of Chemistry. (2014). Chapter 4: Cryogenically Cooled NMR Probes: a Revolution for NMR Spectroscopy. [Link]

  • Alwsci. (2024, July 24). How To Prepare And Run An NMR Sample. [Link]

  • Wu, W. (2004). Cryogenic Probes. University of Texas Southwestern Medical Center. [Link]

  • Reddit. (2022). Quadrupolar relaxation in NMR. r/Chempros. [Link]

  • University of Pisa. Protein isotopic enrichment for NMR studies. [Link]

  • Ishima, R., & Torchia, D. A. (2006). Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. Journal of the American Chemical Society. [Link]

  • Hu, W. (2012, February 5). Effect of Cl, Br, 14N, 31P, 19F etc to NMR spectra. [Link]

  • ResearchGate. (2018). Line-Broadening in Low-Temperature Solid-State NMR Spectra of Fibrils. [Link]

  • Alderson, T. R., & Kay, L. E. (2019). Confronting the Invisible: Assignment of Protein 1HN Chemical Shifts in Cases of Extreme Broadening. Journal of the American Chemical Society. [Link]

  • Facey, G. (2017, January 24). Improved 1H Resolution with 14N Decoupling. University of Ottawa NMR Facility Blog. [Link]

  • ResearchGate. (2014). NMR Spectroscopy, 14N and 15N. [Link]

  • Bross-Walch, N., et al. (2019). Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. Magnetic Resonance in Chemistry. [Link]

  • Pellecchia, M., et al. (2008). High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands. Nature Reviews Drug Discovery. [Link]

  • Li, Y., et al. (2020). Progress, Challenges and Opportunities of NMR and XL-MS for Cellular Structural Biology. Molecules. [Link]

  • Isotope Tracer. (2023). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. [Link]

  • Nanalysis. (2019, December 20). Decoupling modes on the Benchtop NMR. [Link]

  • Kumashiro, K. K., et al. (2001). Resolving Nitrogen-15 and Proton Chemical Shifts for Mobile Segments of Elastin with Two-dimensional NMR Spectroscopy. Journal of Biological Chemistry. [Link]

  • University of Cambridge. Introduction to NMR. [Link]

  • ResearchGate. (2012). 15N NMR Spectroscopy in Structural Analysis. [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: 14N Solid-state NMR. [Link]

Sources

Technical Support Center: Optimizing Buffer Conditions and pH for Labeled Protein Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced yet critical process of optimizing buffer conditions for your labeled proteins. As researchers, scientists, and drug development professionals, ensuring the stability and functionality of a labeled protein is paramount to generating reliable and reproducible data. This guide is structured to provide both foundational knowledge and advanced troubleshooting strategies in a user-friendly question-and-answer format, empowering you to navigate the complexities of protein formulation.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles of buffer selection and its impact on labeled protein stability.

Q1: What are the primary functions of a buffer in a labeled protein formulation?

A buffer solution is fundamental to maintaining the stability of a protein in several ways.[1][2] Its primary role is to resist changes in pH, which is crucial because even minor pH shifts can alter the ionization state of amino acid residues, potentially leading to conformational changes, loss of function, or aggregation.[3][4] Beyond pH control, the buffer system also contributes to the overall ionic strength of the solution, which influences protein solubility and can shield electrostatic interactions that might otherwise lead to aggregation.[5][6]

Q2: How do I choose the right buffer for my specific labeled protein?

Selecting the appropriate buffer involves considering several factors to ensure it is effective and does not interfere with your experiment.[2]

  • pKa and pH Range: A cardinal rule is to choose a buffer with a pKa value within ±1 unit of your desired experimental pH.[2][3][7] This ensures the buffer has adequate capacity to resist pH fluctuations.

  • Temperature Dependence: The pKa of some buffers, like Tris, is highly sensitive to temperature changes.[8] It's crucial to adjust the pH of your buffer at the temperature you intend to use it.

  • Compatibility: The buffer components should not interact adversely with your protein or the attached label.[2][9] For instance, some buffers can chelate metal ions, which might be problematic if your protein requires them for activity.[8][9]

Q3: What is the ideal pH range for storing my labeled protein, and how do I determine it?

Every protein has an optimal pH range for stability and activity.[4] Deviating from this can lead to unfolding or aggregation.[4] While the optimal pH is protein-specific, a general starting point is to maintain the pH at least one unit away from the protein's isoelectric point (pI).[10] At the pI, the protein has no net charge, which minimizes electrostatic repulsion between molecules and can promote aggregation.[10][11] The ideal pH must often be determined empirically through a pH screening study.

Q4: Can the labeling process itself affect the stability of my protein?

Yes, the act of labeling can introduce instability. Over-labeling, or attaching too many label molecules, can significantly alter the protein's surface charge, isoelectric point, and hydrophobicity, often leading to reduced solubility and aggregation.[11][12][13] The chemical nature of the label is also a factor; highly hydrophobic dyes can increase the propensity for aggregation.[13] It is often a balance between achieving a sufficient degree of labeling for detection and maintaining the protein's native structure and function.[13]

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section provides in-depth guidance on specific problems you may encounter during your experiments.

Problem 1: My labeled protein is aggregating/precipitating.

Aggregation is one of the most common challenges in working with labeled proteins.[14] It can manifest as visible precipitates or soluble aggregates that are harder to detect.

Q: What are the common causes of labeled protein aggregation?

Several factors can contribute to aggregation:

  • Suboptimal pH: If the buffer pH is too close to the protein's pI, aggregation is more likely.[11]

  • High Protein Concentration: Increased intermolecular interactions at high concentrations can promote aggregation.[11][13]

  • Ionic Strength: Both too low and too high ionic strength can lead to aggregation, a phenomenon known as "salting in" and "salting out".[5]

  • Physical Stress: Agitation, vortexing, and multiple freeze-thaw cycles can denature proteins and cause them to aggregate.[11]

  • Label-Induced Effects: As mentioned, the label itself can increase hydrophobicity or alter surface charges.[12][13]

Q: How can I systematically screen for buffer additives to prevent aggregation?

A systematic buffer screen is a powerful way to identify conditions that enhance stability. This often involves testing a matrix of different buffers, pH values, salts, and excipients. A detailed protocol for this is provided in Part 3.

Q: What role does ionic strength play, and how can I optimize it?

Ionic strength, typically controlled by adding neutral salts like NaCl, is a critical factor in protein stability.[5] At low salt concentrations, adding salt can increase solubility ("salting in") by shielding charged patches on the protein surface and reducing intermolecular attractions.[5] However, at very high concentrations, salt can compete for water molecules, reducing protein hydration and leading to aggregation ("salting out"). The optimal ionic strength is protein-dependent and must be determined experimentally.[15][16]

Problem 2: I'm observing a loss of activity or binding affinity after labeling and storage.

A stable protein is not necessarily a functional one. The buffer conditions must preserve the protein's native conformation and activity.

Q: How can buffer components affect the function of my labeled protein?

Buffer ions can directly interact with the protein surface.[17][18] In some cases, buffer molecules can bind to the active site of an enzyme or an antibody's binding region, potentially inhibiting its function.[19] Therefore, it's essential to screen different buffer types to ensure they don't interfere with the protein's biological activity.[3]

Q: My labeled protein's activity decreases over time. What storage buffer modifications should I try?

Loss of activity upon storage can be due to slow denaturation, degradation, or aggregation. To mitigate this:

  • Re-optimize pH: Ensure the storage pH is optimal for long-term stability.

  • Add Stabilizing Excipients: Consider adding cryoprotectants like glycerol (up to 50%) for frozen storage, or other stabilizers like sugars (sucrose, trehalose) and amino acids (arginine, glycine).[6][9][20] These work through various mechanisms, including preferential exclusion and direct interaction, to stabilize the protein's native state.[21]

  • Include a Reducing Agent: For proteins with sensitive cysteine residues, adding a reducing agent like DTT or TCEP can prevent oxidation and maintain activity.[9]

Q: Could the pH of my buffer be denaturing the protein or affecting the label's performance?

Yes, extremes in pH can lead to irreversible denaturation of the protein. Furthermore, the fluorescence of many labels is pH-sensitive. For example, some fluorescent dyes may exhibit reduced quantum yield at lower pH values. It is crucial to work within a pH range that is compatible with both the protein and the label.

Problem 3: The fluorescent signal from my labeled protein is unstable.

Instability in the fluorescent signal can compromise quantitative experiments.

Q: What can cause photobleaching or fluorescence quenching, and how can my buffer help?

Photobleaching is the irreversible photochemical destruction of a fluorophore. Quenching refers to processes that decrease fluorescence intensity. While some of this is inherent to the dye, the buffer composition can play a role. Certain buffer components or contaminants can act as quenchers. Using high-purity buffer reagents and storing samples in the dark can help. Additionally, commercially available antifade reagents can be added to the buffer to reduce photobleaching, especially for microscopy applications.

Q: Are there specific buffer components I should avoid with certain types of fluorescent dyes?

Yes. For example, buffers containing primary amines, like Tris, can react with amine-reactive dyes (e.g., NHS esters) if any unreacted dye remains in the solution. It is also good practice to check the dye manufacturer's recommendations for buffer compatibility.

Part 3: Experimental Protocols & Advanced Strategies

This section provides actionable protocols and discusses advanced stabilization techniques.

Protocol 1: Systematic Buffer Screening for Optimal Protein Stability

This protocol outlines a method to screen multiple buffer conditions to identify the optimal formulation for your labeled protein.

Objective: To identify a buffer system (buffer type, pH, and additives) that maximizes the stability of the labeled protein by minimizing aggregation and maintaining activity.

Materials:

  • Purified labeled protein

  • A selection of biological buffers (e.g., MES, PIPES, HEPES, Tris, Phosphate)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Salt stock solution (e.g., 5 M NaCl)

  • Stabilizing excipients (e.g., sucrose, arginine, glycerol)

  • 96-well plates (UV-transparent for absorbance readings, if applicable)

  • Instrumentation for assessing stability (e.g., dynamic light scattering (DLS), spectrophotometer, fluorescence plate reader, differential scanning fluorimetry (DSF)).

Methodology:

  • Design the Screening Matrix:

    • Buffer Selection: Choose 3-5 buffers with pKa values that bracket your target pH range.[2][3]

    • pH Range: For each buffer, prepare solutions at 3-5 different pH points (e.g., 6.5, 7.0, 7.5, 8.0).

    • Ionic Strength: Test each buffer/pH combination at 2-3 different salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl).

    • Excipients (Optional): For promising initial conditions, perform a secondary screen with stabilizing excipients.

  • Buffer Exchange:

    • Exchange the labeled protein into the various buffer conditions using an appropriate method like dialysis, desalting columns, or centrifugal filters.[22]

  • Incubation and Stress:

    • Aliquot the protein in the different buffer conditions into a 96-well plate.

    • Take an initial (T=0) reading for aggregation and activity.

    • Induce stress to accelerate instability. This can be thermal stress (e.g., incubate at 37°C or a higher, empirically determined temperature for a set period) or physical stress (e.g., agitation).

  • Assessment of Stability:

    • Aggregation:

      • Visual Inspection: Check for visible precipitation.

      • Turbidity Measurement: Read the absorbance at 340 nm or 405 nm. An increase in absorbance indicates aggregation.

      • Dynamic Light Scattering (DLS): Measure the size distribution and polydispersity of the protein particles. An increase in the average particle size or polydispersity suggests aggregation.

    • Activity/Function:

      • Perform a relevant functional assay (e.g., enzyme activity assay, binding ELISA) to ensure the protein remains active.

  • Data Analysis:

    • Compare the changes in aggregation and activity across all buffer conditions relative to the T=0 measurements. The optimal buffer is the one that shows the minimal change.

Advanced Topic: Using Excipients and Stabilizers

Beyond primary buffer components, a wide range of excipients can be used to enhance protein stability.[6] These are typically categorized as:

  • Sugars and Polyols (e.g., Sucrose, Trehalose, Glycerol, Mannitol): These are preferentially excluded from the protein surface, which thermodynamically favors the compact, native state.[20][21]

  • Amino Acids (e.g., Arginine, Glycine, Proline): Arginine is particularly effective at suppressing aggregation, though the exact mechanism is complex and can involve shielding hydrophobic patches and modulating protein-protein interactions.[6][21]

  • Surfactants (e.g., Polysorbate 20/80): These non-ionic surfactants are used at low concentrations to prevent surface-induced aggregation and adsorption to container walls.[6]

The choice and concentration of excipients must be empirically optimized for each specific protein, as their effects can be concentration-dependent and protein-specific.[23][24]

Part 4: Data Interpretation & Visualization

Visual aids and structured data can simplify complex information.

Table 1: Common Biological Buffers and Their Properties

This table provides a quick reference for selecting a buffer based on your desired pH range.

BufferpKa (at 25°C)Useful pH RangeNotes
Citrate3.13, 4.76, 6.402.2 - 6.5Can chelate divalent metal ions.
Acetate4.763.6 - 5.6Volatile; can be used in lyophilization.
MES6.105.5 - 6.7A "Good's" buffer; low metal binding.[25]
PIPES6.766.1 - 7.5A "Good's" buffer; forms radicals under certain conditions.[25]
MOPS7.206.5 - 7.9A "Good's" buffer; can interact with some metals.[25]
Phosphate2.15, 7.20, 12.385.8 - 8.0 (for pKa2)Can precipitate with divalent cations (e.g., Ca2+). Poor choice for long-term frozen storage due to pH shifts upon freezing.[26]
HEPES7.486.8 - 8.2A common "Good's" buffer for cell culture and biochemical assays.[25]
Tris8.067.5 - 9.0pKa is highly temperature-dependent. Reactive with primary amine chemistry.
Bicine8.267.6 - 9.0A "Good's" buffer.[25]
CHES9.508.6 - 10.0Useful for higher pH applications.
CAPS10.409.7 - 11.1Useful for very high pH applications.

Data compiled from various sources.[25][27][28]

Diagram 1: Workflow for Troubleshooting Labeled Protein Instability

This diagram provides a logical decision tree for addressing common stability issues.

TroubleshootingWorkflow Start Protein Instability Observed (Aggregation, Loss of Activity) Check_pH Is buffer pH ≥1 unit from pI? Start->Check_pH Adjust_pH Perform pH Screen (e.g., pH 6.0 - 8.5) Check_pH->Adjust_pH No Check_Concentration Is protein concentration > 2 mg/mL? Check_pH->Check_Concentration Yes Adjust_pH->Check_Concentration Reduce_Concentration Reduce Protein Concentration or Add Aggregation Inhibitors Check_Concentration->Reduce_Concentration Yes Check_Ionic_Strength Is ionic strength optimized? Check_Concentration->Check_Ionic_Strength No Reduce_Concentration->Check_Ionic_Strength Optimize_Salt Screen Salt Concentration (e.g., 50-500 mM NaCl) Check_Ionic_Strength->Optimize_Salt No Check_Excipients Are stabilizing excipients present? Check_Ionic_Strength->Check_Excipients Yes Optimize_Salt->Check_Excipients Add_Excipients Screen Excipients (Glycerol, Sucrose, Arginine, etc.) Check_Excipients->Add_Excipients No Review_Labeling Review Labeling Protocol (Dye:Protein Ratio, Hydrophobicity) Check_Excipients->Review_Labeling Yes Add_Excipients->Review_Labeling Optimize_Labeling Reduce Dye:Protein Ratio Test Hydrophilic Dyes Review_Labeling->Optimize_Labeling Suboptimal End_Stable Stable & Functional Labeled Protein Review_Labeling->End_Stable Optimized Optimize_Labeling->End_Stable

Caption: A logical workflow for troubleshooting protein aggregation.

Diagram 2: The Henderson-Hasselbalch Relationship in Buffer Selection

This diagram illustrates the core principle of buffer capacity, which is central to selecting the right buffer for a given pH.

HendersonHasselbalch cluster_concepts Key Principles cluster_visual Buffering Capacity vs. pH Equation pH = pKa + log([A⁻]/[HA]) Principle1 When [A⁻] = [HA] pH = pKa (Max Buffering Capacity) Principle2 When pH = pKa ± 1 Effective Buffering Range ([A⁻]/[HA] is between 10:1 and 1:10) Principle3 Outside this range Poor Buffering Capacity pKa_point pH_axis <––––––––––––––– pH –––––––––––––––> range <– Effective Range (pKa ± 1) –>

Caption: The Henderson-Hasselbalch equation and buffering range.

References

  • Dominy, B. N., Perl, D., & Pace, C. N. (2002). The effects of ionic strength on protein stability: the cold shock protein family. PubMed, 11(5), 895-903. [Link]

  • RheoSense, Inc. (n.d.). Ionic Strength Affects Protein Stability in Solutions. [Link]

  • G-Biosciences. (2018). Protein Storage For Protein Stability And Less Protein Degradation. [Link]

  • Trialtus Bioscience. (2020). pH and Protein Purification. [Link]

  • NanoTemper. (2019). How to choose the right buffer for your protein. [Link]

  • ResearchGate. (2025). The Effects of Ionic Strength on Protein Stability: The Cold Shock Protein Family | Request PDF. [Link]

  • ACS Publications. (2009). Ionic-Strength-Dependent Effects in Protein Folding: Analysis of Rate Equilibrium Free-Energy Relationships and Their Interpretation. Biochemistry, 48(1), 113-122. [Link]

  • PubMed Central. (2013). Effects of ionic strength on the folding and stability of SAMP1, a ubiquitin-like halophilic protein. Biophysical Journal, 104(6), 1296-1306. [Link]

  • Pharmaceutical Technology. (2015). Excipient Selection for Protein Stabilization. [Link]

  • Peak Proteins. (n.d.). Buffers. [Link]

  • BYJU'S. (n.d.). Henderson-Hasselbalch Equation. [Link]

  • University of Louisiana at Monroe. (n.d.). Experiment # 9: The Henderson-Hasselbalch Equation. [Link]

  • MDPI. (2024). Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins. Pharmaceutics, 16(7), 996. [Link]

  • MDPI. (2024). Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins. Pharmaceutics, 16(7), 996. [Link]

  • Pharmaceutical Online. (2021). Accelerating Biologics Development With High-Quality Protein Stabilization Excipients. [Link]

  • Bitesize Bio. (2024). How to Troubleshoot Problems with Fluorescently Tagged Proteins. [Link]

  • PubMed Central. (2015). A strategy for selecting the pH of protein solutions to enhance crystallization. Acta Crystallographica Section F, 71(Pt 10), 1319–1325. [Link]

  • Leukocare. (n.d.). pH & Buffer Optimization for Protein Stability | Biologics. [Link]

  • ACS Publications. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2615-2624. [Link]

  • PubMed Central. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2615-2624. [Link]

  • Interchim. (n.d.). Good's buffers (biological buffers). [Link]

  • Calbiochem. (n.d.). Buffers. [Link]

  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. [Link]

  • Biology Stack Exchange. (2016). Optimal pH of protein buffer? Basic principles to adjust buffers according method and analysis. [Link]

  • Altogen Biosystems. (2019). Biological Buffer Reference Chart. [Link]

  • Tebubio. (2017). How to choose the perfect buffer to get a pure, stabilised, functional protein. [Link]

  • Chemistry LibreTexts. (2023). Henderson-Hasselbalch Approximation. [Link]

  • Khan Academy. (n.d.). Henderson–Hasselbalch equation. [Link]

  • Semantic Scholar. (n.d.). Specific ion and buffer effects on protein-protein interactions of a monoclonal antibody. [Link]

  • Molecular Devices. (n.d.). Optimizing the labeling of proteins. [Link]

  • ACS Publications. (2014). Specific Ion and Buffer Effects on Protein–Protein Interactions of a Monoclonal Antibody. Molecular Pharmaceutics, 11(1), 75-87. [Link]

  • ResearchGate. (2013). How does one decide on buffer choice for protein solubility? [Link]

  • Pharmaceutical Technology. (2004). The Effect of Buffers on Protein Conformational Stability. [Link]

  • ResearchGate. (2025). (PDF) Specific Ion and Buffer Effects on Protein–Protein Interactions of a Monoclonal Antibody. [Link]

  • Fida Biosystems. (n.d.). Why is my protein sample aggregating? [Link]

  • ResearchGate. (n.d.). General protein stability and formulation screening process. [Link]

  • YouTube. (2023). 5 Ingredients for the Perfect Protein Purification Buffer. [Link]

Sources

Technical Support Center: Overcoming Low Sensitivity in Direct ¹⁵N NMR Observation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for direct ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the sensitivity of their ¹⁵N NMR experiments. Here, we will delve into the root causes of low sensitivity and provide a comprehensive suite of troubleshooting strategies and frequently asked questions (FAQs) to help you acquire high-quality data efficiently.

The Fundamental Challenge: Why is ¹⁵N NMR Inherently Insensitive?

The primary obstacle in direct ¹⁵N NMR is the low intrinsic sensitivity of the ¹⁵N nucleus. This arises from two key physical properties:

  • Low Natural Abundance: The NMR-active ¹⁵N isotope has a natural abundance of only 0.36%, while the far more abundant ¹⁴N (99.64%) is generally unsuitable for high-resolution NMR due to its quadrupolar nature, which leads to broad signals.[1][2]

  • Low Gyromagnetic Ratio (γ): The gyromagnetic ratio of ¹⁵N is negative and its magnitude is only about 10.14% that of the ¹H proton.[2] Since the NMR signal is proportional to the cube of the gyromagnetic ratio, this significantly diminishes the observable signal.

These factors combined mean that, at the same magnetic field strength, the signal-to-noise ratio for ¹H is approximately 300 times greater than that for ¹⁵N.[2] This necessitates strategies to either increase the ¹⁵N population or to employ more sensitive detection methods.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues and provide actionable solutions.

Issue 1: My ¹⁵N signal is barely visible or completely absent.
FAQ: Why is my signal-to-noise ratio so low, and what is the first thing I should check?

Answer: The most immediate cause of a weak or absent signal is often insufficient sample concentration or a low number of scans. However, before embarking on lengthy acquisitions, it's crucial to ensure your experimental setup is optimized.

Troubleshooting Steps:

  • Confirm Sample Concentration: Is your sample concentrated enough? For direct ¹⁵N observation at natural abundance, millimolar concentrations are often required.

  • Optimize Acquisition Parameters:

    • Number of Scans (ns): Increase the number of scans to improve the signal-to-noise ratio, which scales with the square root of the number of scans.

    • Recycle Delay (d1): Ensure the recycle delay is appropriate for the T₁ relaxation time of your ¹⁵N nuclei. A delay of 1.3 to 1.5 times T₁ is a good starting point for maximizing signal per unit time. For some systems, paramagnetic relaxation agents can be used to shorten long T₁s.[3][4]

  • Probe Tuning and Matching: Always ensure the probe is correctly tuned and matched for the ¹⁵N frequency before starting an experiment.[5]

  • Shimming: A well-shimmed magnet is critical for good lineshape and, consequently, better signal-to-noise.[5]

Issue 2: My experiment is taking too long to get a decent signal.
FAQ: How can I significantly reduce my experiment time without sacrificing too much signal?

Answer: This is a common challenge. The most effective strategies involve either fundamentally boosting the ¹⁵N signal or using more advanced hardware and pulse sequences.

Core Strategies for Sensitivity Enhancement:

1. Isotopic Labeling

The most direct and widely used method to overcome the low natural abundance of ¹⁵N is isotopic enrichment.[6]

  • Principle: By replacing the naturally occurring ¹⁴N with ¹⁵N in your molecule of interest, you dramatically increase the number of NMR-active nuclei, leading to a substantial signal enhancement.[1]

  • Methodology: For biomolecules like proteins, this is typically achieved by expressing the protein in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵NH₄Cl.[1]

  • Expected Gain: The sensitivity gain is directly proportional to the level of enrichment. For a fully ¹⁵N-labeled protein, the theoretical signal enhancement is over 270-fold (100% / 0.36%).

Experimental Protocol: Uniform ¹⁵N Labeling of a Protein in E. coli

  • Prepare M9 Minimal Medium: Prepare 1L of M9 minimal medium using standard protocols.

  • Add ¹⁵N Source: In place of standard ammonium chloride, add the desired amount of ¹⁵N-labeled ammonium chloride (e.g., 1 gram per liter).

  • Culture and Expression: Grow your E. coli strain containing the expression plasmid for your protein of interest in the ¹⁵N-enriched medium. Induce protein expression as you would with a rich medium.

  • Purification: Purify the ¹⁵N-labeled protein using your established protocol.

2. Hardware Solutions: Cryogenic Probes

Modern NMR spectrometers can be equipped with cryogenic probes (CryoProbes) that offer a significant sensitivity boost.

  • Principle: CryoProbes cool the detection coil and preamplifiers to cryogenic temperatures (~25 K), which dramatically reduces thermal noise in the electronics.[4][7] According to the principles of NMR sensitivity, reducing the temperature of the coil increases the signal-to-noise ratio.[4]

  • Expected Gain: A CryoProbe can provide a 3 to 4-fold increase in sensitivity for X-nuclei like ¹⁵N compared to a conventional room temperature probe.[8] This translates to a 9 to 16-fold reduction in experiment time for the same signal-to-noise ratio.

  • Considerations: The performance of CryoProbes can be diminished by high salt concentrations in the sample, which increase the sample's resistance.[9] Using smaller diameter sample tubes (e.g., 3 mm instead of 5 mm) can help mitigate this effect for salty samples.[9][10]

3. Polarization Transfer Techniques (Indirect Detection)

Instead of directly observing the insensitive ¹⁵N nucleus, you can transfer polarization from a more sensitive nucleus, typically ¹H, and then detect the signal on the ¹H channel.

  • Principle: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) exploit the much larger polarization of protons.[2][11][12] Magnetization is transferred from ¹H to the attached ¹⁵N, evolves with the ¹⁵N chemical shift, and is then transferred back to ¹H for detection.

  • Why it Works: You get the chemical shift information of the ¹⁵N nucleus but with the much higher sensitivity of ¹H detection.

  • Expected Gain: This can lead to very large sensitivity enhancements, making it the standard method for most biomolecular NMR applications involving ¹⁵N.

G cluster_0 Polarization cluster_1 Transfer & Evolution cluster_2 Detection H_pol High ¹H Polarization (Large γ) INEPT1 INEPT Transfer ¹H → ¹⁵N H_pol->INEPT1 N_evolve ¹⁵N Chemical Shift Evolution (t₁) INEPT1->N_evolve INEPT2 Reverse INEPT ¹⁵N → ¹H N_evolve->INEPT2 H_detect Sensitive ¹H Detection (t₂) INEPT2->H_detect

Issue 3: I need even more signal for a very dilute or challenging sample.
FAQ: What are the cutting-edge techniques for maximum sensitivity enhancement?

Answer: For extremely challenging cases, advanced hyperpolarization techniques can provide enormous signal boosts, albeit with more complex instrumentation.

1. Dynamic Nuclear Polarization (DNP)

DNP is a powerful technique that can enhance NMR signals by several orders of magnitude.[13][14]

  • Principle: DNP transfers the very large polarization of electron spins from a stable radical polarizing agent to the surrounding nuclear spins via microwave irradiation.[13][14][15] The sample is typically cooled to cryogenic temperatures (~100 K or lower) to achieve high electron polarization.[15]

  • Methodology: The sample is mixed with a solution containing a polarizing agent (e.g., a trityl radical). The frozen sample is then irradiated with microwaves at or near the electron paramagnetic resonance (EPR) frequency, which facilitates the polarization transfer to the nuclei.

  • Expected Gain: DNP can provide enhancement factors of several hundred to over a thousand-fold.[15][16] For example, a 1500-fold increase in ¹⁵N signal has been observed for a microcrystalline protein sample with a trityl radical.[15]

2. Paramagnetic Relaxation Enhancement (PRE)

While primarily used for obtaining long-range distance information, PRE can also be used to accelerate data acquisition.

  • Principle: A paramagnetic center (like a nitroxide spin label or a metal ion) is attached to the molecule.[17][18] The unpaired electron of the paramagnetic tag dramatically increases the relaxation rates of nearby nuclei.

  • Application for Sensitivity: By shortening the T₁ relaxation times, PRE allows for the use of much shorter recycle delays between scans.[3] This means more scans can be acquired in the same amount of time, leading to an overall improvement in the signal-to-noise ratio per unit time.

  • Considerations: The PRE effect also increases the T₂ relaxation rate, which leads to line broadening. This effect is distance-dependent, falling off with r⁻⁶, so it primarily affects nuclei close to the paramagnetic tag.[17]

Summary of Sensitivity Enhancement Strategies

Strategy Principle Typical Sensitivity Gain Key Considerations
Isotopic Labeling Increases the concentration of the NMR-active ¹⁵N isotope.Up to ~270x (for 100% labeling)Requires biosynthetic or synthetic incorporation.[6]
Cryogenic Probes Reduces thermal noise in the detector coil and electronics.3-4xPerformance can be reduced by high salt concentrations.[8][9]
Indirect Detection (e.g., HSQC) Transfers polarization from sensitive ¹H to ¹⁵N and detects on ¹H.>10x (highly dependent on the molecule)Requires J-coupling between ¹H and ¹⁵N.[11][12]
Dynamic Nuclear Polarization (DNP) Transfers high electron spin polarization to nuclear spins.100x - >1000xRequires specialized hardware (microwaves, cryogenics) and polarizing agents.[13][15][19]
Paramagnetic Relaxation Enhancement (PRE) Shortens T₁ relaxation times, allowing for faster pulsing.Increases S/N per unit time.Can cause significant line broadening for nearby nuclei.[3][17]

G start Low ¹⁵N Signal q_label Can the sample be isotopically labeled? start->q_label label_yes Yes q_label->label_yes Yes label_no No q_label->label_no No uniform_label Perform Uniform ¹⁵N Labeling label_yes->uniform_label q_cryoprobe Is a CryoProbe available? label_no->q_cryoprobe uniform_label->q_cryoprobe cryo_yes Yes q_cryoprobe->cryo_yes Yes cryo_no No q_cryoprobe->cryo_no No use_cryo Use CryoProbe cryo_yes->use_cryo q_indirect Is indirect detection (e.g., HSQC) feasible? cryo_no->q_indirect use_cryo->q_indirect indirect_yes Yes q_indirect->indirect_yes Yes indirect_no No (e.g., no protons) q_indirect->indirect_no No use_hsqc Use ¹H-¹⁵N HSQC indirect_yes->use_hsqc Highest Practical Sensitivity q_dnp Is DNP hardware available? indirect_no->q_dnp dnp_yes Yes q_dnp->dnp_yes Yes dnp_no No q_dnp->dnp_no No use_dnp Use DNP-NMR dnp_yes->use_dnp Maximum Sensitivity optimize Optimize basic acquisition (scans, delay, shims) dnp_no->optimize Limited Options

References

  • Direct Dynamic Nuclear Polarization of 15N and 13C Spins at 14.1 T Using a Trityl Radical and Magic Angle Spinning. (n.d.).
  • Isotopic Labeling for NMR Spectroscopy of Biological Solids. (n.d.). Sigma-Aldrich.
  • Paramagnetic Relaxation Enhancement for Detecting and Characterizing Self-Associations of Intrinsically Disordered Proteins. (2023, February 9). PubMed Central.
  • Why is nitrogen isotopic labelling required for protein NMR? (2016, June 21). Biology Stack Exchange.
  • Sensitivity Boosts by the CPMAS CryoProbe for Challenging Biological Assemblies. (n.d.).
  • Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity. (n.d.).
  • A Unique and Simple Approach to Improve Sensitivity in 15N-NMR Relaxation Measurements for NH3+ Groups: Application to a Protein-DNA Complex. (2017, August 15).
  • Optimization of 15N–13C double-resonance NMR experiments under low temperature magic angle spinning dynamic nuclear polarization conditions. (2024, October 2). PubMed Central.
  • Dynamic nuclear polariz
  • Dynamic nuclear polarization (DNP) NMR. (2022, September 13). UT Southwestern Medical Center.
  • Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. (n.d.). PubMed Central.
  • Chapter 4: Cryogenically Cooled NMR Probes: a Revolution for NMR Spectroscopy. (n.d.). Royal Society of Chemistry.
  • A Technical Guide to Isotopic Labeling with Nitrogen-15: Core Concepts and Applic
  • Dynamic Nuclear Polarization (DNP) Spectroscopy. (n.d.). Bridge12.
  • Paramagnetic relaxation enhancement. (2012, March 1). NMR Wiki.
  • TCI MicroCryoProbe. (n.d.). Bruker.
  • High Sensitivity Cryoprobe. (n.d.). Bruker.
  • Nitrogen-15 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
  • Simultaneously Enhancing Spectral Resolution and Sensitivity in Heteronuclear Correl
  • Performance of cryogenic probes as a function of ionic strength and sample tube geometry. (n.d.).
  • New developments in isotope labeling strategies for protein solution NMR spectroscopy. (n.d.). University of Toronto.
  • Sensitivity in NMR. (2009, October 26).
  • Paramagnetic relaxation enhancement‐assisted structural characterization of a partially disordered conformation of ubiquitin. (n.d.). PubMed Central.
  • 15N-detected TROSY for 1H-15N heteronuclear correlation to study intrinsically disordered proteins: strategies to increase spectral quality. (2025, January 22). PubMed Central.
  • Practical Aspects of Paramagnetic Relaxation Enhancement in Biological Macromolecules. (n.d.).
  • Sensitivity Enhancement in Solution NMR: Emerging Ideas and New Frontiers. (n.d.). PubMed Central.
  • Using Abundant 1H Polarization to Enhance the Sensitivity of Solid-State NMR Spectroscopy. (n.d.).
  • Acquisition Commands and Parameters. (2004, November 10). UC Davis NMR Facility.
  • Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. (n.d.). PubMed Central.
  • Comparison of experimental paramagnetic relaxation enhancement observed... (n.d.).
  • 15N optimal control pulses. (2025, October 4). MPG.PuRe.
  • Optimising in-cell NMR acquisition for nucleic acids. (2024, August 20). PubMed Central.
  • TUTORIAL: 1D 1H-COUPLED 15N SPECTRUM. (n.d.). IMSERC.
  • Overcoming the Limitations of NMR. (2021, February 2). AZoLifeSciences.
  • How to solve NMR's sensitivity deficiencies. (2015, July 13). Wiley Analytical Science.
  • Increasing the Sensitivity of Magnetic Resonance Spectroscopy and Imaging. (2011, October 6).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating (¹⁵N₂)-1H-Imidazole Incorporation with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in metabolic studies, proteomics, and drug development, stable isotope labeling (SIL) is a cornerstone technique for tracing the fate of molecules within complex biological systems. The incorporation of isotopically labeled precursors, such as (¹⁵N₂)-1H-Imidazole, provides an unambiguous window into metabolic pathways, protein synthesis, and enzymatic mechanisms. However, the assertion of incorporation is only as robust as its validation.

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the validation of (¹⁵N₂)-1H-Imidazole incorporation. Moving beyond a simple recitation of protocols, we will explore the causality behind analytical choices, establish self-validating experimental designs, and ground our recommendations in authoritative practices.

Part 1: Choosing Your Analytical Approach: A Comparative Overview

The fundamental principle of validation is the detection of a predictable mass shift in the target molecule upon incorporation of the ¹⁵N₂-labeled imidazole moiety. The two ¹⁵N atoms increase the mass of the molecule by approximately 2 Da (more precisely, 1.994 Da) compared to its natural abundance (¹⁴N₂) counterpart. The choice of mass spectrometry platform is critical and depends on the complexity of the sample matrix and the level of analytical rigor required.

Technique Principle Strengths Limitations Best Suited For
GC-MS Gas Chromatography-Mass SpectrometryHigh chromatographic resolution for volatile compounds; robust and widely available.[1][2]Requires derivatization for non-volatile imidazoles; potential for thermal degradation.[2][3]Analysis of small, volatile imidazole-containing metabolites or degradation products.
LC-MS/MS Liquid Chromatography-Tandem Mass SpectrometryExcellent for complex biological matrices (e.g., cell lysates, plasma); high sensitivity and specificity via Multiple Reaction Monitoring (MRM).[1][4]Potential for matrix effects (ion suppression); lower chromatographic resolution than GC for some isomers.[5]Targeted quantification of labeled peptides, nucleotides, or metabolites in complex mixtures.[6]
HRMS (e.g., Orbitrap, TOF) High-Resolution Mass SpectrometryUnambiguous confirmation of elemental composition through accurate mass measurement; resolves labeled from unlabeled isotopic patterns with high fidelity.[7][8]Higher instrument cost; generates large, complex datasets.Untargeted metabolomics, flux analysis, and definitive confirmation of label incorporation, especially at low levels.[9][10]

Expert Insight: While a standard quadrupole LC-MS/MS system can readily detect the nominal mass shift of +2 Da, we strongly advocate for the use of High-Resolution Mass Spectrometry (HRMS) . The high resolving power of an instrument like an Orbitrap or TOF is crucial for distinguishing the ¹⁵N₂-labeled species from the natural ¹³C₂ isotopic peak of the unlabeled molecule, which can otherwise lead to false positives, particularly with low incorporation rates or in complex spectra.[7][8]

Part 2: The Experimental Workflow: A Self-Validating Protocol

A robust validation workflow is inherently self-validating, meaning it includes the necessary controls and checks to ensure the data is irrefutable. Below is a comprehensive workflow, from sample preparation to data analysis.

Caption: Workflow for Validating ¹⁵N₂-Imidazole Incorporation.

Step-by-Step Methodology

1. Sample Preparation (The Foundation of Accuracy)

Proper sample preparation is critical to preserve the true biological state of the sample.[11]

  • Crucial Control: The entire workflow must be performed in parallel with a biological control sample cultured under identical conditions but without the (¹⁵N₂)-1H-Imidazole tracer. This "natural abundance" sample is your baseline for determining the natural isotopic distribution and identifying any background interferences.

  • Quenching: To halt enzymatic activity instantly and preserve the in vivo metabolic state, rapid quenching is essential.[12] For cell cultures, this is often achieved by aspirating the media and adding a cold solvent mixture like 80:20 methanol:water at -80°C.

  • Extraction: The choice of extraction solvent depends on the target analyte. For polar metabolites, a liquid-liquid extraction using a chloroform/methanol/water system is common.[11] For proteins, standard lysis buffers followed by digestion (e.g., with trypsin) are required.[13]

2. High-Resolution Mass Spectrometry Acquisition

  • Mode: Operate the mass spectrometer in full scan mode to capture the complete isotopic distribution of your analyte(s) of interest.

  • Resolution: Set the resolution to at least 60,000 (FWHM) to clearly separate the isotopic peaks. For certain applications, even higher resolution may be necessary.[9][14]

  • Data-Dependent Acquisition (DDA): For structural confirmation, use a DDA approach to trigger MS/MS fragmentation on the most intense ions. This will allow you to confirm that the labeled precursor has been incorporated into the correct molecular structure.

3. Data Analysis & Validation

  • Mass Extraction: Extract ion chromatograms (XICs) for the theoretical exact mass of your unlabeled analyte (M) and the fully labeled analyte (M+2).

  • Isotopic Pattern Analysis: This is the most critical validation step.

    • In the unlabeled control sample, observe the natural isotopic distribution. The M+1 peak (from natural ¹³C) and M+2 peak (from ¹³C₂ or other heavy isotopes) should be present at their expected low abundances.

    • In the labeled sample, a new isotopic cluster centered at M+2 should appear. The intensity of the original M peak will decrease as the M+2 peak increases, corresponding to the degree of incorporation.

  • Calculating Incorporation Efficiency: The percentage of incorporation can be calculated by comparing the peak areas of the labeled and unlabeled species. A common formula is:

    % Incorporation = [Area(M+2) / (Area(M) + Area(M+2))] * 100

    Note: This calculation should be corrected for the natural abundance of isotopes in the unlabeled molecule using specialized software or algorithms.[15][16]

  • MS/MS Confirmation: For peptides or other complex molecules, analyze the MS/MS fragmentation spectra. The fragment ions containing the imidazole ring should exhibit a +2 Da mass shift, confirming the location of the label.[4][17]

Part 3: Common Pitfalls and Orthogonal Validation

Interpreting Ambiguous Results:

  • Incomplete Labeling: Often, incorporation is not 100%. This results in the presence of both M and M+2 peaks. This is expected and is why calculating the percent incorporation is crucial.[18]

  • Metabolic Scrambling: The ¹⁵N label can sometimes be metabolically transferred to other molecules, a phenomenon known as scrambling.[17][19] If you observe unexpected labeled species, it may indicate that the imidazole ring was catabolized and its ¹⁵N atoms were re-incorporated into other metabolic pathways. Tandem MS can help elucidate where the label has been incorporated.[19]

Orthogonal Validation with NMR:

While mass spectrometry is excellent for detecting incorporation and quantifying the level of enrichment, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocally determining the precise location of the isotopic label within a molecule's structure.[20] ¹⁵N NMR or ¹H-¹⁵N HSQC experiments can provide definitive proof of the label's position, which is something MS/MS can only infer through fragmentation patterns.[21][22][23]

Conclusion

References

  • Antoniewicz, M. R. (2013). Tandem mass spectrometry for measuring stable-isotope labeling. Current Opinion in Biotechnology, 24(1), 48–53. [Link]

  • Burd, H., et al. (2018). Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. Journal of Applied Physiology, 125(4), 1165-1172. [Link]

  • Millard, P., et al. (2020). IsoCor: isotope correction for high-resolution MS labeling experiments. Bioinformatics, 36(9), 2893–2895. [Link]

  • Heuillet, M., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 90(2), 1435–1443. [Link]

  • MacCoss, M. J., et al. (2005). Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides. Analytical Chemistry, 77(23), 7646–7653. [Link]

  • Clerc, F., et al. (2021). A general approach to calculating isotopic distributions for mass spectrometry. Journal of Mass Spectrometry, 56(10), e4772. [Link]

  • Arambula, D. G., et al. (2015). Stable isotope labelling methods in mass spectrometry-based quantitative proteomics. Journal of Chromatography B, 993-994, 1-13. [Link]

  • Williams, J. P., et al. (2019). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(11), 2349–2358. [Link]

  • Meija, J. (n.d.). Isotopic enrichment calculator from mass spectra. GitHub. Retrieved from [Link]

  • Heise, R., & Nikoloski, Z. (2014). Quantification of Stable Isotope Label in Metabolites via Mass Spectrometry. In Plant Metabolic Flux Analysis (pp. 121-133). Humana Press. [Link]

  • Bueschl, C., et al. (2017). Isotopic labeling-assisted metabolomics using LC–MS. Metabolomics, 13(1), 7. [Link]

  • Kattamuri, C., et al. (2019). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. Journal of Biomolecular NMR, 73(6-7), 289–299. [Link]

  • Millard, P., et al. (2020). IsoCor: Isotope correction for high-resolution MS labeling experiments. ResearchGate. [Link]

  • Organomation. (n.d.). Metabolomics Sample Preparation. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Sample preparation | Metabolomics. Retrieved from [Link]

  • MaChemGuy. (2016, November 13). Calculating the abundance of isotopes using mass spectra. YouTube. [Link]

  • Patti, G. J., et al. (2012). Mass spectrometry-based metabolomics: a guide for annotation, quantification and best reporting practices. Nature Methods, 9(7), 661–663. [Link]

  • Ivanisevic, J., & Want, E. J. (2019). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Methods in Molecular Biology, 1978, 267–281. [Link]

  • University of Leicester. (n.d.). 15N - Protein NMR. Retrieved from [Link]

  • Julius, K. C., et al. (2008). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Journal of Biomolecular NMR, 42(2), 111–117. [Link]

  • McIntosh, L. P., & Dahlquist, F. W. (1990). Biosynthetic Incorporation of 15N and 13C for Assignment and Interpretation of Nuclear Magnetic Resonance Spectra of Proteins. Quarterly Reviews of Biophysics, 23(1), 1–38. [Link]

  • Wikipedia. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • C&EN. (2024). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. C&EN BrandLab. [Link]

  • Ulintz, P. J., et al. (2007). Using dynamic programming to create isotopic distribution maps from mass spectra. Bioinformatics, 23(13), i524–i532. [Link]

  • ResolveMass Laboratories Inc. (n.d.). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Ionization Labs. (n.d.). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from [Link]

  • He, M., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 294, 119503. [Link]

  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. [Link]

  • Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. Retrieved from [Link]

  • Rowlinson, B., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Bioscience Reports, 42(11), BSR20221376. [Link]

  • Chen, Y., et al. (2017). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 8, 1492. [Link]

  • Krijgsveld, J., et al. (2003). Metabolic labeling of model organisms using heavy nitrogen (15N). Proteomics, 3(9), 1767–1779. [Link]

  • Tsugawa, H., et al. (2021). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Metabolites, 11(9), 589. [Link]

  • Tabb, D. L., et al. (2003). Experimental Protein Mixture for Validating Tandem Mass Spectral Analysis. Journal of Proteome Research, 2(1), 109–116. [Link]

  • Liyu, A., et al. (2022). High-throughput native mass spectrometry as experimental validation for in silico drug design. OSTI.GOV. [Link]

  • MS Vision. (n.d.). Literature on Native MS. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide: Unlocking Deeper Insights with Dual ¹³C/¹⁵N Isotopic Labeling

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of structural biology and drug development, the ability to discern the precise three-dimensional structure and dynamics of proteins is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for these investigations, and its power is profoundly amplified by isotopic labeling. While ¹⁵N labeling provides a foundational view, the strategic incorporation of ¹³C alongside ¹⁵N—a practice known as dual labeling—opens a new dimension of analytical depth, transforming challenging projects into tractable endeavors.

This guide provides a comprehensive comparison between ¹⁵N single labeling and ¹³C/¹⁵N dual labeling, detailing the causal advantages of the dual approach and providing the experimental frameworks necessary for its implementation.

The Foundation: ¹⁵N Labeling and the "Protein Fingerprint"

The most common isotope of nitrogen, ¹⁴N, possesses properties that lead to broad, poorly resolved signals in high-resolution NMR.[1] By contrast, enriching a protein with the ¹⁵N isotope, which has a nuclear spin of ½, yields sharp, well-defined signals.[1] This is typically achieved by expressing the protein in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵NH₄Cl.[2][3]

The result of this process is the ability to acquire a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates each amide proton with its directly bonded nitrogen atom, producing a unique peak for most amino acid residues.[][5] The resulting spectrum is often called a "protein fingerprint" because it provides a sensitive snapshot of the protein's folded state and overall integrity.[][5]

Limitations of ¹⁵N-Only Labeling:

Despite its utility, ¹⁵N labeling alone has significant drawbacks, especially as protein size increases:

  • Ambiguous Resonance Assignment: For proteins larger than ~15 kDa, the 2D ¹H-¹⁵N HSQC spectrum suffers from severe signal overlap.[2][6] Assigning each peak to its specific residue in the protein sequence relies on through-space correlations (NOEs), which can be ambiguous and conformation-dependent.[6]

  • Limited Structural Information: The ¹H-¹⁵N correlation provides information primarily about the protein backbone's amide groups, offering limited insight into the arrangement of side chains or secondary structure elements.

  • Inability to Use Powerful Assignment Techniques: Crucially, ¹⁵N labeling does not permit the use of the most powerful and unambiguous NMR assignment methods: triple-resonance experiments.[6][7]

The Next Level: ¹³C/¹⁵N Dual Labeling

Dual labeling involves growing the expression host in a minimal medium containing both a ¹⁵N nitrogen source (e.g., ¹⁵NH₄Cl) and a ¹³C carbon source (e.g., ¹³C-glucose).[7] This enriches the entire protein with both NMR-active isotopes, fundamentally expanding the type of information that can be extracted.

The primary and most impactful advantage of dual labeling is that it enables triple-resonance NMR experiments .[6][7] These experiments create magnetization transfer pathways that link atoms through their covalent bonds along the protein backbone (e.g., Hᵢ → Nᵢ → Cαᵢ → Hαᵢ). By correlating the amide ¹H and ¹⁵N of one residue with the ¹³C nuclei of the same residue (intra-residue) and the preceding residue (inter-residue), these experiments allow for a definitive, sequential "walk" along the protein backbone.[6][8]

Experiments like the HNCA, HN(CO)CA, HNCACB, and HNCO are the workhorses of this approach. For example, the HNCA experiment correlates the amide proton and nitrogen (Hᵢ, Nᵢ) of a residue with the alpha-carbon (Cα) of the same residue (Cαᵢ) and the preceding one (Cαᵢ₋₁).[6] Its partner experiment, the HN(CO)CA, correlates Hᵢ and Nᵢ only with the Cα of the preceding residue (Cαᵢ₋₁).[6] By comparing these two spectra, researchers can unambiguously link adjacent residues, solving the assignment problem that plagues ¹⁵N-only approaches.

Head-to-Head Comparison: ¹⁵N vs. ¹³C/¹⁵N Labeling

The decision to use dual labeling is a trade-off between the higher cost of ¹³C-labeled media and the vastly superior data quality and analytical power it provides.[9] For any protein of significant size or complexity, the benefits of dual labeling are indispensable.

Feature¹⁵N Single Labeling¹³C/¹⁵N Dual LabelingAdvantage of Dual Labeling
Core Experiment 2D ¹H-¹⁵N HSQC3D/4D Triple-Resonance (HNCA, HNCACB, etc.)Unambiguous Backbone Assignment: Enables sequential walking along the protein backbone, eliminating the ambiguity of NOE-based methods.[6][8]
Spectral Resolution 2-Dimensional3-Dimensional (¹H, ¹⁵N, ¹³C)Drastically Reduced Overlap: Spreading signals into a third dimension resolves the spectral crowding inherent in 2D spectra of larger proteins.[2][10]
Assignment Strategy Relies on through-space NOEs (e.g., ¹⁵N-NOESY-HSQC). Often ambiguous and difficult for proteins >15 kDa.[6]Relies on through-bond scalar couplings. Robust, reliable, and applicable to much larger systems.[6][7]Reliability & Scalability: The assignment process is more reliable and can be applied to proteins exceeding 25-30 kDa.[6]
Structural Information Limited to backbone amides.Provides chemical shifts for backbone Cα, Cβ, and C' (carbonyl) atoms.Secondary Structure Determination: ¹³Cα, ¹³Cβ, and ¹³C' chemical shifts are highly sensitive to secondary structure (α-helix vs. β-sheet), providing direct structural constraints.[11][12][13]
Side-Chain Analysis Very limited information.Enables experiments like HCCH-TOCSY to assign side-chain resonances.Complete Structural Picture: Allows for the detailed analysis of side-chain conformations and interactions, which are critical for function.
Cost Lower (only ¹⁵NH₄Cl required).Higher (requires ¹³C-glucose, which is significantly more expensive).[9]N/A

Experimental Workflows

The foundation for both labeling schemes is the expression of the target protein in a bacterial host (typically E. coli) grown in M9 minimal media. This ensures that the isotopically labeled precursors provided are the exclusive sources for nitrogen and carbon, leading to high levels of incorporation.[14]

Diagram: Isotopic Labeling Experimental Workflow

The following diagram illustrates the general workflow for producing isotopically labeled proteins for NMR studies. The key decision point that differentiates the two methods is the composition of the M9 minimal medium.

G cluster_prep Phase 1: Preparation cluster_growth Phase 2: Growth & Expression cluster_preculture Pre-culture cluster_mainculture Main Culture (M9 Minimal Media) cluster_media Media Composition cluster_purification Phase 3: Downstream Processing transform Transform E. coli with expression plasmid plate Plate on LB Agar (with antibiotic) transform->plate colony Pick single colony lb_culture Inoculate 5-10 mL rich medium (LB) colony->lb_culture inoculate_m9 Inoculate 1L M9 Media with pre-culture lb_culture->inoculate_m9 grow Grow at 37°C to OD₆₀₀ ≈ 0.6-0.8 inoculate_m9->grow media_15N For ¹⁵N Labeling: - M9 Salts - ¹⁵NH₄Cl (1g/L) - Natural Abundance Glucose (4g/L) media_13C15N For ¹³C/¹⁵N Labeling: - M9 Salts - ¹⁵NH₄Cl (1g/L) - ¹³C-Glucose (2g/L) induce Induce expression (e.g., with IPTG) grow->induce express Express protein at lower temp (e.g., 18-25°C) for 16-20 hours induce->express harvest Harvest cells (centrifugation) express->harvest lyse Lyse cells harvest->lyse purify Purify protein (e.g., affinity chromatography) lyse->purify nmr_sample Prepare NMR Sample (buffer exchange, concentration) purify->nmr_sample

Caption: General workflow for bacterial expression of isotopically labeled proteins.

Protocol 1: Uniform ¹⁵N Labeling

This protocol is suitable for initial screening of protein folding and for smaller proteins (<15 kDa) where assignment via NOESY is feasible.

  • Prepare M9 Minimal Media (1L):

    • Combine 100 mL of 10x M9 salts solution (60 g Na₂HPO₄, 30 g KH₂PO₄, 5 g NaCl per liter).

    • Add 1 g of ¹⁵NH₄Cl (Cambridge Isotope Laboratories, Inc. or equivalent) as the sole nitrogen source.

    • Add 20 mL of 20% (w/v) sterile natural abundance D-glucose solution (final concentration 4 g/L).

    • Add 1 mL of 1M MgSO₄, 0.3 mL of 1M CaCl₂, and 10 mL of 100x trace elements solution.[15]

    • Add required vitamins (e.g., thiamin, biotin) and antibiotic.

    • Adjust final volume to 1L with sterile H₂O.

  • Growth and Expression:

    • Inoculate a 5-10 mL LB medium pre-culture with a single colony of E. coli (e.g., BL21(DE3)) transformed with your expression plasmid. Grow overnight at 37°C.

    • Use the pre-culture to inoculate 1L of the prepared ¹⁵N M9 media.

    • Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6–0.8.

    • Cool the culture to the desired induction temperature (e.g., 20°C).

    • Induce protein expression with IPTG (final concentration typically 0.5-1 mM).

    • Continue to grow for 16-20 hours.

  • Downstream Processing:

    • Harvest the cells by centrifugation.

    • Proceed with cell lysis and protein purification under native conditions.

Protocol 2: Uniform ¹³C/¹⁵N Dual Labeling

This protocol is the standard for detailed structural and dynamics studies.

  • Prepare M9 Minimal Media (1L):

    • The procedure is identical to Protocol 1, with one critical change:

    • Replace the natural abundance glucose with 2 g of ¹³C₆-D-glucose (Cambridge Isotope Laboratories, Inc. or equivalent) as the sole carbon source.[7] The lower concentration (2 g/L vs 4 g/L) is often sufficient and helps manage the higher cost of the labeled glucose.[16]

    • Ensure 1 g of ¹⁵NH₄Cl is also added.

  • Growth and Expression:

    • The growth and expression steps are identical to those described in Protocol 1. It is crucial that the pre-culture is grown in a rich medium (like LB) and used to inoculate the minimal medium to minimize the time cells spend adapting, however, some protocols prefer a pre-culture in M9 media to better acclimate the cells.[17]

  • Downstream Processing:

    • Harvest the cells and purify the protein as described previously. The resulting protein will be >95% enriched with both ¹⁵N and ¹³C.[18]

Diagram: Conceptual Advantage of Dual Labeling for Assignment

This diagram illustrates the fundamental difference in the information flow used for backbone resonance assignment between the two labeling schemes.

G cluster_15N ¹⁵N Labeling Strategy cluster_13C15N ¹³C/¹⁵N Dual Labeling Strategy N_i N(i)-H(i) N_i1 N(i+1)-H(i+1) N_i->N_i1 Through-Space (NOE, ambiguous) label_15N Relies on spatial proximity. Difficult to resolve sequential neighbors. C_i_minus_1 Cα(i-1) N_i_2 N(i)-H(i) N_i_2->C_i_minus_1 HN(CO)CA C_i Cα(i) N_i_2->C_i HNCA N_i_plus_1 N(i+1)-H(i+1) C_i->N_i_plus_1 HNCA label_13C15N Creates an unambiguous path along the covalent backbone.

Sources

A Senior Application Scientist's Guide to Confirming Protein-Protein Interactions with ¹⁵N Labeling and IP-MS

Author: BenchChem Technical Support Team. Date: January 2026

print(google_search.search(queries=['15N metabolic labeling IP-MS workflow diagram', 'quantitative comparison of 15N labeling vs SILAC vs label-free for PPI', 'data analysis pipeline for 15N IP-MS proteomics', 'interpreting mass spectrometry data from 15N labeling experiments for protein interactions']))

For researchers, scientists, and drug development professionals, rigorously validating protein-protein interactions (PPIs) is a critical step in elucidating biological pathways and identifying therapeutic targets. Co-immunoprecipitation (co-IP) followed by mass spectrometry (MS) is a cornerstone technique for identifying potential PPIs.[1][2] However, a significant challenge lies in distinguishing bona fide interactors from the vast number of non-specific proteins that co-purify, leading to a high rate of false-positive identifications.[1][2] This guide provides an in-depth comparison and a detailed protocol for a robust quantitative proteomic strategy: combining stable isotope ¹⁵N metabolic labeling with immunoprecipitation-mass spectrometry (IP-MS) to confidently validate PPIs.

The core principle of this method is to create two distinct, isotopically labeled cell populations. One population is cultured in a medium containing the standard light nitrogen isotope (¹⁴N), while the other is grown in a medium where the sole nitrogen source is the heavy isotope, ¹⁵N.[3][4] This metabolic labeling incorporates the heavy isotope into the entire proteome of the "heavy" cell population.[4][5] By performing parallel immunoprecipitation experiments on your protein of interest (the "bait") from both heavy and light cell lysates and then combining the samples for a single mass spectrometry analysis, you can accurately quantify the enrichment of specific interactors over the non-specific background.[3][6]

True interaction partners of your bait protein will be significantly enriched in the bait IP sample compared to a control IP, whereas non-specific background proteins will be present in roughly equal amounts in both. The mass spectrometer can distinguish between the heavy (¹⁵N) and light (¹⁴N) peptides based on their mass difference, and the ratio of their signal intensities provides a precise measure of this enrichment.[7]

The ¹⁵N IP-MS Experimental Workflow

The power of ¹⁵N metabolic labeling lies in its ability to introduce a quantitative dimension at the very beginning of the experimental process, minimizing errors from sample handling and processing.[4][5] The workflow is a self-validating system designed to clearly distinguish signal from noise.

Caption: Workflow for quantitative IP-MS using ¹⁵N metabolic labeling.

Detailed Experimental Protocol

This protocol provides a generalized framework. Specific details such as antibody concentrations, incubation times, and lysis buffer composition should be optimized for the bait protein and cell system being studied.

Part 1: Metabolic Labeling of Cells

The goal of this step is to achieve near-complete incorporation of the ¹⁵N isotope into the proteome of the "heavy" cell population.

  • Media Preparation: Prepare cell culture medium where the only nitrogen source is ¹⁵N-labeled. For example, use ¹⁵NH₄Cl for yeast or algae, or ¹⁵N-labeled amino acids for mammalian cells.[3] Ensure all other nutrients are identical to the standard "light" (¹⁴N) medium.

  • Cell Culture: Culture your cells in the respective "heavy" (¹⁵N) and "light" (¹⁴N) media for a sufficient number of cell divisions to ensure high labeling efficiency.

    • Expert Insight: A labeling efficiency of >95% is crucial for accurate quantification.[8] This typically requires at least 5-6 cell doublings. Periodically check the incorporation efficiency by analyzing a small sample of protein extract via MS.[9][10]

  • Harvest Cells: Once optimal cell density and labeling are achieved, harvest an equal number of cells from both the heavy and light cultures. Wash the cell pellets with ice-cold PBS to remove residual media and freeze them at -80°C until ready for lysis.

Part 2: Immunoprecipitation

This phase involves capturing the bait protein and its interaction partners. The key is to maintain identical conditions for both the light and heavy samples to ensure a fair comparison.

  • Cell Lysis: Resuspend the cell pellets in a suitable lysis buffer (e.g., RIPA or a milder buffer with 0.1-0.5% NP-40) supplemented with protease and phosphatase inhibitors.

    • Expert Insight: The choice of lysis buffer is a critical balance between solubilizing your protein complex and preserving weaker interactions. Harsher detergents may disrupt transient PPIs.

  • Antibody Coupling: Pre-couple your specific bait antibody (for the light lysate) and a control IgG antibody (for the heavy lysate) to Protein A/G magnetic beads or agarose resin.[3]

  • Immunoprecipitation: Add the antibody-coupled beads to the clarified cell lysates and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[3]

  • Washing: This is a critical step to reduce non-specific binders. Wash the beads extensively (3-5 times) with lysis buffer.

    • Trustworthiness: The stringency of the washes determines the final purity. Overly stringent washes can elute true but weak interactors, while insufficient washing will result in high background. This step must be optimized and kept consistent.

  • Elution: Elute the protein complexes from the beads. A common method is to use a low-pH buffer (e.g., 0.1 M glycine, pH 2.5) or an SDS-based elution buffer.[3] Neutralize the eluate immediately if using a low-pH buffer.

Part 3: Sample Preparation for Mass Spectrometry

  • Combine Samples: Combine the eluates from the light (bait IP) and heavy (control IP) experiments in a 1:1 ratio.

    • Expert Insight: Combining the samples at this stage normalizes any variance introduced during subsequent sample processing steps (digestion, cleanup), which is a major advantage of metabolic labeling.[5][11]

  • Protein Digestion: Denature, reduce, and alkylate the proteins in the combined sample. Digest the proteins into peptides overnight using sequencing-grade trypsin.[3]

  • Peptide Cleanup: Desalt the resulting peptide mixture using C18 StageTips or a similar method to remove salts and detergents that can interfere with MS analysis.[3]

Part 4: LC-MS/MS Analysis and Data Interpretation

  • LC-MS/MS: Analyze the cleaned peptide sample on a high-resolution Orbitrap or similar mass spectrometer coupled to a nano-liquid chromatography system.[3] The instrument will perform a survey scan (MS1) to measure the mass-to-charge ratio of intact peptides, followed by fragmentation scans (MS2) to determine the amino acid sequence.

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, or Protein Prospector) for data analysis.[10]

    • Protein Identification: The software will search the MS2 spectra against a protein database to identify the peptides and, by extension, the proteins present in your sample.

    • Quantification: In the MS1 spectra, the software will identify pairs of peptides that have the same sequence but different masses due to ¹⁴N/¹⁵N labeling. It will then calculate the ratio of the signal intensity of the light peptide to the heavy peptide (¹⁴N/¹⁵N ratio).

    • Identifying True Interactors: True interaction partners of your bait protein will show a high ¹⁴N/¹⁵N ratio, indicating their enrichment in the specific IP (light sample) compared to the control IP (heavy sample). Non-specific binders and contaminants will have a ratio close to 1, as they were present in similar amounts in both immunoprecipitates.

Comparison with Alternative Quantitative Methods

While ¹⁵N labeling is a powerful technique, other methods are also widely used. The choice of method depends on the experimental system, budget, and specific research question.[12]

Feature¹⁵N Metabolic LabelingSILAC (Stable Isotope Labeling with Amino acids in Cell culture)Label-Free Quantification (LFQ)
Principle Entire proteome is labeled by incorporating ¹⁵N from the sole nitrogen source in the media.[4]Specific amino acids (e.g., Arg, Lys) are isotopically labeled, incorporating a defined mass shift.[12][13]Protein abundance is inferred from MS signal intensity or spectral counts in separate runs.[14]
Accuracy & Precision High. Early-stage sample mixing minimizes processing errors.[5][15]Very High. Considered the gold standard for accuracy due to early mixing and well-defined mass shifts.[11][13]Moderate to High. Susceptible to run-to-run variation in LC-MS performance.[14]
Applicability Broad. Can be used in any organism that can be grown on a defined medium, including plants, bacteria, and some animals.[4]Primarily limited to cell culture. Can be challenging in organisms that synthesize their own amino acids.[5][16]Universal. Can be applied to any sample type, including tissues and clinical samples.
Complexity Data analysis can be complex due to variable mass shifts depending on the number of nitrogen atoms in each peptide.[12]Simpler data analysis due to predictable mass shifts for tryptic peptides.[12]Requires highly reproducible chromatography. Data analysis can be computationally intensive to align runs.[14]
Cost Moderate. ¹⁵N-labeled media can be costly, especially for mammalian cell culture.High. Labeled amino acids are expensive.[16]Low. No labeling reagents are required, but requires more instrument time.[14]
Throughput Low. Typically limited to comparing two conditions per MS run.Low to Moderate. Can compare 2-3 conditions (light, medium, heavy).High. Can compare many samples, limited only by instrument time.

Concluding Remarks

Confirming protein-protein interactions requires a quantitative approach to overcome the persistent issue of non-specific contaminants in affinity purification experiments. ¹⁵N metabolic labeling, when combined with IP-MS, offers a robust and reliable method for achieving this. By differentially labeling the entire proteomes of the experimental and control cell populations, researchers can obtain precise quantitative ratios that clearly distinguish genuine interaction partners from background noise. While it requires careful planning for efficient labeling and more complex data analysis compared to SILAC, its broad applicability to various model organisms makes it an invaluable tool in the arsenal of drug development professionals and life scientists.[4]

References

  • Identification and validation of protein-protein interactions by combining co-immunoprecipitation, antigen competition, and stable isotope labeling. Methods in Molecular Biology. [Link]

  • Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements. Proceedings of the National Academy of Sciences. [Link]

  • Identification and Validation of Protein-Protein Interactions by Combining Co-immunoprecipitation, Antigen Competition, and Stable Isotope Labeling. Springer Nature Experiments. [Link]

  • Mapping Protein–Protein Interactions by Quantitative Proteomics. Springer Nature Experiments. [Link]

  • Quantitative proteomics improves identification of protein–bait interactions. Ovid. [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. National Institutes of Health (NIH). [Link]

  • A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation. National Institutes of Health (NIH). [Link]

  • Quantification of histone modifications using 15N metabolic labeling. National Institutes of Health (NIH). [Link]

  • Methods for the detection and analysis of protein–protein interactions. Florida State University Biology. [Link]

  • Metabolic labeling of model organisms using heavy nitrogen (15N). PubMed. [Link]

  • Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. PubMed. [Link]

  • Proteomics. Wikipedia. [Link]

  • Defining Dynamic Protein Interactions Using SILAC-Based Quantitative Mass Spectrometry. Springer Link. [Link]

  • 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. National Institutes of Health (NIH). [Link]

  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. [Link]

  • Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. National Institutes of Health (NIH). [Link]

  • Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. ACS Publications. [Link]

  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers. [Link]

  • Identification of Protein Interaction Partners in Mammalian Cells Using SILAC-immunoprecipitation Quantitative Proteomics. YouTube. [Link]

  • A New Approach for the Comparative Analysis of Multiprotein Complexes Based on 15N Metabolic Labeling and Quantitative Mass Spectrometry. YouTube. [Link]

  • Mass spectrometry‐based protein–protein interaction networks for the study of human diseases. National Institutes of Health (NIH). [Link]

  • Quantitative proteomics using SILAC: Principles, applications, and developments. BIOCEV. [Link]

  • Label-free vs Label-based Proteomics: A Comprehensive Comparison. Novogene. [Link]

  • Quantitative Proteomics: Label-Free versus Label-Based Methods. Silantes. [Link]

Sources

Bridging the Gap: A Senior Application Scientist's Guide to Cross-Referencing Experimental ¹⁵N NMR Shifts with Computational Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and structural biology, the precise characterization of nitrogen-containing molecules is paramount. Nitrogen atoms are integral to the pharmacophores of a vast array of therapeutic agents and are key players in the intricate architecture of biomolecules.[1] ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful lens through which to view these critical nitrogen environments.[2][3] However, the inherent challenges of ¹⁵N NMR, namely its low natural abundance (0.37%) and a negative gyromagnetic ratio, often render direct experimental observation a formidable task.[1][4][5] This is where the synergy between experimental data and computational modeling becomes not just advantageous, but transformative.

This guide provides an in-depth comparison of experimental ¹⁵N NMR techniques and computational prediction models, offering a framework for their effective cross-referencing. We will delve into the causality behind experimental choices, the validation of computational methods, and a unified workflow to enhance the accuracy and efficiency of structural elucidation for researchers, scientists, and drug development professionals.

The Experimental Cornerstone: Acquiring High-Fidelity ¹⁵N NMR Data

The journey to reliable structural insights begins with meticulously acquired experimental data. The low sensitivity of the ¹⁵N nucleus necessitates strategic experimental design to achieve an adequate signal-to-noise ratio.[4][5]

Isotopic Labeling: A Necessary Investment

For all but the most concentrated small molecule samples, isotopic enrichment with ¹⁵N is a prerequisite for timely and sensitive data acquisition.[2][5] While the cost of ¹⁵N-labeled precursors can be significant, the return on investment is a dramatic reduction in experiment time and a substantial boost in signal intensity.[5] In protein NMR, uniform ¹⁵N labeling is standard practice, achieved by expressing the protein in a minimal medium containing ¹⁵N-ammonium salts as the sole nitrogen source.[2][4] For smaller organic molecules, selective labeling can be a cost-effective strategy to probe specific nitrogen sites.

Experimental Protocols: A Step-by-Step Guide

Sample Preparation:

  • Dissolution: Dissolve the ¹⁵N-labeled compound in a high-quality deuterated solvent to a concentration of 0.5-2 mM.[2] For insensitive experiments, concentrations up to 100 mM may be necessary.[6]

  • Solvent Choice: The choice of solvent is critical. For molecules with exchangeable protons (e.g., amides), aprotic solvents like DMSO-d₆ are preferred to avoid signal broadening.[5] For biological samples, a 90:10 H₂O/D₂O mixture is common, often requiring water suppression techniques.[5]

  • Filtration: Ensure the sample is free of particulate matter by filtering it through a pipette with a cotton wool plug into a high-quality NMR tube.[6]

  • Volume: The optimal sample volume for a standard 5 mm NMR tube is 0.6-0.7 mL, corresponding to a column height of 40-50 mm.[7]

Data Acquisition:

Modern NMR spectroscopy relies on indirect detection methods to overcome the low sensitivity of ¹⁵N. These experiments transfer magnetization from the highly sensitive ¹H nucleus to the ¹⁵N nucleus, significantly enhancing the signal.

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is the workhorse experiment for correlating directly bonded ¹H and ¹⁵N nuclei. It provides a fingerprint of the molecule, with each amide group in a protein, for example, giving rise to a unique cross-peak.

  • ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and nitrogen atoms, typically over two to four bonds. It is invaluable for connecting different spin systems and establishing the overall molecular framework.

Referencing ¹⁵N Chemical Shifts:

A consistent referencing standard is crucial for comparing experimental and computational data. While the International Union of Pure and Applied Chemistry (IUPAC) recommends nitromethane, liquid ammonia is widely used, particularly in biological NMR.[4][5] It is imperative to report the referencing standard used. The chemical shift of liquid ammonia is approximately -380.5 ppm relative to nitromethane.[4] For solid-state NMR, ¹⁵NH₄Cl is a suitable external reference.[8][9]

The Computational Counterpart: Predicting ¹⁵N NMR Chemical Shifts

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for predicting NMR parameters with a high degree of accuracy.[10][11] These computational models can provide invaluable insights, especially when experimental data is ambiguous or difficult to obtain.

The Power of DFT in Chemical Shift Prediction

DFT calculations approximate the electronic structure of a molecule to compute the magnetic shielding tensor for each nucleus.[10] This shielding tensor is then used to calculate the chemical shift. The accuracy of DFT predictions is highly dependent on the choice of:

  • Functional: Different functionals offer varying balances of accuracy and computational cost. For ¹⁵N chemical shifts, functionals like OLYP and B3LYP have shown good performance.[11][12]

  • Basis Set: The basis set describes the atomic orbitals used in the calculation. Larger basis sets generally provide more accurate results but require more computational resources. A locally dense basis set scheme, where a larger basis set is used for the nitrogen atom and a smaller one for the rest of the molecule, can be an effective compromise.[11]

  • Solvent Effects: Accounting for the solvent environment is crucial for accurate predictions, as it can significantly influence the electronic structure of the molecule.[10][11] The Polarizable Continuum Model (PCM) is a commonly used implicit solvation model that often improves the agreement between calculated and experimental shifts.[11][13]

Computational Workflow for ¹⁵N Chemical Shift Prediction

G cluster_0 Input cluster_1 Computational Steps cluster_2 Output & Referencing mol_structure Molecular Structure geometry_optimization Geometry Optimization mol_structure->geometry_optimization nmr_calculation NMR Shielding Calculation (DFT: Functional, Basis Set) geometry_optimization->nmr_calculation solvent_model Inclusion of Solvent Effects (e.g., PCM) nmr_calculation->solvent_model shielding_tensors Absolute Shielding Tensors solvent_model->shielding_tensors reference_calculation Calculate Shielding of Reference (e.g., NH3) shielding_tensors->reference_calculation predicted_shifts Predicted Chemical Shifts (δ) shielding_tensors->predicted_shifts reference_calculation->predicted_shifts G exp_data Acquire Experimental ¹⁵N NMR Data (HSQC, HMBC) compare Compare Experimental and Predicted Shifts exp_data->compare comp_model Generate Computational Model of Putative Structure(s) predict_shifts Predict ¹⁵N Chemical Shifts (DFT) comp_model->predict_shifts predict_shifts->compare good_agreement Good Agreement: Structure Validated compare->good_agreement Yes poor_agreement Poor Agreement: Re-evaluate Structure compare->poor_agreement No refine_model Refine Computational Model (Conformers, Solvation) poor_agreement->refine_model refine_model->predict_shifts

Caption: An integrated workflow for cross-referencing experimental and computational ¹⁵N NMR data.

Data Presentation for Effective Comparison

A clear and concise presentation of both experimental and computational data is essential for effective comparison.

Nitrogen AtomExperimental δ (ppm)Computational δ (ppm)Δδ (ppm)
N-1123.5125.11.6
N-3245.8243.9-1.9
N-7150.2151.51.3

Table 1: Example Comparison of Experimental and Computationally Predicted ¹⁵N Chemical Shifts.

Case Study: Resolving a Regioisomeric Ambiguity

Consider a synthetic reaction that could yield two possible regioisomers, both containing a pyrazole ring. The ¹H and ¹³C NMR data may be insufficient to definitively distinguish between the two. By acquiring a ¹H-¹⁵N HMBC spectrum, the long-range couplings to the pyrazole nitrogens can be observed. Concurrently, DFT calculations of the ¹⁵N chemical shifts for both possible isomers can be performed. A comparison of the experimental shifts with the predicted shifts for each isomer will likely provide a clear and unambiguous assignment of the correct structure.

Conclusion and Future Outlook

The integration of experimental ¹⁵N NMR spectroscopy with high-level computational modeling represents a paradigm shift in the structural elucidation of nitrogen-containing molecules. This synergistic approach not only enhances the accuracy and reliability of structural assignments but also accelerates the drug discovery and development pipeline. [14][15][16]As computational methods continue to improve in accuracy and efficiency, and as NMR hardware and techniques become more sensitive, the synergy between these two powerful methodologies will undoubtedly lead to even greater insights into the complex world of molecular structure and function. The ability to confidently cross-reference experimental and computational data is a critical skill for any researcher working at the forefront of chemical and biological sciences.

References

  • Marek, J. A., & Lyčka, A. (2002). 15N NMR Spectroscopy in Structural Analysis. Current Organic Chemistry, 6(1), 35-52.
  • Wikipedia. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Retrieved January 12, 2026, from [Link]

  • Tao, T. (2025, August 13). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. AZoM.
  • Lorigan, G. A., et al. (2009). Resolving Nitrogen-15 and Proton Chemical Shifts for Mobile Segments of Elastin with Two-dimensional NMR Spectroscopy. Journal of Biological Chemistry, 284(49), 34154–34162.
  • Martin, G. E., et al. (2021, September 23). 15N NMR for Structure Elucidation. [Video]. YouTube. [Link]

  • Smith, A. B., & Jones, C. D. (2023). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews.
  • University of Ottawa. (n.d.). Nitrogen NMR. Retrieved January 12, 2026, from [Link]

  • Williams, A. J., Martin, G. E., & Rovnyak, D. (2016). Nuclear Magnetic Resonance Experiments Applicable to the Elucidation and Characterization of Nitrogenous Natural Products: 1H–15N Heteronuclear Shift Correlation Methods. In Modern NMR Approaches to the Structure Elucidation of Natural Products (Vol. 2, pp. 71-116). The Royal Society of Chemistry.
  • Bertani, P., Raya, J., & Bechinger, B. (2014). 15N chemical shift referencing in solid state NMR. Solid State Nuclear Magnetic Resonance, 61-62, 1-4.
  • Krivdin, L. B., & Semenov, V. A. (2019). Calculation of 15N NMR Chemical Shifts in a Diversity of Nitrogen-Containing Compounds Using Composite Method Approximation at the DFT, MP2, and CCSD Levels. The Journal of Physical Chemistry A, 123(36), 7769–7780.
  • Semenov, V. A., Samultsev, D. O., & Krivdin, L. B. (2019). DFT computational schemes for 15 N NMR chemical shifts of the condensed nitrogen-containing heterocycles. Magnetic Resonance in Chemistry, 57(7), 346-358.
  • Krivdin, L. B., & Semenov, V. A. (2019). Calculation of 15N NMR Chemical Shifts in a Diversity of Nitrogen-Containing Compounds Using Composite Method Approximation at the DFT, MP2, and CCSD Levels.
  • Royal Society of Chemistry. (2025). A computational protocol for 15N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods. RSC Publishing.
  • Royal Society of Chemistry. (n.d.). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central.
  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved January 12, 2026, from [Link]

  • Royal Society of Chemistry. (2025).
  • Western University. (n.d.). NMR Sample Preparation. Retrieved January 12, 2026, from [Link]

  • Bentham Science Publishers. (2002). 15N NMR Spectroscopy in Structural Analysis. Retrieved January 12, 2026, from [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved January 12, 2026, from [Link]

  • Fiveable. (n.d.). Validation of computational results with experimental data. Retrieved January 12, 2026, from [Link]

  • SoftwareOne. (n.d.). NMR Predictors - ACD Labs. Retrieved January 12, 2026, from [Link]

  • researchmap. (n.d.). Application of NMR in drug discovery. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2014).
  • Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved January 12, 2026, from [Link]

  • Agrawal, P., & Mishra, R. K. (2018). NMR Spectroscopy in Drug Discovery and Development.
  • National Institutes of Health. (n.d.). NMR Spectroscopy for the Validation of AlphaFold2 Structures. PubMed Central.
  • University of Wisconsin–Madison. (n.d.). Software - nmrfam. Retrieved January 12, 2026, from [Link]

  • Matviychuk, Y., et al. (2018). An Experimental Validation of a Bayesian Model for Quantification in NMR Spectroscopy.

Sources

A Senior Application Scientist's Guide to Isotopic Labeling: In Vivo vs. In Vitro Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the world of quantitative proteomics, the choice between in vivo and in vitro isotopic labeling is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth, objective comparison of these two fundamental approaches, grounded in experimental data and field-proven insights, to empower you in selecting the optimal strategy for your research endeavors.

The Foundational Principle: Isotopic Labeling in Proteomics

Isotopic labeling is a powerful technique that enables the accurate quantification of proteins in complex biological samples.[1][2][3] By introducing stable, non-radioactive heavy isotopes into proteins, we can differentiate between samples at the mass spectrometry level.[1][4] This allows for the precise measurement of changes in protein abundance under different experimental conditions, providing invaluable insights into cellular processes, disease mechanisms, and drug efficacy.[5][6][7]

The core decision for any researcher is when to introduce these isotopic labels: within a living system (in vivo) or after the proteins have been extracted (in vitro). Each approach presents a unique set of advantages and limitations that must be carefully considered.

In Vivo Isotopic Labeling: Capturing the True Biological State

In vivo labeling methods integrate stable isotopes into proteins during their synthesis within a living organism or cell culture. This approach is widely regarded as the gold standard for quantitative accuracy because the labeling occurs early in the experimental workflow, minimizing errors introduced during sample preparation.[6][8]

Leading In Vivo Technique: SILAC (Stable Isotope Labeling by Amino acids in Cell culture)

SILAC is a robust and widely adopted in vivo labeling technique where cells are cultured in media containing "heavy" stable isotope-labeled essential amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine).[6][9][10] This results in the complete incorporation of these heavy amino acids into all newly synthesized proteins.[6][9] By comparing the mass spectra of heavy-labeled proteins with their "light" counterparts from a control cell population, precise relative quantification can be achieved.[6][10]

Advantages of In Vivo Labeling:

  • High Physiological Relevance: Labeling occurs within a living system, providing a snapshot of protein dynamics in their native biological context.[6]

  • Reduced Sample Handling Errors: Different cell populations (e.g., control vs. treated) are combined at the beginning of the workflow, minimizing variability introduced during subsequent protein extraction and digestion steps.[6][11]

  • High Accuracy and Precision: Considered the gold standard for quantitative proteomics due to early-stage labeling.[6][8]

Limitations of In Vivo Labeling:

  • Limited to Proliferating Cells: Primarily applicable to actively dividing cultured cells that can incorporate the labeled amino acids.[6][12] Labeling whole organisms is possible but can be complex and expensive.[13][14][15]

  • Potentially Lower Throughput: Often limited to comparing two or three samples simultaneously, although multiplexing strategies are emerging.[10][16]

  • Cost: The use of isotopically labeled amino acids and specialized cell culture media can be a significant expense.[6][17]

In Vivo Labeling Workflow: A Conceptual Overview

InVivoWorkflow cluster_CellCulture Cell Culture cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Control Control Cells (Light Amino Acids) Combine Combine Cells Control->Combine Treated Treated Cells (Heavy Amino Acids) Treated->Combine Lyse Cell Lysis Combine->Lyse Digest Protein Digestion Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis & Quantification LCMS->Data InVitroWorkflow cluster_SamplePrep Sample Preparation cluster_Labeling Labeling & Combining cluster_Analysis Analysis Sample1 Sample 1 (Protein Extraction) Digest1 Digestion Sample1->Digest1 Sample2 Sample 2 (Protein Extraction) Digest2 Digestion Sample2->Digest2 Label1 Label Peptides (Tag 1) Digest1->Label1 Label2 Label Peptides (Tag 2) Digest2->Label2 Combine Combine Labeled Peptides Label1->Combine Label2->Combine LCMS LC-MS/MS Analysis Combine->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Conceptual workflow of an in vitro isotopic labeling experiment using chemical tags.

Head-to-Head Comparison: In Vivo vs. In Vitro Labeling

FeatureIn Vivo Labeling (e.g., SILAC)In Vitro Labeling (e.g., TMT, iTRAQ)
Principle Metabolic incorporation of stable isotopes during protein synthesis. [17]Chemical or enzymatic addition of stable isotopes to extracted proteins or peptides. [8][17]
Physiological Relevance High; reflects the true biological state. [6]Lower; labeling occurs post-lysis.
Accuracy & Precision Very high; considered the gold standard due to early-stage labeling. [6][8]High, but can be affected by labeling efficiency and sample handling.
Sample Compatibility Primarily limited to actively dividing cell cultures; complex for whole organisms. [6][12]Broad; applicable to tissues, body fluids, and other complex samples. [8]
Throughput (Multiplexing) Typically 2-3 plex, with some methods allowing for higher plexing. [10][16]High; up to 18-plex with TMTpro reagents. [18][19]
Cost Generally higher due to labeled amino acids and media. [6][17]Generally lower and more cost-effective for high-throughput studies. [20]
Potential for Bias Minimal, as samples are combined early in the workflow. [6][11]Higher potential for bias due to parallel sample processing before labeling. [19]

Experimental Protocols: A Practical Guide

Representative In Vivo Protocol: SILAC Labeling for Quantitative Phosphoproteomics

This protocol provides a general framework for a SILAC-based phosphoproteomics experiment. [21]

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel. One in "light" medium containing normal lysine and arginine, and the other in "heavy" medium with ¹³C₆,¹⁵N₂-lysine and ¹³C₆,¹⁵N₄-arginine.

    • Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five generations. [11][22]2. Experimental Treatment:

    • Once fully labeled, treat one cell population with the experimental stimulus while the other serves as a control.

  • Cell Lysis and Protein Extraction:

    • Harvest and combine the "light" and "heavy" cell populations in a 1:1 ratio based on cell count or total protein concentration.

    • Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Digestion:

    • Reduce and alkylate the protein extract, followed by digestion with an appropriate protease (e.g., trypsin).

  • Phosphopeptide Enrichment:

    • Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides by high-resolution mass spectrometry.

  • Data Analysis:

    • Identify and quantify the relative abundance of phosphopeptides by comparing the signal intensities of the "light" and "heavy" isotopic pairs.

Representative In Vitro Protocol: Reductive Dimethylation for Quantitative Proteomics

This protocol outlines the steps for quantitative proteomics using reductive dimethylation. [23]

  • Protein Extraction and Digestion:

    • Extract proteins from your control and experimental samples separately.

    • Denature, reduce, and alkylate the proteins, followed by enzymatic digestion (e.g., with trypsin). [23]2. Peptide Labeling:

    • Label the resulting peptide mixtures with either "light" (CH₂O and NaBH₃CN) or "heavy" (¹³CD₂O and NaBD₃CN) reductive dimethylation reagents. [23]This reaction modifies the N-terminus and lysine side chains of the peptides. [24][25]3. Sample Combination and Desalting:

    • Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

    • Desalt the combined sample using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis:

    • Analyze the labeled peptide mixture using liquid chromatography-tandem mass spectrometry.

  • Data Analysis:

    • Identify the peptides and quantify their relative abundance by comparing the peak intensities of the "light" and "heavy" dimethylated peptide pairs in the MS1 spectra.

Conclusion: Making an Informed Decision

The choice between in vivo and in vitro isotopic labeling is not a matter of one being definitively superior to the other; rather, it is a strategic decision based on the specific research question, sample type, and available resources.

  • Choose in vivo labeling (e.g., SILAC) when high accuracy is paramount, and your experimental system involves cultured cells. It provides the most physiologically relevant and quantitatively precise data.

  • Opt for in vitro labeling (e.g., TMT, iTRAQ, reductive dimethylation) when working with complex samples like tissues or biofluids, or when high-throughput analysis of multiple conditions is required. It offers unparalleled versatility and scalability.

By carefully weighing the advantages and limitations of each approach, researchers can confidently select the most appropriate isotopic labeling strategy to unlock meaningful insights from their proteomics experiments.

References

  • Beynon, R. J., & Doherty, M. K. (2005). Metabolic labeling of proteins for proteomics. Molecular & Cellular Proteomics, 4(7), 857–872. [Link]

  • Chen, X., Wei, S., & Ji, Y. (2024). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]

  • Emmott, E., & Goodfellow, I. (2022). Identification of Protein Interaction Partners in Mammalian Cells Using SILAC-immunoprecipitation Quantitative Proteomics. JoVE (Journal of Visualized Experiments), (185), e51656. [Link]

  • Gevaert, K., Impens, F., Ghesquière, B., Van Damme, P., Lambrechts, A., & Vandekerckhove, J. (2008). Stable isotopic labeling in proteomics. Proteomics, 8(23-24), 4873–4885. [Link]

  • Heo, J. Y., & Lee, S. J. (2021). Stable isotope tracing to assess tumor metabolism in vivo. STAR protocols, 2(3), 100772. [Link]

  • Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical chemistry, 75(24), 6843–6852. [Link]

  • Krijgsveld, J., Ketting, R. F., Mahmoudi, T., Johansen, J., Artal-Sanz, M., Verrijzer, C. P., Plasterk, R. H., & Heck, A. J. (2003). Metabolic labeling of C. elegans and D. melanogaster for quantitative proteomics. Nature biotechnology, 21(8), 927–931. [Link]

  • Olsen, J. V., & Mann, M. (2004). SILAC for quantitative phosphoproteomics. Methods in molecular biology (Clifton, N.J.), 258, 227–241.
  • Rao, K. C., & Miyagi, M. (2007). Proteolytic 18O-labeling strategies for quantitative proteomics. Mass spectrometry reviews, 26(1), 121–136. [Link]

  • Sury, M. D., Chen, J. X., & Selbach, M. (2010). The SILAC fly allows for accurate protein quantification in vivo. Molecular & cellular proteomics : MCP, 9(10), 2173–2183. [Link]

  • T-Yien, L., & Martin, B. (2014). Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling. JoVE (Journal of Visualized Experiments), (89), e51592. [Link]

  • Wikipedia. (2023, December 1). Stable isotope labeling by amino acids in cell culture. In Wikipedia. [Link]

  • Wu, C. C., MacCoss, M. J., Howell, K. E., & Yates, J. R., 3rd (2004). A method for the comprehensive proteomic analysis of membrane proteins. Nature biotechnology, 22(11), 1467–1472. [Link]

  • Zhang, R., & Regnier, F. E. (2002). In vitro labeling of proteins by reductive methylation for their quantitation in comparative proteomics. Journal of proteome research, 1(3), 211–219. [Link]

Sources

A Researcher's Guide to Confirming 15N Enrichment: An In-Depth Comparison of Isotopic Fine Structure Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise incorporation of Nitrogen-15 (¹⁵N) into molecules of interest is a critical step in a multitude of experimental designs, from quantitative proteomics to metabolic flux analysis and structural biology.[1][2] Confirmation of ¹⁵N enrichment is not merely a qualitative check; it is a quantitative necessity that underpins the validity of subsequent data. This guide provides an in-depth comparison of the two primary analytical techniques for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, with a focus on the analysis of isotopic fine structure to provide definitive evidence of ¹⁵N incorporation.

The Foundational Principle: Why Isotopic Fine Structure Matters

At the heart of ¹⁵N enrichment analysis is the ability to distinguish between the naturally abundant, lighter ¹⁴N isotope and the heavier, stable ¹⁵N isotope.[2] While both are chemically identical, the single neutron difference imparts a measurable mass difference. This mass difference is the key to confirming successful labeling.

Isotopic fine structure refers to the pattern of peaks in a high-resolution mass spectrum that arises from the presence of different isotopes in a molecule.[3][4] For a ¹⁵N-labeled molecule, the mass spectrum will exhibit a characteristic isotopic distribution, with peaks corresponding to the molecule containing different numbers of ¹⁵N atoms. The relative intensities and mass differences of these peaks provide a quantitative measure of the enrichment level.[5][6]

A Comparative Analysis of Key Methodologies

The choice between Mass Spectrometry and NMR Spectroscopy for confirming ¹⁵N enrichment is often dictated by the specific experimental question, the nature of the sample, and the available instrumentation. Both techniques offer unique advantages and present distinct challenges.

Mass Spectrometry: The Gold Standard for Isotopic Ratio Analysis

Mass spectrometry is a powerful and highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7][8] For ¹⁵N enrichment analysis, high-resolution mass spectrometers are indispensable as they can resolve the subtle mass differences between isotopologues.[3][9]

Core Principle: In a mass spectrometer, ¹⁵N-labeled molecules and their unlabeled counterparts are ionized and separated based on their m/z. The resulting mass spectrum displays a cluster of peaks for each peptide or molecule, with each peak representing a different isotopic composition.[6] The mass shift between the monoisotopic peak (containing only the most abundant isotopes, e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O) and the peaks corresponding to molecules with one or more ¹⁵N atoms directly confirms enrichment.[10][11] The relative abundance of these peaks allows for the calculation of the percentage of ¹⁵N incorporation.[5]

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis p1 Protein Extraction & Digestion p2 Peptide Cleanup (e.g., C18 desalting) p1->p2 ms1 LC-MS/MS Analysis p2->ms1 ms2 High-Resolution Mass Analyzer (e.g., Orbitrap, FT-ICR) ms1->ms2 d1 Extract Isotopic Profiles of Peptides ms2->d1 d2 Compare Experimental vs. Theoretical Isotopic Distributions d1->d2 d3 Calculate % ¹⁵N Enrichment d2->d3

Caption: Mass Spectrometry workflow for ¹⁵N enrichment analysis.

Step-by-Step Protocol for Mass Spectrometry Analysis:

  • Sample Preparation:

    • For proteins, perform enzymatic digestion (e.g., with trypsin) to generate peptides of a suitable size for MS analysis.

    • Purify and desalt the peptide mixture to remove contaminants that can interfere with ionization.

  • LC-MS/MS Analysis:

    • Inject the peptide sample into a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer.

    • The LC separates the peptides based on their physicochemical properties.

    • As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

  • Data Acquisition:

    • Acquire full scan mass spectra at high resolution to observe the isotopic fine structure of the eluting peptides.

    • Tandem mass spectrometry (MS/MS) can be used to fragment the peptides and confirm their sequences.[10]

  • Data Analysis:

    • Specialized software is used to analyze the mass spectra.[5]

    • The software identifies the isotopic clusters for each peptide and compares the experimentally observed distribution to theoretical distributions calculated for different levels of ¹⁵N enrichment.

    • The percentage of ¹⁵N enrichment is determined by finding the best fit between the experimental and theoretical data.[5]

Advantages:

  • High Sensitivity: Mass spectrometry can detect and quantify ¹⁵N enrichment even in low-abundance proteins.[7]

  • High Throughput: LC-MS/MS systems can analyze complex mixtures of proteins in a relatively short amount of time.

  • Quantitative Accuracy: High-resolution MS provides precise measurements of isotopic ratios, leading to accurate determination of enrichment levels.[12]

Disadvantages:

  • Destructive Technique: The sample is consumed during the analysis.[7]

  • Complex Instrumentation: High-resolution mass spectrometers are expensive and require specialized expertise to operate and maintain.[7][13]

  • Data Analysis Complexity: The analysis of large proteomic datasets can be computationally intensive.[14][15]

NMR Spectroscopy: A Non-Destructive Approach for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution.[16] For ¹⁵N enrichment analysis, NMR provides a non-destructive method to confirm the incorporation of the heavy isotope.

Core Principle: The ¹⁵N nucleus has a nuclear spin of 1/2, which makes it NMR-active.[1][16] In contrast, the more abundant ¹⁴N has a nuclear spin of 1, which leads to broad and often undetectable NMR signals due to quadrupolar broadening.[1][16] Therefore, the observation of sharp, well-resolved signals in a ¹⁵N NMR spectrum is direct evidence of ¹⁵N enrichment. Two-dimensional heteronuclear correlation experiments, such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence), are commonly used to detect ¹⁵N nuclei indirectly through their coupling to protons, which significantly enhances sensitivity.[11][17]

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 NMR Spectroscopy cluster_2 Data Analysis p1 Purify ¹⁵N-labeled Protein p2 Prepare Sample in NMR Buffer p1->p2 nmr1 Acquire ¹H-¹⁵N HSQC Spectrum p2->nmr1 nmr2 Observe Cross-peaks nmr1->nmr2 d1 Process and Analyze Spectrum nmr2->d1 d2 Confirm Presence of ¹H-¹⁵N Correlations d1->d2 d3 (Optional) Quantitative Analysis of Signal Intensities d2->d3

Sources

A Scientist's Guide to Distinguishing Histidine Tautomers Using ¹⁵N Chemical Shifts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Functional Duality of Histidine

In the intricate world of protein structure and function, the amino acid histidine holds a place of special distinction. Its imidazole side chain possesses a pKa near physiological pH (~6-7), allowing it to act as both a proton donor and acceptor in biological processes. This unique capability makes histidine a central player in a vast array of biochemical mechanisms, including enzyme catalysis, proton transport, and metal ion coordination.[1] The functional versatility of histidine is fundamentally governed by the protonation state of its imidazole ring, which can exist in three forms: a positively charged (protonated) state and two neutral tautomeric forms, Nδ1-H (also known as the π or HSD tautomer) and Nε2-H (the τ or HSE tautomer).

Determining the dominant tautomeric state of a specific histidine residue within a protein is crucial for elucidating its role in the protein's mechanism. While several biophysical techniques can probe this, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the direct observation of ¹⁵N chemical shifts, offers a non-invasive, unambiguous, and powerful method for making this distinction in a solution state that mimics the biological environment. This guide provides an in-depth comparison of ¹⁵N NMR-based methods with other techniques, supported by experimental data and protocols.

The Foundational Principle: Why ¹⁵N NMR is Decisive

The power of NMR spectroscopy lies in its sensitivity to the local electronic environment of an atomic nucleus. The ¹⁵N nucleus is no exception. The chemical shift of a nitrogen atom in histidine's imidazole ring is exquisitely sensitive to whether it is covalently bonded to a hydrogen atom.[2]

  • Protonated Nitrogens: When a nitrogen atom is protonated (N-H), its electron density is withdrawn by the hydrogen, making it more shielded. This results in a resonance at a lower frequency, corresponding to a lower parts-per-million (ppm) value in the NMR spectrum (typically 165-185 ppm).[3]

  • Unprotonated (Imino) Nitrogens: Conversely, an unprotonated nitrogen (=N-), with its lone pair of electrons, is significantly deshielded. This causes its resonance to appear at a much higher frequency, corresponding to a high ppm value (typically 240-250 ppm).[2][3]

This substantial difference in chemical shift—often exceeding 70 ppm—provides a clear and definitive signature for the protonation state of each nitrogen in the imidazole ring, thereby directly identifying the tautomer.

dot graph TautomerEquilibrium { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes for the three states HSE [label="Nε2-H Tautomer (τ, HSE)\n(Major Form)", pos="0,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HSD [label="Nδ1-H Tautomer (π, HSD)\n(Minor Form)", pos="-2.5,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; CAT [label="Cationic (Protonated)\n(Low pH)", pos="2.5,-1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges representing equilibrium HSE -- HSD [label="Tautomerization", dir=both, color="#5F6368"]; HSE -- CAT [label="+H⁺ / -H⁺", dir=both, color="#5F6368"]; HSD -- CAT [label="+H⁺ / -H⁺", dir=both, color="#5F6368"]; } mend Caption: The equilibrium between the two neutral tautomers and the cationic form of the histidine side chain.

Comparative Data: ¹⁵N Chemical Shifts for Histidine States

The following table summarizes the characteristic ¹⁵N chemical shifts for the imidazole nitrogens in each of the three relevant states. These values serve as the benchmark for experimental analysis.[1][3][4][5]

StateTautomer NameNδ1 Chemical Shift (ppm)Nε2 Chemical Shift (ppm)Defining Characteristic
Neutral Nε2-H (τ, HSE)~250 (Unprotonated)~170 (Protonated)High ppm shift for Nδ1
Neutral Nδ1-H (π, HSD)~170 (Protonated)~250 (Unprotonated)High ppm shift for Nε2
Cationic Protonated~170-190~170-190Both nitrogens are in the protonated range

Note: Exact chemical shift values can be influenced by the local protein environment, including hydrogen bonding and metal coordination.[3][6]

Experimental Workflow: A Step-by-Step Protocol using 2D ¹H-¹⁵N HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the cornerstone of modern biomolecular NMR.[7][8] A long-range version of the 2D ¹H-¹⁵N HSQC is used to correlate the imidazole protons (Hδ2 and Hε1) with the ring nitrogens (Nδ1 and Nε2), revealing the connectivity and thus the tautomeric state.

Part 1: Sample Preparation
  • Isotopic Labeling: The protein of interest must be uniformly labeled with ¹⁵N. This is typically achieved by expressing the protein in minimal media with ¹⁵N-ammonium chloride as the sole nitrogen source.[7]

  • Concentration & Buffer: The protein should be concentrated to 0.2–1.0 mM in a well-buffered solution. The buffer should have a low buffering capacity at the desired pH to allow for accurate pH measurement and control. Phosphate or MES buffers are common choices.

  • pH Adjustment: Carefully adjust the sample pH to the desired value for the experiment. The tautomeric equilibrium can be pH-dependent, so precise control is critical.

Part 2: NMR Data Acquisition
  • Spectrometer: Data should be acquired on a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for optimal sensitivity.

  • Experiment Selection: Utilize a 2D ¹H-¹⁵N long-range HSQC (or HMBC) pulse sequence. These experiments are optimized to detect correlations over two or three bonds (e.g., Hε1 to Nδ1).

  • Parameter Optimization: The key parameter is the long-range coupling delay, which should be optimized for a J-coupling of ~5-10 Hz to effectively transfer magnetization between the protons and nitrogens of the imidazole ring.

Part 3: Data Analysis and Interpretation
  • Spectrum Processing: Process the acquired 2D data using standard NMR software (e.g., NMRPipe, TopSpin).

  • Peak Identification: The resulting spectrum will show correlation peaks between protons (¹H axis) and nitrogens (¹⁵N axis).

  • Tautomer Assignment:

    • If the Nε2-H (HSE) tautomer is present: You will observe a strong correlation from the Hε1 proton to the protonated Nε2 nucleus (~170 ppm) and a weaker, long-range correlation to the unprotonated Nδ1 nucleus (~250 ppm).

    • If the Nδ1-H (HSD) tautomer is present: You will observe a strong correlation from the Hδ2 proton to the protonated Nδ1 nucleus (~170 ppm) and a weaker, long-range correlation to the unprotonated Nε2 nucleus (~250 ppm).

    • If the Cationic form is present: Both Nδ1 and Nε2 will appear in the protonated region (~170-190 ppm).[1]

Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis P1 Express ¹⁵N-labeled Protein P2 Purify & Concentrate (0.2-1.0 mM) P1->P2 P3 Buffer Exchange & pH Adjustment P2->P3 A1 Setup Spectrometer (≥600 MHz) P3->A1 A2 Run 2D ¹H-¹⁵N Long-Range HSQC Experiment D1 Process 2D Spectrum A2->D1 D2 Identify ¹H-¹⁵N Correlations D3 Assign Tautomer Based on ¹⁵N Chemical Shifts D2->D3

A Comparative Look: ¹⁵N NMR vs. Alternative Methodologies

While ¹⁵N NMR is a premier method, it is essential to understand its performance relative to other available techniques.

MethodPrincipleAdvantagesDisadvantages
¹⁵N NMR Spectroscopy Directly measures the chemical shift of Nδ1 and Nε2, which is highly sensitive to protonation state.Unambiguous and direct; non-invasive; applicable in solution; provides quantitative data on tautomer populations.Requires isotopic labeling (¹⁵N); lower sensitivity compared to ¹H NMR; can be challenging for very large proteins (>~40 kDa).
¹³C NMR Spectroscopy The chemical shifts of imidazole carbons Cγ and Cδ2 are also sensitive to the tautomeric state.[9]Does not require ¹⁵N labeling (but ¹³C labeling is needed); can be implemented with standard ¹H-¹³C HSQC experiments.[10]Indirect determination; chemical shift differences are smaller and can be more ambiguous than for ¹⁵N.
Neutron Crystallography Directly locates the positions of hydrogen (deuterium) atoms in a crystal structure.Considered the "gold standard" for visualizing protonation states directly.Requires large, high-quality crystals; access to a neutron source is limited; provides data only in the solid state, which may not reflect the solution state.[3][11]
Covalent Labeling-Mass Spectrometry Uses reagents like diethylpyrocarbonate (DEPC) that react with histidine to form distinct products depending on the tautomer, which are then analyzed by LC-MS/MS.[12]High sensitivity and throughput; does not require isotopic labeling; simpler instrumentation than NMR.Indirect method; the labeling reagent could perturb the native structure; quantification can be complex.
Computational Modeling Quantum mechanical calculations predict the relative energies of tautomers and their expected NMR chemical shifts.Provides theoretical insight and can guide experimental design.Predictions require experimental validation; accuracy is highly dependent on the computational method and model used.[13]

Conclusion

The determination of a histidine residue's tautomeric state is fundamental to understanding its role in protein function. Among the available analytical techniques, the direct measurement of imidazole ¹⁵N chemical shifts via heteronuclear NMR spectroscopy stands out for its clarity, reliability, and applicability to proteins in their native-like solution state. The large, characteristic chemical shift difference between protonated and unprotonated nitrogen atoms provides a definitive spectroscopic signature. While alternative methods like ¹³C NMR and mass spectrometry offer complementary information and may be suitable for specific applications, ¹⁵N NMR provides the most direct and unambiguous data. By integrating ¹⁵N NMR into their analytical toolkit, researchers, scientists, and drug development professionals can gain critical insights into the electrostatic and mechanistic underpinnings of their protein systems, paving the way for a deeper understanding of biological function and more rational drug design.

References

  • Li, Y. & Hong, M. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. Journal of the American Chemical Society. Available at: [Link]

  • Li, Y. & Hong, M. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. PubMed Central. Available at: [Link]

  • Miao, Y., et al. (2014). Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy. National Institutes of Health. Available at: [Link]

  • Fischer, M., et al. (2021). Proton Occupancies in Histidine Side Chains of Carbonic Anhydrase II by Neutron Crystallography and NMR – Differences, Similarities and Opportunities. PubMed Central. Available at: [Link]

  • Zadorozhnyi, R., et al. (2021). Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR. Frontiers in Molecular Biosciences. Available at: [Link]

  • Farrar, C. T., et al. (1993). Direct observation of the tautomeric forms of histidine in nitrogen-15 NMR spectra at low temperatures. Comments on intramolecular hydrogen bonding. Journal of the American Chemical Society. Available at: [Link]

  • Miao, Y., et al. (2014). Differentiation of histidine tautomeric states using (15)N selectively filtered (13)C solid-state NMR spectroscopy. PubMed. Available at: [Link]

  • Andreas, L. B., et al. (2020). Access to His sidechain protonation states via non‐exchangeable protons at 111 kHz MAS. ResearchGate. Available at: [Link]

  • Hansen, D. F. & Kay, L. E. (2014). Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation. University of Halle. Available at: [Link]

  • Farr-Jones, S., et al. (1999). Identification of histidine tautomers in proteins by 2D 1H/13C(delta2) one-bond correlated NMR. PubMed. Available at: [Link]

  • Zadorozhnyi, R., et al. (2021). Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR. National Institutes of Health. Available at: [Link]

  • Zhang, Z., et al. (2022). Distinguishing Histidine Tautomers in Proteins Using Covalent Labeling-Mass Spectrometry. PubMed Central. Available at: [Link]

  • Hansen, D. F. & Kay, L. E. (2014). Measurement of histidine pKa values and tautomer populations in invisible protein states. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Alonso, J. L., et al. (2014). PROBING THE TAUTOMERISM OF HISTIDINE. ResearchGate. Available at: [Link]

  • Saelim, N., et al. (2010). Characterization of protein secondary structure from NMR chemical shifts. PubMed Central. Available at: [Link]

  • Gayen, A. & Maiti, N. C. (2013). Determination of 15N chemical shift anisotropy from a membrane bound protein by NMR spectroscopy. PubMed Central. Available at: [Link]

  • Langeslay, D. J., et al. (2020). NMR Methods for Structural Characterization of Protein-Protein Complexes. Frontiers in Molecular Biosciences. Available at: [Link]

  • Cha, H., et al. (2017). Tautomeric Effect of Histidine on β-Sheet Formation of Amyloid Beta 1–40: 2D-IR Simulations. PubMed Central. Available at: [Link]

  • Das, C. & Lee, H. (2021). 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding. MDPI. Available at: [Link]

  • Pell-Awa, C., et al. (2016). Modeling 15 N NMR chemical shift changes in protein backbone with pressure. The Journal of Chemical Physics. Available at: [Link]

  • ACD/Labs. (n.d.). Differentiating Tautomers using 15N chemical shift information. ACD/Labs. Available at: [Link]

  • University of Leicester. (n.d.). 15N-HSQC. University of Leicester. Available at: [Link]

  • Garrett, D. S., et al. (1997). Tautomeric states of the active-site histidines of phosphorylated and unphosphorylated III(Glc), a signal-transducing protein from Escherichia coli, using two-dimensional heteronuclear NMR techniques. ResearchGate. Available at: [Link]

  • Higman, V. A. (2012). 1H-15N HSQC. Protein NMR. Available at: [Link]

Sources

Safety Operating Guide

Guide to the Safe Disposal of (ngcontent-ng-c4006390337="" class="ng-star-inserted">15N_2)-1H-Imidazole: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (ngcontent-ng-c4006390337="" class="ng-star-inserted">15N_2)-1H-Imidazole. As a Senior Application Scientist, this guide is designed to move beyond simple checklists, offering deep procedural logic and grounding in regulatory standards to ensure the safety of personnel and the protection of our environment. The procedures outlined are built upon the foundational principles of chemical hazard mitigation, waste segregation, and regulatory compliance, ensuring a self-validating system of laboratory safety.

Core Principles: Understanding the Waste Profile

The first step in proper disposal is a thorough understanding of the material. (ngcontent-ng-c4006390337="" class="ng-star-inserted">15N_2)-1H-Imidazole presents a dual consideration: its inherent chemical hazards and the nature of its isotopic label.

The Isotopic Label: A Critical Distinction

The nitrogen atoms in (ngcontent-ng-c4006390337="" class="ng-star-inserted">15N_2)-1H-Imidazole are labeled with the Nitrogen-15 (15N) isotope . It is crucial to recognize that 15N is a stable, non-radioactive isotope of nitrogen. Therefore, this compound does not require handling or disposal as radioactive waste.[1][] The disposal procedures are dictated entirely by the chemical properties of the imidazole molecule itself.[1][] Unlike radioactive materials, which require specialized handling to mitigate radiation exposure, the primary risks associated with this compound are chemical in nature.

Chemical Hazard Profile of Imidazole

Imidazole (CAS No. 288-32-4) is a hazardous substance. Its disposal protocol is driven by its significant health and safety risks. All personnel must be familiar with its Safety Data Sheet (SDS) before handling.

Hazard ClassificationDescriptionPrimary RiskSource
Acute Toxicity (Oral) Harmful if swallowed.Ingestion can lead to serious health issues.[3][4]
Skin Corrosion Causes severe skin burns and eye damage.Direct contact can cause immediate and severe tissue damage.[3][4][5][6][7]
Serious Eye Damage Causes serious, potentially irreversible eye damage.Vapors, dust, or splashes pose a significant risk of blindness.[3][4][5]
Reproductive Toxicity Suspected of damaging the unborn child.Exposure during pregnancy poses a significant risk.[3][4][7][8]

Furthermore, imidazole is incompatible with several classes of chemicals. Improper mixing can lead to violent reactions.

  • Incompatible Materials: Strong oxidizers, acids, acid anhydrides, and acid chlorides.[6][9][10]

Disposal must be managed under the hazardous waste regulations established by national and local authorities, such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12]

Standard Operating Procedure (SOP) for Disposal

This section provides a sequential protocol for the collection, storage, and disposal of (ngcontent-ng-c4006390337="" class="ng-star-inserted">15N_2)-1H-Imidazole waste. Adherence to this workflow is mandatory to ensure safety and compliance.

Step 1: Pre-Disposal Setup & Personal Protective Equipment (PPE)

All waste handling must occur in a designated area, preferably within a certified laboratory chemical fume hood.[9] The required PPE must be worn at all times.

  • Eye Protection: ANSI Z87.1-compliant chemical safety goggles are required.[10]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or pinholes before use.[10]

  • Body Protection: A lab coat or chemical-resistant apron must be worn.

  • Emergency Access: Ensure an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[9]

Step 2: Waste Characterization and Segregation

Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams.

Waste StreamDescriptionCollection Protocol
Solid Waste Contaminated disposables such as gloves, weigh boats, paper towels, and empty vials that once contained the solid compound.Place directly into a designated solid hazardous waste container. Do not dispose of in regular trash.
Liquid Waste Solutions containing dissolved (ngcontent-ng-c4006390337="" class="ng-star-inserted">15N_2)-1H-Imidazole (e.g., in aqueous or organic solvents).Collect in a designated liquid hazardous waste container. Do not pour down the drain.[3] Sewering of hazardous waste is strictly prohibited.[13]
Sharps Waste Contaminated needles, scalpels, or broken glassware.Place into a dedicated, puncture-proof sharps container labeled for hazardous chemical waste.[14]

Causality: Segregating waste prevents dangerous chemical reactions. For instance, mixing acidic waste with imidazole (a base) can cause a violent exothermic reaction. Storing incompatible materials separately is a key requirement of both the EPA and the Occupational Safety and Health Administration (OSHA).[15]

Step 3: Containerization and Labeling

All waste must be collected in appropriate, clearly labeled containers.

  • Select the Right Container:

    • Use a container made of compatible material (e.g., High-Density Polyethylene - HDPE) with a secure, screw-top lid.[9][10]

    • Avoid metal containers for basic/corrosive materials.[12]

    • Ensure the container is clean, in good condition, and will not leak.

  • Apply a Hazardous Waste Label:

    • As soon as the first drop of waste is added, the container must be labeled.[9][16]

    • The label must prominently display the words "Hazardous Waste." [17]

    • List all chemical constituents by their full name, including solvents. For example: (~15~N_2_)-1H-Imidazole, Water, Methanol.

    • Indicate the approximate percentage of each component.

    • Clearly mark the relevant hazards (e.g., "Corrosive," "Toxic," "Reproductive Hazard").

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[15][17]

  • Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[18]

  • Keep the waste container securely closed at all times, except when adding waste.[16]

  • Store the container away from incompatible materials, direct sunlight, and heat sources.[9][10]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[16][19]

Step 5: Arranging for Final Disposal

Final disposal must be handled by trained professionals.

  • Monitor Fill Level: Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[12]

  • Request Pickup: Once the container is full, or if it has been in storage for an extended period (typically not to exceed one year in an SAA), arrange for pickup.[15]

  • Contact EH&S: Follow your institution's specific procedures to submit a chemical waste collection request through your Environmental Health & Safety (EH&S) department.[9]

  • Transfer: EH&S or a certified hazardous waste contractor will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which is typically incineration for organic compounds.[11][17]

Emergency Procedures

In the event of an accident, immediate and correct action is critical.

  • Skin or Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, hold the eyelids open while flushing. Remove contaminated clothing. Seek immediate medical attention.[5][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[8]

  • Small Spill:

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain and absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).

    • Carefully collect the absorbed material using non-sparking tools.[9]

    • Place the cleanup debris into a new hazardous waste container and label it accordingly.

    • Clean the spill area thoroughly.

  • Large Spill: Evacuate the area immediately. Close the doors and prevent entry. Contact your institution's emergency response team or EH&S from a safe location.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for properly segregating and handling (ngcontent-ng-c4006390337="" class="ng-star-inserted">15N_2)-1H-Imidazole waste at the point of generation.

G Figure 1: Waste Disposal Decision Pathway for (~15~N_2)-1H-Imidazole cluster_start cluster_characterize Step 1: Characterize & Segregate cluster_contain Step 2: Containerize & Label cluster_store Step 3: Accumulate & Dispose start Waste Generation Contains this compound char_q What is the physical state? start->char_q solid_stream Solid Waste (Contaminated PPE, Vials, Powders) char_q->solid_stream Solid liquid_stream Liquid Waste (Aqueous or Organic Solutions) char_q->liquid_stream Liquid sharps_stream Sharps Waste (Needles, Broken Glass) char_q->sharps_stream Sharp solid_cont Collect in Lined Solid Waste Pail solid_stream->solid_cont liquid_cont Collect in Compatible (e.g., HDPE) Liquid Bottle liquid_stream->liquid_cont sharps_cont Collect in Puncture-Proof Sharps Container sharps_stream->sharps_cont label_node Apply 'Hazardous Waste' Label List ALL constituents & hazards (Corrosive, Toxic, Repro. Hazard) solid_cont->label_node liquid_cont->label_node sharps_cont->label_node store_node Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_node->store_node pickup_node Request Pickup via EH&S When Container is Full store_node->pickup_node

Caption: Disposal workflow for (ngcontent-ng-c4006390337="" class="ng-star-inserted">15N_2)-1H-Imidazole waste.

References

  • OSHA Chemical Storage Requirements. (n.d.). U.S. Compliance.
  • How To Store And Dispose Of Radiolabeled Compounds. (n.d.). Moravek, Inc.
  • How to Dispose the Waste from Isotope Labeling. (2015, November 4). BOC Sciences.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc.
  • Specific Instruction for Isotope Research Waste. (n.d.). University of Pittsburgh Radiation Safety.
  • Imidazole Safety Sheet. (n.d.). Washington State University, Environmental Health & Safety.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20). Hazardous Waste Experts.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet: Imidazole. (n.d.). Chemos GmbH & Co. KG.
  • Safety Data Sheet: Imidazole. (2018, January 23). Thermo Fisher Scientific.
  • Safety Data Sheet: Imidazole. (n.d.). Carl ROTH.
  • Imidazole Standard Operating Procedure. (2025, February 28). University of Washington, Environmental Health & Safety.
  • Safety Data Sheet: Imidazole. (2010, February 4). Acros Organics.
  • Radioactive Waste Disposal. (n.d.). University of Toronto, Environmental Health & Safety.
  • Radioactive Waste Management. (n.d.). Columbia University Research.
  • Safety Data Sheet: Imidazole. (2025, July 28). Sigma-Aldrich.
  • Safety Data Sheet: Imidazole ≥99 %. (n.d.). Carl ROTH.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency (EPA).
  • HS Code 2933: Heterocyclic Compounds Regulations. (2025, April 30). Mercury Shipping.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania, EHRS.
  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. (n.d.). Electronic Code of Federal Regulations (eCFR).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (ngcontent-ng-c4006390337="" class="ng-star-inserted">15N_2)-1H-Imidazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chemical reagents demands a commensurate level of safety and precision. This guide provides essential, field-proven directives for the safe handling of (ngcontent-ng-c4006390337="" class="ng-star-inserted">15N_2)-1H-Imidazole. While the isotopic labeling with stable 15N does not alter the chemical reactivity or hazardous properties of the molecule, the parent compound, Imidazole, presents a significant hazard profile that dictates stringent safety protocols. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Risks of Imidazole

Imidazole is a corrosive solid that can cause severe skin burns and eye damage upon contact.[1][2][3][4] It is harmful if swallowed and is classified as a reproductive toxin, with the potential to harm an unborn child.[1][3][4][5] Furthermore, as a solid powder, it can form combustible dust concentrations in the air, posing a dust explosion hazard under certain conditions.[1][2][5] Given these risks, a multi-layered approach to personal protection, beginning with engineering controls, is mandatory.

Key Hazards:

  • Acute Toxicity: Harmful if ingested.[1][3]

  • Corrosivity: Causes severe skin burns and serious eye damage.[1][3][4][5]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][3][4][5]

  • Physical Hazard: May form combustible dust concentrations in air.[2][5]

Core Directive: A Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical. Its efficacy depends entirely on proper selection, use, and maintenance, always in conjunction with primary engineering controls.

Primary Engineering Controls: The First Line of Defense

Before any handling of (ngcontent-ng-c4006390337="" class="ng-star-inserted">15N_2)-1H-Imidazole, ensure that primary engineering controls are in place and fully functional.

  • Chemical Fume Hood: All weighing, transferring, and experimental procedures involving solid or dissolved Imidazole must be conducted within a certified chemical fume hood.[2][3][6] This controls the emissions of hazardous dust and vapors at the source, preventing their dispersion into the laboratory environment.[6]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.[1][7]

  • Emergency Equipment: The location of the nearest safety shower and eyewash station must be known, and the equipment must be certified and accessible within a 10-second travel distance.[2][3][6]

Personal Protective Equipment (PPE) Selection

The following table summarizes the mandatory PPE for handling (ngcontent-ng-c4006390337="" class="ng-star-inserted">15N_2)-1H-Imidazole. The rationale behind each selection is critical for understanding and ensuring compliance.

Body Area Required PPE Standard/Specification Rationale & Field-Proven Insights
Eyes/Face Chemical safety goggles with side shields AND a face shield.ANSI Z87.1 or EN166[8]Imidazole is corrosive and can cause severe, irreversible eye damage.[1][4] Goggles provide a seal against dust and splashes. A face shield worn over goggles is required when there is a significant risk of splashing or when handling larger quantities, offering a broader barrier of protection.[4][9][10]
Hands Chemical-resistant nitrile rubber gloves.Tested to EN 374[7][8]Nitrile gloves provide effective protection against Imidazole.[6][7][8] Always inspect gloves for pinholes or tears before use. Employ the proper glove removal technique (without touching the outer surface) to prevent skin contact with the contaminant.[6] Contaminated gloves must be disposed of immediately as hazardous waste.[6][10]
Body Fully-buttoned, flame-resistant lab coat or chemical-resistant apron.N/AA closed lab coat protects the skin and personal clothing from dust and accidental spills.[4][8] For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory NIOSH/MSHA-approved respirator with a particulate filter (P95 or P100).NIOSH/MSHA or EN 149[3][7]Respiratory protection is necessary when dust formation is likely (e.g., weighing, transferring powder) or if engineering controls are not sufficient.[7] Use of a respirator requires prior medical clearance, training, and fit-testing as part of a formal institutional respiratory protection program.[2] For emergencies or unknown concentrations, a full-face, positive-pressure, air-supplied respirator is required.[6]
Isotope Handling Considerations

While 15N is a stable, non-radioactive isotope, working with isotopically labeled compounds requires a mindset of rigorous contamination control to ensure experimental integrity.

  • Dedicated Equipment: Use dedicated spatulas, weigh boats, and glassware to prevent cross-contamination of isotopic materials.

  • Clear Labeling: All containers holding (ngcontent-ng-c4006390337="" class="ng-star-inserted">15N_2)-1H-Imidazole must be clearly labeled with the chemical name, isotopic label, and relevant hazards.[11]

Operational Plan: Step-by-Step Protocols

Adherence to standardized procedures for donning, doffing, and disposing of PPE is as crucial as the equipment itself.

PPE Donning Sequence
  • Lab Coat/Apron: Secure the lab coat completely.

  • Respirator: If required, perform a seal check to ensure a proper fit.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

PPE Doffing Sequence (to minimize cross-contamination)
  • Gloves: Remove gloves using the proper technique (e.g., peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove). Dispose of them immediately in a designated hazardous waste container.

  • Face Shield/Goggles: Remove face and eye protection from the back to avoid touching the potentially contaminated front surface.

  • Lab Coat/Apron: Remove the lab coat by rolling it inside-out, ensuring the contaminated exterior is contained.

  • Respirator: Remove the respirator last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]

Disposal Plan

All contaminated, disposable PPE, including gloves, weigh boats, and paper towels used for cleanup, must be considered hazardous waste.

  • Collect all solid hazardous waste in a clearly labeled, sealed, and compatible container.[2]

  • Do not allow any waste from (ngcontent-ng-c4006390337="" class="ng-star-inserted">15N_2)-1H-Imidazole to enter drains or general waste streams.[1][10]

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[12]

Emergency Response Workflow

In the event of an exposure or spill, immediate and correct action is critical.

Personal Exposure
  • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if the exposure is extensive.[1][2][3][6] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][3][6] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air immediately.[2][3][6] If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][13]

  • Ingestion: Do NOT induce vomiting.[1][3] Rinse the mouth with water and seek immediate medical attention.[1][3][5]

Spill Management
  • Small Spill (within a fume hood): Wearing full PPE, absorb the spill with an inert, non-combustible material like sand or vermiculite.[10] Carefully sweep or scoop the material into a designated hazardous waste container.[2][13]

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert colleagues. Secure the area to prevent entry and contact your institution's Environmental Health & Safety (EH&S) office or emergency response team immediately.[2]

Visualization: PPE Selection & Emergency Logic

The following diagram outlines the decision-making process for handling (ngcontent-ng-c4006390337="" class="ng-star-inserted">15N_2)-1H-Imidazole safely.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_action Action & Response cluster_emergency Emergency Procedures start Begin Task with (~15~N2)-1H-Imidazole eng_controls Verify Engineering Controls (Fume Hood, Eyewash/Shower) start->eng_controls is_powder Handling Solid Powder? eng_controls->is_powder base_ppe Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat is_powder->base_ppe No (Solution) full_ppe Full PPE: - Standard PPE - Face Shield - Respirator (P95/P100) is_powder->full_ppe Yes handle_chem Proceed with Handling base_ppe->handle_chem full_ppe->handle_chem incident Incident Occurs? handle_chem->incident spill Spill incident->spill Spill exposure Personal Exposure incident->exposure Exposure end_task Complete Task & Properly Dispose of Waste incident->end_task No spill_protocol Follow Spill Protocol (Small vs. Large) spill->spill_protocol exposure_protocol Follow Exposure Protocol (Skin, Eyes, Inhalation) exposure->exposure_protocol seek_medical Seek Immediate Medical Attention exposure_protocol->seek_medical

Caption: Workflow for PPE selection and emergency response.

References

  • Imidazole - University of Washington. Source: University of Washington, Environmental Health & Safety.
  • Safety Data Sheet: Imidazole. Source: Chemos GmbH & Co.KG.
  • Safety D
  • Standard Operating Procedures for Imidazole.
  • Personal protective equipment for handling 4,5-diphenyl-1H-imidazole-1,2-diamine. Source: BenchChem.
  • Imidazole - SAFETY D
  • Imidazole - Apollo Scientific. Source: Apollo Scientific.
  • Chemical Product and Company Identification MSDS Name: Imidazole. Source: West Liberty University.
  • Personal protective equipment for handling 4,4'-Bi-1H-imidazole. Source: BenchChem.
  • 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds. Source: Moravek, Inc.
  • Guide to Isotope Management In Laboratories. Source: Weill Cornell Medicine, Environmental Health and Safety.
  • How To Properly Store Your Radiolabeled Compounds. Source: Moravek.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. Source: American Chemistry Council.
  • Safe Disposal of 1-Fluoro-1H-imidazole: A Guide for Labor
  • Safe use of radioisotopes. Source: PubMed.
  • SAFETY DATA SHEET - Imidazole. Source: Thermo Fisher Scientific.
  • Safety Data Sheet: Imidazole ≥99 %, for biochemistry. Source: Carl ROTH.
  • 1.0 M Imidazole SDS. Source: Hampton Research.
  • Isotope Geochemistry Lab Handbook.
  • SAFETY DATA SHEET - Imidazole. Source: Sigma-Aldrich.
  • ICSC 1721 - IMIDAZOLE.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.